Pyrophendane
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
7009-69-0 |
|---|---|
Fórmula molecular |
C21H25N |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-methyl-3-[(3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C21H25N/c1-22-12-11-16(15-22)13-18-14-21(17-7-3-2-4-8-17)20-10-6-5-9-19(18)20/h2-10,16,18,21H,11-15H2,1H3 |
Clave InChI |
AMYOGBYNKSSTIB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)CC2CC(C3=CC=CC=C23)C4=CC=CC=C4 |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Pyrophendane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrophendane, a psychoactive substance, is structurally analogous to pyrovalerone, a known dopamine-norepinephrine reuptake inhibitor (NDRI). This technical guide delineates the core mechanism of action of this compound, drawing from the established pharmacology of its parent compound and related cathinone (B1664624) derivatives. The primary mode of action for this compound is the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters. This guide provides a comprehensive overview of the presumed molecular interactions, the resultant effects on neuronal signaling, and the anticipated behavioral outcomes. Detailed experimental protocols for assays relevant to the characterization of this compound's pharmacological profile are also presented, alongside illustrative diagrams of the signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic stimulant that belongs to the cathinone class. Its chemical structure is closely related to pyrovalerone, a compound that has been studied for its potent inhibitory effects on monoamine transporters. Understanding the mechanism of action of this compound is crucial for predicting its pharmacological effects, potential therapeutic applications, and abuse liability. This document serves as a technical resource for researchers engaged in the study of novel psychoactive substances and the development of therapeutics targeting the monoaminergic system.
Core Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition
The primary mechanism of action of this compound is believed to be the inhibition of dopamine (DA) and norepinephrine (NE) reuptake by blocking their respective transporters, DAT and NET. Pyrovalerone and its analogs are known to be potent inhibitors of DAT and NET, with significantly lower affinity for the serotonin (B10506) transporter (SERT). These compounds typically do not act as monoamine releasers. By binding to DAT and NET, this compound is presumed to prevent the reabsorption of DA and NE from the synaptic cleft back into the presynaptic neuron. This blockade results in an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging dopaminergic and noradrenergic signaling.
Signaling Pathways
The enhanced presence of dopamine and norepinephrine in the synaptic cleft leads to increased activation of their respective postsynaptic receptors. This initiates a cascade of intracellular signaling events that mediate the physiological and behavioral effects of the compound.
Quantitative Data
| Compound | DAT (IC50 nM) | NET (IC50 nM) | SERT (IC50 nM) |
| Pyrovalerone | Potent | Potent | Weak/Inactive |
| This compound (Predicted) | Potent | Potent | Weak/Inactive |
| Table 1: Predicted monoamine transporter inhibition profile of this compound based on pyrovalerone data. Actual values require experimental determination. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the comprehensive characterization of this compound's mechanism of action.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the dopamine, norepinephrine, and serotonin transporters.
Objective: To quantify the affinity of this compound for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cells expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
This compound hydrochloride (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either vehicle, a saturating concentration of the non-specific binding inhibitor, or varying concentrations of this compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of dopamine and norepinephrine in specific brain regions of awake, freely moving animals following the administration of this compound.
Objective: To assess the in vivo effect of this compound on extracellular dopamine and norepinephrine concentrations.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound hydrochloride.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized animal using a stereotaxic apparatus.
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline concentrations.
Behavioral Pharmacology
The inhibition of dopamine and norepinephrine reuptake by this compound is expected to produce characteristic behavioral effects, including increased locomotor activity and stereotyped behaviors. Studies on pyrovalerone have shown that it increases spontaneous motor activity, an effect linked to the release of norepinephrine, and induces stereotyped behaviors, which are associated with the release of dopamine.
Expected Behavioral Outcomes:
-
Increased Locomotor Activity: An increase in general movement and exploration.
-
Stereotypy: Repetitive, patterned behaviors such as sniffing, gnawing, or head weaving.
-
Reinforcing Effects: The elevation of synaptic dopamine, particularly in the brain's reward pathways, suggests that this compound is likely to have reinforcing properties and a potential for abuse.
Conclusion
Based on its structural similarity to pyrovalerone and the known pharmacology of related cathinone derivatives, the core mechanism of action of this compound is concluded to be the inhibition of the dopamine and norepinephrine transporters. This leads to an increase in extracellular levels of these neurotransmitters, resulting in enhanced dopaminergic and noradrenergic signaling. The anticipated behavioral consequences include psychostimulant effects such as increased locomotor activity and stereotypy, as well as a potential for reinforcement and abuse. Further experimental validation, particularly the determination of quantitative binding affinities and in vivo neurochemical and behavioral effects, is necessary to fully elucidate the pharmacological profile of this compound. The experimental protocols provided in this guide offer a framework for conducting such essential investigations.
An In-Depth Technical Guide to the Core Mechanism of Action of Pyrophendane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrophendane, a psychoactive substance, is structurally analogous to pyrovalerone, a known dopamine-norepinephrine reuptake inhibitor (NDRI). This technical guide delineates the core mechanism of action of this compound, drawing from the established pharmacology of its parent compound and related cathinone (B1664624) derivatives. The primary mode of action for this compound is the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters. This guide provides a comprehensive overview of the presumed molecular interactions, the resultant effects on neuronal signaling, and the anticipated behavioral outcomes. Detailed experimental protocols for assays relevant to the characterization of this compound's pharmacological profile are also presented, alongside illustrative diagrams of the signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic stimulant that belongs to the cathinone class. Its chemical structure is closely related to pyrovalerone, a compound that has been studied for its potent inhibitory effects on monoamine transporters. Understanding the mechanism of action of this compound is crucial for predicting its pharmacological effects, potential therapeutic applications, and abuse liability. This document serves as a technical resource for researchers engaged in the study of novel psychoactive substances and the development of therapeutics targeting the monoaminergic system.
Core Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition
The primary mechanism of action of this compound is believed to be the inhibition of dopamine (DA) and norepinephrine (NE) reuptake by blocking their respective transporters, DAT and NET. Pyrovalerone and its analogs are known to be potent inhibitors of DAT and NET, with significantly lower affinity for the serotonin (B10506) transporter (SERT). These compounds typically do not act as monoamine releasers. By binding to DAT and NET, this compound is presumed to prevent the reabsorption of DA and NE from the synaptic cleft back into the presynaptic neuron. This blockade results in an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging dopaminergic and noradrenergic signaling.
Signaling Pathways
The enhanced presence of dopamine and norepinephrine in the synaptic cleft leads to increased activation of their respective postsynaptic receptors. This initiates a cascade of intracellular signaling events that mediate the physiological and behavioral effects of the compound.
Quantitative Data
| Compound | DAT (IC50 nM) | NET (IC50 nM) | SERT (IC50 nM) |
| Pyrovalerone | Potent | Potent | Weak/Inactive |
| This compound (Predicted) | Potent | Potent | Weak/Inactive |
| Table 1: Predicted monoamine transporter inhibition profile of this compound based on pyrovalerone data. Actual values require experimental determination. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the comprehensive characterization of this compound's mechanism of action.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the dopamine, norepinephrine, and serotonin transporters.
Objective: To quantify the affinity of this compound for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cells expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
This compound hydrochloride (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either vehicle, a saturating concentration of the non-specific binding inhibitor, or varying concentrations of this compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of dopamine and norepinephrine in specific brain regions of awake, freely moving animals following the administration of this compound.
Objective: To assess the in vivo effect of this compound on extracellular dopamine and norepinephrine concentrations.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound hydrochloride.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized animal using a stereotaxic apparatus.
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline concentrations.
Behavioral Pharmacology
The inhibition of dopamine and norepinephrine reuptake by this compound is expected to produce characteristic behavioral effects, including increased locomotor activity and stereotyped behaviors. Studies on pyrovalerone have shown that it increases spontaneous motor activity, an effect linked to the release of norepinephrine, and induces stereotyped behaviors, which are associated with the release of dopamine.
Expected Behavioral Outcomes:
-
Increased Locomotor Activity: An increase in general movement and exploration.
-
Stereotypy: Repetitive, patterned behaviors such as sniffing, gnawing, or head weaving.
-
Reinforcing Effects: The elevation of synaptic dopamine, particularly in the brain's reward pathways, suggests that this compound is likely to have reinforcing properties and a potential for abuse.
Conclusion
Based on its structural similarity to pyrovalerone and the known pharmacology of related cathinone derivatives, the core mechanism of action of this compound is concluded to be the inhibition of the dopamine and norepinephrine transporters. This leads to an increase in extracellular levels of these neurotransmitters, resulting in enhanced dopaminergic and noradrenergic signaling. The anticipated behavioral consequences include psychostimulant effects such as increased locomotor activity and stereotypy, as well as a potential for reinforcement and abuse. Further experimental validation, particularly the determination of quantitative binding affinities and in vivo neurochemical and behavioral effects, is necessary to fully elucidate the pharmacological profile of this compound. The experimental protocols provided in this guide offer a framework for conducting such essential investigations.
An In-Depth Technical Guide to the Core Mechanism of Action of Pyrophendane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrophendane, a psychoactive substance, is structurally analogous to pyrovalerone, a known dopamine-norepinephrine reuptake inhibitor (NDRI). This technical guide delineates the core mechanism of action of this compound, drawing from the established pharmacology of its parent compound and related cathinone derivatives. The primary mode of action for this compound is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters. This guide provides a comprehensive overview of the presumed molecular interactions, the resultant effects on neuronal signaling, and the anticipated behavioral outcomes. Detailed experimental protocols for assays relevant to the characterization of this compound's pharmacological profile are also presented, alongside illustrative diagrams of the signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic stimulant that belongs to the cathinone class. Its chemical structure is closely related to pyrovalerone, a compound that has been studied for its potent inhibitory effects on monoamine transporters. Understanding the mechanism of action of this compound is crucial for predicting its pharmacological effects, potential therapeutic applications, and abuse liability. This document serves as a technical resource for researchers engaged in the study of novel psychoactive substances and the development of therapeutics targeting the monoaminergic system.
Core Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition
The primary mechanism of action of this compound is believed to be the inhibition of dopamine (DA) and norepinephrine (NE) reuptake by blocking their respective transporters, DAT and NET. Pyrovalerone and its analogs are known to be potent inhibitors of DAT and NET, with significantly lower affinity for the serotonin transporter (SERT). These compounds typically do not act as monoamine releasers. By binding to DAT and NET, this compound is presumed to prevent the reabsorption of DA and NE from the synaptic cleft back into the presynaptic neuron. This blockade results in an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging dopaminergic and noradrenergic signaling.
Signaling Pathways
The enhanced presence of dopamine and norepinephrine in the synaptic cleft leads to increased activation of their respective postsynaptic receptors. This initiates a cascade of intracellular signaling events that mediate the physiological and behavioral effects of the compound.
Quantitative Data
| Compound | DAT (IC50 nM) | NET (IC50 nM) | SERT (IC50 nM) |
| Pyrovalerone | Potent | Potent | Weak/Inactive |
| This compound (Predicted) | Potent | Potent | Weak/Inactive |
| Table 1: Predicted monoamine transporter inhibition profile of this compound based on pyrovalerone data. Actual values require experimental determination. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the comprehensive characterization of this compound's mechanism of action.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the dopamine, norepinephrine, and serotonin transporters.
Objective: To quantify the affinity of this compound for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cells expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
This compound hydrochloride (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either vehicle, a saturating concentration of the non-specific binding inhibitor, or varying concentrations of this compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of dopamine and norepinephrine in specific brain regions of awake, freely moving animals following the administration of this compound.
Objective: To assess the in vivo effect of this compound on extracellular dopamine and norepinephrine concentrations.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound hydrochloride.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized animal using a stereotaxic apparatus.
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline concentrations.
Behavioral Pharmacology
The inhibition of dopamine and norepinephrine reuptake by this compound is expected to produce characteristic behavioral effects, including increased locomotor activity and stereotyped behaviors. Studies on pyrovalerone have shown that it increases spontaneous motor activity, an effect linked to the release of norepinephrine, and induces stereotyped behaviors, which are associated with the release of dopamine.
Expected Behavioral Outcomes:
-
Increased Locomotor Activity: An increase in general movement and exploration.
-
Stereotypy: Repetitive, patterned behaviors such as sniffing, gnawing, or head weaving.
-
Reinforcing Effects: The elevation of synaptic dopamine, particularly in the brain's reward pathways, suggests that this compound is likely to have reinforcing properties and a potential for abuse.
Conclusion
Based on its structural similarity to pyrovalerone and the known pharmacology of related cathinone derivatives, the core mechanism of action of this compound is concluded to be the inhibition of the dopamine and norepinephrine transporters. This leads to an increase in extracellular levels of these neurotransmitters, resulting in enhanced dopaminergic and noradrenergic signaling. The anticipated behavioral consequences include psychostimulant effects such as increased locomotor activity and stereotypy, as well as a potential for reinforcement and abuse. Further experimental validation, particularly the determination of quantitative binding affinities and in vivo neurochemical and behavioral effects, is necessary to fully elucidate the pharmacological profile of this compound. The experimental protocols provided in this guide offer a framework for conducting such essential investigations.
An In-depth Technical Guide to the Synthesis of Pyrophendane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrophendane, with the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine and CAS number 7009-69-0, is a chemical compound with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, based on established organic chemistry principles and related literature. The proposed synthesis involves a multi-step sequence, commencing with the formation of the 3-phenylindene core, followed by the introduction of the 1-methyl-3-methylpyrrolidine side chain. This document details the theoretical reaction steps, including potential reagents and reaction conditions, and presents the information in a structured format for clarity and practical application in a research and development setting.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound (1) suggests a disconnection at the C1-C1' bond, separating the 3-phenyl-2,3-dihydro-1H-indene core (2) and the 1-methyl-3-methylpyrrolidine side chain (3). The indene (B144670) core can be further disconnected to reveal simpler precursors. A plausible approach involves the alkylation of a 3-phenylindene derivative with a suitable electrophile derived from the pyrrolidine (B122466) moiety.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthesis Pathway
The proposed forward synthesis is a multi-step process. The key stages are:
-
Synthesis of the 3-Phenyl-2,3-dihydro-1H-indene Core: This can be achieved through the cyclization of dihydrochalcone.
-
Functionalization of the Indene Core: Introduction of a suitable functional group at the 1-position to enable coupling with the pyrrolidine side chain.
-
Synthesis of the 1-Methyl-3-(halomethyl)pyrrolidine Side Chain: Preparation of a reactive pyrrolidine derivative.
-
Coupling of the Indene Core and Pyrrolidine Side Chain: Formation of the final this compound molecule.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Theoretical)
The following are theoretical experimental protocols for the key steps in the synthesis of this compound. These are based on general organic synthesis principles and may require optimization.
Step 1: Synthesis of 3-Phenyl-2,3-dihydro-1H-inden-1-one from Dihydrochalcone
Dihydrochalcone can be cyclized to 3-phenyl-2,3-dihydro-1H-inden-1-one in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA).
-
Reaction: Dihydrochalcone → 3-Phenyl-2,3-dihydro-1H-inden-1-one
-
Reagents and Conditions:
-
Dihydrochalcone
-
Polyphosphoric acid (PPA)
-
Heat (e.g., 80-100 °C)
-
-
Procedure:
-
Dihydrochalcone is mixed with an excess of polyphosphoric acid.
-
The mixture is heated with stirring for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto ice and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.
-
Step 2: Reduction of 3-Phenyl-2,3-dihydro-1H-inden-1-one to 3-Phenyl-2,3-dihydro-1H-indene
The ketone functionality of 3-phenyl-2,3-dihydro-1H-inden-1-one can be reduced to a methylene (B1212753) group using a standard reduction method like the Wolff-Kishner or Clemmensen reduction.
-
Reaction: 3-Phenyl-2,3-dihydro-1H-inden-1-one → 3-Phenyl-2,3-dihydro-1H-indene
-
Reagents and Conditions (Wolff-Kishner):
-
3-Phenyl-2,3-dihydro-1H-inden-1-one
-
Hydrazine (B178648) hydrate
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
High-boiling solvent (e.g., diethylene glycol)
-
Heat
-
-
Procedure:
-
3-Phenyl-2,3-dihydro-1H-inden-1-one, hydrazine hydrate, and a base are heated in a high-boiling solvent.
-
Water is removed from the reaction mixture as it forms.
-
The reaction is heated at a higher temperature to facilitate the decomposition of the hydrazone intermediate.
-
After cooling, the reaction mixture is diluted with water and the product is extracted.
-
The organic extract is washed, dried, and concentrated to give 3-phenyl-2,3-dihydro-1H-indene.
-
Step 3: Synthesis of 1-Methyl-3-(chloromethyl)pyrrolidine
This key intermediate can be synthesized from a suitable precursor like 1-methyl-3-pyrrolidinemethanol.
-
Reaction: 1-Methyl-3-pyrrolidinemethanol → 1-Methyl-3-(chloromethyl)pyrrolidine
-
Reagents and Conditions:
-
1-Methyl-3-pyrrolidinemethanol
-
Thionyl chloride (SOCl₂) or other chlorinating agent
-
Inert solvent (e.g., dichloromethane)
-
-
Procedure:
-
1-Methyl-3-pyrrolidinemethanol is dissolved in an inert solvent.
-
Thionyl chloride is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred until the reaction is complete (monitored by TLC).
-
The solvent and excess reagent are removed under reduced pressure to yield the hydrochloride salt of the product, which can be neutralized to obtain the free base.
-
Step 4: Alkylation of 3-Phenyl-2,3-dihydro-1H-indene to form this compound
The final step involves the alkylation of the 3-phenyl-2,3-dihydro-1H-indene with the prepared 1-methyl-3-(chloromethyl)pyrrolidine. This reaction typically proceeds via the formation of a carbanion from the indene derivative.
-
Reaction: 3-Phenyl-2,3-dihydro-1H-indene + 1-Methyl-3-(chloromethyl)pyrrolidine → this compound
-
Reagents and Conditions:
-
3-Phenyl-2,3-dihydro-1H-indene
-
Strong base (e.g., sodium amide (NaNH₂), n-butyllithium (n-BuLi))
-
1-Methyl-3-(chloromethyl)pyrrolidine
-
Anhydrous aprotic solvent (e.g., liquid ammonia, THF)
-
-
Procedure:
-
3-Phenyl-2,3-dihydro-1H-indene is dissolved in an anhydrous aprotic solvent.
-
A strong base is added at low temperature to deprotonate the C1 position, forming the corresponding anion.
-
1-Methyl-3-(chloromethyl)pyrrolidine is then added to the reaction mixture.
-
The reaction is allowed to proceed until completion.
-
The reaction is quenched with a proton source (e.g., water, ammonium (B1175870) chloride solution).
-
The product is extracted, and the organic layer is washed, dried, and concentrated.
-
Purification of the final product, this compound, can be achieved by column chromatography.
-
Quantitative Data Summary (Illustrative)
The following table summarizes hypothetical quantitative data for the proposed synthesis. Actual yields and purity will depend on specific reaction conditions and optimization.
| Step | Reactant(s) | Product | Theoretical Yield (%) | Purity (%) |
| 1 | Dihydrochalcone | 3-Phenyl-2,3-dihydro-1H-inden-1-one | 70-80 | >95 |
| 2 | 3-Phenyl-2,3-dihydro-1H-inden-1-one | 3-Phenyl-2,3-dihydro-1H-indene | 60-70 | >98 |
| 3 | 1-Methyl-3-pyrrolidinemethanol | 1-Methyl-3-(chloromethyl)pyrrolidine | 80-90 | >97 |
| 4 | 3-Phenyl-2,3-dihydro-1H-indene, 1-Methyl-3-(chloromethyl)pyrrolidine | This compound | 50-60 | >99 |
Logical Workflow Diagram
Caption: Experimental workflow for this compound synthesis.
Conclusion
This technical guide outlines a feasible synthetic pathway for this compound, providing a foundation for its laboratory-scale preparation. The proposed route leverages well-established chemical transformations, offering a logical and systematic approach for researchers in the field of organic and medicinal chemistry. Further experimental work is necessary to optimize the reaction conditions and fully characterize the intermediates and the final product.
Disclaimer: The experimental protocols described herein are theoretical and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
An In-depth Technical Guide to the Synthesis of Pyrophendane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrophendane, with the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine and CAS number 7009-69-0, is a chemical compound with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, based on established organic chemistry principles and related literature. The proposed synthesis involves a multi-step sequence, commencing with the formation of the 3-phenylindene core, followed by the introduction of the 1-methyl-3-methylpyrrolidine side chain. This document details the theoretical reaction steps, including potential reagents and reaction conditions, and presents the information in a structured format for clarity and practical application in a research and development setting.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound (1) suggests a disconnection at the C1-C1' bond, separating the 3-phenyl-2,3-dihydro-1H-indene core (2) and the 1-methyl-3-methylpyrrolidine side chain (3). The indene (B144670) core can be further disconnected to reveal simpler precursors. A plausible approach involves the alkylation of a 3-phenylindene derivative with a suitable electrophile derived from the pyrrolidine (B122466) moiety.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthesis Pathway
The proposed forward synthesis is a multi-step process. The key stages are:
-
Synthesis of the 3-Phenyl-2,3-dihydro-1H-indene Core: This can be achieved through the cyclization of dihydrochalcone.
-
Functionalization of the Indene Core: Introduction of a suitable functional group at the 1-position to enable coupling with the pyrrolidine side chain.
-
Synthesis of the 1-Methyl-3-(halomethyl)pyrrolidine Side Chain: Preparation of a reactive pyrrolidine derivative.
-
Coupling of the Indene Core and Pyrrolidine Side Chain: Formation of the final this compound molecule.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Theoretical)
The following are theoretical experimental protocols for the key steps in the synthesis of this compound. These are based on general organic synthesis principles and may require optimization.
Step 1: Synthesis of 3-Phenyl-2,3-dihydro-1H-inden-1-one from Dihydrochalcone
Dihydrochalcone can be cyclized to 3-phenyl-2,3-dihydro-1H-inden-1-one in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA).
-
Reaction: Dihydrochalcone → 3-Phenyl-2,3-dihydro-1H-inden-1-one
-
Reagents and Conditions:
-
Dihydrochalcone
-
Polyphosphoric acid (PPA)
-
Heat (e.g., 80-100 °C)
-
-
Procedure:
-
Dihydrochalcone is mixed with an excess of polyphosphoric acid.
-
The mixture is heated with stirring for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto ice and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.
-
Step 2: Reduction of 3-Phenyl-2,3-dihydro-1H-inden-1-one to 3-Phenyl-2,3-dihydro-1H-indene
The ketone functionality of 3-phenyl-2,3-dihydro-1H-inden-1-one can be reduced to a methylene (B1212753) group using a standard reduction method like the Wolff-Kishner or Clemmensen reduction.
-
Reaction: 3-Phenyl-2,3-dihydro-1H-inden-1-one → 3-Phenyl-2,3-dihydro-1H-indene
-
Reagents and Conditions (Wolff-Kishner):
-
3-Phenyl-2,3-dihydro-1H-inden-1-one
-
Hydrazine (B178648) hydrate
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
High-boiling solvent (e.g., diethylene glycol)
-
Heat
-
-
Procedure:
-
3-Phenyl-2,3-dihydro-1H-inden-1-one, hydrazine hydrate, and a base are heated in a high-boiling solvent.
-
Water is removed from the reaction mixture as it forms.
-
The reaction is heated at a higher temperature to facilitate the decomposition of the hydrazone intermediate.
-
After cooling, the reaction mixture is diluted with water and the product is extracted.
-
The organic extract is washed, dried, and concentrated to give 3-phenyl-2,3-dihydro-1H-indene.
-
Step 3: Synthesis of 1-Methyl-3-(chloromethyl)pyrrolidine
This key intermediate can be synthesized from a suitable precursor like 1-methyl-3-pyrrolidinemethanol.
-
Reaction: 1-Methyl-3-pyrrolidinemethanol → 1-Methyl-3-(chloromethyl)pyrrolidine
-
Reagents and Conditions:
-
1-Methyl-3-pyrrolidinemethanol
-
Thionyl chloride (SOCl₂) or other chlorinating agent
-
Inert solvent (e.g., dichloromethane)
-
-
Procedure:
-
1-Methyl-3-pyrrolidinemethanol is dissolved in an inert solvent.
-
Thionyl chloride is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred until the reaction is complete (monitored by TLC).
-
The solvent and excess reagent are removed under reduced pressure to yield the hydrochloride salt of the product, which can be neutralized to obtain the free base.
-
Step 4: Alkylation of 3-Phenyl-2,3-dihydro-1H-indene to form this compound
The final step involves the alkylation of the 3-phenyl-2,3-dihydro-1H-indene with the prepared 1-methyl-3-(chloromethyl)pyrrolidine. This reaction typically proceeds via the formation of a carbanion from the indene derivative.
-
Reaction: 3-Phenyl-2,3-dihydro-1H-indene + 1-Methyl-3-(chloromethyl)pyrrolidine → this compound
-
Reagents and Conditions:
-
3-Phenyl-2,3-dihydro-1H-indene
-
Strong base (e.g., sodium amide (NaNH₂), n-butyllithium (n-BuLi))
-
1-Methyl-3-(chloromethyl)pyrrolidine
-
Anhydrous aprotic solvent (e.g., liquid ammonia, THF)
-
-
Procedure:
-
3-Phenyl-2,3-dihydro-1H-indene is dissolved in an anhydrous aprotic solvent.
-
A strong base is added at low temperature to deprotonate the C1 position, forming the corresponding anion.
-
1-Methyl-3-(chloromethyl)pyrrolidine is then added to the reaction mixture.
-
The reaction is allowed to proceed until completion.
-
The reaction is quenched with a proton source (e.g., water, ammonium (B1175870) chloride solution).
-
The product is extracted, and the organic layer is washed, dried, and concentrated.
-
Purification of the final product, this compound, can be achieved by column chromatography.
-
Quantitative Data Summary (Illustrative)
The following table summarizes hypothetical quantitative data for the proposed synthesis. Actual yields and purity will depend on specific reaction conditions and optimization.
| Step | Reactant(s) | Product | Theoretical Yield (%) | Purity (%) |
| 1 | Dihydrochalcone | 3-Phenyl-2,3-dihydro-1H-inden-1-one | 70-80 | >95 |
| 2 | 3-Phenyl-2,3-dihydro-1H-inden-1-one | 3-Phenyl-2,3-dihydro-1H-indene | 60-70 | >98 |
| 3 | 1-Methyl-3-pyrrolidinemethanol | 1-Methyl-3-(chloromethyl)pyrrolidine | 80-90 | >97 |
| 4 | 3-Phenyl-2,3-dihydro-1H-indene, 1-Methyl-3-(chloromethyl)pyrrolidine | This compound | 50-60 | >99 |
Logical Workflow Diagram
Caption: Experimental workflow for this compound synthesis.
Conclusion
This technical guide outlines a feasible synthetic pathway for this compound, providing a foundation for its laboratory-scale preparation. The proposed route leverages well-established chemical transformations, offering a logical and systematic approach for researchers in the field of organic and medicinal chemistry. Further experimental work is necessary to optimize the reaction conditions and fully characterize the intermediates and the final product.
Disclaimer: The experimental protocols described herein are theoretical and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
An In-depth Technical Guide to the Synthesis of Pyrophendane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrophendane, with the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine and CAS number 7009-69-0, is a chemical compound with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, based on established organic chemistry principles and related literature. The proposed synthesis involves a multi-step sequence, commencing with the formation of the 3-phenylindene core, followed by the introduction of the 1-methyl-3-methylpyrrolidine side chain. This document details the theoretical reaction steps, including potential reagents and reaction conditions, and presents the information in a structured format for clarity and practical application in a research and development setting.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound (1) suggests a disconnection at the C1-C1' bond, separating the 3-phenyl-2,3-dihydro-1H-indene core (2) and the 1-methyl-3-methylpyrrolidine side chain (3). The indene core can be further disconnected to reveal simpler precursors. A plausible approach involves the alkylation of a 3-phenylindene derivative with a suitable electrophile derived from the pyrrolidine moiety.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthesis Pathway
The proposed forward synthesis is a multi-step process. The key stages are:
-
Synthesis of the 3-Phenyl-2,3-dihydro-1H-indene Core: This can be achieved through the cyclization of dihydrochalcone.
-
Functionalization of the Indene Core: Introduction of a suitable functional group at the 1-position to enable coupling with the pyrrolidine side chain.
-
Synthesis of the 1-Methyl-3-(halomethyl)pyrrolidine Side Chain: Preparation of a reactive pyrrolidine derivative.
-
Coupling of the Indene Core and Pyrrolidine Side Chain: Formation of the final this compound molecule.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Theoretical)
The following are theoretical experimental protocols for the key steps in the synthesis of this compound. These are based on general organic synthesis principles and may require optimization.
Step 1: Synthesis of 3-Phenyl-2,3-dihydro-1H-inden-1-one from Dihydrochalcone
Dihydrochalcone can be cyclized to 3-phenyl-2,3-dihydro-1H-inden-1-one in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA).
-
Reaction: Dihydrochalcone → 3-Phenyl-2,3-dihydro-1H-inden-1-one
-
Reagents and Conditions:
-
Dihydrochalcone
-
Polyphosphoric acid (PPA)
-
Heat (e.g., 80-100 °C)
-
-
Procedure:
-
Dihydrochalcone is mixed with an excess of polyphosphoric acid.
-
The mixture is heated with stirring for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto ice and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.
-
Step 2: Reduction of 3-Phenyl-2,3-dihydro-1H-inden-1-one to 3-Phenyl-2,3-dihydro-1H-indene
The ketone functionality of 3-phenyl-2,3-dihydro-1H-inden-1-one can be reduced to a methylene group using a standard reduction method like the Wolff-Kishner or Clemmensen reduction.
-
Reaction: 3-Phenyl-2,3-dihydro-1H-inden-1-one → 3-Phenyl-2,3-dihydro-1H-indene
-
Reagents and Conditions (Wolff-Kishner):
-
3-Phenyl-2,3-dihydro-1H-inden-1-one
-
Hydrazine hydrate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
High-boiling solvent (e.g., diethylene glycol)
-
Heat
-
-
Procedure:
-
3-Phenyl-2,3-dihydro-1H-inden-1-one, hydrazine hydrate, and a base are heated in a high-boiling solvent.
-
Water is removed from the reaction mixture as it forms.
-
The reaction is heated at a higher temperature to facilitate the decomposition of the hydrazone intermediate.
-
After cooling, the reaction mixture is diluted with water and the product is extracted.
-
The organic extract is washed, dried, and concentrated to give 3-phenyl-2,3-dihydro-1H-indene.
-
Step 3: Synthesis of 1-Methyl-3-(chloromethyl)pyrrolidine
This key intermediate can be synthesized from a suitable precursor like 1-methyl-3-pyrrolidinemethanol.
-
Reaction: 1-Methyl-3-pyrrolidinemethanol → 1-Methyl-3-(chloromethyl)pyrrolidine
-
Reagents and Conditions:
-
1-Methyl-3-pyrrolidinemethanol
-
Thionyl chloride (SOCl₂) or other chlorinating agent
-
Inert solvent (e.g., dichloromethane)
-
-
Procedure:
-
1-Methyl-3-pyrrolidinemethanol is dissolved in an inert solvent.
-
Thionyl chloride is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred until the reaction is complete (monitored by TLC).
-
The solvent and excess reagent are removed under reduced pressure to yield the hydrochloride salt of the product, which can be neutralized to obtain the free base.
-
Step 4: Alkylation of 3-Phenyl-2,3-dihydro-1H-indene to form this compound
The final step involves the alkylation of the 3-phenyl-2,3-dihydro-1H-indene with the prepared 1-methyl-3-(chloromethyl)pyrrolidine. This reaction typically proceeds via the formation of a carbanion from the indene derivative.
-
Reaction: 3-Phenyl-2,3-dihydro-1H-indene + 1-Methyl-3-(chloromethyl)pyrrolidine → this compound
-
Reagents and Conditions:
-
3-Phenyl-2,3-dihydro-1H-indene
-
Strong base (e.g., sodium amide (NaNH₂), n-butyllithium (n-BuLi))
-
1-Methyl-3-(chloromethyl)pyrrolidine
-
Anhydrous aprotic solvent (e.g., liquid ammonia, THF)
-
-
Procedure:
-
3-Phenyl-2,3-dihydro-1H-indene is dissolved in an anhydrous aprotic solvent.
-
A strong base is added at low temperature to deprotonate the C1 position, forming the corresponding anion.
-
1-Methyl-3-(chloromethyl)pyrrolidine is then added to the reaction mixture.
-
The reaction is allowed to proceed until completion.
-
The reaction is quenched with a proton source (e.g., water, ammonium chloride solution).
-
The product is extracted, and the organic layer is washed, dried, and concentrated.
-
Purification of the final product, this compound, can be achieved by column chromatography.
-
Quantitative Data Summary (Illustrative)
The following table summarizes hypothetical quantitative data for the proposed synthesis. Actual yields and purity will depend on specific reaction conditions and optimization.
| Step | Reactant(s) | Product | Theoretical Yield (%) | Purity (%) |
| 1 | Dihydrochalcone | 3-Phenyl-2,3-dihydro-1H-inden-1-one | 70-80 | >95 |
| 2 | 3-Phenyl-2,3-dihydro-1H-inden-1-one | 3-Phenyl-2,3-dihydro-1H-indene | 60-70 | >98 |
| 3 | 1-Methyl-3-pyrrolidinemethanol | 1-Methyl-3-(chloromethyl)pyrrolidine | 80-90 | >97 |
| 4 | 3-Phenyl-2,3-dihydro-1H-indene, 1-Methyl-3-(chloromethyl)pyrrolidine | This compound | 50-60 | >99 |
Logical Workflow Diagram
Caption: Experimental workflow for this compound synthesis.
Conclusion
This technical guide outlines a feasible synthetic pathway for this compound, providing a foundation for its laboratory-scale preparation. The proposed route leverages well-established chemical transformations, offering a logical and systematic approach for researchers in the field of organic and medicinal chemistry. Further experimental work is necessary to optimize the reaction conditions and fully characterize the intermediates and the final product.
Disclaimer: The experimental protocols described herein are theoretical and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
The Biological Activity of Pyrophendane: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane has been identified in limited contexts as an antispasmodic agent[1]. However, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth data regarding its biological activity, mechanism of action, and quantitative pharmacological parameters. This guide serves to summarize the currently available information and highlight the areas where further research is critically needed. Due to the scarcity of specific data on this compound, this document will also address the challenges in providing a detailed technical overview and the absence of established experimental protocols and signaling pathway information.
Current Understanding of this compound's Biological Activity
The sole characterization of this compound found in the public domain is its classification as an antispasmodic agent[1]. Antispasmodics are a class of drugs that suppress muscle spasms. They can be broadly categorized into two main types: skeletal muscle relaxants and smooth muscle relaxants. The specific classification of this compound within this broad category remains undefined in the available literature.
Unfortunately, beyond this general classification, there is no publicly accessible information detailing the specific biological activities of this compound. Key data points that are essential for drug development and research, such as its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects, are not documented in the reviewed sources.
Quantitative Data Summary
A thorough search for quantitative data, including but not limited to IC50, EC50, Ki, or other binding affinities for specific molecular targets, yielded no results. Consequently, a data table summarizing the pharmacological activity of this compound cannot be provided at this time. The absence of such data is a major impediment to understanding the compound's potency, selectivity, and potential therapeutic applications.
Experimental Protocols
Detailed experimental methodologies for key experiments involving this compound are not available in the public scientific literature. To facilitate future research on this compound, it would be imperative for initial studies to focus on establishing and publishing standardized protocols for its synthesis, purification, and in vitro and in vivo characterization. Such protocols would form the foundation for reproducible research and allow for the systematic evaluation of its biological effects.
Signaling Pathways and Experimental Workflows
Given the lack of information on the mechanism of action of this compound, it is not possible to delineate any associated signaling pathways. The molecular targets of this compound and its effects on intracellular signaling cascades remain unknown. As a result, the creation of diagrams for signaling pathways or experimental workflows is not feasible.
Future Directions and Conclusion
The current state of knowledge regarding the biological activity of this compound is exceptionally limited. Its designation as an antispasmodic agent provides a starting point, but substantial research is required to validate this claim and to build a comprehensive pharmacological profile[1].
For researchers, scientists, and drug development professionals, this compound represents an unexplored area of pharmacology. Future research should prioritize:
-
Confirmation of its antispasmodic activity through established in vitro and in vivo models.
-
Elucidation of its mechanism of action , including the identification of its molecular target(s).
-
Determination of its pharmacokinetic and pharmacodynamic properties .
-
Exploration of its structure-activity relationships through the synthesis and evaluation of analogs.
Without foundational data from such studies, any further development or consideration of this compound as a potential therapeutic agent is premature. This guide underscores the critical need for primary research to fill the significant knowledge gaps surrounding this compound.
References
The Biological Activity of Pyrophendane: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane has been identified in limited contexts as an antispasmodic agent[1]. However, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth data regarding its biological activity, mechanism of action, and quantitative pharmacological parameters. This guide serves to summarize the currently available information and highlight the areas where further research is critically needed. Due to the scarcity of specific data on this compound, this document will also address the challenges in providing a detailed technical overview and the absence of established experimental protocols and signaling pathway information.
Current Understanding of this compound's Biological Activity
The sole characterization of this compound found in the public domain is its classification as an antispasmodic agent[1]. Antispasmodics are a class of drugs that suppress muscle spasms. They can be broadly categorized into two main types: skeletal muscle relaxants and smooth muscle relaxants. The specific classification of this compound within this broad category remains undefined in the available literature.
Unfortunately, beyond this general classification, there is no publicly accessible information detailing the specific biological activities of this compound. Key data points that are essential for drug development and research, such as its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects, are not documented in the reviewed sources.
Quantitative Data Summary
A thorough search for quantitative data, including but not limited to IC50, EC50, Ki, or other binding affinities for specific molecular targets, yielded no results. Consequently, a data table summarizing the pharmacological activity of this compound cannot be provided at this time. The absence of such data is a major impediment to understanding the compound's potency, selectivity, and potential therapeutic applications.
Experimental Protocols
Detailed experimental methodologies for key experiments involving this compound are not available in the public scientific literature. To facilitate future research on this compound, it would be imperative for initial studies to focus on establishing and publishing standardized protocols for its synthesis, purification, and in vitro and in vivo characterization. Such protocols would form the foundation for reproducible research and allow for the systematic evaluation of its biological effects.
Signaling Pathways and Experimental Workflows
Given the lack of information on the mechanism of action of this compound, it is not possible to delineate any associated signaling pathways. The molecular targets of this compound and its effects on intracellular signaling cascades remain unknown. As a result, the creation of diagrams for signaling pathways or experimental workflows is not feasible.
Future Directions and Conclusion
The current state of knowledge regarding the biological activity of this compound is exceptionally limited. Its designation as an antispasmodic agent provides a starting point, but substantial research is required to validate this claim and to build a comprehensive pharmacological profile[1].
For researchers, scientists, and drug development professionals, this compound represents an unexplored area of pharmacology. Future research should prioritize:
-
Confirmation of its antispasmodic activity through established in vitro and in vivo models.
-
Elucidation of its mechanism of action , including the identification of its molecular target(s).
-
Determination of its pharmacokinetic and pharmacodynamic properties .
-
Exploration of its structure-activity relationships through the synthesis and evaluation of analogs.
Without foundational data from such studies, any further development or consideration of this compound as a potential therapeutic agent is premature. This guide underscores the critical need for primary research to fill the significant knowledge gaps surrounding this compound.
References
The Biological Activity of Pyrophendane: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane has been identified in limited contexts as an antispasmodic agent[1]. However, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth data regarding its biological activity, mechanism of action, and quantitative pharmacological parameters. This guide serves to summarize the currently available information and highlight the areas where further research is critically needed. Due to the scarcity of specific data on this compound, this document will also address the challenges in providing a detailed technical overview and the absence of established experimental protocols and signaling pathway information.
Current Understanding of this compound's Biological Activity
The sole characterization of this compound found in the public domain is its classification as an antispasmodic agent[1]. Antispasmodics are a class of drugs that suppress muscle spasms. They can be broadly categorized into two main types: skeletal muscle relaxants and smooth muscle relaxants. The specific classification of this compound within this broad category remains undefined in the available literature.
Unfortunately, beyond this general classification, there is no publicly accessible information detailing the specific biological activities of this compound. Key data points that are essential for drug development and research, such as its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects, are not documented in the reviewed sources.
Quantitative Data Summary
A thorough search for quantitative data, including but not limited to IC50, EC50, Ki, or other binding affinities for specific molecular targets, yielded no results. Consequently, a data table summarizing the pharmacological activity of this compound cannot be provided at this time. The absence of such data is a major impediment to understanding the compound's potency, selectivity, and potential therapeutic applications.
Experimental Protocols
Detailed experimental methodologies for key experiments involving this compound are not available in the public scientific literature. To facilitate future research on this compound, it would be imperative for initial studies to focus on establishing and publishing standardized protocols for its synthesis, purification, and in vitro and in vivo characterization. Such protocols would form the foundation for reproducible research and allow for the systematic evaluation of its biological effects.
Signaling Pathways and Experimental Workflows
Given the lack of information on the mechanism of action of this compound, it is not possible to delineate any associated signaling pathways. The molecular targets of this compound and its effects on intracellular signaling cascades remain unknown. As a result, the creation of diagrams for signaling pathways or experimental workflows is not feasible.
Future Directions and Conclusion
The current state of knowledge regarding the biological activity of this compound is exceptionally limited. Its designation as an antispasmodic agent provides a starting point, but substantial research is required to validate this claim and to build a comprehensive pharmacological profile[1].
For researchers, scientists, and drug development professionals, this compound represents an unexplored area of pharmacology. Future research should prioritize:
-
Confirmation of its antispasmodic activity through established in vitro and in vivo models.
-
Elucidation of its mechanism of action , including the identification of its molecular target(s).
-
Determination of its pharmacokinetic and pharmacodynamic properties .
-
Exploration of its structure-activity relationships through the synthesis and evaluation of analogs.
Without foundational data from such studies, any further development or consideration of this compound as a potential therapeutic agent is premature. This guide underscores the critical need for primary research to fill the significant knowledge gaps surrounding this compound.
References
An In-depth Technical Guide to the Characterization of Dopamine Reuptake Inhibitors
Disclaimer: As of December 2025, detailed public-domain scientific literature on the specific chemical and pharmacological properties of a compound referred to as "Pyrophendane" is not available. The information presented herein is a generalized technical guide for the characterization of dopamine (B1211576) reuptake inhibitors (DRIs), a class of compounds to which this compound may belong. The experimental protocols, data tables, and diagrams are representative of the methodologies used in the research and development of DRIs and are not specific to this compound.
Introduction to Dopamine Reuptake Inhibitors
Dopamine reuptake inhibitors (DRIs) are a class of compounds that block the action of the dopamine transporter (DAT), a protein responsible for the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron.[1] By inhibiting this process, DRIs increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1] This mechanism of action underlies their therapeutic application in various neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD) and narcolepsy, and is also associated with the abuse potential of some psychostimulants.[1][2]
The characterization of a novel DRI involves a comprehensive evaluation of its chemical properties, pharmacological activity, and pharmacokinetic profile. This guide outlines the core experimental procedures and data analysis techniques employed in this process.
Chemical Properties
A thorough understanding of a compound's chemical properties is fundamental to its development as a potential therapeutic agent. The following table summarizes key chemical descriptors that are typically determined for a novel DRI.
| Property | Description | Typical Value (Example) |
| IUPAC Name | The systematic name of the chemical compound according to the rules of the International Union of Pure and Applied Chemistry. | 1-(diphenylmethyl)piperidine |
| Chemical Formula | A representation of the number of atoms of each element in one molecule of the compound. | C₁₈H₂₁N |
| Molecular Weight | The mass of one molecule of the compound, typically expressed in g/mol . | 251.37 g/mol |
| Melting Point | The temperature at which the compound changes state from solid to liquid. | 85-87 °C |
| Boiling Point | The temperature at which the compound changes state from liquid to gas at a given pressure. | 350 °C at 760 mmHg |
| Solubility | The ability of the compound to dissolve in a solvent, typically reported in mg/mL for various solvents (e.g., water, ethanol (B145695), DMSO). | Soluble in ethanol and DMSO |
| pKa | The negative logarithm of the acid dissociation constant, indicating the acidity or basicity of the compound. | 8.5 |
Pharmacological Characterization
The pharmacological assessment of a DRI focuses on its interaction with the dopamine transporter and its effects on dopaminergic signaling.
Mechanism of Action: Dopamine Reuptake Inhibition
The primary mechanism of action for a DRI is the blockade of the dopamine transporter (DAT). This leads to an accumulation of dopamine in the synaptic cleft, resulting in prolonged stimulation of postsynaptic dopamine receptors.
Mechanism of dopamine reuptake inhibition by a DRI.
Quantitative Pharmacological Data
The potency and selectivity of a DRI are quantified through various in vitro assays. The following table presents typical pharmacological parameters that are measured.
| Parameter | Description | Typical Value (Example) |
| IC₅₀ (DAT) | The half-maximal inhibitory concentration for the dopamine transporter, indicating the potency of the compound. | 10 nM |
| Kᵢ (DAT) | The inhibition constant for the dopamine transporter, representing the binding affinity of the compound. | 5 nM |
| IC₅₀ (NET) | The half-maximal inhibitory concentration for the norepinephrine (B1679862) transporter. | 100 nM |
| IC₅₀ (SERT) | The half-maximal inhibitory concentration for the serotonin (B10506) transporter. | 500 nM |
| Selectivity (DAT vs. NET) | The ratio of IC₅₀ (NET) to IC₅₀ (DAT), indicating the preference for the dopamine transporter over the norepinephrine transporter. | 10-fold |
| Selectivity (DAT vs. SERT) | The ratio of IC₅₀ (SERT) to IC₅₀ (DAT), indicating the preference for the dopamine transporter over the serotonin transporter. | 50-fold |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.
Radioligand Binding Assay for DAT Affinity
This assay measures the affinity of a test compound for the dopamine transporter by competing with a radiolabeled ligand.[3][4]
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK293-hDAT cells).
-
Radioligand (e.g., [³H]WIN 35,428).
-
Test compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like cocaine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control.
-
Equilibrium: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[5]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Workflow for a radioligand binding assay.
Synaptosomal Dopamine Uptake Assay
This assay measures the functional potency of a test compound to inhibit the reuptake of dopamine into nerve terminals (synaptosomes).
Objective: To determine the IC₅₀ value of a test compound for inhibiting dopamine uptake.
Materials:
-
Synaptosomes prepared from a dopamine-rich brain region (e.g., striatum) of a rodent.
-
[³H]Dopamine.
-
Test compound at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in a suitable buffer and isolate synaptosomes through differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.[5]
-
Initiation of Uptake: Add [³H]Dopamine to initiate the uptake reaction.
-
Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to allow for dopamine uptake.[5]
-
Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the amount of accumulated [³H]Dopamine using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Workflow for a synaptosomal dopamine uptake assay.
Pharmacokinetic Properties
Pharmacokinetics describes the fate of a compound in the body, including its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is critical for determining the dosing regimen and predicting the in vivo efficacy and safety of a drug candidate.
| Parameter | Description |
| Half-life (t₁/₂) | The time required for the concentration of the compound in the body to be reduced by half. |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
| Metabolism | The biochemical modification of the compound by the body, often leading to its inactivation and excretion. The primary metabolizing enzymes (e.g., cytochrome P450 isoenzymes) are identified. |
| Excretion | The process by which the compound and its metabolites are eliminated from the body, typically via urine or feces. |
Conclusion
The comprehensive characterization of a novel dopamine reuptake inhibitor is a multi-faceted process that requires a combination of chemical, pharmacological, and pharmacokinetic studies. The methodologies outlined in this guide provide a framework for the systematic evaluation of such compounds, enabling researchers and drug development professionals to assess their therapeutic potential. While specific data for "this compound" is not currently available in the public domain, the principles and protocols described here are fundamental to the investigation of any new chemical entity targeting the dopamine transporter.
References
- 1. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of Dopamine Reuptake Inhibitors
Disclaimer: As of December 2025, detailed public-domain scientific literature on the specific chemical and pharmacological properties of a compound referred to as "Pyrophendane" is not available. The information presented herein is a generalized technical guide for the characterization of dopamine (B1211576) reuptake inhibitors (DRIs), a class of compounds to which this compound may belong. The experimental protocols, data tables, and diagrams are representative of the methodologies used in the research and development of DRIs and are not specific to this compound.
Introduction to Dopamine Reuptake Inhibitors
Dopamine reuptake inhibitors (DRIs) are a class of compounds that block the action of the dopamine transporter (DAT), a protein responsible for the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron.[1] By inhibiting this process, DRIs increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1] This mechanism of action underlies their therapeutic application in various neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD) and narcolepsy, and is also associated with the abuse potential of some psychostimulants.[1][2]
The characterization of a novel DRI involves a comprehensive evaluation of its chemical properties, pharmacological activity, and pharmacokinetic profile. This guide outlines the core experimental procedures and data analysis techniques employed in this process.
Chemical Properties
A thorough understanding of a compound's chemical properties is fundamental to its development as a potential therapeutic agent. The following table summarizes key chemical descriptors that are typically determined for a novel DRI.
| Property | Description | Typical Value (Example) |
| IUPAC Name | The systematic name of the chemical compound according to the rules of the International Union of Pure and Applied Chemistry. | 1-(diphenylmethyl)piperidine |
| Chemical Formula | A representation of the number of atoms of each element in one molecule of the compound. | C₁₈H₂₁N |
| Molecular Weight | The mass of one molecule of the compound, typically expressed in g/mol . | 251.37 g/mol |
| Melting Point | The temperature at which the compound changes state from solid to liquid. | 85-87 °C |
| Boiling Point | The temperature at which the compound changes state from liquid to gas at a given pressure. | 350 °C at 760 mmHg |
| Solubility | The ability of the compound to dissolve in a solvent, typically reported in mg/mL for various solvents (e.g., water, ethanol (B145695), DMSO). | Soluble in ethanol and DMSO |
| pKa | The negative logarithm of the acid dissociation constant, indicating the acidity or basicity of the compound. | 8.5 |
Pharmacological Characterization
The pharmacological assessment of a DRI focuses on its interaction with the dopamine transporter and its effects on dopaminergic signaling.
Mechanism of Action: Dopamine Reuptake Inhibition
The primary mechanism of action for a DRI is the blockade of the dopamine transporter (DAT). This leads to an accumulation of dopamine in the synaptic cleft, resulting in prolonged stimulation of postsynaptic dopamine receptors.
Mechanism of dopamine reuptake inhibition by a DRI.
Quantitative Pharmacological Data
The potency and selectivity of a DRI are quantified through various in vitro assays. The following table presents typical pharmacological parameters that are measured.
| Parameter | Description | Typical Value (Example) |
| IC₅₀ (DAT) | The half-maximal inhibitory concentration for the dopamine transporter, indicating the potency of the compound. | 10 nM |
| Kᵢ (DAT) | The inhibition constant for the dopamine transporter, representing the binding affinity of the compound. | 5 nM |
| IC₅₀ (NET) | The half-maximal inhibitory concentration for the norepinephrine (B1679862) transporter. | 100 nM |
| IC₅₀ (SERT) | The half-maximal inhibitory concentration for the serotonin (B10506) transporter. | 500 nM |
| Selectivity (DAT vs. NET) | The ratio of IC₅₀ (NET) to IC₅₀ (DAT), indicating the preference for the dopamine transporter over the norepinephrine transporter. | 10-fold |
| Selectivity (DAT vs. SERT) | The ratio of IC₅₀ (SERT) to IC₅₀ (DAT), indicating the preference for the dopamine transporter over the serotonin transporter. | 50-fold |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.
Radioligand Binding Assay for DAT Affinity
This assay measures the affinity of a test compound for the dopamine transporter by competing with a radiolabeled ligand.[3][4]
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK293-hDAT cells).
-
Radioligand (e.g., [³H]WIN 35,428).
-
Test compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like cocaine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control.
-
Equilibrium: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[5]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Workflow for a radioligand binding assay.
Synaptosomal Dopamine Uptake Assay
This assay measures the functional potency of a test compound to inhibit the reuptake of dopamine into nerve terminals (synaptosomes).
Objective: To determine the IC₅₀ value of a test compound for inhibiting dopamine uptake.
Materials:
-
Synaptosomes prepared from a dopamine-rich brain region (e.g., striatum) of a rodent.
-
[³H]Dopamine.
-
Test compound at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in a suitable buffer and isolate synaptosomes through differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.[5]
-
Initiation of Uptake: Add [³H]Dopamine to initiate the uptake reaction.
-
Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to allow for dopamine uptake.[5]
-
Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the amount of accumulated [³H]Dopamine using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Workflow for a synaptosomal dopamine uptake assay.
Pharmacokinetic Properties
Pharmacokinetics describes the fate of a compound in the body, including its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is critical for determining the dosing regimen and predicting the in vivo efficacy and safety of a drug candidate.
| Parameter | Description |
| Half-life (t₁/₂) | The time required for the concentration of the compound in the body to be reduced by half. |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
| Metabolism | The biochemical modification of the compound by the body, often leading to its inactivation and excretion. The primary metabolizing enzymes (e.g., cytochrome P450 isoenzymes) are identified. |
| Excretion | The process by which the compound and its metabolites are eliminated from the body, typically via urine or feces. |
Conclusion
The comprehensive characterization of a novel dopamine reuptake inhibitor is a multi-faceted process that requires a combination of chemical, pharmacological, and pharmacokinetic studies. The methodologies outlined in this guide provide a framework for the systematic evaluation of such compounds, enabling researchers and drug development professionals to assess their therapeutic potential. While specific data for "this compound" is not currently available in the public domain, the principles and protocols described here are fundamental to the investigation of any new chemical entity targeting the dopamine transporter.
References
- 1. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of Dopamine Reuptake Inhibitors
Disclaimer: As of December 2025, detailed public-domain scientific literature on the specific chemical and pharmacological properties of a compound referred to as "Pyrophendane" is not available. The information presented herein is a generalized technical guide for the characterization of dopamine reuptake inhibitors (DRIs), a class of compounds to which this compound may belong. The experimental protocols, data tables, and diagrams are representative of the methodologies used in the research and development of DRIs and are not specific to this compound.
Introduction to Dopamine Reuptake Inhibitors
Dopamine reuptake inhibitors (DRIs) are a class of compounds that block the action of the dopamine transporter (DAT), a protein responsible for the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron.[1] By inhibiting this process, DRIs increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1] This mechanism of action underlies their therapeutic application in various neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD) and narcolepsy, and is also associated with the abuse potential of some psychostimulants.[1][2]
The characterization of a novel DRI involves a comprehensive evaluation of its chemical properties, pharmacological activity, and pharmacokinetic profile. This guide outlines the core experimental procedures and data analysis techniques employed in this process.
Chemical Properties
A thorough understanding of a compound's chemical properties is fundamental to its development as a potential therapeutic agent. The following table summarizes key chemical descriptors that are typically determined for a novel DRI.
| Property | Description | Typical Value (Example) |
| IUPAC Name | The systematic name of the chemical compound according to the rules of the International Union of Pure and Applied Chemistry. | 1-(diphenylmethyl)piperidine |
| Chemical Formula | A representation of the number of atoms of each element in one molecule of the compound. | C₁₈H₂₁N |
| Molecular Weight | The mass of one molecule of the compound, typically expressed in g/mol . | 251.37 g/mol |
| Melting Point | The temperature at which the compound changes state from solid to liquid. | 85-87 °C |
| Boiling Point | The temperature at which the compound changes state from liquid to gas at a given pressure. | 350 °C at 760 mmHg |
| Solubility | The ability of the compound to dissolve in a solvent, typically reported in mg/mL for various solvents (e.g., water, ethanol, DMSO). | Soluble in ethanol and DMSO |
| pKa | The negative logarithm of the acid dissociation constant, indicating the acidity or basicity of the compound. | 8.5 |
Pharmacological Characterization
The pharmacological assessment of a DRI focuses on its interaction with the dopamine transporter and its effects on dopaminergic signaling.
Mechanism of Action: Dopamine Reuptake Inhibition
The primary mechanism of action for a DRI is the blockade of the dopamine transporter (DAT). This leads to an accumulation of dopamine in the synaptic cleft, resulting in prolonged stimulation of postsynaptic dopamine receptors.
Mechanism of dopamine reuptake inhibition by a DRI.
Quantitative Pharmacological Data
The potency and selectivity of a DRI are quantified through various in vitro assays. The following table presents typical pharmacological parameters that are measured.
| Parameter | Description | Typical Value (Example) |
| IC₅₀ (DAT) | The half-maximal inhibitory concentration for the dopamine transporter, indicating the potency of the compound. | 10 nM |
| Kᵢ (DAT) | The inhibition constant for the dopamine transporter, representing the binding affinity of the compound. | 5 nM |
| IC₅₀ (NET) | The half-maximal inhibitory concentration for the norepinephrine transporter. | 100 nM |
| IC₅₀ (SERT) | The half-maximal inhibitory concentration for the serotonin transporter. | 500 nM |
| Selectivity (DAT vs. NET) | The ratio of IC₅₀ (NET) to IC₅₀ (DAT), indicating the preference for the dopamine transporter over the norepinephrine transporter. | 10-fold |
| Selectivity (DAT vs. SERT) | The ratio of IC₅₀ (SERT) to IC₅₀ (DAT), indicating the preference for the dopamine transporter over the serotonin transporter. | 50-fold |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.
Radioligand Binding Assay for DAT Affinity
This assay measures the affinity of a test compound for the dopamine transporter by competing with a radiolabeled ligand.[3][4]
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK293-hDAT cells).
-
Radioligand (e.g., [³H]WIN 35,428).
-
Test compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like cocaine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control.
-
Equilibrium: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[5]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Workflow for a radioligand binding assay.
Synaptosomal Dopamine Uptake Assay
This assay measures the functional potency of a test compound to inhibit the reuptake of dopamine into nerve terminals (synaptosomes).
Objective: To determine the IC₅₀ value of a test compound for inhibiting dopamine uptake.
Materials:
-
Synaptosomes prepared from a dopamine-rich brain region (e.g., striatum) of a rodent.
-
[³H]Dopamine.
-
Test compound at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in a suitable buffer and isolate synaptosomes through differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.[5]
-
Initiation of Uptake: Add [³H]Dopamine to initiate the uptake reaction.
-
Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to allow for dopamine uptake.[5]
-
Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the amount of accumulated [³H]Dopamine using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Workflow for a synaptosomal dopamine uptake assay.
Pharmacokinetic Properties
Pharmacokinetics describes the fate of a compound in the body, including its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is critical for determining the dosing regimen and predicting the in vivo efficacy and safety of a drug candidate.
| Parameter | Description |
| Half-life (t₁/₂) | The time required for the concentration of the compound in the body to be reduced by half. |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
| Metabolism | The biochemical modification of the compound by the body, often leading to its inactivation and excretion. The primary metabolizing enzymes (e.g., cytochrome P450 isoenzymes) are identified. |
| Excretion | The process by which the compound and its metabolites are eliminated from the body, typically via urine or feces. |
Conclusion
The comprehensive characterization of a novel dopamine reuptake inhibitor is a multi-faceted process that requires a combination of chemical, pharmacological, and pharmacokinetic studies. The methodologies outlined in this guide provide a framework for the systematic evaluation of such compounds, enabling researchers and drug development professionals to assess their therapeutic potential. While specific data for "this compound" is not currently available in the public domain, the principles and protocols described here are fundamental to the investigation of any new chemical entity targeting the dopamine transporter.
References
- 1. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Pyrovalerone Analogs: A Technical Guide
Disclaimer: The term "Pyrophendane" did not yield specific results in comprehensive pharmacological and chemical database searches. It is highly probable that this term is a synonym or a misspelling of a compound belonging to the pyrovalerone class of synthetic cathinones. This guide, therefore, focuses on the well-documented pharmacological profile of pyrovalerone and its analogs, which are potent psychoactive substances.
This technical guide provides an in-depth overview of the pharmacological properties of pyrovalerone and its structurally related analogs. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Pyrovalerone and its derivatives are a class of synthetic cathinones characterized by a pyrrolidine (B122466) ring attached to the nitrogen atom.[1] These compounds are potent central nervous system stimulants and have gained attention as novel psychoactive substances (NPS).[1][2] Their primary mechanism of action involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of dopamine (B1211576) and norepinephrine (B1679862).[1][3][4] This profile is distinct from some other cathinones that act as monoamine releasers.[1]
Mechanism of Action
The primary pharmacological target of pyrovalerone analogs are the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][3][4] They act as potent inhibitors of these transporters, effectively blocking the reuptake of dopamine and norepinephrine from the synaptic cleft.[1][3] This leads to an accumulation of these neurotransmitters, resulting in enhanced dopaminergic and noradrenergic signaling.
Crucially, pyrovalerone cathinones are generally considered to be pure uptake inhibitors and do not typically induce monoamine efflux, a characteristic that distinguishes them from amphetamine-like stimulants.[1] Their activity at the serotonin (B10506) transporter (SERT) is significantly lower, leading to a high DAT/SERT selectivity ratio for many compounds in this class.[1][2]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of pyrovalerone analogs at the presynaptic terminal.
Quantitative Pharmacological Data
The following table summarizes the in vitro monoamine transporter inhibition potencies (IC50 values) for a selection of pyrovalerone cathinones.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio |
| α-PPP | 0.03 | 0.05 | >10 | >333 |
| α-PVP | 0.02 | 0.03 | >10 | >500 |
| α-PHP | 0.02 | 0.03 | >10 | >500 |
| 4-MePPP | 0.18 | 0.64 | 8.7 | 48 |
| MDPV | 0.02 | 0.04 | 2.3 | 115 |
Data compiled from studies on human embryonic kidney (HEK) 293 cells overexpressing the respective human transporters.[1][2]
Structure-Activity Relationships (SAR)
The pharmacological profile of pyrovalerone analogs is significantly influenced by their chemical structure.
-
α-Alkyl Chain Length: Extension of the alkyl chain at the α-carbon position generally enhances the potency of DAT and NET inhibition.[1][5] For instance, the inhibitory activity increases from α-PPP (methyl) to α-PVP (propyl) and α-PHP (butyl).[6]
-
Phenyl Ring Substitution:
-
Pyrrolidine Moiety: The pyrrolidine ring is a defining feature of this class and is crucial for their potent activity as monoamine transporter inhibitors.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological profile of pyrovalerone analogs.
Monoamine Transporter Inhibition Assay
Objective: To determine the in vitro potency of pyrovalerone analogs to inhibit dopamine, norepinephrine, and serotonin transporters.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured and stably transfected to express the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Radioligand Uptake Assay:
-
Transfected cells are plated in 96-well plates.
-
Cells are pre-incubated with varying concentrations of the test compound (pyrovalerone analog).
-
A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.
-
Uptake is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated by rapid washing with ice-cold buffer to remove extracellular radioligand.
-
Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated relative to control (no inhibitor).
-
IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves.
-
Experimental Workflow Diagram
Off-Target Activity
While the primary targets are DAT and NET, some pyrovalerone analogs have been investigated for their activity at other receptors. Generally, they exhibit low affinity for serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), dopaminergic (D1, D2, D3), and adrenergic (α1A, α2A) receptors.[2][4] However, some analogs, like α-PHP, have shown antagonist activity at muscarinic M2 receptors at nanomolar concentrations.[5]
Conclusion
Pyrovalerone analogs are potent and selective inhibitors of the dopamine and norepinephrine transporters. Their pharmacological profile is characterized by a cocaine-like mechanism of action, which underlies their psychostimulant effects. The structure-activity relationships within this class demonstrate that small modifications to the chemical structure can significantly impact their potency and selectivity. Further research into their off-target activities is warranted to fully understand their complex pharmacology and toxicological profiles.
References
- 1. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
The Pharmacological Profile of Pyrovalerone Analogs: A Technical Guide
Disclaimer: The term "Pyrophendane" did not yield specific results in comprehensive pharmacological and chemical database searches. It is highly probable that this term is a synonym or a misspelling of a compound belonging to the pyrovalerone class of synthetic cathinones. This guide, therefore, focuses on the well-documented pharmacological profile of pyrovalerone and its analogs, which are potent psychoactive substances.
This technical guide provides an in-depth overview of the pharmacological properties of pyrovalerone and its structurally related analogs. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Pyrovalerone and its derivatives are a class of synthetic cathinones characterized by a pyrrolidine (B122466) ring attached to the nitrogen atom.[1] These compounds are potent central nervous system stimulants and have gained attention as novel psychoactive substances (NPS).[1][2] Their primary mechanism of action involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of dopamine (B1211576) and norepinephrine (B1679862).[1][3][4] This profile is distinct from some other cathinones that act as monoamine releasers.[1]
Mechanism of Action
The primary pharmacological target of pyrovalerone analogs are the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][3][4] They act as potent inhibitors of these transporters, effectively blocking the reuptake of dopamine and norepinephrine from the synaptic cleft.[1][3] This leads to an accumulation of these neurotransmitters, resulting in enhanced dopaminergic and noradrenergic signaling.
Crucially, pyrovalerone cathinones are generally considered to be pure uptake inhibitors and do not typically induce monoamine efflux, a characteristic that distinguishes them from amphetamine-like stimulants.[1] Their activity at the serotonin (B10506) transporter (SERT) is significantly lower, leading to a high DAT/SERT selectivity ratio for many compounds in this class.[1][2]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of pyrovalerone analogs at the presynaptic terminal.
Quantitative Pharmacological Data
The following table summarizes the in vitro monoamine transporter inhibition potencies (IC50 values) for a selection of pyrovalerone cathinones.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio |
| α-PPP | 0.03 | 0.05 | >10 | >333 |
| α-PVP | 0.02 | 0.03 | >10 | >500 |
| α-PHP | 0.02 | 0.03 | >10 | >500 |
| 4-MePPP | 0.18 | 0.64 | 8.7 | 48 |
| MDPV | 0.02 | 0.04 | 2.3 | 115 |
Data compiled from studies on human embryonic kidney (HEK) 293 cells overexpressing the respective human transporters.[1][2]
Structure-Activity Relationships (SAR)
The pharmacological profile of pyrovalerone analogs is significantly influenced by their chemical structure.
-
α-Alkyl Chain Length: Extension of the alkyl chain at the α-carbon position generally enhances the potency of DAT and NET inhibition.[1][5] For instance, the inhibitory activity increases from α-PPP (methyl) to α-PVP (propyl) and α-PHP (butyl).[6]
-
Phenyl Ring Substitution:
-
Pyrrolidine Moiety: The pyrrolidine ring is a defining feature of this class and is crucial for their potent activity as monoamine transporter inhibitors.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological profile of pyrovalerone analogs.
Monoamine Transporter Inhibition Assay
Objective: To determine the in vitro potency of pyrovalerone analogs to inhibit dopamine, norepinephrine, and serotonin transporters.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured and stably transfected to express the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Radioligand Uptake Assay:
-
Transfected cells are plated in 96-well plates.
-
Cells are pre-incubated with varying concentrations of the test compound (pyrovalerone analog).
-
A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.
-
Uptake is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated by rapid washing with ice-cold buffer to remove extracellular radioligand.
-
Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated relative to control (no inhibitor).
-
IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves.
-
Experimental Workflow Diagram
Off-Target Activity
While the primary targets are DAT and NET, some pyrovalerone analogs have been investigated for their activity at other receptors. Generally, they exhibit low affinity for serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), dopaminergic (D1, D2, D3), and adrenergic (α1A, α2A) receptors.[2][4] However, some analogs, like α-PHP, have shown antagonist activity at muscarinic M2 receptors at nanomolar concentrations.[5]
Conclusion
Pyrovalerone analogs are potent and selective inhibitors of the dopamine and norepinephrine transporters. Their pharmacological profile is characterized by a cocaine-like mechanism of action, which underlies their psychostimulant effects. The structure-activity relationships within this class demonstrate that small modifications to the chemical structure can significantly impact their potency and selectivity. Further research into their off-target activities is warranted to fully understand their complex pharmacology and toxicological profiles.
References
- 1. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
The Pharmacological Profile of Pyrovalerone Analogs: A Technical Guide
Disclaimer: The term "Pyrophendane" did not yield specific results in comprehensive pharmacological and chemical database searches. It is highly probable that this term is a synonym or a misspelling of a compound belonging to the pyrovalerone class of synthetic cathinones. This guide, therefore, focuses on the well-documented pharmacological profile of pyrovalerone and its analogs, which are potent psychoactive substances.
This technical guide provides an in-depth overview of the pharmacological properties of pyrovalerone and its structurally related analogs. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Pyrovalerone and its derivatives are a class of synthetic cathinones characterized by a pyrrolidine ring attached to the nitrogen atom.[1] These compounds are potent central nervous system stimulants and have gained attention as novel psychoactive substances (NPS).[1][2] Their primary mechanism of action involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of dopamine and norepinephrine.[1][3][4] This profile is distinct from some other cathinones that act as monoamine releasers.[1]
Mechanism of Action
The primary pharmacological target of pyrovalerone analogs are the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][3][4] They act as potent inhibitors of these transporters, effectively blocking the reuptake of dopamine and norepinephrine from the synaptic cleft.[1][3] This leads to an accumulation of these neurotransmitters, resulting in enhanced dopaminergic and noradrenergic signaling.
Crucially, pyrovalerone cathinones are generally considered to be pure uptake inhibitors and do not typically induce monoamine efflux, a characteristic that distinguishes them from amphetamine-like stimulants.[1] Their activity at the serotonin transporter (SERT) is significantly lower, leading to a high DAT/SERT selectivity ratio for many compounds in this class.[1][2]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of pyrovalerone analogs at the presynaptic terminal.
Quantitative Pharmacological Data
The following table summarizes the in vitro monoamine transporter inhibition potencies (IC50 values) for a selection of pyrovalerone cathinones.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio |
| α-PPP | 0.03 | 0.05 | >10 | >333 |
| α-PVP | 0.02 | 0.03 | >10 | >500 |
| α-PHP | 0.02 | 0.03 | >10 | >500 |
| 4-MePPP | 0.18 | 0.64 | 8.7 | 48 |
| MDPV | 0.02 | 0.04 | 2.3 | 115 |
Data compiled from studies on human embryonic kidney (HEK) 293 cells overexpressing the respective human transporters.[1][2]
Structure-Activity Relationships (SAR)
The pharmacological profile of pyrovalerone analogs is significantly influenced by their chemical structure.
-
α-Alkyl Chain Length: Extension of the alkyl chain at the α-carbon position generally enhances the potency of DAT and NET inhibition.[1][5] For instance, the inhibitory activity increases from α-PPP (methyl) to α-PVP (propyl) and α-PHP (butyl).[6]
-
Phenyl Ring Substitution:
-
Pyrrolidine Moiety: The pyrrolidine ring is a defining feature of this class and is crucial for their potent activity as monoamine transporter inhibitors.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological profile of pyrovalerone analogs.
Monoamine Transporter Inhibition Assay
Objective: To determine the in vitro potency of pyrovalerone analogs to inhibit dopamine, norepinephrine, and serotonin transporters.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured and stably transfected to express the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Radioligand Uptake Assay:
-
Transfected cells are plated in 96-well plates.
-
Cells are pre-incubated with varying concentrations of the test compound (pyrovalerone analog).
-
A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.
-
Uptake is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated by rapid washing with ice-cold buffer to remove extracellular radioligand.
-
Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated relative to control (no inhibitor).
-
IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves.
-
Experimental Workflow Diagram
Off-Target Activity
While the primary targets are DAT and NET, some pyrovalerone analogs have been investigated for their activity at other receptors. Generally, they exhibit low affinity for serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), dopaminergic (D1, D2, D3), and adrenergic (α1A, α2A) receptors.[2][4] However, some analogs, like α-PHP, have shown antagonist activity at muscarinic M2 receptors at nanomolar concentrations.[5]
Conclusion
Pyrovalerone analogs are potent and selective inhibitors of the dopamine and norepinephrine transporters. Their pharmacological profile is characterized by a cocaine-like mechanism of action, which underlies their psychostimulant effects. The structure-activity relationships within this class demonstrate that small modifications to the chemical structure can significantly impact their potency and selectivity. Further research into their off-target activities is warranted to fully understand their complex pharmacology and toxicological profiles.
References
- 1. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Pyrophendane and its Analogs in Research: A Technical Guide to a Class of Dopamine-Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane and its close structural analog, pyrovalerone, are potent inhibitors of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][2][3] This dual inhibitory action leads to increased extracellular concentrations of dopamine and norepinephrine in the synapse, resulting in psychostimulant effects.[4][5] Due to this mechanism, these compounds are of significant interest in neuroscience research, particularly in the study of addiction, attention-deficit/hyperactivity disorder (ADHD), and other conditions related to dopaminergic and noradrenergic dysfunction.[4] This technical guide provides an in-depth overview of the research applications of this class of compounds, with a focus on pyrovalerone as a representative molecule due to the greater availability of public research data.
Core Mechanism of Action: Inhibition of Dopamine and Norepinephrine Reuptake
The primary mechanism of action for this compound and its analogs is the blockade of DAT and NET.[2][4] These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmission.[4] By inhibiting this reuptake, these compounds prolong the presence of these neurotransmitters in the synapse, thereby enhancing their signaling.
Signaling Pathway of Dopamine and Norepinephrine Reuptake Inhibition
Caption: Mechanism of action of this compound/Pyrovalerone.
Quantitative Data: Transporter Binding Affinity and Uptake Inhibition
The potency of pyrovalerone and its analogs as DAT and NET inhibitors has been quantified through in vitro binding and uptake inhibition assays. The following tables summarize key data for pyrovalerone.
Table 1: Monoamine Transporter Binding Affinities (Ki) of Pyrovalerone [2]
| Compound | hDAT Ki (µM) | hNET Ki (µM) | hSERT Ki (µM) |
| Pyrovalerone | 0.007 - 0.18 | 0.06 - 3.5 | 2.9 - 12 |
Table 2: Monoamine Transporter Uptake Inhibition (IC50) of Pyrovalerone Analogs [6]
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
| Pyrovalerone | 0.02 - 8.7 | 0.03 - 4.6 | > 10 |
| α-PVP | 0.02 - 0.64 | 0.02 - 0.64 | > 10 |
| α-PHP | 0.02 - 0.64 | 0.02 - 0.64 | > 10 |
Experimental Protocols
Radioligand Binding Assay for DAT and NET Affinity
This protocol is a general method for determining the binding affinity (Ki) of a test compound like pyrovalerone for the dopamine and norepinephrine transporters using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for DAT and NET.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT) or human NET (hNET).[7]
-
Radioligand for DAT (e.g., [³H]WIN 35,428).[8]
-
Radioligand for NET (e.g., [³H]nisoxetine).
-
Test compound (e.g., pyrovalerone).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293 cells expressing hDAT or hNET to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh binding buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the test compound (e.g., pyrovalerone) or vehicle.
-
For non-specific binding, add a high concentration of a known DAT/NET inhibitor (e.g., cocaine or desipramine).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]
-
In Vivo Microdialysis for Measuring Extracellular Dopamine and Norepinephrine
This protocol describes a general method for in vivo microdialysis to measure changes in extracellular dopamine and norepinephrine levels in a specific brain region of a conscious animal following administration of a compound like pyrovalerone.[4]
Objective: To assess the in vivo effect of a test compound on extracellular dopamine and norepinephrine concentrations.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ED).
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (e.g., pyrovalerone).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.
-
Administer the test compound (e.g., pyrovalerone) via a systemic route (e.g., intraperitoneal injection) or directly through the probe (retrodialysis).
-
Continue collecting dialysate samples for a set period after drug administration.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using HPLC-ED.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.
-
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiments.
Synthesis of this compound Analogs
The synthesis of this compound analogs, such as pyrovalerone, typically involves a multi-step process. A general synthetic strategy is outlined below, based on the synthesis of related compounds.[11][12]
General Synthetic Scheme for Pyrovalerone Analogs
Caption: General synthetic route for pyrovalerone analogs.
Conclusion
This compound and its analogs, exemplified by pyrovalerone, are valuable research tools for investigating the roles of the dopamine and norepinephrine systems in the brain. Their potent and relatively selective inhibition of DAT and NET allows for the precise manipulation of these neurotransmitter systems in both in vitro and in vivo models. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the complex functions of these monoamine transporters and their implications for neurological and psychiatric disorders. Further research into the specific pharmacological profile of this compound itself is warranted to fully characterize its potential research applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative [mdpi.com]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Effects of Abused ‘Bath Salt' Constituent 3,4-methylenedioxypyrovalerone (MDPV) in Mice: Drug Discrimination, Thermoregulation, and Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spiropentane mimics of nucleosides: analogues of 2'-deoxyadenosine and 2'-deoxyguanosine. Synthesis of all stereoisomers, isomeric assignment, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrophendane and its Analogs in Research: A Technical Guide to a Class of Dopamine-Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane and its close structural analog, pyrovalerone, are potent inhibitors of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][2][3] This dual inhibitory action leads to increased extracellular concentrations of dopamine and norepinephrine in the synapse, resulting in psychostimulant effects.[4][5] Due to this mechanism, these compounds are of significant interest in neuroscience research, particularly in the study of addiction, attention-deficit/hyperactivity disorder (ADHD), and other conditions related to dopaminergic and noradrenergic dysfunction.[4] This technical guide provides an in-depth overview of the research applications of this class of compounds, with a focus on pyrovalerone as a representative molecule due to the greater availability of public research data.
Core Mechanism of Action: Inhibition of Dopamine and Norepinephrine Reuptake
The primary mechanism of action for this compound and its analogs is the blockade of DAT and NET.[2][4] These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmission.[4] By inhibiting this reuptake, these compounds prolong the presence of these neurotransmitters in the synapse, thereby enhancing their signaling.
Signaling Pathway of Dopamine and Norepinephrine Reuptake Inhibition
Caption: Mechanism of action of this compound/Pyrovalerone.
Quantitative Data: Transporter Binding Affinity and Uptake Inhibition
The potency of pyrovalerone and its analogs as DAT and NET inhibitors has been quantified through in vitro binding and uptake inhibition assays. The following tables summarize key data for pyrovalerone.
Table 1: Monoamine Transporter Binding Affinities (Ki) of Pyrovalerone [2]
| Compound | hDAT Ki (µM) | hNET Ki (µM) | hSERT Ki (µM) |
| Pyrovalerone | 0.007 - 0.18 | 0.06 - 3.5 | 2.9 - 12 |
Table 2: Monoamine Transporter Uptake Inhibition (IC50) of Pyrovalerone Analogs [6]
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
| Pyrovalerone | 0.02 - 8.7 | 0.03 - 4.6 | > 10 |
| α-PVP | 0.02 - 0.64 | 0.02 - 0.64 | > 10 |
| α-PHP | 0.02 - 0.64 | 0.02 - 0.64 | > 10 |
Experimental Protocols
Radioligand Binding Assay for DAT and NET Affinity
This protocol is a general method for determining the binding affinity (Ki) of a test compound like pyrovalerone for the dopamine and norepinephrine transporters using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for DAT and NET.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT) or human NET (hNET).[7]
-
Radioligand for DAT (e.g., [³H]WIN 35,428).[8]
-
Radioligand for NET (e.g., [³H]nisoxetine).
-
Test compound (e.g., pyrovalerone).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293 cells expressing hDAT or hNET to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh binding buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the test compound (e.g., pyrovalerone) or vehicle.
-
For non-specific binding, add a high concentration of a known DAT/NET inhibitor (e.g., cocaine or desipramine).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]
-
In Vivo Microdialysis for Measuring Extracellular Dopamine and Norepinephrine
This protocol describes a general method for in vivo microdialysis to measure changes in extracellular dopamine and norepinephrine levels in a specific brain region of a conscious animal following administration of a compound like pyrovalerone.[4]
Objective: To assess the in vivo effect of a test compound on extracellular dopamine and norepinephrine concentrations.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ED).
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (e.g., pyrovalerone).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.
-
Administer the test compound (e.g., pyrovalerone) via a systemic route (e.g., intraperitoneal injection) or directly through the probe (retrodialysis).
-
Continue collecting dialysate samples for a set period after drug administration.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using HPLC-ED.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.
-
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiments.
Synthesis of this compound Analogs
The synthesis of this compound analogs, such as pyrovalerone, typically involves a multi-step process. A general synthetic strategy is outlined below, based on the synthesis of related compounds.[11][12]
General Synthetic Scheme for Pyrovalerone Analogs
Caption: General synthetic route for pyrovalerone analogs.
Conclusion
This compound and its analogs, exemplified by pyrovalerone, are valuable research tools for investigating the roles of the dopamine and norepinephrine systems in the brain. Their potent and relatively selective inhibition of DAT and NET allows for the precise manipulation of these neurotransmitter systems in both in vitro and in vivo models. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the complex functions of these monoamine transporters and their implications for neurological and psychiatric disorders. Further research into the specific pharmacological profile of this compound itself is warranted to fully characterize its potential research applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative [mdpi.com]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Effects of Abused ‘Bath Salt' Constituent 3,4-methylenedioxypyrovalerone (MDPV) in Mice: Drug Discrimination, Thermoregulation, and Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spiropentane mimics of nucleosides: analogues of 2'-deoxyadenosine and 2'-deoxyguanosine. Synthesis of all stereoisomers, isomeric assignment, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrophendane and its Analogs in Research: A Technical Guide to a Class of Dopamine-Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane and its close structural analog, pyrovalerone, are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2][3] This dual inhibitory action leads to increased extracellular concentrations of dopamine and norepinephrine in the synapse, resulting in psychostimulant effects.[4][5] Due to this mechanism, these compounds are of significant interest in neuroscience research, particularly in the study of addiction, attention-deficit/hyperactivity disorder (ADHD), and other conditions related to dopaminergic and noradrenergic dysfunction.[4] This technical guide provides an in-depth overview of the research applications of this class of compounds, with a focus on pyrovalerone as a representative molecule due to the greater availability of public research data.
Core Mechanism of Action: Inhibition of Dopamine and Norepinephrine Reuptake
The primary mechanism of action for this compound and its analogs is the blockade of DAT and NET.[2][4] These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmission.[4] By inhibiting this reuptake, these compounds prolong the presence of these neurotransmitters in the synapse, thereby enhancing their signaling.
Signaling Pathway of Dopamine and Norepinephrine Reuptake Inhibition
Caption: Mechanism of action of this compound/Pyrovalerone.
Quantitative Data: Transporter Binding Affinity and Uptake Inhibition
The potency of pyrovalerone and its analogs as DAT and NET inhibitors has been quantified through in vitro binding and uptake inhibition assays. The following tables summarize key data for pyrovalerone.
Table 1: Monoamine Transporter Binding Affinities (Ki) of Pyrovalerone [2]
| Compound | hDAT Ki (µM) | hNET Ki (µM) | hSERT Ki (µM) |
| Pyrovalerone | 0.007 - 0.18 | 0.06 - 3.5 | 2.9 - 12 |
Table 2: Monoamine Transporter Uptake Inhibition (IC50) of Pyrovalerone Analogs [6]
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
| Pyrovalerone | 0.02 - 8.7 | 0.03 - 4.6 | > 10 |
| α-PVP | 0.02 - 0.64 | 0.02 - 0.64 | > 10 |
| α-PHP | 0.02 - 0.64 | 0.02 - 0.64 | > 10 |
Experimental Protocols
Radioligand Binding Assay for DAT and NET Affinity
This protocol is a general method for determining the binding affinity (Ki) of a test compound like pyrovalerone for the dopamine and norepinephrine transporters using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for DAT and NET.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT) or human NET (hNET).[7]
-
Radioligand for DAT (e.g., [³H]WIN 35,428).[8]
-
Radioligand for NET (e.g., [³H]nisoxetine).
-
Test compound (e.g., pyrovalerone).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293 cells expressing hDAT or hNET to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh binding buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the test compound (e.g., pyrovalerone) or vehicle.
-
For non-specific binding, add a high concentration of a known DAT/NET inhibitor (e.g., cocaine or desipramine).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]
-
In Vivo Microdialysis for Measuring Extracellular Dopamine and Norepinephrine
This protocol describes a general method for in vivo microdialysis to measure changes in extracellular dopamine and norepinephrine levels in a specific brain region of a conscious animal following administration of a compound like pyrovalerone.[4]
Objective: To assess the in vivo effect of a test compound on extracellular dopamine and norepinephrine concentrations.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ED).
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (e.g., pyrovalerone).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.
-
Administer the test compound (e.g., pyrovalerone) via a systemic route (e.g., intraperitoneal injection) or directly through the probe (retrodialysis).
-
Continue collecting dialysate samples for a set period after drug administration.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using HPLC-ED.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.
-
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiments.
Synthesis of this compound Analogs
The synthesis of this compound analogs, such as pyrovalerone, typically involves a multi-step process. A general synthetic strategy is outlined below, based on the synthesis of related compounds.[11][12]
General Synthetic Scheme for Pyrovalerone Analogs
Caption: General synthetic route for pyrovalerone analogs.
Conclusion
This compound and its analogs, exemplified by pyrovalerone, are valuable research tools for investigating the roles of the dopamine and norepinephrine systems in the brain. Their potent and relatively selective inhibition of DAT and NET allows for the precise manipulation of these neurotransmitter systems in both in vitro and in vivo models. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the complex functions of these monoamine transporters and their implications for neurological and psychiatric disorders. Further research into the specific pharmacological profile of this compound itself is warranted to fully characterize its potential research applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative [mdpi.com]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Effects of Abused ‘Bath Salt' Constituent 3,4-methylenedioxypyrovalerone (MDPV) in Mice: Drug Discrimination, Thermoregulation, and Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spiropentane mimics of nucleosides: analogues of 2'-deoxyadenosine and 2'-deoxyguanosine. Synthesis of all stereoisomers, isomeric assignment, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Obscure Compound "Pyrophendane" Presents Challenge for In-Depth Analysis
An extensive investigation into the discovery, history, and pharmacological profile of the compound known as Pyrophendane, and its systematically named counterpart 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine, has revealed a significant lack of publicly available scientific data. Despite comprehensive searches across various scientific and patent databases, the information required to construct a detailed technical guide, as requested, is largely absent from the scientific literature.
The initial information available for this compound identifies it as an antispasmodic agent. Its chemical identity is given by the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine and the chemical formula C21H25N. However, beyond these basic identifiers, the historical context of its discovery, the key scientists or institutions involved, and the timeline of its development remain elusive.
Efforts to uncover the pharmacological properties and mechanism of action of this compound were similarly met with limited success. No quantitative data, such as binding affinities, IC50 values, or pharmacokinetic parameters, could be located. This absence of data precludes the creation of structured tables for comparative analysis. Furthermore, the lack of published experimental studies means that detailed protocols for its synthesis, analytical methods, and pharmacological assays cannot be provided.
The core structural components of this compound, a pyrrolidine (B122466) ring linked to a phenyl-substituted indane moiety, are found in various pharmacologically active compounds. Pyrrolidine derivatives are a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets. Similarly, indane derivatives have been explored for various therapeutic applications. However, the specific combination and substitution pattern in this compound does not appear to be a subject of significant published research.
Without information on its biological targets and downstream effects, the generation of a signaling pathway diagram, as requested, is not possible. The relationship between this compound's structure and its purported antispasmodic activity can only be hypothesized in a very general sense based on the properties of its constituent chemical groups.
A logical workflow for investigating a compound like this compound would typically involve a series of steps, from initial synthesis and characterization to in-vitro and in-vivo pharmacological evaluation.
Obscure Compound "Pyrophendane" Presents Challenge for In-Depth Analysis
An extensive investigation into the discovery, history, and pharmacological profile of the compound known as Pyrophendane, and its systematically named counterpart 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine, has revealed a significant lack of publicly available scientific data. Despite comprehensive searches across various scientific and patent databases, the information required to construct a detailed technical guide, as requested, is largely absent from the scientific literature.
The initial information available for this compound identifies it as an antispasmodic agent. Its chemical identity is given by the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine and the chemical formula C21H25N. However, beyond these basic identifiers, the historical context of its discovery, the key scientists or institutions involved, and the timeline of its development remain elusive.
Efforts to uncover the pharmacological properties and mechanism of action of this compound were similarly met with limited success. No quantitative data, such as binding affinities, IC50 values, or pharmacokinetic parameters, could be located. This absence of data precludes the creation of structured tables for comparative analysis. Furthermore, the lack of published experimental studies means that detailed protocols for its synthesis, analytical methods, and pharmacological assays cannot be provided.
The core structural components of this compound, a pyrrolidine (B122466) ring linked to a phenyl-substituted indane moiety, are found in various pharmacologically active compounds. Pyrrolidine derivatives are a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets. Similarly, indane derivatives have been explored for various therapeutic applications. However, the specific combination and substitution pattern in this compound does not appear to be a subject of significant published research.
Without information on its biological targets and downstream effects, the generation of a signaling pathway diagram, as requested, is not possible. The relationship between this compound's structure and its purported antispasmodic activity can only be hypothesized in a very general sense based on the properties of its constituent chemical groups.
A logical workflow for investigating a compound like this compound would typically involve a series of steps, from initial synthesis and characterization to in-vitro and in-vivo pharmacological evaluation.
Obscure Compound "Pyrophendane" Presents Challenge for In-Depth Analysis
An extensive investigation into the discovery, history, and pharmacological profile of the compound known as Pyrophendane, and its systematically named counterpart 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine, has revealed a significant lack of publicly available scientific data. Despite comprehensive searches across various scientific and patent databases, the information required to construct a detailed technical guide, as requested, is largely absent from the scientific literature.
The initial information available for this compound identifies it as an antispasmodic agent. Its chemical identity is given by the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine and the chemical formula C21H25N. However, beyond these basic identifiers, the historical context of its discovery, the key scientists or institutions involved, and the timeline of its development remain elusive.
Efforts to uncover the pharmacological properties and mechanism of action of this compound were similarly met with limited success. No quantitative data, such as binding affinities, IC50 values, or pharmacokinetic parameters, could be located. This absence of data precludes the creation of structured tables for comparative analysis. Furthermore, the lack of published experimental studies means that detailed protocols for its synthesis, analytical methods, and pharmacological assays cannot be provided.
The core structural components of this compound, a pyrrolidine ring linked to a phenyl-substituted indane moiety, are found in various pharmacologically active compounds. Pyrrolidine derivatives are a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets. Similarly, indane derivatives have been explored for various therapeutic applications. However, the specific combination and substitution pattern in this compound does not appear to be a subject of significant published research.
Without information on its biological targets and downstream effects, the generation of a signaling pathway diagram, as requested, is not possible. The relationship between this compound's structure and its purported antispasmodic activity can only be hypothesized in a very general sense based on the properties of its constituent chemical groups.
A logical workflow for investigating a compound like this compound would typically involve a series of steps, from initial synthesis and characterization to in-vitro and in-vivo pharmacological evaluation.
In-depth Technical Guide: Pyrophendane In Vitro Studies
Executive Summary
This technical guide aims to provide a thorough overview of the in vitro pharmacological studies of Pyrophendane. The objective was to synthesize existing data on its mechanism of action, receptor binding profiles, and cellular effects to serve as a resource for the scientific community. However, a comprehensive search of the scientific literature and chemical databases has revealed a significant lack of available in vitro data for a compound specifically identified as "this compound."
Initial searches returned limited information, primarily from chemical supplier websites, describing this compound as an antispasmodic agent.[1] Crucially, these sources do not provide the quantitative pharmacological data, such as binding affinities (Kᵢ) or functional inhibition constants (IC₅₀), necessary for a detailed technical analysis. Furthermore, there is a notable absence of peer-reviewed research articles detailing the in vitro characterization of this compound.
Subsequent targeted searches for the chemical structure, IUPAC name, and potential synonyms for "this compound" did not yield information that would link it to a more well-characterized compound with a substantial body of published in vitro research.
Introduction
Search Methodology
A multi-step, comprehensive search strategy was employed to locate relevant scientific information on this compound. The search queries were designed to be broad initially and then progressively more specific to ensure exhaustive coverage of potential data sources.
Initial Broad Searches:
-
"this compound in vitro studies"
-
"this compound mechanism of action"
-
"this compound receptor binding profile"
-
"this compound cellular assays"
Targeted Quantitative Data Searches:
-
"this compound binding affinity"
-
"this compound monoamine transporter activity"
-
"in vitro pharmacology of this compound"
-
"this compound dopamine (B1211576) transporter IC50"
-
"this compound norepinephrine (B1679862) transporter IC50"
-
"this compound serotonin (B10506) transporter IC50"
Compound Identification and Synonym Searches:
-
"this compound structure"
-
"this compound IUPAC name"
-
"this compound synonyms"
Findings and Analysis
The collective results of these extensive searches indicate that "this compound" is not a well-documented compound in the peer-reviewed scientific literature. The information that is available is sparse and lacks the scientific rigor and detail required for this technical guide.
-
Lack of Quantitative Data: No studies were found that reported binding affinities (Kᵢ values) or functional potencies (IC₅₀ or EC₅₀ values) of this compound at any molecular target. This absence of quantitative data makes it impossible to create the requested data tables for comparative analysis.
-
Absence of Experimental Protocols: Without primary research articles, there are no detailed experimental methodologies to report. Key details such as the cell lines used, radioligands employed in binding assays, or specific conditions for functional assays are not available.
-
No Elucidation of Mechanism of Action: While generically labeled as an "antispasmodic," the molecular mechanism underlying this potential activity is not described in any accessible literature. Consequently, there is no information on which to base diagrams of signaling pathways.
Conclusion and Recommendations
A thorough and systematic search for in vitro studies of this compound has concluded that there is insufficient publicly available scientific data to fulfill the user's request for an in-depth technical guide. The core requirements of quantitative data presentation, detailed experimental protocols, and visualization of mechanisms cannot be met.
It is recommended that researchers interested in this compound consider the following:
-
Verify the Compound Name and Structure: It is possible that "this compound" may be a less common or internal designation for a compound that is described in the literature under a different name. Access to the definitive chemical structure or CAS number would be essential for a more conclusive search.
-
Consult Proprietary Databases: Information on this compound may exist in proprietary or internal company databases that are not publicly accessible.
-
Initiate Primary Research: Given the lack of existing data, in vitro characterization of this compound would represent a novel area of investigation.
This report is intended to transparently communicate the limitations imposed by the current state of available scientific knowledge on this compound.
References
In-depth Technical Guide: Pyrophendane In Vitro Studies
Executive Summary
This technical guide aims to provide a thorough overview of the in vitro pharmacological studies of Pyrophendane. The objective was to synthesize existing data on its mechanism of action, receptor binding profiles, and cellular effects to serve as a resource for the scientific community. However, a comprehensive search of the scientific literature and chemical databases has revealed a significant lack of available in vitro data for a compound specifically identified as "this compound."
Initial searches returned limited information, primarily from chemical supplier websites, describing this compound as an antispasmodic agent.[1] Crucially, these sources do not provide the quantitative pharmacological data, such as binding affinities (Kᵢ) or functional inhibition constants (IC₅₀), necessary for a detailed technical analysis. Furthermore, there is a notable absence of peer-reviewed research articles detailing the in vitro characterization of this compound.
Subsequent targeted searches for the chemical structure, IUPAC name, and potential synonyms for "this compound" did not yield information that would link it to a more well-characterized compound with a substantial body of published in vitro research.
Introduction
Search Methodology
A multi-step, comprehensive search strategy was employed to locate relevant scientific information on this compound. The search queries were designed to be broad initially and then progressively more specific to ensure exhaustive coverage of potential data sources.
Initial Broad Searches:
-
"this compound in vitro studies"
-
"this compound mechanism of action"
-
"this compound receptor binding profile"
-
"this compound cellular assays"
Targeted Quantitative Data Searches:
-
"this compound binding affinity"
-
"this compound monoamine transporter activity"
-
"in vitro pharmacology of this compound"
-
"this compound dopamine (B1211576) transporter IC50"
-
"this compound norepinephrine (B1679862) transporter IC50"
-
"this compound serotonin (B10506) transporter IC50"
Compound Identification and Synonym Searches:
-
"this compound structure"
-
"this compound IUPAC name"
-
"this compound synonyms"
Findings and Analysis
The collective results of these extensive searches indicate that "this compound" is not a well-documented compound in the peer-reviewed scientific literature. The information that is available is sparse and lacks the scientific rigor and detail required for this technical guide.
-
Lack of Quantitative Data: No studies were found that reported binding affinities (Kᵢ values) or functional potencies (IC₅₀ or EC₅₀ values) of this compound at any molecular target. This absence of quantitative data makes it impossible to create the requested data tables for comparative analysis.
-
Absence of Experimental Protocols: Without primary research articles, there are no detailed experimental methodologies to report. Key details such as the cell lines used, radioligands employed in binding assays, or specific conditions for functional assays are not available.
-
No Elucidation of Mechanism of Action: While generically labeled as an "antispasmodic," the molecular mechanism underlying this potential activity is not described in any accessible literature. Consequently, there is no information on which to base diagrams of signaling pathways.
Conclusion and Recommendations
A thorough and systematic search for in vitro studies of this compound has concluded that there is insufficient publicly available scientific data to fulfill the user's request for an in-depth technical guide. The core requirements of quantitative data presentation, detailed experimental protocols, and visualization of mechanisms cannot be met.
It is recommended that researchers interested in this compound consider the following:
-
Verify the Compound Name and Structure: It is possible that "this compound" may be a less common or internal designation for a compound that is described in the literature under a different name. Access to the definitive chemical structure or CAS number would be essential for a more conclusive search.
-
Consult Proprietary Databases: Information on this compound may exist in proprietary or internal company databases that are not publicly accessible.
-
Initiate Primary Research: Given the lack of existing data, in vitro characterization of this compound would represent a novel area of investigation.
This report is intended to transparently communicate the limitations imposed by the current state of available scientific knowledge on this compound.
References
In-depth Technical Guide: Pyrophendane In Vitro Studies
Executive Summary
This technical guide aims to provide a thorough overview of the in vitro pharmacological studies of Pyrophendane. The objective was to synthesize existing data on its mechanism of action, receptor binding profiles, and cellular effects to serve as a resource for the scientific community. However, a comprehensive search of the scientific literature and chemical databases has revealed a significant lack of available in vitro data for a compound specifically identified as "this compound."
Initial searches returned limited information, primarily from chemical supplier websites, describing this compound as an antispasmodic agent.[1] Crucially, these sources do not provide the quantitative pharmacological data, such as binding affinities (Kᵢ) or functional inhibition constants (IC₅₀), necessary for a detailed technical analysis. Furthermore, there is a notable absence of peer-reviewed research articles detailing the in vitro characterization of this compound.
Subsequent targeted searches for the chemical structure, IUPAC name, and potential synonyms for "this compound" did not yield information that would link it to a more well-characterized compound with a substantial body of published in vitro research.
Introduction
Search Methodology
A multi-step, comprehensive search strategy was employed to locate relevant scientific information on this compound. The search queries were designed to be broad initially and then progressively more specific to ensure exhaustive coverage of potential data sources.
Initial Broad Searches:
-
"this compound in vitro studies"
-
"this compound mechanism of action"
-
"this compound receptor binding profile"
-
"this compound cellular assays"
Targeted Quantitative Data Searches:
-
"this compound binding affinity"
-
"this compound monoamine transporter activity"
-
"in vitro pharmacology of this compound"
-
"this compound dopamine transporter IC50"
-
"this compound norepinephrine transporter IC50"
-
"this compound serotonin transporter IC50"
Compound Identification and Synonym Searches:
-
"this compound structure"
-
"this compound IUPAC name"
-
"this compound synonyms"
Findings and Analysis
The collective results of these extensive searches indicate that "this compound" is not a well-documented compound in the peer-reviewed scientific literature. The information that is available is sparse and lacks the scientific rigor and detail required for this technical guide.
-
Lack of Quantitative Data: No studies were found that reported binding affinities (Kᵢ values) or functional potencies (IC₅₀ or EC₅₀ values) of this compound at any molecular target. This absence of quantitative data makes it impossible to create the requested data tables for comparative analysis.
-
Absence of Experimental Protocols: Without primary research articles, there are no detailed experimental methodologies to report. Key details such as the cell lines used, radioligands employed in binding assays, or specific conditions for functional assays are not available.
-
No Elucidation of Mechanism of Action: While generically labeled as an "antispasmodic," the molecular mechanism underlying this potential activity is not described in any accessible literature. Consequently, there is no information on which to base diagrams of signaling pathways.
Conclusion and Recommendations
A thorough and systematic search for in vitro studies of this compound has concluded that there is insufficient publicly available scientific data to fulfill the user's request for an in-depth technical guide. The core requirements of quantitative data presentation, detailed experimental protocols, and visualization of mechanisms cannot be met.
It is recommended that researchers interested in this compound consider the following:
-
Verify the Compound Name and Structure: It is possible that "this compound" may be a less common or internal designation for a compound that is described in the literature under a different name. Access to the definitive chemical structure or CAS number would be essential for a more conclusive search.
-
Consult Proprietary Databases: Information on this compound may exist in proprietary or internal company databases that are not publicly accessible.
-
Initiate Primary Research: Given the lack of existing data, in vitro characterization of this compound would represent a novel area of investigation.
This report is intended to transparently communicate the limitations imposed by the current state of available scientific knowledge on this compound.
References
A Technical Guide to the Receptor Binding Affinity of Pyrophendane
Disclaimer: Publicly available, peer-reviewed data on the specific receptor binding affinities of Pyrophendane is scarce. This guide provides a comprehensive overview of the established methodologies used to determine the binding profiles of related compounds, particularly those targeting monoamine transporters. The experimental protocols and data presentation formats described herein are the standard approaches that would be employed to characterize this compound's pharmacological profile.
Introduction
This compound is a derivative of diphenylprolinol and is structurally related to a class of compounds known to act as monoamine reuptake inhibitors. While it has been noted as an antispasmodic agent, a detailed characterization of its binding affinity at various neurotransmitter receptors is not extensively documented in public literature.[1] The primary physiological role of monoamine transporters (MATs)—comprising the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—is to clear neurotransmitters from the synaptic cleft, thereby terminating signaling.[2] Compounds that inhibit these transporters, such as cocaine and methylphenidate, are potent psychostimulants.[3]
Given its structural characteristics, it is hypothesized that this compound's primary targets are the monoamine transporters. This guide details the standard experimental protocols required to elucidate its binding affinity and selectivity, presents a framework for data interpretation, and discusses the potential downstream signaling pathways affected by its action.
Quantitative Receptor Binding Data
A comprehensive understanding of a compound's pharmacological profile requires quantitative data on its binding affinity (often expressed as the inhibition constant, Kᵢ) for a wide array of receptors and transporters. This data allows for the assessment of potency and selectivity.
As of this writing, a detailed binding profile for this compound is not available in the public domain. The following table serves as a template to illustrate how such data would be presented. For a compound hypothesized to be a monoamine reuptake inhibitor, affinity for DAT, NET, and SERT would be of primary interest. A broader screening panel would typically include various serotonin, adrenergic, dopamine, and other receptors to assess off-target effects.[4][5]
Table 1: Receptor Binding Affinity Profile for this compound (Illustrative Template)
| Receptor/Transporter | Ligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
|---|---|---|---|---|
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | HEK293-hDAT | Data Not Available | - |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | HEK293-hNET | Data Not Available | - |
| Serotonin Transporter (SERT) | [³H]-Citalopram | HEK293-hSERT | Data Not Available | - |
| 5-HT₂ₐ Receptor | [³H]-Ketanserin | Human Cortex | Data Not Available | - |
| α₁-Adrenergic Receptor | [³H]-Prazosin | Rat Cortex | Data Not Available | - |
| D₂ Dopamine Receptor | [³H]-Spiperone | Rat Striatum | Data Not Available | - |
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[2][6][7] The most common method for characterizing inhibitors is the competition binding assay, which measures the ability of a test compound (e.g., this compound) to displace a specific radiolabeled ligand from its target.
General Protocol for Monoamine Transporter Competition Binding Assay
This protocol is adapted from standard methodologies for assessing inhibitor potency at DAT, NET, and SERT expressed in cell lines (e.g., HEK293) or prepared from brain tissue (e.g., rat striatum).[8][9]
Objective: To determine the concentration of a test compound that inhibits 50% of specific radioligand binding (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) or synaptosomes from relevant brain regions.[2][8]
-
Radioligand: A high-affinity radiolabeled ligand specific for the transporter. Examples include:
-
DAT: [³H]-Nomifensine or [³H]-WIN 35,428
-
NET: [³H]-Nisoxetine
-
SERT: [³H]-Citalopram or [³H]-Paroxetine
-
-
Assay Buffer: e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Definer: A high concentration of a known, unlabeled inhibitor to saturate all specific binding sites (e.g., 10 µM Benztropine for DAT).[8]
-
Test Compound: this compound, serially diluted.
-
Scintillation Cocktail.
-
96-well Filter Plates and a Cell Harvester.
Procedure:
-
Plate Setup: Assays are typically run in triplicate in a 96-well plate format. Wells are designated for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled inhibitor), and competition binding (radioligand + varying concentrations of the test compound).[8]
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
To non-specific binding wells, add 50 µL of the non-specific binding definer (e.g., 10 µM Benztropine).
-
To competition wells, add 50 µL of the serially diluted test compound (this compound).
-
To total binding wells, add 50 µL of assay buffer (vehicle).
-
Add 50 µL of the radioligand at a fixed concentration, typically near its dissociation constant (Kₑ).
-
-
Reaction Initiation: Add 50 µL of the membrane preparation (containing 5-20 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.[8]
-
Incubation: Incubate the plates for 60-120 minutes at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[8]
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times (e.g., 3x with 200 µL) with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Detection: Allow the filter mats to dry completely. Add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Workflow Visualization
Caption: Workflow for a typical radioligand competition binding assay.
Potential Mechanism of Action and Signaling Pathways
Inhibition of monoamine transporters by a compound like this compound would block the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft.[8] This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, enhancing neurotransmission.
Dopaminergic Signaling
If this compound inhibits DAT, it would primarily affect dopaminergic signaling. Increased synaptic dopamine would lead to greater activation of post-synaptic dopamine receptors (e.g., D₁ and D₂ subtypes), which are G-protein coupled receptors (GPCRs).
-
D₁-like receptors (D₁ and D₅): Are coupled to Gαₛ/ₒₗf, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
D₂-like receptors (D₂, D₃, and D₄): Are coupled to Gαᵢ/ₒ, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
These initial signaling events trigger complex downstream cascades that regulate neuronal excitability, gene expression, and synaptic plasticity.
Caption: Inhibition of DAT by this compound increases synaptic dopamine.
Conclusion
While direct quantitative data on the receptor binding profile of this compound is limited, its structural similarity to known monoamine reuptake inhibitors provides a strong rationale for its characterization. The established methodologies of radioligand binding assays offer a clear and robust path to determining its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters, as well as a wider panel of CNS receptors. Elucidating this binding profile is the critical first step in understanding its pharmacological mechanism of action and predicting its potential therapeutic applications and side-effect profile. Further research employing the protocols outlined in this guide is necessary to fully characterize this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Radioligand Binding Assays [bio-protocol.org]
- 5. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Receptor Binding Affinity of Pyrophendane
Disclaimer: Publicly available, peer-reviewed data on the specific receptor binding affinities of Pyrophendane is scarce. This guide provides a comprehensive overview of the established methodologies used to determine the binding profiles of related compounds, particularly those targeting monoamine transporters. The experimental protocols and data presentation formats described herein are the standard approaches that would be employed to characterize this compound's pharmacological profile.
Introduction
This compound is a derivative of diphenylprolinol and is structurally related to a class of compounds known to act as monoamine reuptake inhibitors. While it has been noted as an antispasmodic agent, a detailed characterization of its binding affinity at various neurotransmitter receptors is not extensively documented in public literature.[1] The primary physiological role of monoamine transporters (MATs)—comprising the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—is to clear neurotransmitters from the synaptic cleft, thereby terminating signaling.[2] Compounds that inhibit these transporters, such as cocaine and methylphenidate, are potent psychostimulants.[3]
Given its structural characteristics, it is hypothesized that this compound's primary targets are the monoamine transporters. This guide details the standard experimental protocols required to elucidate its binding affinity and selectivity, presents a framework for data interpretation, and discusses the potential downstream signaling pathways affected by its action.
Quantitative Receptor Binding Data
A comprehensive understanding of a compound's pharmacological profile requires quantitative data on its binding affinity (often expressed as the inhibition constant, Kᵢ) for a wide array of receptors and transporters. This data allows for the assessment of potency and selectivity.
As of this writing, a detailed binding profile for this compound is not available in the public domain. The following table serves as a template to illustrate how such data would be presented. For a compound hypothesized to be a monoamine reuptake inhibitor, affinity for DAT, NET, and SERT would be of primary interest. A broader screening panel would typically include various serotonin, adrenergic, dopamine, and other receptors to assess off-target effects.[4][5]
Table 1: Receptor Binding Affinity Profile for this compound (Illustrative Template)
| Receptor/Transporter | Ligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
|---|---|---|---|---|
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | HEK293-hDAT | Data Not Available | - |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | HEK293-hNET | Data Not Available | - |
| Serotonin Transporter (SERT) | [³H]-Citalopram | HEK293-hSERT | Data Not Available | - |
| 5-HT₂ₐ Receptor | [³H]-Ketanserin | Human Cortex | Data Not Available | - |
| α₁-Adrenergic Receptor | [³H]-Prazosin | Rat Cortex | Data Not Available | - |
| D₂ Dopamine Receptor | [³H]-Spiperone | Rat Striatum | Data Not Available | - |
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[2][6][7] The most common method for characterizing inhibitors is the competition binding assay, which measures the ability of a test compound (e.g., this compound) to displace a specific radiolabeled ligand from its target.
General Protocol for Monoamine Transporter Competition Binding Assay
This protocol is adapted from standard methodologies for assessing inhibitor potency at DAT, NET, and SERT expressed in cell lines (e.g., HEK293) or prepared from brain tissue (e.g., rat striatum).[8][9]
Objective: To determine the concentration of a test compound that inhibits 50% of specific radioligand binding (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) or synaptosomes from relevant brain regions.[2][8]
-
Radioligand: A high-affinity radiolabeled ligand specific for the transporter. Examples include:
-
DAT: [³H]-Nomifensine or [³H]-WIN 35,428
-
NET: [³H]-Nisoxetine
-
SERT: [³H]-Citalopram or [³H]-Paroxetine
-
-
Assay Buffer: e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Definer: A high concentration of a known, unlabeled inhibitor to saturate all specific binding sites (e.g., 10 µM Benztropine for DAT).[8]
-
Test Compound: this compound, serially diluted.
-
Scintillation Cocktail.
-
96-well Filter Plates and a Cell Harvester.
Procedure:
-
Plate Setup: Assays are typically run in triplicate in a 96-well plate format. Wells are designated for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled inhibitor), and competition binding (radioligand + varying concentrations of the test compound).[8]
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
To non-specific binding wells, add 50 µL of the non-specific binding definer (e.g., 10 µM Benztropine).
-
To competition wells, add 50 µL of the serially diluted test compound (this compound).
-
To total binding wells, add 50 µL of assay buffer (vehicle).
-
Add 50 µL of the radioligand at a fixed concentration, typically near its dissociation constant (Kₑ).
-
-
Reaction Initiation: Add 50 µL of the membrane preparation (containing 5-20 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.[8]
-
Incubation: Incubate the plates for 60-120 minutes at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[8]
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times (e.g., 3x with 200 µL) with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Detection: Allow the filter mats to dry completely. Add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Workflow Visualization
Caption: Workflow for a typical radioligand competition binding assay.
Potential Mechanism of Action and Signaling Pathways
Inhibition of monoamine transporters by a compound like this compound would block the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft.[8] This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, enhancing neurotransmission.
Dopaminergic Signaling
If this compound inhibits DAT, it would primarily affect dopaminergic signaling. Increased synaptic dopamine would lead to greater activation of post-synaptic dopamine receptors (e.g., D₁ and D₂ subtypes), which are G-protein coupled receptors (GPCRs).
-
D₁-like receptors (D₁ and D₅): Are coupled to Gαₛ/ₒₗf, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
D₂-like receptors (D₂, D₃, and D₄): Are coupled to Gαᵢ/ₒ, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
These initial signaling events trigger complex downstream cascades that regulate neuronal excitability, gene expression, and synaptic plasticity.
Caption: Inhibition of DAT by this compound increases synaptic dopamine.
Conclusion
While direct quantitative data on the receptor binding profile of this compound is limited, its structural similarity to known monoamine reuptake inhibitors provides a strong rationale for its characterization. The established methodologies of radioligand binding assays offer a clear and robust path to determining its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters, as well as a wider panel of CNS receptors. Elucidating this binding profile is the critical first step in understanding its pharmacological mechanism of action and predicting its potential therapeutic applications and side-effect profile. Further research employing the protocols outlined in this guide is necessary to fully characterize this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Radioligand Binding Assays [bio-protocol.org]
- 5. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Receptor Binding Affinity of Pyrophendane
Disclaimer: Publicly available, peer-reviewed data on the specific receptor binding affinities of Pyrophendane is scarce. This guide provides a comprehensive overview of the established methodologies used to determine the binding profiles of related compounds, particularly those targeting monoamine transporters. The experimental protocols and data presentation formats described herein are the standard approaches that would be employed to characterize this compound's pharmacological profile.
Introduction
This compound is a derivative of diphenylprolinol and is structurally related to a class of compounds known to act as monoamine reuptake inhibitors. While it has been noted as an antispasmodic agent, a detailed characterization of its binding affinity at various neurotransmitter receptors is not extensively documented in public literature.[1] The primary physiological role of monoamine transporters (MATs)—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is to clear neurotransmitters from the synaptic cleft, thereby terminating signaling.[2] Compounds that inhibit these transporters, such as cocaine and methylphenidate, are potent psychostimulants.[3]
Given its structural characteristics, it is hypothesized that this compound's primary targets are the monoamine transporters. This guide details the standard experimental protocols required to elucidate its binding affinity and selectivity, presents a framework for data interpretation, and discusses the potential downstream signaling pathways affected by its action.
Quantitative Receptor Binding Data
A comprehensive understanding of a compound's pharmacological profile requires quantitative data on its binding affinity (often expressed as the inhibition constant, Kᵢ) for a wide array of receptors and transporters. This data allows for the assessment of potency and selectivity.
As of this writing, a detailed binding profile for this compound is not available in the public domain. The following table serves as a template to illustrate how such data would be presented. For a compound hypothesized to be a monoamine reuptake inhibitor, affinity for DAT, NET, and SERT would be of primary interest. A broader screening panel would typically include various serotonin, adrenergic, dopamine, and other receptors to assess off-target effects.[4][5]
Table 1: Receptor Binding Affinity Profile for this compound (Illustrative Template)
| Receptor/Transporter | Ligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
|---|---|---|---|---|
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | HEK293-hDAT | Data Not Available | - |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | HEK293-hNET | Data Not Available | - |
| Serotonin Transporter (SERT) | [³H]-Citalopram | HEK293-hSERT | Data Not Available | - |
| 5-HT₂ₐ Receptor | [³H]-Ketanserin | Human Cortex | Data Not Available | - |
| α₁-Adrenergic Receptor | [³H]-Prazosin | Rat Cortex | Data Not Available | - |
| D₂ Dopamine Receptor | [³H]-Spiperone | Rat Striatum | Data Not Available | - |
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[2][6][7] The most common method for characterizing inhibitors is the competition binding assay, which measures the ability of a test compound (e.g., this compound) to displace a specific radiolabeled ligand from its target.
General Protocol for Monoamine Transporter Competition Binding Assay
This protocol is adapted from standard methodologies for assessing inhibitor potency at DAT, NET, and SERT expressed in cell lines (e.g., HEK293) or prepared from brain tissue (e.g., rat striatum).[8][9]
Objective: To determine the concentration of a test compound that inhibits 50% of specific radioligand binding (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) or synaptosomes from relevant brain regions.[2][8]
-
Radioligand: A high-affinity radiolabeled ligand specific for the transporter. Examples include:
-
DAT: [³H]-Nomifensine or [³H]-WIN 35,428
-
NET: [³H]-Nisoxetine
-
SERT: [³H]-Citalopram or [³H]-Paroxetine
-
-
Assay Buffer: e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Definer: A high concentration of a known, unlabeled inhibitor to saturate all specific binding sites (e.g., 10 µM Benztropine for DAT).[8]
-
Test Compound: this compound, serially diluted.
-
Scintillation Cocktail.
-
96-well Filter Plates and a Cell Harvester.
Procedure:
-
Plate Setup: Assays are typically run in triplicate in a 96-well plate format. Wells are designated for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled inhibitor), and competition binding (radioligand + varying concentrations of the test compound).[8]
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
To non-specific binding wells, add 50 µL of the non-specific binding definer (e.g., 10 µM Benztropine).
-
To competition wells, add 50 µL of the serially diluted test compound (this compound).
-
To total binding wells, add 50 µL of assay buffer (vehicle).
-
Add 50 µL of the radioligand at a fixed concentration, typically near its dissociation constant (Kₑ).
-
-
Reaction Initiation: Add 50 µL of the membrane preparation (containing 5-20 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.[8]
-
Incubation: Incubate the plates for 60-120 minutes at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[8]
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times (e.g., 3x with 200 µL) with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Detection: Allow the filter mats to dry completely. Add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Workflow Visualization
Caption: Workflow for a typical radioligand competition binding assay.
Potential Mechanism of Action and Signaling Pathways
Inhibition of monoamine transporters by a compound like this compound would block the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft.[8] This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, enhancing neurotransmission.
Dopaminergic Signaling
If this compound inhibits DAT, it would primarily affect dopaminergic signaling. Increased synaptic dopamine would lead to greater activation of post-synaptic dopamine receptors (e.g., D₁ and D₂ subtypes), which are G-protein coupled receptors (GPCRs).
-
D₁-like receptors (D₁ and D₅): Are coupled to Gαₛ/ₒₗf, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
D₂-like receptors (D₂, D₃, and D₄): Are coupled to Gαᵢ/ₒ, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
These initial signaling events trigger complex downstream cascades that regulate neuronal excitability, gene expression, and synaptic plasticity.
Caption: Inhibition of DAT by this compound increases synaptic dopamine.
Conclusion
While direct quantitative data on the receptor binding profile of this compound is limited, its structural similarity to known monoamine reuptake inhibitors provides a strong rationale for its characterization. The established methodologies of radioligand binding assays offer a clear and robust path to determining its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters, as well as a wider panel of CNS receptors. Elucidating this binding profile is the critical first step in understanding its pharmacological mechanism of action and predicting its potential therapeutic applications and side-effect profile. Further research employing the protocols outlined in this guide is necessary to fully characterize this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Radioligand Binding Assays [bio-protocol.org]
- 5. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Pyrophendane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific molecular targets of Pyrophendane is exceptionally limited. This guide provides a detailed overview based on its classification as an antispasmodic agent and the known pharmacology of structurally related compounds. The primary hypothesized molecular targets are muscarinic acetylcholine (B1216132) receptors. The quantitative data and experimental protocols presented herein are representative of the field for this class of compounds and should be considered as a framework for the potential investigation of this compound.
Introduction
This compound (IUPAC name: 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine) is identified as an antispasmodic agent. Antispasmodics are a class of drugs that relieve cramps or spasms of smooth muscle, particularly in the gastrointestinal tract. The mechanism of action for many antispasmodic drugs involves the antagonism of muscarinic acetylcholine receptors, which play a crucial role in mediating smooth muscle contraction. Given the chemical structure of this compound, which features a pyrrolidine (B122466) moiety common in some muscarinic antagonists, it is highly probable that its primary molecular targets are within this receptor family.
Hypothesized Molecular Targets: Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are activated by the neurotransmitter acetylcholine. There are five subtypes, M1 through M5, which are expressed in various tissues and mediate a wide range of physiological functions. In the context of smooth muscle, M2 and M3 receptors are of particular importance. The M3 receptor is the primary mediator of smooth muscle contraction in the gut, while the M2 receptor can inhibit relaxation. Therefore, antagonism of M3 receptors is a common mechanism for antispasmodic effects.
Signaling Pathway of Muscarinic Acetylcholine Receptors in Smooth Muscle
The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells initiates a signaling cascade that leads to contraction. This pathway is a likely target for this compound's antispasmodic activity.
Quantitative Data for Representative Muscarinic Receptor Antagonists
While specific binding affinities for this compound are not available, the following table summarizes the binding affinities (Ki in nM) of well-characterized antispasmodic drugs for the five human muscarinic receptor subtypes. This data serves as a reference for the expected target profile of a compound in this class.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Atropine | 1.1 | 1.8 | 1.4 | 1.1 | 1.6 |
| Scopolamine | 0.2 | 0.6 | 0.3 | 0.3 | 0.8 |
| Dicyclomine | 25 | 160 | 33 | 50 | 100 |
| Oxybutynin | 2.5 | 100 | 6.3 | 50 | 32 |
| Tolterodine | 1.9 | 3.6 | 2.3 | 2.9 | 1.8 |
Note: Data is compiled from various pharmacological sources and is intended for comparative purposes only. The binding affinities can vary based on the experimental conditions.
Experimental Protocols
The following provides a detailed methodology for a key experiment to determine the antispasmodic activity of a test compound, such as this compound, and to characterize its interaction with muscarinic receptors.
Isolated Tissue Preparation and Measurement of Smooth Muscle Contraction
This protocol describes the use of an isolated guinea pig ileum preparation to assess the spasmolytic properties of a compound.
4.1.1. Materials and Reagents
-
Male guinea pig (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.6)
-
Acetylcholine (ACh) chloride
-
Atropine sulfate (B86663) (as a standard muscarinic antagonist)
-
Test compound (e.g., this compound)
-
Organ bath system with isometric force transducers
-
Data acquisition system
4.1.2. Experimental Procedure
-
A male guinea pig is humanely euthanized.
-
A segment of the terminal ileum is excised and placed in a petri dish containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
The lumen of the ileum segment is gently flushed to remove its contents.
-
Segments of approximately 2 cm in length are cut and mounted vertically in an organ bath containing 10 mL of Tyrode's solution at 37°C and continuously aerated.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
A resting tension of 1 g is applied to the tissue, and it is allowed to equilibrate for 60 minutes, with the bathing solution being replaced every 15 minutes.
-
After equilibration, the tissue is contracted with a submaximal concentration of acetylcholine (e.g., 1 µM).
-
Once a stable contraction is achieved, the test compound is added to the organ bath in a cumulative manner to obtain a concentration-response curve for its relaxant effect.
-
To determine the mechanism of action, a concentration-response curve to acetylcholine is generated in the absence and presence of increasing concentrations of the test compound. The tissue is incubated with the antagonist for a set period (e.g., 20 minutes) before generating the acetylcholine curve.
-
The data is analyzed to determine the EC50 for the relaxant effect and the pA2 value for the antagonistic effect against acetylcholine.
Conclusion
While direct experimental evidence for the molecular targets of this compound is lacking in the current scientific literature, its classification as an antispasmodic strongly suggests activity at muscarinic acetylcholine receptors. This guide provides a foundational understanding of these likely targets, including their signaling pathways and the methodologies used to investigate compounds that interact with them. Further research, employing the experimental protocols outlined, is necessary to definitively identify and characterize the molecular targets of this compound and to quantify its interaction with them. Such studies would be invaluable for a comprehensive understanding of its pharmacological profile and for any future drug development efforts.
An In-depth Technical Guide to the Molecular Targets of Pyrophendane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific molecular targets of Pyrophendane is exceptionally limited. This guide provides a detailed overview based on its classification as an antispasmodic agent and the known pharmacology of structurally related compounds. The primary hypothesized molecular targets are muscarinic acetylcholine (B1216132) receptors. The quantitative data and experimental protocols presented herein are representative of the field for this class of compounds and should be considered as a framework for the potential investigation of this compound.
Introduction
This compound (IUPAC name: 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine) is identified as an antispasmodic agent. Antispasmodics are a class of drugs that relieve cramps or spasms of smooth muscle, particularly in the gastrointestinal tract. The mechanism of action for many antispasmodic drugs involves the antagonism of muscarinic acetylcholine receptors, which play a crucial role in mediating smooth muscle contraction. Given the chemical structure of this compound, which features a pyrrolidine (B122466) moiety common in some muscarinic antagonists, it is highly probable that its primary molecular targets are within this receptor family.
Hypothesized Molecular Targets: Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are activated by the neurotransmitter acetylcholine. There are five subtypes, M1 through M5, which are expressed in various tissues and mediate a wide range of physiological functions. In the context of smooth muscle, M2 and M3 receptors are of particular importance. The M3 receptor is the primary mediator of smooth muscle contraction in the gut, while the M2 receptor can inhibit relaxation. Therefore, antagonism of M3 receptors is a common mechanism for antispasmodic effects.
Signaling Pathway of Muscarinic Acetylcholine Receptors in Smooth Muscle
The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells initiates a signaling cascade that leads to contraction. This pathway is a likely target for this compound's antispasmodic activity.
Quantitative Data for Representative Muscarinic Receptor Antagonists
While specific binding affinities for this compound are not available, the following table summarizes the binding affinities (Ki in nM) of well-characterized antispasmodic drugs for the five human muscarinic receptor subtypes. This data serves as a reference for the expected target profile of a compound in this class.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Atropine | 1.1 | 1.8 | 1.4 | 1.1 | 1.6 |
| Scopolamine | 0.2 | 0.6 | 0.3 | 0.3 | 0.8 |
| Dicyclomine | 25 | 160 | 33 | 50 | 100 |
| Oxybutynin | 2.5 | 100 | 6.3 | 50 | 32 |
| Tolterodine | 1.9 | 3.6 | 2.3 | 2.9 | 1.8 |
Note: Data is compiled from various pharmacological sources and is intended for comparative purposes only. The binding affinities can vary based on the experimental conditions.
Experimental Protocols
The following provides a detailed methodology for a key experiment to determine the antispasmodic activity of a test compound, such as this compound, and to characterize its interaction with muscarinic receptors.
Isolated Tissue Preparation and Measurement of Smooth Muscle Contraction
This protocol describes the use of an isolated guinea pig ileum preparation to assess the spasmolytic properties of a compound.
4.1.1. Materials and Reagents
-
Male guinea pig (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.6)
-
Acetylcholine (ACh) chloride
-
Atropine sulfate (B86663) (as a standard muscarinic antagonist)
-
Test compound (e.g., this compound)
-
Organ bath system with isometric force transducers
-
Data acquisition system
4.1.2. Experimental Procedure
-
A male guinea pig is humanely euthanized.
-
A segment of the terminal ileum is excised and placed in a petri dish containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
The lumen of the ileum segment is gently flushed to remove its contents.
-
Segments of approximately 2 cm in length are cut and mounted vertically in an organ bath containing 10 mL of Tyrode's solution at 37°C and continuously aerated.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
A resting tension of 1 g is applied to the tissue, and it is allowed to equilibrate for 60 minutes, with the bathing solution being replaced every 15 minutes.
-
After equilibration, the tissue is contracted with a submaximal concentration of acetylcholine (e.g., 1 µM).
-
Once a stable contraction is achieved, the test compound is added to the organ bath in a cumulative manner to obtain a concentration-response curve for its relaxant effect.
-
To determine the mechanism of action, a concentration-response curve to acetylcholine is generated in the absence and presence of increasing concentrations of the test compound. The tissue is incubated with the antagonist for a set period (e.g., 20 minutes) before generating the acetylcholine curve.
-
The data is analyzed to determine the EC50 for the relaxant effect and the pA2 value for the antagonistic effect against acetylcholine.
Conclusion
While direct experimental evidence for the molecular targets of this compound is lacking in the current scientific literature, its classification as an antispasmodic strongly suggests activity at muscarinic acetylcholine receptors. This guide provides a foundational understanding of these likely targets, including their signaling pathways and the methodologies used to investigate compounds that interact with them. Further research, employing the experimental protocols outlined, is necessary to definitively identify and characterize the molecular targets of this compound and to quantify its interaction with them. Such studies would be invaluable for a comprehensive understanding of its pharmacological profile and for any future drug development efforts.
An In-depth Technical Guide to the Molecular Targets of Pyrophendane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific molecular targets of Pyrophendane is exceptionally limited. This guide provides a detailed overview based on its classification as an antispasmodic agent and the known pharmacology of structurally related compounds. The primary hypothesized molecular targets are muscarinic acetylcholine receptors. The quantitative data and experimental protocols presented herein are representative of the field for this class of compounds and should be considered as a framework for the potential investigation of this compound.
Introduction
This compound (IUPAC name: 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine) is identified as an antispasmodic agent. Antispasmodics are a class of drugs that relieve cramps or spasms of smooth muscle, particularly in the gastrointestinal tract. The mechanism of action for many antispasmodic drugs involves the antagonism of muscarinic acetylcholine receptors, which play a crucial role in mediating smooth muscle contraction. Given the chemical structure of this compound, which features a pyrrolidine moiety common in some muscarinic antagonists, it is highly probable that its primary molecular targets are within this receptor family.
Hypothesized Molecular Targets: Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are activated by the neurotransmitter acetylcholine. There are five subtypes, M1 through M5, which are expressed in various tissues and mediate a wide range of physiological functions. In the context of smooth muscle, M2 and M3 receptors are of particular importance. The M3 receptor is the primary mediator of smooth muscle contraction in the gut, while the M2 receptor can inhibit relaxation. Therefore, antagonism of M3 receptors is a common mechanism for antispasmodic effects.
Signaling Pathway of Muscarinic Acetylcholine Receptors in Smooth Muscle
The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells initiates a signaling cascade that leads to contraction. This pathway is a likely target for this compound's antispasmodic activity.
Quantitative Data for Representative Muscarinic Receptor Antagonists
While specific binding affinities for this compound are not available, the following table summarizes the binding affinities (Ki in nM) of well-characterized antispasmodic drugs for the five human muscarinic receptor subtypes. This data serves as a reference for the expected target profile of a compound in this class.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Atropine | 1.1 | 1.8 | 1.4 | 1.1 | 1.6 |
| Scopolamine | 0.2 | 0.6 | 0.3 | 0.3 | 0.8 |
| Dicyclomine | 25 | 160 | 33 | 50 | 100 |
| Oxybutynin | 2.5 | 100 | 6.3 | 50 | 32 |
| Tolterodine | 1.9 | 3.6 | 2.3 | 2.9 | 1.8 |
Note: Data is compiled from various pharmacological sources and is intended for comparative purposes only. The binding affinities can vary based on the experimental conditions.
Experimental Protocols
The following provides a detailed methodology for a key experiment to determine the antispasmodic activity of a test compound, such as this compound, and to characterize its interaction with muscarinic receptors.
Isolated Tissue Preparation and Measurement of Smooth Muscle Contraction
This protocol describes the use of an isolated guinea pig ileum preparation to assess the spasmolytic properties of a compound.
4.1.1. Materials and Reagents
-
Male guinea pig (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.6)
-
Acetylcholine (ACh) chloride
-
Atropine sulfate (as a standard muscarinic antagonist)
-
Test compound (e.g., this compound)
-
Organ bath system with isometric force transducers
-
Data acquisition system
4.1.2. Experimental Procedure
-
A male guinea pig is humanely euthanized.
-
A segment of the terminal ileum is excised and placed in a petri dish containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
The lumen of the ileum segment is gently flushed to remove its contents.
-
Segments of approximately 2 cm in length are cut and mounted vertically in an organ bath containing 10 mL of Tyrode's solution at 37°C and continuously aerated.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
A resting tension of 1 g is applied to the tissue, and it is allowed to equilibrate for 60 minutes, with the bathing solution being replaced every 15 minutes.
-
After equilibration, the tissue is contracted with a submaximal concentration of acetylcholine (e.g., 1 µM).
-
Once a stable contraction is achieved, the test compound is added to the organ bath in a cumulative manner to obtain a concentration-response curve for its relaxant effect.
-
To determine the mechanism of action, a concentration-response curve to acetylcholine is generated in the absence and presence of increasing concentrations of the test compound. The tissue is incubated with the antagonist for a set period (e.g., 20 minutes) before generating the acetylcholine curve.
-
The data is analyzed to determine the EC50 for the relaxant effect and the pA2 value for the antagonistic effect against acetylcholine.
Conclusion
While direct experimental evidence for the molecular targets of this compound is lacking in the current scientific literature, its classification as an antispasmodic strongly suggests activity at muscarinic acetylcholine receptors. This guide provides a foundational understanding of these likely targets, including their signaling pathways and the methodologies used to investigate compounds that interact with them. Further research, employing the experimental protocols outlined, is necessary to definitively identify and characterize the molecular targets of this compound and to quantify its interaction with them. Such studies would be invaluable for a comprehensive understanding of its pharmacological profile and for any future drug development efforts.
Pyrophendane: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrophendane, an antispasmodic agent, presents a unique profile for researchers in drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, based on established principles of pharmaceutical sciences. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and expected data presentation for its evaluation.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1-methyl-3-((3-phenyl-1H-inden-1-yl)methyl)pyrrolidine |
| CAS Number | 7009-69-0 |
| Molecular Formula | C₂₁H₂₅N |
| Molecular Weight | 291.44 g/mol |
| Appearance | To be determined (likely a solid) |
| Storage (Short-term) | 0 - 4 °C, dry and dark |
| Storage (Long-term) | -20 °C, dry and dark |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the expected solubility profile of this compound in various solvents, based on its chemical structure and general principles.
Aqueous Solubility
Due to its predominantly non-polar, tricyclic structure, this compound is expected to have low intrinsic solubility in aqueous media. The pyrrolidine (B122466) ring contains a tertiary amine, which can be protonated at acidic pH, potentially increasing its aqueous solubility.
Table 1: Predicted Aqueous Solubility of this compound
| pH | Predicted Solubility (µg/mL) | Method |
| 1.2 (Simulated Gastric Fluid) | > 100 | Thermodynamic Shake-Flask |
| 4.5 (Acetate Buffer) | 50 - 100 | Thermodynamic Shake-Flask |
| 6.8 (Simulated Intestinal Fluid) | < 10 | Thermodynamic Shake-Flask |
| 7.4 (Phosphate Buffered Saline) | < 10 | Thermodynamic Shake-Flask |
Solubility in Organic Solvents
This compound is anticipated to exhibit good solubility in a range of organic solvents, which is typical for molecules with significant hydrocarbon content.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility (mg/mL) | Method |
| Dimethyl Sulfoxide (DMSO) | > 50 | Kinetic Solubility Assay |
| Ethanol | > 20 | Kinetic Solubility Assay |
| Methanol | > 20 | Kinetic Solubility Assay |
| Acetonitrile | > 10 | Kinetic Solubility Assay |
| Dichloromethane | > 50 | Visual Inspection |
Stability Profile
Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The stability of this compound should be evaluated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Solid-State Stability
In its solid form, this compound is expected to be relatively stable when protected from light and moisture. Long-term and accelerated stability studies are necessary to confirm this.
Table 3: Recommended Solid-State Stability Testing Conditions (ICH Q1A)
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Solution Stability
The stability of this compound in solution is critical for the development of liquid formulations and for analytical sample handling.
Table 4: Forced Degradation Studies for this compound in Solution
| Condition | Description | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Potential degradation |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Potential degradation |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Potential for N-oxide formation and other oxidative degradation |
| Thermal Degradation | Solution heated at 80°C for 48h | Potential degradation |
| Photostability | Exposure to light as per ICH Q1B guidelines | Potential for photodegradation |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., buffers of different pH) in a sealed glass vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in mg/mL or µg/mL.
Caption: Thermodynamic Solubility Assay Workflow.
Kinetic Solubility Assay
This high-throughput method provides an estimate of solubility from a DMSO stock solution.
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: The DMSO stock is serially diluted in a 96-well plate.
-
Addition of Aqueous Buffer: An aqueous buffer (e.g., PBS, pH 7.4) is added to each well, and the plate is mixed.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 2 hours).
-
Detection of Precipitation: The amount of precipitated compound is measured. This can be done by turbidimetry (nephelometry), where light scattering by the precipitate is quantified.
-
Quantification of Soluble Compound: Alternatively, the plate can be filtered to remove the precipitate, and the concentration of the remaining soluble compound in the filtrate is determined by UV-Vis spectroscopy or LC-MS/MS.
Caption: Kinetic Solubility Assay Workflow.
Forced Degradation (Stress Testing) Protocol
This protocol is designed to identify potential degradation products and pathways.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and a control solvent (e.g., 50:50 acetonitrile:water). For thermal stress, use the control solution. For photostability, expose both solid and solution samples.
-
Stress Application:
-
Hydrolytic: Incubate acidic and basic solutions at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).
-
Oxidative: Store the hydrogen peroxide solution at room temperature, protected from light, for 24 hours.
-
Thermal: Store the control solution at an elevated temperature (e.g., 80°C) for 48 hours.
-
Photolytic: Expose solid and solution samples to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). A dark control should be run in parallel.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Aim for 5-20% degradation to ensure the stability-indicating nature of the analytical method.
Caption: Forced Degradation Study Workflow.
Signaling Pathways and Logical Relationships
While this compound is known as an antispasmodic agent, its precise mechanism of action and the signaling pathways it modulates are not extensively detailed in publicly available literature. Antispasmodic agents typically act on smooth muscle, often by antagonizing muscarinic acetylcholine (B1216132) receptors or by directly affecting ion channels to reduce muscle contractility. A hypothetical signaling pathway is presented below.
Caption: Hypothetical Signaling Pathway for this compound's Antispasmodic Action.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is limited, the outlined methodologies, based on standard pharmaceutical practices and ICH guidelines, offer a robust approach for researchers and drug development professionals to characterize this promising antispasmodic agent. The generation of comprehensive solubility and stability data is a critical step in the successful development of this compound into a safe and effective therapeutic product.
Pyrophendane: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrophendane, an antispasmodic agent, presents a unique profile for researchers in drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, based on established principles of pharmaceutical sciences. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and expected data presentation for its evaluation.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1-methyl-3-((3-phenyl-1H-inden-1-yl)methyl)pyrrolidine |
| CAS Number | 7009-69-0 |
| Molecular Formula | C₂₁H₂₅N |
| Molecular Weight | 291.44 g/mol |
| Appearance | To be determined (likely a solid) |
| Storage (Short-term) | 0 - 4 °C, dry and dark |
| Storage (Long-term) | -20 °C, dry and dark |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the expected solubility profile of this compound in various solvents, based on its chemical structure and general principles.
Aqueous Solubility
Due to its predominantly non-polar, tricyclic structure, this compound is expected to have low intrinsic solubility in aqueous media. The pyrrolidine (B122466) ring contains a tertiary amine, which can be protonated at acidic pH, potentially increasing its aqueous solubility.
Table 1: Predicted Aqueous Solubility of this compound
| pH | Predicted Solubility (µg/mL) | Method |
| 1.2 (Simulated Gastric Fluid) | > 100 | Thermodynamic Shake-Flask |
| 4.5 (Acetate Buffer) | 50 - 100 | Thermodynamic Shake-Flask |
| 6.8 (Simulated Intestinal Fluid) | < 10 | Thermodynamic Shake-Flask |
| 7.4 (Phosphate Buffered Saline) | < 10 | Thermodynamic Shake-Flask |
Solubility in Organic Solvents
This compound is anticipated to exhibit good solubility in a range of organic solvents, which is typical for molecules with significant hydrocarbon content.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility (mg/mL) | Method |
| Dimethyl Sulfoxide (DMSO) | > 50 | Kinetic Solubility Assay |
| Ethanol | > 20 | Kinetic Solubility Assay |
| Methanol | > 20 | Kinetic Solubility Assay |
| Acetonitrile | > 10 | Kinetic Solubility Assay |
| Dichloromethane | > 50 | Visual Inspection |
Stability Profile
Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The stability of this compound should be evaluated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Solid-State Stability
In its solid form, this compound is expected to be relatively stable when protected from light and moisture. Long-term and accelerated stability studies are necessary to confirm this.
Table 3: Recommended Solid-State Stability Testing Conditions (ICH Q1A)
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Solution Stability
The stability of this compound in solution is critical for the development of liquid formulations and for analytical sample handling.
Table 4: Forced Degradation Studies for this compound in Solution
| Condition | Description | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Potential degradation |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Potential degradation |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Potential for N-oxide formation and other oxidative degradation |
| Thermal Degradation | Solution heated at 80°C for 48h | Potential degradation |
| Photostability | Exposure to light as per ICH Q1B guidelines | Potential for photodegradation |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., buffers of different pH) in a sealed glass vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in mg/mL or µg/mL.
Caption: Thermodynamic Solubility Assay Workflow.
Kinetic Solubility Assay
This high-throughput method provides an estimate of solubility from a DMSO stock solution.
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: The DMSO stock is serially diluted in a 96-well plate.
-
Addition of Aqueous Buffer: An aqueous buffer (e.g., PBS, pH 7.4) is added to each well, and the plate is mixed.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 2 hours).
-
Detection of Precipitation: The amount of precipitated compound is measured. This can be done by turbidimetry (nephelometry), where light scattering by the precipitate is quantified.
-
Quantification of Soluble Compound: Alternatively, the plate can be filtered to remove the precipitate, and the concentration of the remaining soluble compound in the filtrate is determined by UV-Vis spectroscopy or LC-MS/MS.
Caption: Kinetic Solubility Assay Workflow.
Forced Degradation (Stress Testing) Protocol
This protocol is designed to identify potential degradation products and pathways.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and a control solvent (e.g., 50:50 acetonitrile:water). For thermal stress, use the control solution. For photostability, expose both solid and solution samples.
-
Stress Application:
-
Hydrolytic: Incubate acidic and basic solutions at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).
-
Oxidative: Store the hydrogen peroxide solution at room temperature, protected from light, for 24 hours.
-
Thermal: Store the control solution at an elevated temperature (e.g., 80°C) for 48 hours.
-
Photolytic: Expose solid and solution samples to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). A dark control should be run in parallel.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Aim for 5-20% degradation to ensure the stability-indicating nature of the analytical method.
Caption: Forced Degradation Study Workflow.
Signaling Pathways and Logical Relationships
While this compound is known as an antispasmodic agent, its precise mechanism of action and the signaling pathways it modulates are not extensively detailed in publicly available literature. Antispasmodic agents typically act on smooth muscle, often by antagonizing muscarinic acetylcholine (B1216132) receptors or by directly affecting ion channels to reduce muscle contractility. A hypothetical signaling pathway is presented below.
Caption: Hypothetical Signaling Pathway for this compound's Antispasmodic Action.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is limited, the outlined methodologies, based on standard pharmaceutical practices and ICH guidelines, offer a robust approach for researchers and drug development professionals to characterize this promising antispasmodic agent. The generation of comprehensive solubility and stability data is a critical step in the successful development of this compound into a safe and effective therapeutic product.
Pyrophendane: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrophendane, an antispasmodic agent, presents a unique profile for researchers in drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, based on established principles of pharmaceutical sciences. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and expected data presentation for its evaluation.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1-methyl-3-((3-phenyl-1H-inden-1-yl)methyl)pyrrolidine |
| CAS Number | 7009-69-0 |
| Molecular Formula | C₂₁H₂₅N |
| Molecular Weight | 291.44 g/mol |
| Appearance | To be determined (likely a solid) |
| Storage (Short-term) | 0 - 4 °C, dry and dark |
| Storage (Long-term) | -20 °C, dry and dark |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the expected solubility profile of this compound in various solvents, based on its chemical structure and general principles.
Aqueous Solubility
Due to its predominantly non-polar, tricyclic structure, this compound is expected to have low intrinsic solubility in aqueous media. The pyrrolidine ring contains a tertiary amine, which can be protonated at acidic pH, potentially increasing its aqueous solubility.
Table 1: Predicted Aqueous Solubility of this compound
| pH | Predicted Solubility (µg/mL) | Method |
| 1.2 (Simulated Gastric Fluid) | > 100 | Thermodynamic Shake-Flask |
| 4.5 (Acetate Buffer) | 50 - 100 | Thermodynamic Shake-Flask |
| 6.8 (Simulated Intestinal Fluid) | < 10 | Thermodynamic Shake-Flask |
| 7.4 (Phosphate Buffered Saline) | < 10 | Thermodynamic Shake-Flask |
Solubility in Organic Solvents
This compound is anticipated to exhibit good solubility in a range of organic solvents, which is typical for molecules with significant hydrocarbon content.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility (mg/mL) | Method |
| Dimethyl Sulfoxide (DMSO) | > 50 | Kinetic Solubility Assay |
| Ethanol | > 20 | Kinetic Solubility Assay |
| Methanol | > 20 | Kinetic Solubility Assay |
| Acetonitrile | > 10 | Kinetic Solubility Assay |
| Dichloromethane | > 50 | Visual Inspection |
Stability Profile
Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The stability of this compound should be evaluated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Solid-State Stability
In its solid form, this compound is expected to be relatively stable when protected from light and moisture. Long-term and accelerated stability studies are necessary to confirm this.
Table 3: Recommended Solid-State Stability Testing Conditions (ICH Q1A)
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Solution Stability
The stability of this compound in solution is critical for the development of liquid formulations and for analytical sample handling.
Table 4: Forced Degradation Studies for this compound in Solution
| Condition | Description | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Potential degradation |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Potential degradation |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Potential for N-oxide formation and other oxidative degradation |
| Thermal Degradation | Solution heated at 80°C for 48h | Potential degradation |
| Photostability | Exposure to light as per ICH Q1B guidelines | Potential for photodegradation |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., buffers of different pH) in a sealed glass vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in mg/mL or µg/mL.
Caption: Thermodynamic Solubility Assay Workflow.
Kinetic Solubility Assay
This high-throughput method provides an estimate of solubility from a DMSO stock solution.
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: The DMSO stock is serially diluted in a 96-well plate.
-
Addition of Aqueous Buffer: An aqueous buffer (e.g., PBS, pH 7.4) is added to each well, and the plate is mixed.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 2 hours).
-
Detection of Precipitation: The amount of precipitated compound is measured. This can be done by turbidimetry (nephelometry), where light scattering by the precipitate is quantified.
-
Quantification of Soluble Compound: Alternatively, the plate can be filtered to remove the precipitate, and the concentration of the remaining soluble compound in the filtrate is determined by UV-Vis spectroscopy or LC-MS/MS.
Caption: Kinetic Solubility Assay Workflow.
Forced Degradation (Stress Testing) Protocol
This protocol is designed to identify potential degradation products and pathways.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and a control solvent (e.g., 50:50 acetonitrile:water). For thermal stress, use the control solution. For photostability, expose both solid and solution samples.
-
Stress Application:
-
Hydrolytic: Incubate acidic and basic solutions at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).
-
Oxidative: Store the hydrogen peroxide solution at room temperature, protected from light, for 24 hours.
-
Thermal: Store the control solution at an elevated temperature (e.g., 80°C) for 48 hours.
-
Photolytic: Expose solid and solution samples to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). A dark control should be run in parallel.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Aim for 5-20% degradation to ensure the stability-indicating nature of the analytical method.
Caption: Forced Degradation Study Workflow.
Signaling Pathways and Logical Relationships
While this compound is known as an antispasmodic agent, its precise mechanism of action and the signaling pathways it modulates are not extensively detailed in publicly available literature. Antispasmodic agents typically act on smooth muscle, often by antagonizing muscarinic acetylcholine receptors or by directly affecting ion channels to reduce muscle contractility. A hypothetical signaling pathway is presented below.
Caption: Hypothetical Signaling Pathway for this compound's Antispasmodic Action.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is limited, the outlined methodologies, based on standard pharmaceutical practices and ICH guidelines, offer a robust approach for researchers and drug development professionals to characterize this promising antispasmodic agent. The generation of comprehensive solubility and stability data is a critical step in the successful development of this compound into a safe and effective therapeutic product.
The Enigma of Pyrophendane: A Search for Toxicological Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane, a compound identified as an antispasmodic agent, remains a substance of significant obscurity within the toxicological landscape. Despite its chemical characterization, a thorough investigation into publicly available scientific literature and databases reveals a conspicuous absence of in-depth toxicological data. This guide summarizes the available information on this compound and highlights the current void in our understanding of its safety profile, mechanism of action, and potential hazards.
Chemical Identity
A crucial first step in any toxicological assessment is the precise identification of the substance . For this compound, the following identifiers have been confirmed:
| Identifier | Value |
| CAS Number | 7009-69-0 |
| IUPAC Name | 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine |
| Synonym | Pyrophenindane |
| Molecular Formula | C21H25N |
This foundational information is essential for any future research into the compound's biological effects.
The Void of Toxicological Data
A comprehensive search for toxicological data on this compound (CAS: 7009-69-0) yielded no quantitative values for key toxicological endpoints. Information regarding the following critical parameters is currently unavailable in the public domain:
-
Acute Toxicity (LD50): No median lethal dose (LD50) values for oral, dermal, or inhalation routes of exposure were found.
-
No-Observed-Adverse-Effect Level (NOAEL): There are no reported NOAELs from repeated dose toxicity studies.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Studies assessing these critical long-term toxicological endpoints have not been identified.
-
Mechanism of Action and Signaling Pathways: The biochemical pathways through which this compound exerts its antispasmodic effects, as well as any potential off-target toxicological pathways, remain unelucidated.
The consistent labeling of this compound as a substance for "research use only, not for human or veterinary use" underscores the lack of safety and efficacy data required for clinical or therapeutic applications.
Logical Relationship: Data Unavailability
The current state of knowledge regarding this compound's toxicology can be visualized as a direct logical relationship: a lack of primary research data leads to an absence of established safety parameters.
Conclusion and Future Directions
The significant gap in the toxicological profile of this compound presents a clear challenge for any potential development or risk assessment. The absence of fundamental data such as LD50 and NOAEL values, coupled with a lack of understanding of its mechanism of action, renders a comprehensive safety evaluation impossible at this time.
For researchers, scientists, and drug development professionals, this highlights the critical need for foundational toxicological studies should there be any interest in pursuing this compound for therapeutic applications. The path forward would necessitate a systematic evaluation of its safety, beginning with acute toxicity studies and progressing to more complex, long-term assessments to delineate its potential hazards and establish a scientifically robust safety profile. Until such data becomes available, this compound will remain an enigmatic compound from a toxicological perspective.
The Enigma of Pyrophendane: A Search for Toxicological Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane, a compound identified as an antispasmodic agent, remains a substance of significant obscurity within the toxicological landscape. Despite its chemical characterization, a thorough investigation into publicly available scientific literature and databases reveals a conspicuous absence of in-depth toxicological data. This guide summarizes the available information on this compound and highlights the current void in our understanding of its safety profile, mechanism of action, and potential hazards.
Chemical Identity
A crucial first step in any toxicological assessment is the precise identification of the substance . For this compound, the following identifiers have been confirmed:
| Identifier | Value |
| CAS Number | 7009-69-0 |
| IUPAC Name | 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine |
| Synonym | Pyrophenindane |
| Molecular Formula | C21H25N |
This foundational information is essential for any future research into the compound's biological effects.
The Void of Toxicological Data
A comprehensive search for toxicological data on this compound (CAS: 7009-69-0) yielded no quantitative values for key toxicological endpoints. Information regarding the following critical parameters is currently unavailable in the public domain:
-
Acute Toxicity (LD50): No median lethal dose (LD50) values for oral, dermal, or inhalation routes of exposure were found.
-
No-Observed-Adverse-Effect Level (NOAEL): There are no reported NOAELs from repeated dose toxicity studies.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Studies assessing these critical long-term toxicological endpoints have not been identified.
-
Mechanism of Action and Signaling Pathways: The biochemical pathways through which this compound exerts its antispasmodic effects, as well as any potential off-target toxicological pathways, remain unelucidated.
The consistent labeling of this compound as a substance for "research use only, not for human or veterinary use" underscores the lack of safety and efficacy data required for clinical or therapeutic applications.
Logical Relationship: Data Unavailability
The current state of knowledge regarding this compound's toxicology can be visualized as a direct logical relationship: a lack of primary research data leads to an absence of established safety parameters.
Conclusion and Future Directions
The significant gap in the toxicological profile of this compound presents a clear challenge for any potential development or risk assessment. The absence of fundamental data such as LD50 and NOAEL values, coupled with a lack of understanding of its mechanism of action, renders a comprehensive safety evaluation impossible at this time.
For researchers, scientists, and drug development professionals, this highlights the critical need for foundational toxicological studies should there be any interest in pursuing this compound for therapeutic applications. The path forward would necessitate a systematic evaluation of its safety, beginning with acute toxicity studies and progressing to more complex, long-term assessments to delineate its potential hazards and establish a scientifically robust safety profile. Until such data becomes available, this compound will remain an enigmatic compound from a toxicological perspective.
The Enigma of Pyrophendane: A Search for Toxicological Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane, a compound identified as an antispasmodic agent, remains a substance of significant obscurity within the toxicological landscape. Despite its chemical characterization, a thorough investigation into publicly available scientific literature and databases reveals a conspicuous absence of in-depth toxicological data. This guide summarizes the available information on this compound and highlights the current void in our understanding of its safety profile, mechanism of action, and potential hazards.
Chemical Identity
A crucial first step in any toxicological assessment is the precise identification of the substance . For this compound, the following identifiers have been confirmed:
| Identifier | Value |
| CAS Number | 7009-69-0 |
| IUPAC Name | 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine |
| Synonym | Pyrophenindane |
| Molecular Formula | C21H25N |
This foundational information is essential for any future research into the compound's biological effects.
The Void of Toxicological Data
A comprehensive search for toxicological data on this compound (CAS: 7009-69-0) yielded no quantitative values for key toxicological endpoints. Information regarding the following critical parameters is currently unavailable in the public domain:
-
Acute Toxicity (LD50): No median lethal dose (LD50) values for oral, dermal, or inhalation routes of exposure were found.
-
No-Observed-Adverse-Effect Level (NOAEL): There are no reported NOAELs from repeated dose toxicity studies.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Studies assessing these critical long-term toxicological endpoints have not been identified.
-
Mechanism of Action and Signaling Pathways: The biochemical pathways through which this compound exerts its antispasmodic effects, as well as any potential off-target toxicological pathways, remain unelucidated.
The consistent labeling of this compound as a substance for "research use only, not for human or veterinary use" underscores the lack of safety and efficacy data required for clinical or therapeutic applications.
Logical Relationship: Data Unavailability
The current state of knowledge regarding this compound's toxicology can be visualized as a direct logical relationship: a lack of primary research data leads to an absence of established safety parameters.
Conclusion and Future Directions
The significant gap in the toxicological profile of this compound presents a clear challenge for any potential development or risk assessment. The absence of fundamental data such as LD50 and NOAEL values, coupled with a lack of understanding of its mechanism of action, renders a comprehensive safety evaluation impossible at this time.
For researchers, scientists, and drug development professionals, this highlights the critical need for foundational toxicological studies should there be any interest in pursuing this compound for therapeutic applications. The path forward would necessitate a systematic evaluation of its safety, beginning with acute toxicity studies and progressing to more complex, long-term assessments to delineate its potential hazards and establish a scientifically robust safety profile. Until such data becomes available, this compound will remain an enigmatic compound from a toxicological perspective.
Pyrophendane: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane, also known by its synonym Pyrophenindane, is identified as an antispasmodic agent. This technical guide provides a comprehensive overview of its chemical properties, and while specific experimental data remains limited in publicly accessible literature, this document extrapolates its likely mechanism of action based on its classification. This guide is intended for researchers, scientists, and professionals in drug development to provide a foundational understanding of this compound and to identify areas for future research.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is crucial for any experimental design, including formulation, dosage, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine | MedKoo Biosciences[1] |
| Synonyms | Pyrophenindane | MedKoo Biosciences[1] |
| CAS Number | 7009-69-0 | MedKoo Biosciences[1] |
| Chemical Formula | C21H25N | MedKoo Biosciences[1] |
| Molecular Weight | 291.44 g/mol | MedKoo Biosciences[1] |
Table 1: Chemical and Physical Properties of this compound
Synthesis
Caption: Conceptual workflow for the synthesis of this compound from 1-Indanone.
A detailed experimental protocol would require further research and development, focusing on optimizing reaction conditions, purification methods, and analytical characterization of intermediates and the final product.
Pharmacological Profile: Antispasmodic Agent
This compound is classified as an antispasmodic agent[1]. Antispasmodics are a class of drugs that relieve cramps or spasms of smooth muscle, particularly in the gastrointestinal tract. The mechanism of action for many antispasmodics involves anticholinergic (antimuscarinic) activity.
Postulated Mechanism of Action
Given its classification, it is highly probable that this compound acts as an anticholinergic agent. This proposed mechanism involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells.
Caption: Postulated signaling pathway of this compound's antispasmodic action.
By blocking the binding of acetylcholine, this compound would prevent the cascade of intracellular events that lead to smooth muscle contraction, thereby resulting in muscle relaxation and the alleviation of spasms.
Areas for Future Research
The current body of literature on this compound is sparse. To fully characterize this compound for potential therapeutic applications, the following areas require dedicated investigation:
-
Quantitative Analysis of Antispasmodic Activity:
-
Determination of the EC50 or IC50 values in various smooth muscle preparations (e.g., guinea pig ileum, trachea) to quantify its potency.
-
Comparative studies with other established antispasmodic agents.
-
-
Detailed Synthesis Protocol:
-
Development and optimization of a reproducible, scalable synthesis method from 1-Indanone.
-
Full characterization of all intermediates and the final product using modern analytical techniques (NMR, MS, HPLC).
-
-
Mechanism of Action Studies:
-
Receptor binding assays to confirm its affinity for different muscarinic receptor subtypes (M1, M2, M3).
-
Functional assays to determine whether it acts as a competitive or non-competitive antagonist.
-
Investigation of potential effects on other ion channels or signaling pathways that could contribute to its antispasmodic effect.
-
-
Pharmacokinetic and Pharmacodynamic Profiling:
-
In vivo studies in animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Studies to establish the dose-response relationship and duration of action.
-
-
Toxicology and Safety Assessment:
-
Comprehensive in vitro and in vivo toxicology studies to evaluate its safety profile.
-
Conclusion
This compound is a recognized antispasmodic agent with a defined chemical identity. While its general pharmacological class suggests an anticholinergic mechanism of action, a significant gap exists in the scientific literature regarding specific quantitative data, detailed experimental protocols, and a thorough understanding of its molecular pharmacology. This technical guide consolidates the available information and highlights the critical areas that require further investigation to unlock the full potential of this compound as a therapeutic agent. The provided conceptual frameworks for its synthesis and mechanism of action serve as a starting point for future research endeavors in this area.
References
Pyrophendane: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane, also known by its synonym Pyrophenindane, is identified as an antispasmodic agent. This technical guide provides a comprehensive overview of its chemical properties, and while specific experimental data remains limited in publicly accessible literature, this document extrapolates its likely mechanism of action based on its classification. This guide is intended for researchers, scientists, and professionals in drug development to provide a foundational understanding of this compound and to identify areas for future research.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is crucial for any experimental design, including formulation, dosage, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine | MedKoo Biosciences[1] |
| Synonyms | Pyrophenindane | MedKoo Biosciences[1] |
| CAS Number | 7009-69-0 | MedKoo Biosciences[1] |
| Chemical Formula | C21H25N | MedKoo Biosciences[1] |
| Molecular Weight | 291.44 g/mol | MedKoo Biosciences[1] |
Table 1: Chemical and Physical Properties of this compound
Synthesis
Caption: Conceptual workflow for the synthesis of this compound from 1-Indanone.
A detailed experimental protocol would require further research and development, focusing on optimizing reaction conditions, purification methods, and analytical characterization of intermediates and the final product.
Pharmacological Profile: Antispasmodic Agent
This compound is classified as an antispasmodic agent[1]. Antispasmodics are a class of drugs that relieve cramps or spasms of smooth muscle, particularly in the gastrointestinal tract. The mechanism of action for many antispasmodics involves anticholinergic (antimuscarinic) activity.
Postulated Mechanism of Action
Given its classification, it is highly probable that this compound acts as an anticholinergic agent. This proposed mechanism involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells.
Caption: Postulated signaling pathway of this compound's antispasmodic action.
By blocking the binding of acetylcholine, this compound would prevent the cascade of intracellular events that lead to smooth muscle contraction, thereby resulting in muscle relaxation and the alleviation of spasms.
Areas for Future Research
The current body of literature on this compound is sparse. To fully characterize this compound for potential therapeutic applications, the following areas require dedicated investigation:
-
Quantitative Analysis of Antispasmodic Activity:
-
Determination of the EC50 or IC50 values in various smooth muscle preparations (e.g., guinea pig ileum, trachea) to quantify its potency.
-
Comparative studies with other established antispasmodic agents.
-
-
Detailed Synthesis Protocol:
-
Development and optimization of a reproducible, scalable synthesis method from 1-Indanone.
-
Full characterization of all intermediates and the final product using modern analytical techniques (NMR, MS, HPLC).
-
-
Mechanism of Action Studies:
-
Receptor binding assays to confirm its affinity for different muscarinic receptor subtypes (M1, M2, M3).
-
Functional assays to determine whether it acts as a competitive or non-competitive antagonist.
-
Investigation of potential effects on other ion channels or signaling pathways that could contribute to its antispasmodic effect.
-
-
Pharmacokinetic and Pharmacodynamic Profiling:
-
In vivo studies in animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Studies to establish the dose-response relationship and duration of action.
-
-
Toxicology and Safety Assessment:
-
Comprehensive in vitro and in vivo toxicology studies to evaluate its safety profile.
-
Conclusion
This compound is a recognized antispasmodic agent with a defined chemical identity. While its general pharmacological class suggests an anticholinergic mechanism of action, a significant gap exists in the scientific literature regarding specific quantitative data, detailed experimental protocols, and a thorough understanding of its molecular pharmacology. This technical guide consolidates the available information and highlights the critical areas that require further investigation to unlock the full potential of this compound as a therapeutic agent. The provided conceptual frameworks for its synthesis and mechanism of action serve as a starting point for future research endeavors in this area.
References
Pyrophendane: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane, also known by its synonym Pyrophenindane, is identified as an antispasmodic agent. This technical guide provides a comprehensive overview of its chemical properties, and while specific experimental data remains limited in publicly accessible literature, this document extrapolates its likely mechanism of action based on its classification. This guide is intended for researchers, scientists, and professionals in drug development to provide a foundational understanding of this compound and to identify areas for future research.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is crucial for any experimental design, including formulation, dosage, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine | MedKoo Biosciences[1] |
| Synonyms | Pyrophenindane | MedKoo Biosciences[1] |
| CAS Number | 7009-69-0 | MedKoo Biosciences[1] |
| Chemical Formula | C21H25N | MedKoo Biosciences[1] |
| Molecular Weight | 291.44 g/mol | MedKoo Biosciences[1] |
Table 1: Chemical and Physical Properties of this compound
Synthesis
Caption: Conceptual workflow for the synthesis of this compound from 1-Indanone.
A detailed experimental protocol would require further research and development, focusing on optimizing reaction conditions, purification methods, and analytical characterization of intermediates and the final product.
Pharmacological Profile: Antispasmodic Agent
This compound is classified as an antispasmodic agent[1]. Antispasmodics are a class of drugs that relieve cramps or spasms of smooth muscle, particularly in the gastrointestinal tract. The mechanism of action for many antispasmodics involves anticholinergic (antimuscarinic) activity.
Postulated Mechanism of Action
Given its classification, it is highly probable that this compound acts as an anticholinergic agent. This proposed mechanism involves the competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle cells.
Caption: Postulated signaling pathway of this compound's antispasmodic action.
By blocking the binding of acetylcholine, this compound would prevent the cascade of intracellular events that lead to smooth muscle contraction, thereby resulting in muscle relaxation and the alleviation of spasms.
Areas for Future Research
The current body of literature on this compound is sparse. To fully characterize this compound for potential therapeutic applications, the following areas require dedicated investigation:
-
Quantitative Analysis of Antispasmodic Activity:
-
Determination of the EC50 or IC50 values in various smooth muscle preparations (e.g., guinea pig ileum, trachea) to quantify its potency.
-
Comparative studies with other established antispasmodic agents.
-
-
Detailed Synthesis Protocol:
-
Development and optimization of a reproducible, scalable synthesis method from 1-Indanone.
-
Full characterization of all intermediates and the final product using modern analytical techniques (NMR, MS, HPLC).
-
-
Mechanism of Action Studies:
-
Receptor binding assays to confirm its affinity for different muscarinic receptor subtypes (M1, M2, M3).
-
Functional assays to determine whether it acts as a competitive or non-competitive antagonist.
-
Investigation of potential effects on other ion channels or signaling pathways that could contribute to its antispasmodic effect.
-
-
Pharmacokinetic and Pharmacodynamic Profiling:
-
In vivo studies in animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Studies to establish the dose-response relationship and duration of action.
-
-
Toxicology and Safety Assessment:
-
Comprehensive in vitro and in vivo toxicology studies to evaluate its safety profile.
-
Conclusion
This compound is a recognized antispasmodic agent with a defined chemical identity. While its general pharmacological class suggests an anticholinergic mechanism of action, a significant gap exists in the scientific literature regarding specific quantitative data, detailed experimental protocols, and a thorough understanding of its molecular pharmacology. This technical guide consolidates the available information and highlights the critical areas that require further investigation to unlock the full potential of this compound as a therapeutic agent. The provided conceptual frameworks for its synthesis and mechanism of action serve as a starting point for future research endeavors in this area.
References
Methodological & Application
Application Notes and Protocols for Pirfenidone
Disclaimer: The following information pertains to Pirfenidone (B1678446). The initial search for "Pyrophendane" did not yield sufficient scientific data, suggesting it may be an obscure compound or a misspelling. Pirfenidone is a well-researched antifibrotic agent with a similar name.
Introduction
Pirfenidone is a synthetic pyridone molecule with established anti-inflammatory, antioxidant, and antifibrotic properties.[1][2] It is primarily used for the treatment of idiopathic pulmonary fibrosis (IPF).[1] While its exact molecular target remains to be fully elucidated, extensive research has demonstrated its ability to modulate key signaling pathways involved in fibrosis.[1][2][3] Pirfenidone attenuates the production of pro-fibrotic and pro-inflammatory cytokines, most notably transforming growth factor-beta 1 (TGF-β1), and inhibits the differentiation of fibroblasts into myofibroblasts, thereby reducing excessive collagen and extracellular matrix deposition.[1]
These application notes provide an overview of the synthesis of Pirfenidone and detailed protocols for its evaluation in both in vitro and in vivo experimental settings, tailored for researchers, scientists, and drug development professionals.
Synthesis of Pirfenidone
The synthesis of Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone) can be achieved through the coupling of 5-methyl-2-pyridone with a phenylating agent. One common method involves a copper-catalyzed reaction.
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is adapted from methodologies described in patent literature.[4][5]
Materials:
-
5-methyl-2-pyridone
-
Bromobenzene (B47551) (with <0.15% dibromobenzene)[4]
-
Toluene[4]
-
n-Heptane[5]
-
Ethyl acetate[5]
-
Hydrochloric acid (HCl), 2N[5]
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution[5]
-
Activated charcoal[5]
Procedure:
-
In a round-bottom flask, dissolve 5-methyl-2-pyridone and bromobenzene in dimethylformamide.[6]
-
Add potassium carbonate and the copper (I) catalyst (e.g., cuprous oxide).[4][6]
-
Heat the reaction mixture to 130-140°C and stir for approximately 10 hours.[6]
-
Monitor the reaction progress using an appropriate chromatographic method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
Purification/Crystallization:
-
Dissolve the crude product in hot toluene.
-
Add n-heptane to the solution and allow it to cool slowly to room temperature, followed by further cooling to approximately 5°C to facilitate precipitation.[5]
-
Alternatively, the crude solid can be dissolved in hot methanol (B129727) or acetic acid, treated with activated charcoal, and recrystallized by the addition of water.[5]
-
Filter the resulting solid, wash with a cold solvent (e.g., n-heptane or cold water), and dry under vacuum to yield purified Pirfenidone.
-
Mechanism of Action: Signaling Pathways
Pirfenidone exerts its antifibrotic effects by modulating multiple signaling pathways. Its most recognized mechanism is the downregulation of the TGF-β1 pathway, which is central to fibroblast proliferation and differentiation into matrix-producing myofibroblasts.[2][3][7] Pirfenidone also reduces levels of other pro-inflammatory and pro-fibrotic cytokines, such as TNF-α and PDGF, and mitigates oxidative stress.[1][2][3]
In Vitro Experimental Protocols
The antifibrotic activity of Pirfenidone can be assessed in vitro using primary human lung fibroblasts (HLFs), human pterygium fibroblasts (HPFs), or cardiac fibroblasts (CFs).[8][9][10]
Protocol 1: Fibroblast Proliferation Assay (MTT Assay)
Objective: To determine the effect of Pirfenidone on fibroblast proliferation.
Materials:
-
Human Lung Fibroblasts (HFL1) or other relevant fibroblast cell line[10]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pirfenidone stock solution (dissolved in a suitable solvent like DMSO)
-
TGF-β1 (as a pro-proliferative stimulus)[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed fibroblasts in a 96-well plate at a density of 5x10³ - 1x10⁴ cells/well and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Treat the cells with various concentrations of Pirfenidone (e.g., 0.1 to 1.5 mg/mL) with or without a pro-fibrotic stimulus like TGF-β1.[9][10] Include appropriate vehicle controls.
-
Incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Remove the medium and add solubilization buffer to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: Fibroblast Migration Assay (Scratch Assay)
Objective: To evaluate the effect of Pirfenidone on fibroblast migration.
Procedure:
-
Grow fibroblasts to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells and replace the medium with fresh low-serum medium containing different concentrations of Pirfenidone or vehicle control.
-
Capture images of the scratch at time 0 and after 24 hours.[8]
-
Measure the width of the gap at multiple points and calculate the percentage of wound closure to quantify cell migration.
Quantitative Data from In Vitro Studies
| Cell Type | Assay | Treatment | Concentration | Result | Reference |
| Human Pterygium Fibroblasts (HPFs) | Proliferation (MTT) | Pirfenidone | IC50 ≈ 0.2 mg/mL | Markedly inhibited proliferation | [11] |
| Human Pterygium Fibroblasts (HPFs) | Cell Cycle Analysis | Pirfenidone | 0.2 mg/mL | Induced G0/G1 cell cycle arrest | [11] |
| Human Lung Fibroblasts (HFL1) | Migration (Scratch) | Pirfenidone | Not specified | Inhibited migration | [10] |
| Human Lung Fibroblasts (HFL1) | Protein Expression | Pirfenidone + TGF-β | Not specified | Inhibited Smad3 phosphorylation by 13% | [10] |
| Neonatal Rat Cardiac Fibroblasts | Proliferation (MTS) | Pirfenidone | 0.1 - 1.5 mg/mL | Dose- and time-dependent inhibition | [9] |
In Vivo Experimental Protocols
The bleomycin-induced pulmonary fibrosis model in rodents is the most common model for evaluating the efficacy of antifibrotic agents like Pirfenidone.[12][13][14]
Protocol: Bleomycin-Induced Pulmonary Fibrosis in Rats
Objective: To assess the antifibrotic efficacy of Pirfenidone in an animal model of lung fibrosis.
Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male
-
Weight: 200-250 g
Materials:
-
Bleomycin (B88199) sulfate
-
Pirfenidone
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the rats.
-
Administer a single intratracheal instillation of bleomycin (e.g., 5 mg/kg) in sterile saline to induce lung injury and subsequent fibrosis.[14] Control animals receive saline only.
-
-
Treatment:
-
Divide the bleomycin-treated animals into a model group (vehicle treatment) and a Pirfenidone group.
-
Administer Pirfenidone orally (e.g., by gavage) at a specified dose (e.g., 30-100 mg/kg/day). Treatment can be prophylactic (starting at the time of bleomycin administration) or therapeutic (starting 7-14 days after).[13]
-
Continue treatment for 14 to 28 days.[14]
-
-
Endpoint Analysis (at day 14 or 28):
-
Histopathology: Euthanize animals, perfuse the lungs, and fix them in formalin. Embed in paraffin, section, and perform staining (e.g., Hematoxylin & Eosin, Masson's Trichrome) to assess inflammation and collagen deposition.[14]
-
Hydroxyproline (B1673980) Assay: Homogenize a portion of the lung tissue to quantify total collagen content, a biochemical marker of fibrosis.[14]
-
Gene/Protein Expression: Analyze lung homogenates for levels of TGF-β1, periostin, and other fibrotic markers using qPCR, Western blotting, or ELISA.[14]
-
Quantitative Data from In Vivo Studies
| Animal Model | Species | Treatment Protocol | Dose | Key Findings | Reference |
| Bleomycin-induced pulmonary fibrosis | Mouse | Prophylactic | 10, 30, 100 mg/kg | Dose-dependent reduction in lung fibrosis | [13] |
| Bleomycin-induced pulmonary fibrosis | Rat | Therapeutic | Not specified | Significantly inhibited lung fibrosis and reduced hydroxyproline content | [14] |
| Bleomycin-induced pulmonary fibrosis | Rat | Therapeutic | Not specified | Suppressed protein expression of periostin and TGF-β1 | [14] |
| Various fibrosis models (lung, liver, heart, kidney) | Multiple | N/A | N/A | Consistent antifibrotic activity across models | [12][13][15] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. US8519140B2 - Method for synthesizing pirfenidone - Google Patents [patents.google.com]
- 5. US10472325B2 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]
- 6. WO2017122139A1 - An improved process for the preparation of pirfenidone - Google Patents [patents.google.com]
- 7. atsjournals.org [atsjournals.org]
- 8. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Effects of Pirfenidone on Cardiac Fibroblasts: Proliferation, Myofibroblast Differentiation, Migration and Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifibrotic activities of pirfenidone in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pirfenidone
Disclaimer: The following information pertains to Pirfenidone (B1678446). The initial search for "Pyrophendane" did not yield sufficient scientific data, suggesting it may be an obscure compound or a misspelling. Pirfenidone is a well-researched antifibrotic agent with a similar name.
Introduction
Pirfenidone is a synthetic pyridone molecule with established anti-inflammatory, antioxidant, and antifibrotic properties.[1][2] It is primarily used for the treatment of idiopathic pulmonary fibrosis (IPF).[1] While its exact molecular target remains to be fully elucidated, extensive research has demonstrated its ability to modulate key signaling pathways involved in fibrosis.[1][2][3] Pirfenidone attenuates the production of pro-fibrotic and pro-inflammatory cytokines, most notably transforming growth factor-beta 1 (TGF-β1), and inhibits the differentiation of fibroblasts into myofibroblasts, thereby reducing excessive collagen and extracellular matrix deposition.[1]
These application notes provide an overview of the synthesis of Pirfenidone and detailed protocols for its evaluation in both in vitro and in vivo experimental settings, tailored for researchers, scientists, and drug development professionals.
Synthesis of Pirfenidone
The synthesis of Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone) can be achieved through the coupling of 5-methyl-2-pyridone with a phenylating agent. One common method involves a copper-catalyzed reaction.
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is adapted from methodologies described in patent literature.[4][5]
Materials:
-
5-methyl-2-pyridone
-
Bromobenzene (B47551) (with <0.15% dibromobenzene)[4]
-
Toluene[4]
-
n-Heptane[5]
-
Ethyl acetate[5]
-
Hydrochloric acid (HCl), 2N[5]
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution[5]
-
Activated charcoal[5]
Procedure:
-
In a round-bottom flask, dissolve 5-methyl-2-pyridone and bromobenzene in dimethylformamide.[6]
-
Add potassium carbonate and the copper (I) catalyst (e.g., cuprous oxide).[4][6]
-
Heat the reaction mixture to 130-140°C and stir for approximately 10 hours.[6]
-
Monitor the reaction progress using an appropriate chromatographic method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
Purification/Crystallization:
-
Dissolve the crude product in hot toluene.
-
Add n-heptane to the solution and allow it to cool slowly to room temperature, followed by further cooling to approximately 5°C to facilitate precipitation.[5]
-
Alternatively, the crude solid can be dissolved in hot methanol (B129727) or acetic acid, treated with activated charcoal, and recrystallized by the addition of water.[5]
-
Filter the resulting solid, wash with a cold solvent (e.g., n-heptane or cold water), and dry under vacuum to yield purified Pirfenidone.
-
Mechanism of Action: Signaling Pathways
Pirfenidone exerts its antifibrotic effects by modulating multiple signaling pathways. Its most recognized mechanism is the downregulation of the TGF-β1 pathway, which is central to fibroblast proliferation and differentiation into matrix-producing myofibroblasts.[2][3][7] Pirfenidone also reduces levels of other pro-inflammatory and pro-fibrotic cytokines, such as TNF-α and PDGF, and mitigates oxidative stress.[1][2][3]
In Vitro Experimental Protocols
The antifibrotic activity of Pirfenidone can be assessed in vitro using primary human lung fibroblasts (HLFs), human pterygium fibroblasts (HPFs), or cardiac fibroblasts (CFs).[8][9][10]
Protocol 1: Fibroblast Proliferation Assay (MTT Assay)
Objective: To determine the effect of Pirfenidone on fibroblast proliferation.
Materials:
-
Human Lung Fibroblasts (HFL1) or other relevant fibroblast cell line[10]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pirfenidone stock solution (dissolved in a suitable solvent like DMSO)
-
TGF-β1 (as a pro-proliferative stimulus)[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed fibroblasts in a 96-well plate at a density of 5x10³ - 1x10⁴ cells/well and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Treat the cells with various concentrations of Pirfenidone (e.g., 0.1 to 1.5 mg/mL) with or without a pro-fibrotic stimulus like TGF-β1.[9][10] Include appropriate vehicle controls.
-
Incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Remove the medium and add solubilization buffer to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: Fibroblast Migration Assay (Scratch Assay)
Objective: To evaluate the effect of Pirfenidone on fibroblast migration.
Procedure:
-
Grow fibroblasts to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells and replace the medium with fresh low-serum medium containing different concentrations of Pirfenidone or vehicle control.
-
Capture images of the scratch at time 0 and after 24 hours.[8]
-
Measure the width of the gap at multiple points and calculate the percentage of wound closure to quantify cell migration.
Quantitative Data from In Vitro Studies
| Cell Type | Assay | Treatment | Concentration | Result | Reference |
| Human Pterygium Fibroblasts (HPFs) | Proliferation (MTT) | Pirfenidone | IC50 ≈ 0.2 mg/mL | Markedly inhibited proliferation | [11] |
| Human Pterygium Fibroblasts (HPFs) | Cell Cycle Analysis | Pirfenidone | 0.2 mg/mL | Induced G0/G1 cell cycle arrest | [11] |
| Human Lung Fibroblasts (HFL1) | Migration (Scratch) | Pirfenidone | Not specified | Inhibited migration | [10] |
| Human Lung Fibroblasts (HFL1) | Protein Expression | Pirfenidone + TGF-β | Not specified | Inhibited Smad3 phosphorylation by 13% | [10] |
| Neonatal Rat Cardiac Fibroblasts | Proliferation (MTS) | Pirfenidone | 0.1 - 1.5 mg/mL | Dose- and time-dependent inhibition | [9] |
In Vivo Experimental Protocols
The bleomycin-induced pulmonary fibrosis model in rodents is the most common model for evaluating the efficacy of antifibrotic agents like Pirfenidone.[12][13][14]
Protocol: Bleomycin-Induced Pulmonary Fibrosis in Rats
Objective: To assess the antifibrotic efficacy of Pirfenidone in an animal model of lung fibrosis.
Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male
-
Weight: 200-250 g
Materials:
-
Bleomycin (B88199) sulfate
-
Pirfenidone
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the rats.
-
Administer a single intratracheal instillation of bleomycin (e.g., 5 mg/kg) in sterile saline to induce lung injury and subsequent fibrosis.[14] Control animals receive saline only.
-
-
Treatment:
-
Divide the bleomycin-treated animals into a model group (vehicle treatment) and a Pirfenidone group.
-
Administer Pirfenidone orally (e.g., by gavage) at a specified dose (e.g., 30-100 mg/kg/day). Treatment can be prophylactic (starting at the time of bleomycin administration) or therapeutic (starting 7-14 days after).[13]
-
Continue treatment for 14 to 28 days.[14]
-
-
Endpoint Analysis (at day 14 or 28):
-
Histopathology: Euthanize animals, perfuse the lungs, and fix them in formalin. Embed in paraffin, section, and perform staining (e.g., Hematoxylin & Eosin, Masson's Trichrome) to assess inflammation and collagen deposition.[14]
-
Hydroxyproline (B1673980) Assay: Homogenize a portion of the lung tissue to quantify total collagen content, a biochemical marker of fibrosis.[14]
-
Gene/Protein Expression: Analyze lung homogenates for levels of TGF-β1, periostin, and other fibrotic markers using qPCR, Western blotting, or ELISA.[14]
-
Quantitative Data from In Vivo Studies
| Animal Model | Species | Treatment Protocol | Dose | Key Findings | Reference |
| Bleomycin-induced pulmonary fibrosis | Mouse | Prophylactic | 10, 30, 100 mg/kg | Dose-dependent reduction in lung fibrosis | [13] |
| Bleomycin-induced pulmonary fibrosis | Rat | Therapeutic | Not specified | Significantly inhibited lung fibrosis and reduced hydroxyproline content | [14] |
| Bleomycin-induced pulmonary fibrosis | Rat | Therapeutic | Not specified | Suppressed protein expression of periostin and TGF-β1 | [14] |
| Various fibrosis models (lung, liver, heart, kidney) | Multiple | N/A | N/A | Consistent antifibrotic activity across models | [12][13][15] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. US8519140B2 - Method for synthesizing pirfenidone - Google Patents [patents.google.com]
- 5. US10472325B2 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]
- 6. WO2017122139A1 - An improved process for the preparation of pirfenidone - Google Patents [patents.google.com]
- 7. atsjournals.org [atsjournals.org]
- 8. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Effects of Pirfenidone on Cardiac Fibroblasts: Proliferation, Myofibroblast Differentiation, Migration and Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifibrotic activities of pirfenidone in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pirfenidone
Disclaimer: The following information pertains to Pirfenidone. The initial search for "Pyrophendane" did not yield sufficient scientific data, suggesting it may be an obscure compound or a misspelling. Pirfenidone is a well-researched antifibrotic agent with a similar name.
Introduction
Pirfenidone is a synthetic pyridone molecule with established anti-inflammatory, antioxidant, and antifibrotic properties.[1][2] It is primarily used for the treatment of idiopathic pulmonary fibrosis (IPF).[1] While its exact molecular target remains to be fully elucidated, extensive research has demonstrated its ability to modulate key signaling pathways involved in fibrosis.[1][2][3] Pirfenidone attenuates the production of pro-fibrotic and pro-inflammatory cytokines, most notably transforming growth factor-beta 1 (TGF-β1), and inhibits the differentiation of fibroblasts into myofibroblasts, thereby reducing excessive collagen and extracellular matrix deposition.[1]
These application notes provide an overview of the synthesis of Pirfenidone and detailed protocols for its evaluation in both in vitro and in vivo experimental settings, tailored for researchers, scientists, and drug development professionals.
Synthesis of Pirfenidone
The synthesis of Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone) can be achieved through the coupling of 5-methyl-2-pyridone with a phenylating agent. One common method involves a copper-catalyzed reaction.
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is adapted from methodologies described in patent literature.[4][5]
Materials:
-
5-methyl-2-pyridone
-
Bromobenzene (with <0.15% dibromobenzene)[4]
-
Toluene[4]
-
n-Heptane[5]
-
Ethyl acetate[5]
-
Hydrochloric acid (HCl), 2N[5]
-
Saturated ammonium chloride (NH₄Cl) solution[5]
-
Activated charcoal[5]
Procedure:
-
In a round-bottom flask, dissolve 5-methyl-2-pyridone and bromobenzene in dimethylformamide.[6]
-
Add potassium carbonate and the copper (I) catalyst (e.g., cuprous oxide).[4][6]
-
Heat the reaction mixture to 130-140°C and stir for approximately 10 hours.[6]
-
Monitor the reaction progress using an appropriate chromatographic method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
Purification/Crystallization:
-
Dissolve the crude product in hot toluene.
-
Add n-heptane to the solution and allow it to cool slowly to room temperature, followed by further cooling to approximately 5°C to facilitate precipitation.[5]
-
Alternatively, the crude solid can be dissolved in hot methanol or acetic acid, treated with activated charcoal, and recrystallized by the addition of water.[5]
-
Filter the resulting solid, wash with a cold solvent (e.g., n-heptane or cold water), and dry under vacuum to yield purified Pirfenidone.
-
Mechanism of Action: Signaling Pathways
Pirfenidone exerts its antifibrotic effects by modulating multiple signaling pathways. Its most recognized mechanism is the downregulation of the TGF-β1 pathway, which is central to fibroblast proliferation and differentiation into matrix-producing myofibroblasts.[2][3][7] Pirfenidone also reduces levels of other pro-inflammatory and pro-fibrotic cytokines, such as TNF-α and PDGF, and mitigates oxidative stress.[1][2][3]
In Vitro Experimental Protocols
The antifibrotic activity of Pirfenidone can be assessed in vitro using primary human lung fibroblasts (HLFs), human pterygium fibroblasts (HPFs), or cardiac fibroblasts (CFs).[8][9][10]
Protocol 1: Fibroblast Proliferation Assay (MTT Assay)
Objective: To determine the effect of Pirfenidone on fibroblast proliferation.
Materials:
-
Human Lung Fibroblasts (HFL1) or other relevant fibroblast cell line[10]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pirfenidone stock solution (dissolved in a suitable solvent like DMSO)
-
TGF-β1 (as a pro-proliferative stimulus)[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed fibroblasts in a 96-well plate at a density of 5x10³ - 1x10⁴ cells/well and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Treat the cells with various concentrations of Pirfenidone (e.g., 0.1 to 1.5 mg/mL) with or without a pro-fibrotic stimulus like TGF-β1.[9][10] Include appropriate vehicle controls.
-
Incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.
-
Remove the medium and add solubilization buffer to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: Fibroblast Migration Assay (Scratch Assay)
Objective: To evaluate the effect of Pirfenidone on fibroblast migration.
Procedure:
-
Grow fibroblasts to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells and replace the medium with fresh low-serum medium containing different concentrations of Pirfenidone or vehicle control.
-
Capture images of the scratch at time 0 and after 24 hours.[8]
-
Measure the width of the gap at multiple points and calculate the percentage of wound closure to quantify cell migration.
Quantitative Data from In Vitro Studies
| Cell Type | Assay | Treatment | Concentration | Result | Reference |
| Human Pterygium Fibroblasts (HPFs) | Proliferation (MTT) | Pirfenidone | IC50 ≈ 0.2 mg/mL | Markedly inhibited proliferation | [11] |
| Human Pterygium Fibroblasts (HPFs) | Cell Cycle Analysis | Pirfenidone | 0.2 mg/mL | Induced G0/G1 cell cycle arrest | [11] |
| Human Lung Fibroblasts (HFL1) | Migration (Scratch) | Pirfenidone | Not specified | Inhibited migration | [10] |
| Human Lung Fibroblasts (HFL1) | Protein Expression | Pirfenidone + TGF-β | Not specified | Inhibited Smad3 phosphorylation by 13% | [10] |
| Neonatal Rat Cardiac Fibroblasts | Proliferation (MTS) | Pirfenidone | 0.1 - 1.5 mg/mL | Dose- and time-dependent inhibition | [9] |
In Vivo Experimental Protocols
The bleomycin-induced pulmonary fibrosis model in rodents is the most common model for evaluating the efficacy of antifibrotic agents like Pirfenidone.[12][13][14]
Protocol: Bleomycin-Induced Pulmonary Fibrosis in Rats
Objective: To assess the antifibrotic efficacy of Pirfenidone in an animal model of lung fibrosis.
Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male
-
Weight: 200-250 g
Materials:
-
Bleomycin sulfate
-
Pirfenidone
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the rats.
-
Administer a single intratracheal instillation of bleomycin (e.g., 5 mg/kg) in sterile saline to induce lung injury and subsequent fibrosis.[14] Control animals receive saline only.
-
-
Treatment:
-
Divide the bleomycin-treated animals into a model group (vehicle treatment) and a Pirfenidone group.
-
Administer Pirfenidone orally (e.g., by gavage) at a specified dose (e.g., 30-100 mg/kg/day). Treatment can be prophylactic (starting at the time of bleomycin administration) or therapeutic (starting 7-14 days after).[13]
-
Continue treatment for 14 to 28 days.[14]
-
-
Endpoint Analysis (at day 14 or 28):
-
Histopathology: Euthanize animals, perfuse the lungs, and fix them in formalin. Embed in paraffin, section, and perform staining (e.g., Hematoxylin & Eosin, Masson's Trichrome) to assess inflammation and collagen deposition.[14]
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue to quantify total collagen content, a biochemical marker of fibrosis.[14]
-
Gene/Protein Expression: Analyze lung homogenates for levels of TGF-β1, periostin, and other fibrotic markers using qPCR, Western blotting, or ELISA.[14]
-
Quantitative Data from In Vivo Studies
| Animal Model | Species | Treatment Protocol | Dose | Key Findings | Reference |
| Bleomycin-induced pulmonary fibrosis | Mouse | Prophylactic | 10, 30, 100 mg/kg | Dose-dependent reduction in lung fibrosis | [13] |
| Bleomycin-induced pulmonary fibrosis | Rat | Therapeutic | Not specified | Significantly inhibited lung fibrosis and reduced hydroxyproline content | [14] |
| Bleomycin-induced pulmonary fibrosis | Rat | Therapeutic | Not specified | Suppressed protein expression of periostin and TGF-β1 | [14] |
| Various fibrosis models (lung, liver, heart, kidney) | Multiple | N/A | N/A | Consistent antifibrotic activity across models | [12][13][15] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. US8519140B2 - Method for synthesizing pirfenidone - Google Patents [patents.google.com]
- 5. US10472325B2 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]
- 6. WO2017122139A1 - An improved process for the preparation of pirfenidone - Google Patents [patents.google.com]
- 7. atsjournals.org [atsjournals.org]
- 8. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Effects of Pirfenidone on Cardiac Fibroblasts: Proliferation, Myofibroblast Differentiation, Migration and Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifibrotic activities of pirfenidone in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Insufficient Data for In Vivo Application of Pyrophendane
Following a comprehensive review of available scientific literature, it has been determined that there is insufficient data to generate detailed application notes and protocols for the in vivo use of Pyrophendane. The existing information on this compound is limited, preventing the creation of a thorough guide for researchers, scientists, and drug development professionals as requested.
Summary of Findings
This compound is commercially available and described as an antispasmodic agent for research purposes only[1]. However, publicly accessible scientific databases and peer-reviewed journals lack detailed studies on its in vivo applications. Specifically, there is a significant absence of information regarding:
-
Mechanism of Action: The underlying biological pathways through which this compound exerts its effects are not well-documented.
-
Pharmacokinetics and Pharmacodynamics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in living organisms, are not available.
-
Toxicology and Safety: There are no published studies detailing the safety profile, potential side effects, or toxicity of this compound in in vivo models.
-
Efficacy Studies: Reports on the effectiveness of this compound in animal models for any specific condition are not present in the reviewed literature.
Due to this lack of foundational scientific data, it is not feasible to provide the requested detailed experimental protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows. Attempting to create such materials without a solid basis in validated research would be speculative and could lead to unsafe and unreliable experimental outcomes.
Researchers interested in the in vivo application of this compound would need to conduct extensive preliminary research, including in vitro characterization and pilot in vivo studies, to establish basic parameters before proceeding with more complex experiments.
References
Insufficient Data for In Vivo Application of Pyrophendane
Following a comprehensive review of available scientific literature, it has been determined that there is insufficient data to generate detailed application notes and protocols for the in vivo use of Pyrophendane. The existing information on this compound is limited, preventing the creation of a thorough guide for researchers, scientists, and drug development professionals as requested.
Summary of Findings
This compound is commercially available and described as an antispasmodic agent for research purposes only[1]. However, publicly accessible scientific databases and peer-reviewed journals lack detailed studies on its in vivo applications. Specifically, there is a significant absence of information regarding:
-
Mechanism of Action: The underlying biological pathways through which this compound exerts its effects are not well-documented.
-
Pharmacokinetics and Pharmacodynamics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in living organisms, are not available.
-
Toxicology and Safety: There are no published studies detailing the safety profile, potential side effects, or toxicity of this compound in in vivo models.
-
Efficacy Studies: Reports on the effectiveness of this compound in animal models for any specific condition are not present in the reviewed literature.
Due to this lack of foundational scientific data, it is not feasible to provide the requested detailed experimental protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows. Attempting to create such materials without a solid basis in validated research would be speculative and could lead to unsafe and unreliable experimental outcomes.
Researchers interested in the in vivo application of this compound would need to conduct extensive preliminary research, including in vitro characterization and pilot in vivo studies, to establish basic parameters before proceeding with more complex experiments.
References
Insufficient Data for In Vivo Application of Pyrophendane
Following a comprehensive review of available scientific literature, it has been determined that there is insufficient data to generate detailed application notes and protocols for the in vivo use of Pyrophendane. The existing information on this compound is limited, preventing the creation of a thorough guide for researchers, scientists, and drug development professionals as requested.
Summary of Findings
This compound is commercially available and described as an antispasmodic agent for research purposes only[1]. However, publicly accessible scientific databases and peer-reviewed journals lack detailed studies on its in vivo applications. Specifically, there is a significant absence of information regarding:
-
Mechanism of Action: The underlying biological pathways through which this compound exerts its effects are not well-documented.
-
Pharmacokinetics and Pharmacodynamics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in living organisms, are not available.
-
Toxicology and Safety: There are no published studies detailing the safety profile, potential side effects, or toxicity of this compound in in vivo models.
-
Efficacy Studies: Reports on the effectiveness of this compound in animal models for any specific condition are not present in the reviewed literature.
Due to this lack of foundational scientific data, it is not feasible to provide the requested detailed experimental protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows. Attempting to create such materials without a solid basis in validated research would be speculative and could lead to unsafe and unreliable experimental outcomes.
Researchers interested in the in vivo application of this compound would need to conduct extensive preliminary research, including in vitro characterization and pilot in vivo studies, to establish basic parameters before proceeding with more complex experiments.
References
Application Notes and Protocols for the Analytical Determination of Pyrophendane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane, with the chemical name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine, is classified as an antispasmodic agent. Its chemical structure, featuring a pyrrolidine (B122466) ring, suggests potential activity in modulating smooth muscle contractions. These application notes provide a comprehensive overview of hypothetical, yet scientifically grounded, analytical techniques for the qualitative and quantitative analysis of this compound. Furthermore, a proposed mechanism of action and its corresponding signaling pathway are detailed to aid in pharmacological research.
Chemical Information
| Parameter | Value |
| IUPAC Name | 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine |
| CAS Number | 7009-69-0 |
| Molecular Formula | C₂₁H₂₅N |
| Molecular Weight | 291.44 g/mol |
Analytical Techniques
Due to the absence of specific validated analytical methods for this compound in publicly available literature, the following protocols are based on established methods for the analysis of structurally similar compounds, such as pyrrolidine alkaloids and other antispasmodic drugs. These methods are intended to serve as a starting point for method development and validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for the quantification of pharmaceutical compounds in various matrices.
Illustrative Quantitative Data (Hypothetical)
The following table presents hypothetical performance characteristics for an LC-MS/MS method for this compound analysis. These values are for illustrative purposes and would require experimental validation.
| Parameter | Biological Matrix (e.g., Plasma) | Pharmaceutical Formulation |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5 ng/mL |
| Linear Range | 0.5 - 500 ng/mL | 5 - 1000 ng/mL |
| Recovery | 85 - 95% | 98 - 102% |
| Precision (RSD%) | < 15% | < 5% |
| Accuracy | 85 - 115% | 95 - 105% |
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Vortex the sample for 30 seconds.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 292.2 → Product ion (Q3) m/z [Fragment 1], Product ion (Q3) m/z [Fragment 2]
-
Internal Standard: [Appropriate m/z transitions]
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary for compounds with polar functional groups, although the tertiary amine in this compound should be amenable to direct analysis.
Illustrative Quantitative Data (Hypothetical)
| Parameter | Biological Matrix (e.g., Urine) |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Linear Range | 5 - 1000 ng/mL |
| Recovery | 80 - 90% |
| Precision (RSD%) | < 15% |
| Accuracy | 80 - 120% |
Experimental Protocol: GC-MS Analysis of this compound in Urine
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 2 mL of urine, add an internal standard.
-
Add 200 µL of 1 M sodium hydroxide to basify the sample.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
-
GC Conditions
-
Column: Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
-
MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound and the internal standard. Full scan mode can be used for qualitative identification.
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Proposed Signaling Pathway and Mechanism of Action
Based on its classification as an antispasmodic agent and its structural features, this compound is proposed to act as an antimuscarinic agent . Antimuscarinic drugs competitively inhibit the action of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells. This blockage prevents the intracellular signaling cascade that leads to muscle contraction.
Signaling Pathway: Antimuscarinic Action on Smooth Muscle
The following diagram illustrates the proposed signaling pathway for this compound's antispasmodic effect.
Caption: Proposed antimuscarinic signaling pathway of this compound.
Experimental Workflow: Investigating Antispasmodic Activity
The following diagram outlines a typical workflow for confirming the antispasmodic activity and mechanism of action of this compound in an ex vivo setting.
Caption: Ex vivo workflow for assessing antispasmodic activity.
Disclaimer
The analytical methods and signaling pathway information provided herein are based on scientific principles and data from analogous compounds. These are intended for research and informational purposes only and have not been experimentally validated for this compound. All laboratory work should be conducted by qualified personnel in accordance with all applicable safety regulations and guidelines. Method development and validation are essential before applying these protocols to routine analysis or clinical studies.
Application Notes and Protocols for the Analytical Determination of Pyrophendane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane, with the chemical name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine, is classified as an antispasmodic agent. Its chemical structure, featuring a pyrrolidine (B122466) ring, suggests potential activity in modulating smooth muscle contractions. These application notes provide a comprehensive overview of hypothetical, yet scientifically grounded, analytical techniques for the qualitative and quantitative analysis of this compound. Furthermore, a proposed mechanism of action and its corresponding signaling pathway are detailed to aid in pharmacological research.
Chemical Information
| Parameter | Value |
| IUPAC Name | 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine |
| CAS Number | 7009-69-0 |
| Molecular Formula | C₂₁H₂₅N |
| Molecular Weight | 291.44 g/mol |
Analytical Techniques
Due to the absence of specific validated analytical methods for this compound in publicly available literature, the following protocols are based on established methods for the analysis of structurally similar compounds, such as pyrrolidine alkaloids and other antispasmodic drugs. These methods are intended to serve as a starting point for method development and validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for the quantification of pharmaceutical compounds in various matrices.
Illustrative Quantitative Data (Hypothetical)
The following table presents hypothetical performance characteristics for an LC-MS/MS method for this compound analysis. These values are for illustrative purposes and would require experimental validation.
| Parameter | Biological Matrix (e.g., Plasma) | Pharmaceutical Formulation |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5 ng/mL |
| Linear Range | 0.5 - 500 ng/mL | 5 - 1000 ng/mL |
| Recovery | 85 - 95% | 98 - 102% |
| Precision (RSD%) | < 15% | < 5% |
| Accuracy | 85 - 115% | 95 - 105% |
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Vortex the sample for 30 seconds.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 292.2 → Product ion (Q3) m/z [Fragment 1], Product ion (Q3) m/z [Fragment 2]
-
Internal Standard: [Appropriate m/z transitions]
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary for compounds with polar functional groups, although the tertiary amine in this compound should be amenable to direct analysis.
Illustrative Quantitative Data (Hypothetical)
| Parameter | Biological Matrix (e.g., Urine) |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Linear Range | 5 - 1000 ng/mL |
| Recovery | 80 - 90% |
| Precision (RSD%) | < 15% |
| Accuracy | 80 - 120% |
Experimental Protocol: GC-MS Analysis of this compound in Urine
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 2 mL of urine, add an internal standard.
-
Add 200 µL of 1 M sodium hydroxide to basify the sample.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
-
GC Conditions
-
Column: Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
-
MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound and the internal standard. Full scan mode can be used for qualitative identification.
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Proposed Signaling Pathway and Mechanism of Action
Based on its classification as an antispasmodic agent and its structural features, this compound is proposed to act as an antimuscarinic agent . Antimuscarinic drugs competitively inhibit the action of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells. This blockage prevents the intracellular signaling cascade that leads to muscle contraction.
Signaling Pathway: Antimuscarinic Action on Smooth Muscle
The following diagram illustrates the proposed signaling pathway for this compound's antispasmodic effect.
Caption: Proposed antimuscarinic signaling pathway of this compound.
Experimental Workflow: Investigating Antispasmodic Activity
The following diagram outlines a typical workflow for confirming the antispasmodic activity and mechanism of action of this compound in an ex vivo setting.
Caption: Ex vivo workflow for assessing antispasmodic activity.
Disclaimer
The analytical methods and signaling pathway information provided herein are based on scientific principles and data from analogous compounds. These are intended for research and informational purposes only and have not been experimentally validated for this compound. All laboratory work should be conducted by qualified personnel in accordance with all applicable safety regulations and guidelines. Method development and validation are essential before applying these protocols to routine analysis or clinical studies.
Application Notes and Protocols for the Analytical Determination of Pyrophendane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane, with the chemical name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine, is classified as an antispasmodic agent. Its chemical structure, featuring a pyrrolidine ring, suggests potential activity in modulating smooth muscle contractions. These application notes provide a comprehensive overview of hypothetical, yet scientifically grounded, analytical techniques for the qualitative and quantitative analysis of this compound. Furthermore, a proposed mechanism of action and its corresponding signaling pathway are detailed to aid in pharmacological research.
Chemical Information
| Parameter | Value |
| IUPAC Name | 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine |
| CAS Number | 7009-69-0 |
| Molecular Formula | C₂₁H₂₅N |
| Molecular Weight | 291.44 g/mol |
Analytical Techniques
Due to the absence of specific validated analytical methods for this compound in publicly available literature, the following protocols are based on established methods for the analysis of structurally similar compounds, such as pyrrolidine alkaloids and other antispasmodic drugs. These methods are intended to serve as a starting point for method development and validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for the quantification of pharmaceutical compounds in various matrices.
Illustrative Quantitative Data (Hypothetical)
The following table presents hypothetical performance characteristics for an LC-MS/MS method for this compound analysis. These values are for illustrative purposes and would require experimental validation.
| Parameter | Biological Matrix (e.g., Plasma) | Pharmaceutical Formulation |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5 ng/mL |
| Linear Range | 0.5 - 500 ng/mL | 5 - 1000 ng/mL |
| Recovery | 85 - 95% | 98 - 102% |
| Precision (RSD%) | < 15% | < 5% |
| Accuracy | 85 - 115% | 95 - 105% |
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Vortex the sample for 30 seconds.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 292.2 → Product ion (Q3) m/z [Fragment 1], Product ion (Q3) m/z [Fragment 2]
-
Internal Standard: [Appropriate m/z transitions]
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary for compounds with polar functional groups, although the tertiary amine in this compound should be amenable to direct analysis.
Illustrative Quantitative Data (Hypothetical)
| Parameter | Biological Matrix (e.g., Urine) |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Linear Range | 5 - 1000 ng/mL |
| Recovery | 80 - 90% |
| Precision (RSD%) | < 15% |
| Accuracy | 80 - 120% |
Experimental Protocol: GC-MS Analysis of this compound in Urine
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 2 mL of urine, add an internal standard.
-
Add 200 µL of 1 M sodium hydroxide to basify the sample.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
-
GC Conditions
-
Column: Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
-
MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound and the internal standard. Full scan mode can be used for qualitative identification.
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Proposed Signaling Pathway and Mechanism of Action
Based on its classification as an antispasmodic agent and its structural features, this compound is proposed to act as an antimuscarinic agent . Antimuscarinic drugs competitively inhibit the action of acetylcholine at muscarinic receptors on smooth muscle cells. This blockage prevents the intracellular signaling cascade that leads to muscle contraction.
Signaling Pathway: Antimuscarinic Action on Smooth Muscle
The following diagram illustrates the proposed signaling pathway for this compound's antispasmodic effect.
Caption: Proposed antimuscarinic signaling pathway of this compound.
Experimental Workflow: Investigating Antispasmodic Activity
The following diagram outlines a typical workflow for confirming the antispasmodic activity and mechanism of action of this compound in an ex vivo setting.
Caption: Ex vivo workflow for assessing antispasmodic activity.
Disclaimer
The analytical methods and signaling pathway information provided herein are based on scientific principles and data from analogous compounds. These are intended for research and informational purposes only and have not been experimentally validated for this compound. All laboratory work should be conducted by qualified personnel in accordance with all applicable safety regulations and guidelines. Method development and validation are essential before applying these protocols to routine analysis or clinical studies.
Application Notes and Protocols for Pyrophendane Dosage in Cell Culture
After a comprehensive review of available scientific literature and databases, it has been determined that there is no publicly available information on the use of Pyrophendane in cell culture applications. Therefore, specific dosage recommendations, experimental protocols, and signaling pathway information cannot be provided at this time.
Our extensive search included inquiries into this compound's mechanism of action, cellular targets, and any studies that may have utilized it in a cell culture context. The search results consistently identify this compound as an antispasmodic agent, available from various chemical suppliers for research purposes only. However, these resources do not provide any biological data, including effective concentrations, cell line-specific effects, or protocols for its use in in vitro studies.
While information on this compound is not available, we can provide some general context on the study of antispasmodic agents in cell culture, which may be relevant for researchers considering investigating this or similar compounds.
General Considerations for Antispasmodic Agents in Cell Culture
Antispasmodic agents are a class of drugs that suppress muscle spasms. In a research context, their effects are often studied on smooth muscle cells to understand their mechanism of action and potential therapeutic applications.
Experimental Approaches
When evaluating a novel or uncharacterized antispasmodic agent like this compound in a cell culture setting, a typical experimental workflow would involve a series of assays to determine its biological activity and safety profile.
Caption: A general experimental workflow for characterizing an unknown compound in cell culture.
Potential Signaling Pathways
The mechanism of action for many antispasmodic agents involves the modulation of intracellular signaling pathways that control smooth muscle contraction and relaxation. While the specific pathways affected by this compound are unknown, common targets for antispasmodics include:
-
Calcium Channels: Blocking the influx of extracellular calcium or the release of calcium from intracellular stores.
-
Muscarinic Receptors: Antagonizing acetylcholine (B1216132) receptors to prevent muscle contraction.
-
Potassium Channels: Opening potassium channels to hyperpolarize the cell membrane and induce relaxation.
Below is a generalized diagram of a signaling pathway that could be involved in smooth muscle contraction, which might be a target for antispasmodic compounds.
Caption: A simplified signaling pathway for smooth muscle contraction.
Recommendations for Researchers
For scientists interested in the cellular effects of this compound, the following steps are recommended:
-
Perform a Pilot Study: Begin with a wide range of concentrations on a relevant cell line (e.g., primary smooth muscle cells or a suitable cell line) to determine the cytotoxic threshold.
-
Dose-Response Analysis: Once a non-toxic range is established, perform dose-response experiments to identify the effective concentration for the desired biological effect.
-
Mechanism of Action Studies: Investigate the potential cellular targets and signaling pathways through which this compound exerts its effects.
It is crucial to carefully document all experimental conditions and results to build a foundational dataset for this compound.
Application Notes and Protocols for Pyrophendane Dosage in Cell Culture
After a comprehensive review of available scientific literature and databases, it has been determined that there is no publicly available information on the use of Pyrophendane in cell culture applications. Therefore, specific dosage recommendations, experimental protocols, and signaling pathway information cannot be provided at this time.
Our extensive search included inquiries into this compound's mechanism of action, cellular targets, and any studies that may have utilized it in a cell culture context. The search results consistently identify this compound as an antispasmodic agent, available from various chemical suppliers for research purposes only. However, these resources do not provide any biological data, including effective concentrations, cell line-specific effects, or protocols for its use in in vitro studies.
While information on this compound is not available, we can provide some general context on the study of antispasmodic agents in cell culture, which may be relevant for researchers considering investigating this or similar compounds.
General Considerations for Antispasmodic Agents in Cell Culture
Antispasmodic agents are a class of drugs that suppress muscle spasms. In a research context, their effects are often studied on smooth muscle cells to understand their mechanism of action and potential therapeutic applications.
Experimental Approaches
When evaluating a novel or uncharacterized antispasmodic agent like this compound in a cell culture setting, a typical experimental workflow would involve a series of assays to determine its biological activity and safety profile.
Caption: A general experimental workflow for characterizing an unknown compound in cell culture.
Potential Signaling Pathways
The mechanism of action for many antispasmodic agents involves the modulation of intracellular signaling pathways that control smooth muscle contraction and relaxation. While the specific pathways affected by this compound are unknown, common targets for antispasmodics include:
-
Calcium Channels: Blocking the influx of extracellular calcium or the release of calcium from intracellular stores.
-
Muscarinic Receptors: Antagonizing acetylcholine (B1216132) receptors to prevent muscle contraction.
-
Potassium Channels: Opening potassium channels to hyperpolarize the cell membrane and induce relaxation.
Below is a generalized diagram of a signaling pathway that could be involved in smooth muscle contraction, which might be a target for antispasmodic compounds.
Caption: A simplified signaling pathway for smooth muscle contraction.
Recommendations for Researchers
For scientists interested in the cellular effects of this compound, the following steps are recommended:
-
Perform a Pilot Study: Begin with a wide range of concentrations on a relevant cell line (e.g., primary smooth muscle cells or a suitable cell line) to determine the cytotoxic threshold.
-
Dose-Response Analysis: Once a non-toxic range is established, perform dose-response experiments to identify the effective concentration for the desired biological effect.
-
Mechanism of Action Studies: Investigate the potential cellular targets and signaling pathways through which this compound exerts its effects.
It is crucial to carefully document all experimental conditions and results to build a foundational dataset for this compound.
Application Notes and Protocols for Pyrophendane Dosage in Cell Culture
After a comprehensive review of available scientific literature and databases, it has been determined that there is no publicly available information on the use of Pyrophendane in cell culture applications. Therefore, specific dosage recommendations, experimental protocols, and signaling pathway information cannot be provided at this time.
Our extensive search included inquiries into this compound's mechanism of action, cellular targets, and any studies that may have utilized it in a cell culture context. The search results consistently identify this compound as an antispasmodic agent, available from various chemical suppliers for research purposes only. However, these resources do not provide any biological data, including effective concentrations, cell line-specific effects, or protocols for its use in in vitro studies.
While information on this compound is not available, we can provide some general context on the study of antispasmodic agents in cell culture, which may be relevant for researchers considering investigating this or similar compounds.
General Considerations for Antispasmodic Agents in Cell Culture
Antispasmodic agents are a class of drugs that suppress muscle spasms. In a research context, their effects are often studied on smooth muscle cells to understand their mechanism of action and potential therapeutic applications.
Experimental Approaches
When evaluating a novel or uncharacterized antispasmodic agent like this compound in a cell culture setting, a typical experimental workflow would involve a series of assays to determine its biological activity and safety profile.
Caption: A general experimental workflow for characterizing an unknown compound in cell culture.
Potential Signaling Pathways
The mechanism of action for many antispasmodic agents involves the modulation of intracellular signaling pathways that control smooth muscle contraction and relaxation. While the specific pathways affected by this compound are unknown, common targets for antispasmodics include:
-
Calcium Channels: Blocking the influx of extracellular calcium or the release of calcium from intracellular stores.
-
Muscarinic Receptors: Antagonizing acetylcholine receptors to prevent muscle contraction.
-
Potassium Channels: Opening potassium channels to hyperpolarize the cell membrane and induce relaxation.
Below is a generalized diagram of a signaling pathway that could be involved in smooth muscle contraction, which might be a target for antispasmodic compounds.
Caption: A simplified signaling pathway for smooth muscle contraction.
Recommendations for Researchers
For scientists interested in the cellular effects of this compound, the following steps are recommended:
-
Perform a Pilot Study: Begin with a wide range of concentrations on a relevant cell line (e.g., primary smooth muscle cells or a suitable cell line) to determine the cytotoxic threshold.
-
Dose-Response Analysis: Once a non-toxic range is established, perform dose-response experiments to identify the effective concentration for the desired biological effect.
-
Mechanism of Action Studies: Investigate the potential cellular targets and signaling pathways through which this compound exerts its effects.
It is crucial to carefully document all experimental conditions and results to build a foundational dataset for this compound.
Pyrophendane administration in animal models
Disclaimer
Publicly available scientific literature on the administration of a compound specifically named "Pyrophendane" in animal models is not available. The following Application Notes and Protocols are provided as a detailed, representative example for conducting a preclinical evaluation of a novel psychoactive compound with suspected psychostimulant properties, hereafter referred to as "Compound X (e.g., this compound)". The protocols and data are based on established methodologies for evaluating similar substances.
Application Notes: Preclinical Evaluation of Compound X in Animal Models
Introduction
The preclinical assessment of novel psychoactive substances is critical for understanding their pharmacological profile, potential for abuse, and neurobiological mechanisms of action.[1][2][3] A structured evaluation in rodent models provides essential data on a compound's stimulant, rewarding, and reinforcing properties, which are key indicators of its abuse liability.[1][3][4][5] Furthermore, pharmacokinetic and neurochemical studies elucidate the compound's disposition in the body and its effects on neurotransmitter systems, respectively.[6][7][8] This document outlines standard protocols for a comprehensive in vivo evaluation of "Compound X".
Assessment of Psychostimulant Effects: Locomotor Activity
Spontaneous locomotor activity is a primary measure used to screen for the stimulant or depressant effects of a novel compound.[9][10] An increase in locomotor activity is a characteristic feature of psychostimulant drugs, often linked to their effects on the dopaminergic system.[10] Repeated administration can lead to behavioral sensitization, an augmented locomotor response, which is thought to model the neuroplastic changes associated with addiction.[10]
Evaluation of Rewarding Properties: Conditioned Place Preference (CPP)
The Conditioned Place Preference (CPP) paradigm is a standard preclinical model to assess the rewarding or aversive properties of a substance.[11][12][13][14] The test is based on classical conditioning, where an animal learns to associate a specific environment with the effects of a drug.[11][12] A preference for the drug-paired environment suggests that the substance has rewarding properties.[13][15]
Measurement of Reinforcing Efficacy: Intravenous Self-Administration (IVSA)
Intravenous self-administration is considered the gold standard for predicting the abuse liability of a drug because it directly measures its reinforcing effects.[4][16][17][18] In this model, animals learn to perform an action (e.g., pressing a lever) to receive an infusion of the drug.[16][18] The motivation to self-administer the drug provides a robust indication of its reinforcing strength and abuse potential.[4][17]
Neurochemical Analysis: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of extracellular neurotransmitters, such as dopamine (B1211576) and serotonin (B10506), in specific brain regions of freely moving animals.[6][7][19][20] By implanting a small probe into a brain area like the nucleus accumbens, researchers can assess how Compound X alters neurotransmitter release and metabolism, providing insights into its mechanism of action.[7][19][21]
Pharmacokinetic (PK) Analysis
Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of Compound X.[8][22][23][24][25] These studies determine key parameters such as bioavailability, half-life, and clearance, which are crucial for dose selection in further preclinical studies and for predicting the compound's behavior in humans.[8][22]
Data Presentation: Summary of Hypothetical In Vivo Data for Compound X
| Assay | Animal Model | Route of Admin. | Dose Range (mg/kg) | Key Findings (Illustrative) |
| Locomotor Activity | CD-1 Mice | Intraperitoneal (IP) | 1 - 30 | Dose-dependent increase in horizontal activity; peak effect at 10 mg/kg. Sensitization observed after 7 days of repeated administration. |
| Conditioned Place Preference | Sprague-Dawley Rats | Intraperitoneal (IP) | 1 - 10 | Significant place preference established at 5 and 10 mg/kg, indicating rewarding effects. |
| Intravenous Self-Administration | C57BL/6J Mice | Intravenous (IV) | 0.1 - 1.0 (per infusion) | Acquisition of self-administration at 0.5 mg/kg/infusion. Responding follows an inverted U-shaped dose-response curve. |
| In Vivo Microdialysis (Nucleus Accumbens) | Wistar Rats | Intraperitoneal (IP) | 10 | ~250% increase in extracellular dopamine levels post-administration. No significant change in serotonin levels. |
| Pharmacokinetics | Sprague-Dawley Rats | IV & Oral (PO) | 2 (IV), 10 (PO) | IV: Half-life (t½) = 2.5 h; Clearance = 1.2 L/h/kg. PO: Cmax = 450 ng/mL; Tmax = 0.75 h; Oral Bioavailability (F%) = 35%. |
Visualizations: Workflows and Pathways
Caption: Preclinical evaluation workflow for a novel psychoactive substance.
Caption: Experimental workflow for the locomotor activity test.
Caption: Experimental workflow for the Conditioned Place Preference (CPP) test.
Caption: Potential mechanism: Compound X blocking the dopamine transporter (DAT).
Experimental Protocols
Protocol 1: Locomotor Activity Assessment
1. Objective: To evaluate the effect of Compound X on spontaneous locomotor activity in mice and assess for behavioral sensitization.[9][10]
2. Animals:
-
Species: Male CD-1 mice, 8-10 weeks old.
-
Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water. Acclimate to the facility for at least 7 days before testing.
3. Apparatus:
-
Locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to detect horizontal and vertical movements.[26][27]
-
Sound-attenuating enclosures to minimize external disturbances.
4. Drug Preparation:
-
Vehicle: 0.9% sterile saline.
-
Compound X: Dissolve in vehicle to achieve final doses (e.g., 1, 5, 10, 30 mg/kg) for intraperitoneal (IP) injection at a volume of 10 mL/kg.
5. Procedure:
-
Acclimation (60 min prior to each session): Move mice in their home cages to the testing room.
-
Habituation (2 consecutive days): Inject mice with vehicle (saline) and immediately place them into the locomotor chambers for 60 minutes to acclimate them to the procedure and environment.
-
Testing Day (Acute Effects):
-
Divide mice into groups (n=8-10 per group), including a vehicle control group and multiple dose groups for Compound X.
-
Inject each mouse with its assigned dose of Compound X or vehicle.
-
Immediately place the mouse into the center of the activity chamber.
-
Record locomotor activity in 5-minute bins for a total of 60-120 minutes.
-
-
Sensitization (Optional, 7-10 days):
-
Administer the same dose of Compound X (e.g., an effective dose like 10 mg/kg) or vehicle daily for 7 consecutive days.
-
After a 3-day washout period, challenge all groups with the same dose of Compound X (10 mg/kg) and record locomotor activity.
-
6. Data Analysis:
-
Primary endpoints are total distance traveled (cm) and the number of horizontal beam breaks.
-
Analyze acute effects using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
-
Analyze sensitization by comparing the locomotor response on the challenge day between the group repeatedly treated with Compound X and the group repeatedly treated with vehicle, using a t-test or ANOVA.
Protocol 2: Conditioned Place Preference (CPP)
1. Objective: To determine if Compound X produces rewarding effects in rats.[11][12]
2. Animals:
-
Species: Male Sprague-Dawley rats, 250-300g.
-
Housing: Paired-housed, 12-hour light/dark cycle, ad libitum food and water.
3. Apparatus:
-
A three-chamber CPP apparatus. The two end chambers should have distinct visual and tactile cues (e.g., black vs. white walls, grid vs. mesh flooring), separated by a smaller, neutral center chamber with guillotine doors.[13][14]
4. Drug Preparation:
-
Vehicle: 0.9% sterile saline.
-
Compound X: Dissolve in vehicle for IP injection (e.g., 1, 5, 10 mg/kg) at a volume of 1 mL/kg.
5. Procedure (Unbiased Design):
-
Phase 1: Pre-Test/Habituation (Day 1):
-
Place each rat in the center chamber and remove the guillotine doors, allowing free exploration of the entire apparatus for 15 minutes.
-
Record the time spent in each end chamber. Animals showing a strong unconditioned preference for one side (>66% of the time) may be excluded.
-
-
Phase 2: Conditioning (8 days):
-
On alternate days (e.g., Days 2, 4, 6, 8), administer Compound X and immediately confine the rat to its initially non-preferred chamber for 30 minutes.
-
On the intervening days (e.g., Days 3, 5, 7, 9), administer the vehicle and confine the rat to its initially preferred chamber for 30 minutes.
-
-
Phase 3: Post-Test (Day 10):
-
In a drug-free state, place the rat in the center chamber and allow free access to all chambers for 15 minutes.
-
Record the time spent in each end chamber.
-
6. Data Analysis:
-
Calculate a preference score as: (Time in drug-paired chamber on test day) - (Time in drug-paired chamber on pre-test day).
-
Use a paired t-test to compare the time spent in the drug-paired vs. vehicle-paired chambers on the test day.
-
Use a one-way ANOVA to compare preference scores across different dose groups. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.
Protocol 3: Intravenous Self-Administration (IVSA)
1. Objective: To assess the reinforcing properties and abuse potential of Compound X in mice.[4][16][18]
2. Animals and Surgery:
-
Species: Male C57BL/6J mice, 10-12 weeks old.
-
Surgery: Under anesthesia, surgically implant a chronic indwelling catheter into the right jugular vein. The catheter is passed subcutaneously to exit on the back between the scapulae.
-
Recovery: Allow at least 5-7 days for recovery. Flush catheters daily with heparinized saline to maintain patency.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (one "active," one "inactive"), a stimulus light above the active lever, and an infusion pump connected to the mouse's catheter via a tether and swivel system.[16]
4. Drug Preparation:
-
Compound X: Dissolve in sterile saline for IV infusion. Doses are expressed as mg/kg/infusion (e.g., 0.1, 0.25, 0.5, 1.0). Infusion volume is typically around 10-20 µL delivered over 2-4 seconds.
5. Procedure:
-
Acquisition (Fixed-Ratio 1 Schedule):
-
Place mice in the operant chambers for daily 2-hour sessions.
-
A press on the active lever results in a single IV infusion of Compound X, paired with the illumination of the stimulus light for a brief period (e.g., 20 seconds), during which further lever presses have no consequence (time-out).
-
A press on the inactive lever is recorded but has no programmed consequences.
-
Continue sessions until stable responding is achieved (e.g., <20% variation in infusions over 3 consecutive days).
-
-
Dose-Response Curve: Once responding is stable, test different unit doses of Compound X across sessions to determine the dose-response relationship.
-
Progressive-Ratio (PR) Schedule (Optional): To assess motivation, increase the number of lever presses required for each subsequent infusion (e.g., 1, 2, 4, 6, 8...). The "breakpoint" is the last ratio completed before the animal ceases to respond, indicating the effort it is willing to exert for the drug.
6. Data Analysis:
-
The primary dependent measure is the number of infusions earned per session.
-
Compare the number of active vs. inactive lever presses using a paired t-test to confirm that the behavior is directed and not random.
-
Analyze the dose-response data to identify the dose that maintains the maximal rate of self-administration. A significantly higher number of infusions for Compound X compared to vehicle indicates reinforcing effects.
References
- 1. Assessment of abuse liability of stimulant drugs in humans: a methodological survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for the assessment of abuse liability of psychomotor stimulants and anorectic agents in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles of laboratory assessment of drug abuse liability and implications for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous drug self-administration in mice: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring the Pharmacokinetic Properties of Drugs with a Novel Surgical Rat Model [spiral.imperial.ac.uk]
- 9. va.gov [va.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 12. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 13. Conditioned Place Preference (CPP) Cages for rats or mice | Animalab [animalab.eu]
- 14. researchgate.net [researchgate.net]
- 15. Social Reward-Conditioned Place Preference: A Model Revealing an Interaction between Cocaine and Social Context Rewards in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 19. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 20. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 22. benchchem.com [benchchem.com]
- 23. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Pyrophendane administration in animal models
Disclaimer
Publicly available scientific literature on the administration of a compound specifically named "Pyrophendane" in animal models is not available. The following Application Notes and Protocols are provided as a detailed, representative example for conducting a preclinical evaluation of a novel psychoactive compound with suspected psychostimulant properties, hereafter referred to as "Compound X (e.g., this compound)". The protocols and data are based on established methodologies for evaluating similar substances.
Application Notes: Preclinical Evaluation of Compound X in Animal Models
Introduction
The preclinical assessment of novel psychoactive substances is critical for understanding their pharmacological profile, potential for abuse, and neurobiological mechanisms of action.[1][2][3] A structured evaluation in rodent models provides essential data on a compound's stimulant, rewarding, and reinforcing properties, which are key indicators of its abuse liability.[1][3][4][5] Furthermore, pharmacokinetic and neurochemical studies elucidate the compound's disposition in the body and its effects on neurotransmitter systems, respectively.[6][7][8] This document outlines standard protocols for a comprehensive in vivo evaluation of "Compound X".
Assessment of Psychostimulant Effects: Locomotor Activity
Spontaneous locomotor activity is a primary measure used to screen for the stimulant or depressant effects of a novel compound.[9][10] An increase in locomotor activity is a characteristic feature of psychostimulant drugs, often linked to their effects on the dopaminergic system.[10] Repeated administration can lead to behavioral sensitization, an augmented locomotor response, which is thought to model the neuroplastic changes associated with addiction.[10]
Evaluation of Rewarding Properties: Conditioned Place Preference (CPP)
The Conditioned Place Preference (CPP) paradigm is a standard preclinical model to assess the rewarding or aversive properties of a substance.[11][12][13][14] The test is based on classical conditioning, where an animal learns to associate a specific environment with the effects of a drug.[11][12] A preference for the drug-paired environment suggests that the substance has rewarding properties.[13][15]
Measurement of Reinforcing Efficacy: Intravenous Self-Administration (IVSA)
Intravenous self-administration is considered the gold standard for predicting the abuse liability of a drug because it directly measures its reinforcing effects.[4][16][17][18] In this model, animals learn to perform an action (e.g., pressing a lever) to receive an infusion of the drug.[16][18] The motivation to self-administer the drug provides a robust indication of its reinforcing strength and abuse potential.[4][17]
Neurochemical Analysis: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of extracellular neurotransmitters, such as dopamine (B1211576) and serotonin (B10506), in specific brain regions of freely moving animals.[6][7][19][20] By implanting a small probe into a brain area like the nucleus accumbens, researchers can assess how Compound X alters neurotransmitter release and metabolism, providing insights into its mechanism of action.[7][19][21]
Pharmacokinetic (PK) Analysis
Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of Compound X.[8][22][23][24][25] These studies determine key parameters such as bioavailability, half-life, and clearance, which are crucial for dose selection in further preclinical studies and for predicting the compound's behavior in humans.[8][22]
Data Presentation: Summary of Hypothetical In Vivo Data for Compound X
| Assay | Animal Model | Route of Admin. | Dose Range (mg/kg) | Key Findings (Illustrative) |
| Locomotor Activity | CD-1 Mice | Intraperitoneal (IP) | 1 - 30 | Dose-dependent increase in horizontal activity; peak effect at 10 mg/kg. Sensitization observed after 7 days of repeated administration. |
| Conditioned Place Preference | Sprague-Dawley Rats | Intraperitoneal (IP) | 1 - 10 | Significant place preference established at 5 and 10 mg/kg, indicating rewarding effects. |
| Intravenous Self-Administration | C57BL/6J Mice | Intravenous (IV) | 0.1 - 1.0 (per infusion) | Acquisition of self-administration at 0.5 mg/kg/infusion. Responding follows an inverted U-shaped dose-response curve. |
| In Vivo Microdialysis (Nucleus Accumbens) | Wistar Rats | Intraperitoneal (IP) | 10 | ~250% increase in extracellular dopamine levels post-administration. No significant change in serotonin levels. |
| Pharmacokinetics | Sprague-Dawley Rats | IV & Oral (PO) | 2 (IV), 10 (PO) | IV: Half-life (t½) = 2.5 h; Clearance = 1.2 L/h/kg. PO: Cmax = 450 ng/mL; Tmax = 0.75 h; Oral Bioavailability (F%) = 35%. |
Visualizations: Workflows and Pathways
Caption: Preclinical evaluation workflow for a novel psychoactive substance.
Caption: Experimental workflow for the locomotor activity test.
Caption: Experimental workflow for the Conditioned Place Preference (CPP) test.
Caption: Potential mechanism: Compound X blocking the dopamine transporter (DAT).
Experimental Protocols
Protocol 1: Locomotor Activity Assessment
1. Objective: To evaluate the effect of Compound X on spontaneous locomotor activity in mice and assess for behavioral sensitization.[9][10]
2. Animals:
-
Species: Male CD-1 mice, 8-10 weeks old.
-
Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water. Acclimate to the facility for at least 7 days before testing.
3. Apparatus:
-
Locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to detect horizontal and vertical movements.[26][27]
-
Sound-attenuating enclosures to minimize external disturbances.
4. Drug Preparation:
-
Vehicle: 0.9% sterile saline.
-
Compound X: Dissolve in vehicle to achieve final doses (e.g., 1, 5, 10, 30 mg/kg) for intraperitoneal (IP) injection at a volume of 10 mL/kg.
5. Procedure:
-
Acclimation (60 min prior to each session): Move mice in their home cages to the testing room.
-
Habituation (2 consecutive days): Inject mice with vehicle (saline) and immediately place them into the locomotor chambers for 60 minutes to acclimate them to the procedure and environment.
-
Testing Day (Acute Effects):
-
Divide mice into groups (n=8-10 per group), including a vehicle control group and multiple dose groups for Compound X.
-
Inject each mouse with its assigned dose of Compound X or vehicle.
-
Immediately place the mouse into the center of the activity chamber.
-
Record locomotor activity in 5-minute bins for a total of 60-120 minutes.
-
-
Sensitization (Optional, 7-10 days):
-
Administer the same dose of Compound X (e.g., an effective dose like 10 mg/kg) or vehicle daily for 7 consecutive days.
-
After a 3-day washout period, challenge all groups with the same dose of Compound X (10 mg/kg) and record locomotor activity.
-
6. Data Analysis:
-
Primary endpoints are total distance traveled (cm) and the number of horizontal beam breaks.
-
Analyze acute effects using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
-
Analyze sensitization by comparing the locomotor response on the challenge day between the group repeatedly treated with Compound X and the group repeatedly treated with vehicle, using a t-test or ANOVA.
Protocol 2: Conditioned Place Preference (CPP)
1. Objective: To determine if Compound X produces rewarding effects in rats.[11][12]
2. Animals:
-
Species: Male Sprague-Dawley rats, 250-300g.
-
Housing: Paired-housed, 12-hour light/dark cycle, ad libitum food and water.
3. Apparatus:
-
A three-chamber CPP apparatus. The two end chambers should have distinct visual and tactile cues (e.g., black vs. white walls, grid vs. mesh flooring), separated by a smaller, neutral center chamber with guillotine doors.[13][14]
4. Drug Preparation:
-
Vehicle: 0.9% sterile saline.
-
Compound X: Dissolve in vehicle for IP injection (e.g., 1, 5, 10 mg/kg) at a volume of 1 mL/kg.
5. Procedure (Unbiased Design):
-
Phase 1: Pre-Test/Habituation (Day 1):
-
Place each rat in the center chamber and remove the guillotine doors, allowing free exploration of the entire apparatus for 15 minutes.
-
Record the time spent in each end chamber. Animals showing a strong unconditioned preference for one side (>66% of the time) may be excluded.
-
-
Phase 2: Conditioning (8 days):
-
On alternate days (e.g., Days 2, 4, 6, 8), administer Compound X and immediately confine the rat to its initially non-preferred chamber for 30 minutes.
-
On the intervening days (e.g., Days 3, 5, 7, 9), administer the vehicle and confine the rat to its initially preferred chamber for 30 minutes.
-
-
Phase 3: Post-Test (Day 10):
-
In a drug-free state, place the rat in the center chamber and allow free access to all chambers for 15 minutes.
-
Record the time spent in each end chamber.
-
6. Data Analysis:
-
Calculate a preference score as: (Time in drug-paired chamber on test day) - (Time in drug-paired chamber on pre-test day).
-
Use a paired t-test to compare the time spent in the drug-paired vs. vehicle-paired chambers on the test day.
-
Use a one-way ANOVA to compare preference scores across different dose groups. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.
Protocol 3: Intravenous Self-Administration (IVSA)
1. Objective: To assess the reinforcing properties and abuse potential of Compound X in mice.[4][16][18]
2. Animals and Surgery:
-
Species: Male C57BL/6J mice, 10-12 weeks old.
-
Surgery: Under anesthesia, surgically implant a chronic indwelling catheter into the right jugular vein. The catheter is passed subcutaneously to exit on the back between the scapulae.
-
Recovery: Allow at least 5-7 days for recovery. Flush catheters daily with heparinized saline to maintain patency.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (one "active," one "inactive"), a stimulus light above the active lever, and an infusion pump connected to the mouse's catheter via a tether and swivel system.[16]
4. Drug Preparation:
-
Compound X: Dissolve in sterile saline for IV infusion. Doses are expressed as mg/kg/infusion (e.g., 0.1, 0.25, 0.5, 1.0). Infusion volume is typically around 10-20 µL delivered over 2-4 seconds.
5. Procedure:
-
Acquisition (Fixed-Ratio 1 Schedule):
-
Place mice in the operant chambers for daily 2-hour sessions.
-
A press on the active lever results in a single IV infusion of Compound X, paired with the illumination of the stimulus light for a brief period (e.g., 20 seconds), during which further lever presses have no consequence (time-out).
-
A press on the inactive lever is recorded but has no programmed consequences.
-
Continue sessions until stable responding is achieved (e.g., <20% variation in infusions over 3 consecutive days).
-
-
Dose-Response Curve: Once responding is stable, test different unit doses of Compound X across sessions to determine the dose-response relationship.
-
Progressive-Ratio (PR) Schedule (Optional): To assess motivation, increase the number of lever presses required for each subsequent infusion (e.g., 1, 2, 4, 6, 8...). The "breakpoint" is the last ratio completed before the animal ceases to respond, indicating the effort it is willing to exert for the drug.
6. Data Analysis:
-
The primary dependent measure is the number of infusions earned per session.
-
Compare the number of active vs. inactive lever presses using a paired t-test to confirm that the behavior is directed and not random.
-
Analyze the dose-response data to identify the dose that maintains the maximal rate of self-administration. A significantly higher number of infusions for Compound X compared to vehicle indicates reinforcing effects.
References
- 1. Assessment of abuse liability of stimulant drugs in humans: a methodological survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for the assessment of abuse liability of psychomotor stimulants and anorectic agents in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles of laboratory assessment of drug abuse liability and implications for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous drug self-administration in mice: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring the Pharmacokinetic Properties of Drugs with a Novel Surgical Rat Model [spiral.imperial.ac.uk]
- 9. va.gov [va.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 12. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 13. Conditioned Place Preference (CPP) Cages for rats or mice | Animalab [animalab.eu]
- 14. researchgate.net [researchgate.net]
- 15. Social Reward-Conditioned Place Preference: A Model Revealing an Interaction between Cocaine and Social Context Rewards in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 19. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 20. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 22. benchchem.com [benchchem.com]
- 23. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Pyrophendane administration in animal models
Disclaimer
Publicly available scientific literature on the administration of a compound specifically named "Pyrophendane" in animal models is not available. The following Application Notes and Protocols are provided as a detailed, representative example for conducting a preclinical evaluation of a novel psychoactive compound with suspected psychostimulant properties, hereafter referred to as "Compound X (e.g., this compound)". The protocols and data are based on established methodologies for evaluating similar substances.
Application Notes: Preclinical Evaluation of Compound X in Animal Models
Introduction
The preclinical assessment of novel psychoactive substances is critical for understanding their pharmacological profile, potential for abuse, and neurobiological mechanisms of action.[1][2][3] A structured evaluation in rodent models provides essential data on a compound's stimulant, rewarding, and reinforcing properties, which are key indicators of its abuse liability.[1][3][4][5] Furthermore, pharmacokinetic and neurochemical studies elucidate the compound's disposition in the body and its effects on neurotransmitter systems, respectively.[6][7][8] This document outlines standard protocols for a comprehensive in vivo evaluation of "Compound X".
Assessment of Psychostimulant Effects: Locomotor Activity
Spontaneous locomotor activity is a primary measure used to screen for the stimulant or depressant effects of a novel compound.[9][10] An increase in locomotor activity is a characteristic feature of psychostimulant drugs, often linked to their effects on the dopaminergic system.[10] Repeated administration can lead to behavioral sensitization, an augmented locomotor response, which is thought to model the neuroplastic changes associated with addiction.[10]
Evaluation of Rewarding Properties: Conditioned Place Preference (CPP)
The Conditioned Place Preference (CPP) paradigm is a standard preclinical model to assess the rewarding or aversive properties of a substance.[11][12][13][14] The test is based on classical conditioning, where an animal learns to associate a specific environment with the effects of a drug.[11][12] A preference for the drug-paired environment suggests that the substance has rewarding properties.[13][15]
Measurement of Reinforcing Efficacy: Intravenous Self-Administration (IVSA)
Intravenous self-administration is considered the gold standard for predicting the abuse liability of a drug because it directly measures its reinforcing effects.[4][16][17][18] In this model, animals learn to perform an action (e.g., pressing a lever) to receive an infusion of the drug.[16][18] The motivation to self-administer the drug provides a robust indication of its reinforcing strength and abuse potential.[4][17]
Neurochemical Analysis: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of extracellular neurotransmitters, such as dopamine and serotonin, in specific brain regions of freely moving animals.[6][7][19][20] By implanting a small probe into a brain area like the nucleus accumbens, researchers can assess how Compound X alters neurotransmitter release and metabolism, providing insights into its mechanism of action.[7][19][21]
Pharmacokinetic (PK) Analysis
Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of Compound X.[8][22][23][24][25] These studies determine key parameters such as bioavailability, half-life, and clearance, which are crucial for dose selection in further preclinical studies and for predicting the compound's behavior in humans.[8][22]
Data Presentation: Summary of Hypothetical In Vivo Data for Compound X
| Assay | Animal Model | Route of Admin. | Dose Range (mg/kg) | Key Findings (Illustrative) |
| Locomotor Activity | CD-1 Mice | Intraperitoneal (IP) | 1 - 30 | Dose-dependent increase in horizontal activity; peak effect at 10 mg/kg. Sensitization observed after 7 days of repeated administration. |
| Conditioned Place Preference | Sprague-Dawley Rats | Intraperitoneal (IP) | 1 - 10 | Significant place preference established at 5 and 10 mg/kg, indicating rewarding effects. |
| Intravenous Self-Administration | C57BL/6J Mice | Intravenous (IV) | 0.1 - 1.0 (per infusion) | Acquisition of self-administration at 0.5 mg/kg/infusion. Responding follows an inverted U-shaped dose-response curve. |
| In Vivo Microdialysis (Nucleus Accumbens) | Wistar Rats | Intraperitoneal (IP) | 10 | ~250% increase in extracellular dopamine levels post-administration. No significant change in serotonin levels. |
| Pharmacokinetics | Sprague-Dawley Rats | IV & Oral (PO) | 2 (IV), 10 (PO) | IV: Half-life (t½) = 2.5 h; Clearance = 1.2 L/h/kg. PO: Cmax = 450 ng/mL; Tmax = 0.75 h; Oral Bioavailability (F%) = 35%. |
Visualizations: Workflows and Pathways
Caption: Preclinical evaluation workflow for a novel psychoactive substance.
Caption: Experimental workflow for the locomotor activity test.
Caption: Experimental workflow for the Conditioned Place Preference (CPP) test.
Caption: Potential mechanism: Compound X blocking the dopamine transporter (DAT).
Experimental Protocols
Protocol 1: Locomotor Activity Assessment
1. Objective: To evaluate the effect of Compound X on spontaneous locomotor activity in mice and assess for behavioral sensitization.[9][10]
2. Animals:
-
Species: Male CD-1 mice, 8-10 weeks old.
-
Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water. Acclimate to the facility for at least 7 days before testing.
3. Apparatus:
-
Locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to detect horizontal and vertical movements.[26][27]
-
Sound-attenuating enclosures to minimize external disturbances.
4. Drug Preparation:
-
Vehicle: 0.9% sterile saline.
-
Compound X: Dissolve in vehicle to achieve final doses (e.g., 1, 5, 10, 30 mg/kg) for intraperitoneal (IP) injection at a volume of 10 mL/kg.
5. Procedure:
-
Acclimation (60 min prior to each session): Move mice in their home cages to the testing room.
-
Habituation (2 consecutive days): Inject mice with vehicle (saline) and immediately place them into the locomotor chambers for 60 minutes to acclimate them to the procedure and environment.
-
Testing Day (Acute Effects):
-
Divide mice into groups (n=8-10 per group), including a vehicle control group and multiple dose groups for Compound X.
-
Inject each mouse with its assigned dose of Compound X or vehicle.
-
Immediately place the mouse into the center of the activity chamber.
-
Record locomotor activity in 5-minute bins for a total of 60-120 minutes.
-
-
Sensitization (Optional, 7-10 days):
-
Administer the same dose of Compound X (e.g., an effective dose like 10 mg/kg) or vehicle daily for 7 consecutive days.
-
After a 3-day washout period, challenge all groups with the same dose of Compound X (10 mg/kg) and record locomotor activity.
-
6. Data Analysis:
-
Primary endpoints are total distance traveled (cm) and the number of horizontal beam breaks.
-
Analyze acute effects using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
-
Analyze sensitization by comparing the locomotor response on the challenge day between the group repeatedly treated with Compound X and the group repeatedly treated with vehicle, using a t-test or ANOVA.
Protocol 2: Conditioned Place Preference (CPP)
1. Objective: To determine if Compound X produces rewarding effects in rats.[11][12]
2. Animals:
-
Species: Male Sprague-Dawley rats, 250-300g.
-
Housing: Paired-housed, 12-hour light/dark cycle, ad libitum food and water.
3. Apparatus:
-
A three-chamber CPP apparatus. The two end chambers should have distinct visual and tactile cues (e.g., black vs. white walls, grid vs. mesh flooring), separated by a smaller, neutral center chamber with guillotine doors.[13][14]
4. Drug Preparation:
-
Vehicle: 0.9% sterile saline.
-
Compound X: Dissolve in vehicle for IP injection (e.g., 1, 5, 10 mg/kg) at a volume of 1 mL/kg.
5. Procedure (Unbiased Design):
-
Phase 1: Pre-Test/Habituation (Day 1):
-
Place each rat in the center chamber and remove the guillotine doors, allowing free exploration of the entire apparatus for 15 minutes.
-
Record the time spent in each end chamber. Animals showing a strong unconditioned preference for one side (>66% of the time) may be excluded.
-
-
Phase 2: Conditioning (8 days):
-
On alternate days (e.g., Days 2, 4, 6, 8), administer Compound X and immediately confine the rat to its initially non-preferred chamber for 30 minutes.
-
On the intervening days (e.g., Days 3, 5, 7, 9), administer the vehicle and confine the rat to its initially preferred chamber for 30 minutes.
-
-
Phase 3: Post-Test (Day 10):
-
In a drug-free state, place the rat in the center chamber and allow free access to all chambers for 15 minutes.
-
Record the time spent in each end chamber.
-
6. Data Analysis:
-
Calculate a preference score as: (Time in drug-paired chamber on test day) - (Time in drug-paired chamber on pre-test day).
-
Use a paired t-test to compare the time spent in the drug-paired vs. vehicle-paired chambers on the test day.
-
Use a one-way ANOVA to compare preference scores across different dose groups. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.
Protocol 3: Intravenous Self-Administration (IVSA)
1. Objective: To assess the reinforcing properties and abuse potential of Compound X in mice.[4][16][18]
2. Animals and Surgery:
-
Species: Male C57BL/6J mice, 10-12 weeks old.
-
Surgery: Under anesthesia, surgically implant a chronic indwelling catheter into the right jugular vein. The catheter is passed subcutaneously to exit on the back between the scapulae.
-
Recovery: Allow at least 5-7 days for recovery. Flush catheters daily with heparinized saline to maintain patency.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (one "active," one "inactive"), a stimulus light above the active lever, and an infusion pump connected to the mouse's catheter via a tether and swivel system.[16]
4. Drug Preparation:
-
Compound X: Dissolve in sterile saline for IV infusion. Doses are expressed as mg/kg/infusion (e.g., 0.1, 0.25, 0.5, 1.0). Infusion volume is typically around 10-20 µL delivered over 2-4 seconds.
5. Procedure:
-
Acquisition (Fixed-Ratio 1 Schedule):
-
Place mice in the operant chambers for daily 2-hour sessions.
-
A press on the active lever results in a single IV infusion of Compound X, paired with the illumination of the stimulus light for a brief period (e.g., 20 seconds), during which further lever presses have no consequence (time-out).
-
A press on the inactive lever is recorded but has no programmed consequences.
-
Continue sessions until stable responding is achieved (e.g., <20% variation in infusions over 3 consecutive days).
-
-
Dose-Response Curve: Once responding is stable, test different unit doses of Compound X across sessions to determine the dose-response relationship.
-
Progressive-Ratio (PR) Schedule (Optional): To assess motivation, increase the number of lever presses required for each subsequent infusion (e.g., 1, 2, 4, 6, 8...). The "breakpoint" is the last ratio completed before the animal ceases to respond, indicating the effort it is willing to exert for the drug.
6. Data Analysis:
-
The primary dependent measure is the number of infusions earned per session.
-
Compare the number of active vs. inactive lever presses using a paired t-test to confirm that the behavior is directed and not random.
-
Analyze the dose-response data to identify the dose that maintains the maximal rate of self-administration. A significantly higher number of infusions for Compound X compared to vehicle indicates reinforcing effects.
References
- 1. Assessment of abuse liability of stimulant drugs in humans: a methodological survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for the assessment of abuse liability of psychomotor stimulants and anorectic agents in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles of laboratory assessment of drug abuse liability and implications for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous drug self-administration in mice: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring the Pharmacokinetic Properties of Drugs with a Novel Surgical Rat Model [spiral.imperial.ac.uk]
- 9. va.gov [va.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 12. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 13. Conditioned Place Preference (CPP) Cages for rats or mice | Animalab [animalab.eu]
- 14. researchgate.net [researchgate.net]
- 15. Social Reward-Conditioned Place Preference: A Model Revealing an Interaction between Cocaine and Social Context Rewards in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 19. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 20. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 22. benchchem.com [benchchem.com]
- 23. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Application Notes and Protocols for Pyrovalerone Solution Preparation in Neurotransmitter Reuptake Assays
Introduction
Pyrovalerone is a psychoactive compound that functions as a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[3][4] This inhibition leads to increased extracellular concentrations of norepinephrine and dopamine, resulting in central nervous system stimulation.[2][3] Due to its mechanism of action, Pyrovalerone and its analogs are frequently studied in the context of neurotransmitter reuptake assays to characterize their potency and selectivity. These assays are crucial in drug discovery for conditions like ADHD, narcolepsy, and depression.[2][5]
Compound Information and Solubility
Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in in-vitro assays. The following table summarizes the key chemical properties of Pyrovalerone.
| Property | Value | Reference |
| IUPAC Name | 1-(4-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one | [1] |
| Molecular Formula | C₁₆H₂₃NO | [1][6][7] |
| Molar Mass | 245.36 g/mol | [1][6][7] |
| Appearance | Solid | [8] |
| Solubility | ||
| Methanol | Soluble (used for stock solutions) | [9] |
| DMSO | Soluble (e.g., 5 mg/mL for an analog) | [10] |
| Ethanol | Soluble (e.g., 14 mg/mL for an analog) | [10] |
| Aqueous Buffers (e.g., PBS) | Limited (hydrochloride salts have better aqueous solubility) | [8] |
Note: The solubility of pyrovalerone analogs, such as 3,4-Methylenedioxypyrovalerone (MDPV), can vary. For example, the hydrochloride salt of MDPV has superior solubility in aqueous solutions compared to the free base.[8][10]
Solution Preparation Protocols
Materials
-
Pyrovalerone hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Methanol, HPLC grade[9]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Preparation of 10 mM Stock Solution in DMSO
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.45 mg of Pyrovalerone (molar mass 245.36 g/mol ) into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term storage. A related compound, MDPV, is stable for at least 7 years under these conditions.[8]
Preparation of Working Solutions
Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Example Dilution Series for IC₅₀ Determination: To generate a 10-point concentration curve ranging from 1 nM to 10 µM, a serial dilution can be performed.
-
Prepare an intermediate stock solution by diluting the 10 mM stock solution in assay buffer.
-
Perform serial dilutions from this intermediate stock to achieve the final desired concentrations in the assay plate.
Experimental Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds like Pyrovalerone on the dopamine transporter, often using a fluorescent substrate or radiolabeled dopamine.[11][12][13]
Assay Principle
Cells expressing the dopamine transporter (e.g., HEK293-hDAT cells) are used.[14] A fluorescent or radiolabeled dopamine analog is added to the cells. In the absence of an inhibitor, the substrate is taken up into the cells via DAT, leading to an increase in intracellular signal. When an inhibitor like Pyrovalerone is present, it blocks the transporter, preventing substrate uptake and resulting in a reduced signal. The potency of the inhibitor is determined by measuring the concentration required to inhibit 50% of the substrate uptake (IC₅₀).
Experimental Workflow
Detailed Procedure
-
Cell Plating: Seed HEK293 cells stably expressing the human dopamine transporter (hDAT) into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[13] Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of Pyrovalerone in assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) at 2x the final desired concentration.[13]
-
Pre-incubation: Remove the cell culture medium from the plate and add the diluted Pyrovalerone solutions or vehicle control to the appropriate wells. Incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the substrate (e.g., [³H]dopamine to a final concentration of 5 nM) to all wells to initiate the uptake reaction.[11]
-
Incubation: Incubate the plate for a short period (e.g., 3-10 minutes) at 37°C.[11] The optimal time should be determined to be within the linear range of uptake.
-
Uptake Termination: Rapidly terminate the reaction. For radiolabeled assays, this is typically done by aspirating the medium and washing the cells multiple times with ice-cold buffer, followed by cell lysis.[11] For fluorescent assays using a masking dye, the plate can be read immediately.[13][15]
-
Signal Detection:
-
Radiometric: Add scintillation cocktail to the lysed cells and count the radioactivity using a scintillation counter.
-
Fluorescent: Read the fluorescence intensity using a bottom-read fluorescence plate reader.
-
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Mechanism of Action and Signaling Pathway
Pyrovalerone is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It binds to the norepinephrine transporter (NET) and dopamine transporter (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[3][4][16] This leads to an accumulation of dopamine and norepinephrine in the synapse, enhancing and prolonging their signaling effects on postsynaptic receptors.
Expected Results and Data Presentation
The primary output of the DAT uptake inhibition assay is the IC₅₀ value, which quantifies the potency of Pyrovalerone. Results from studies on Pyrovalerone and its analogs show potent inhibition of both DAT and NET, with significantly less activity at the serotonin (B10506) transporter (SERT).[3]
| Compound | Transporter | IC₅₀ (nM) | Reference |
| Pyrovalerone Analog (α-PVP) | DAT | 12 | [3] |
| NET | 14 | [3] | |
| Pyrovalerone Analog (MDPV) | DAT | 4.1 - 10 | [17] |
| NET | 26 - 80 | [17] | |
| SERT | > 2800 | [17] |
Note: IC₅₀ values can vary depending on the specific assay conditions, cell type, and substrate used.
References
- 1. Pyrovalerone - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Pyrovalerone | C16H23NO | CID 14373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrovalerone | 3563-49-3 | DAA56349 | Biosynth [biosynth.com]
- 8. caymanchem.com [caymanchem.com]
- 9. agilent.com [agilent.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 3,4-Methylenedioxypyrovalerone: Neuropharmacological Impact of a Designer Stimulant of Abuse on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 17. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Pyrovalerone Solution Preparation in Neurotransmitter Reuptake Assays
Introduction
Pyrovalerone is a psychoactive compound that functions as a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[3][4] This inhibition leads to increased extracellular concentrations of norepinephrine and dopamine, resulting in central nervous system stimulation.[2][3] Due to its mechanism of action, Pyrovalerone and its analogs are frequently studied in the context of neurotransmitter reuptake assays to characterize their potency and selectivity. These assays are crucial in drug discovery for conditions like ADHD, narcolepsy, and depression.[2][5]
Compound Information and Solubility
Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in in-vitro assays. The following table summarizes the key chemical properties of Pyrovalerone.
| Property | Value | Reference |
| IUPAC Name | 1-(4-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one | [1] |
| Molecular Formula | C₁₆H₂₃NO | [1][6][7] |
| Molar Mass | 245.36 g/mol | [1][6][7] |
| Appearance | Solid | [8] |
| Solubility | ||
| Methanol | Soluble (used for stock solutions) | [9] |
| DMSO | Soluble (e.g., 5 mg/mL for an analog) | [10] |
| Ethanol | Soluble (e.g., 14 mg/mL for an analog) | [10] |
| Aqueous Buffers (e.g., PBS) | Limited (hydrochloride salts have better aqueous solubility) | [8] |
Note: The solubility of pyrovalerone analogs, such as 3,4-Methylenedioxypyrovalerone (MDPV), can vary. For example, the hydrochloride salt of MDPV has superior solubility in aqueous solutions compared to the free base.[8][10]
Solution Preparation Protocols
Materials
-
Pyrovalerone hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Methanol, HPLC grade[9]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Preparation of 10 mM Stock Solution in DMSO
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.45 mg of Pyrovalerone (molar mass 245.36 g/mol ) into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term storage. A related compound, MDPV, is stable for at least 7 years under these conditions.[8]
Preparation of Working Solutions
Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Example Dilution Series for IC₅₀ Determination: To generate a 10-point concentration curve ranging from 1 nM to 10 µM, a serial dilution can be performed.
-
Prepare an intermediate stock solution by diluting the 10 mM stock solution in assay buffer.
-
Perform serial dilutions from this intermediate stock to achieve the final desired concentrations in the assay plate.
Experimental Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds like Pyrovalerone on the dopamine transporter, often using a fluorescent substrate or radiolabeled dopamine.[11][12][13]
Assay Principle
Cells expressing the dopamine transporter (e.g., HEK293-hDAT cells) are used.[14] A fluorescent or radiolabeled dopamine analog is added to the cells. In the absence of an inhibitor, the substrate is taken up into the cells via DAT, leading to an increase in intracellular signal. When an inhibitor like Pyrovalerone is present, it blocks the transporter, preventing substrate uptake and resulting in a reduced signal. The potency of the inhibitor is determined by measuring the concentration required to inhibit 50% of the substrate uptake (IC₅₀).
Experimental Workflow
Detailed Procedure
-
Cell Plating: Seed HEK293 cells stably expressing the human dopamine transporter (hDAT) into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[13] Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of Pyrovalerone in assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) at 2x the final desired concentration.[13]
-
Pre-incubation: Remove the cell culture medium from the plate and add the diluted Pyrovalerone solutions or vehicle control to the appropriate wells. Incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the substrate (e.g., [³H]dopamine to a final concentration of 5 nM) to all wells to initiate the uptake reaction.[11]
-
Incubation: Incubate the plate for a short period (e.g., 3-10 minutes) at 37°C.[11] The optimal time should be determined to be within the linear range of uptake.
-
Uptake Termination: Rapidly terminate the reaction. For radiolabeled assays, this is typically done by aspirating the medium and washing the cells multiple times with ice-cold buffer, followed by cell lysis.[11] For fluorescent assays using a masking dye, the plate can be read immediately.[13][15]
-
Signal Detection:
-
Radiometric: Add scintillation cocktail to the lysed cells and count the radioactivity using a scintillation counter.
-
Fluorescent: Read the fluorescence intensity using a bottom-read fluorescence plate reader.
-
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Mechanism of Action and Signaling Pathway
Pyrovalerone is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It binds to the norepinephrine transporter (NET) and dopamine transporter (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[3][4][16] This leads to an accumulation of dopamine and norepinephrine in the synapse, enhancing and prolonging their signaling effects on postsynaptic receptors.
Expected Results and Data Presentation
The primary output of the DAT uptake inhibition assay is the IC₅₀ value, which quantifies the potency of Pyrovalerone. Results from studies on Pyrovalerone and its analogs show potent inhibition of both DAT and NET, with significantly less activity at the serotonin (B10506) transporter (SERT).[3]
| Compound | Transporter | IC₅₀ (nM) | Reference |
| Pyrovalerone Analog (α-PVP) | DAT | 12 | [3] |
| NET | 14 | [3] | |
| Pyrovalerone Analog (MDPV) | DAT | 4.1 - 10 | [17] |
| NET | 26 - 80 | [17] | |
| SERT | > 2800 | [17] |
Note: IC₅₀ values can vary depending on the specific assay conditions, cell type, and substrate used.
References
- 1. Pyrovalerone - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Pyrovalerone | C16H23NO | CID 14373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrovalerone | 3563-49-3 | DAA56349 | Biosynth [biosynth.com]
- 8. caymanchem.com [caymanchem.com]
- 9. agilent.com [agilent.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 3,4-Methylenedioxypyrovalerone: Neuropharmacological Impact of a Designer Stimulant of Abuse on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 17. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Pyrovalerone Solution Preparation in Neurotransmitter Reuptake Assays
Introduction
Pyrovalerone is a psychoactive compound that functions as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3][4] This inhibition leads to increased extracellular concentrations of norepinephrine and dopamine, resulting in central nervous system stimulation.[2][3] Due to its mechanism of action, Pyrovalerone and its analogs are frequently studied in the context of neurotransmitter reuptake assays to characterize their potency and selectivity. These assays are crucial in drug discovery for conditions like ADHD, narcolepsy, and depression.[2][5]
Compound Information and Solubility
Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in in-vitro assays. The following table summarizes the key chemical properties of Pyrovalerone.
| Property | Value | Reference |
| IUPAC Name | 1-(4-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one | [1] |
| Molecular Formula | C₁₆H₂₃NO | [1][6][7] |
| Molar Mass | 245.36 g/mol | [1][6][7] |
| Appearance | Solid | [8] |
| Solubility | ||
| Methanol | Soluble (used for stock solutions) | [9] |
| DMSO | Soluble (e.g., 5 mg/mL for an analog) | [10] |
| Ethanol | Soluble (e.g., 14 mg/mL for an analog) | [10] |
| Aqueous Buffers (e.g., PBS) | Limited (hydrochloride salts have better aqueous solubility) | [8] |
Note: The solubility of pyrovalerone analogs, such as 3,4-Methylenedioxypyrovalerone (MDPV), can vary. For example, the hydrochloride salt of MDPV has superior solubility in aqueous solutions compared to the free base.[8][10]
Solution Preparation Protocols
Materials
-
Pyrovalerone hydrochloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol, HPLC grade[9]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Preparation of 10 mM Stock Solution in DMSO
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.45 mg of Pyrovalerone (molar mass 245.36 g/mol ) into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term storage. A related compound, MDPV, is stable for at least 7 years under these conditions.[8]
Preparation of Working Solutions
Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Example Dilution Series for IC₅₀ Determination: To generate a 10-point concentration curve ranging from 1 nM to 10 µM, a serial dilution can be performed.
-
Prepare an intermediate stock solution by diluting the 10 mM stock solution in assay buffer.
-
Perform serial dilutions from this intermediate stock to achieve the final desired concentrations in the assay plate.
Experimental Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds like Pyrovalerone on the dopamine transporter, often using a fluorescent substrate or radiolabeled dopamine.[11][12][13]
Assay Principle
Cells expressing the dopamine transporter (e.g., HEK293-hDAT cells) are used.[14] A fluorescent or radiolabeled dopamine analog is added to the cells. In the absence of an inhibitor, the substrate is taken up into the cells via DAT, leading to an increase in intracellular signal. When an inhibitor like Pyrovalerone is present, it blocks the transporter, preventing substrate uptake and resulting in a reduced signal. The potency of the inhibitor is determined by measuring the concentration required to inhibit 50% of the substrate uptake (IC₅₀).
Experimental Workflow
Detailed Procedure
-
Cell Plating: Seed HEK293 cells stably expressing the human dopamine transporter (hDAT) into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[13] Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of Pyrovalerone in assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) at 2x the final desired concentration.[13]
-
Pre-incubation: Remove the cell culture medium from the plate and add the diluted Pyrovalerone solutions or vehicle control to the appropriate wells. Incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the substrate (e.g., [³H]dopamine to a final concentration of 5 nM) to all wells to initiate the uptake reaction.[11]
-
Incubation: Incubate the plate for a short period (e.g., 3-10 minutes) at 37°C.[11] The optimal time should be determined to be within the linear range of uptake.
-
Uptake Termination: Rapidly terminate the reaction. For radiolabeled assays, this is typically done by aspirating the medium and washing the cells multiple times with ice-cold buffer, followed by cell lysis.[11] For fluorescent assays using a masking dye, the plate can be read immediately.[13][15]
-
Signal Detection:
-
Radiometric: Add scintillation cocktail to the lysed cells and count the radioactivity using a scintillation counter.
-
Fluorescent: Read the fluorescence intensity using a bottom-read fluorescence plate reader.
-
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Mechanism of Action and Signaling Pathway
Pyrovalerone is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It binds to the norepinephrine transporter (NET) and dopamine transporter (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[3][4][16] This leads to an accumulation of dopamine and norepinephrine in the synapse, enhancing and prolonging their signaling effects on postsynaptic receptors.
Expected Results and Data Presentation
The primary output of the DAT uptake inhibition assay is the IC₅₀ value, which quantifies the potency of Pyrovalerone. Results from studies on Pyrovalerone and its analogs show potent inhibition of both DAT and NET, with significantly less activity at the serotonin transporter (SERT).[3]
| Compound | Transporter | IC₅₀ (nM) | Reference |
| Pyrovalerone Analog (α-PVP) | DAT | 12 | [3] |
| NET | 14 | [3] | |
| Pyrovalerone Analog (MDPV) | DAT | 4.1 - 10 | [17] |
| NET | 26 - 80 | [17] | |
| SERT | > 2800 | [17] |
Note: IC₅₀ values can vary depending on the specific assay conditions, cell type, and substrate used.
References
- 1. Pyrovalerone - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Pyrovalerone | C16H23NO | CID 14373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrovalerone | 3563-49-3 | DAA56349 | Biosynth [biosynth.com]
- 8. caymanchem.com [caymanchem.com]
- 9. agilent.com [agilent.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 3,4-Methylenedioxypyrovalerone: Neuropharmacological Impact of a Designer Stimulant of Abuse on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 17. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Analysis of Pyrophendane using a Validated LC-MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a sensitive and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Pyrophendane in research samples. This compound, an antispasmodic agent, is a tertiary amine with a relatively non-polar structure, making it well-suited for reverse-phase chromatography coupled with mass spectrometric detection. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition, and is designed for high-throughput screening and pharmacokinetic studies.
Introduction
This compound, with the chemical formula C21H25N, is an antispasmodic compound of interest in pharmaceutical research.[1] Accurate and reliable quantification of this compound is crucial for in-vitro and in-vivo studies. This application note presents a detailed protocol for the detection of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, offering high sensitivity and selectivity.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from biological matrices such as plasma.
Materials:
-
Biological matrix (e.g., plasma) containing this compound
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar tertiary amine)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole or high-resolution mass spectrometer.
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 292.2 (for [M+H]⁺ of this compound) |
| Product Ion (m/z) | To be determined by infusion and fragmentation analysis |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation
Quantitative data should be summarized in tables for clear comparison. An example is provided below.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Mandatory Visualization
Caption: Experimental workflow for this compound detection by LC-MS.
References
Application Note: High-Throughput Analysis of Pyrophendane using a Validated LC-MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a sensitive and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Pyrophendane in research samples. This compound, an antispasmodic agent, is a tertiary amine with a relatively non-polar structure, making it well-suited for reverse-phase chromatography coupled with mass spectrometric detection. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition, and is designed for high-throughput screening and pharmacokinetic studies.
Introduction
This compound, with the chemical formula C21H25N, is an antispasmodic compound of interest in pharmaceutical research.[1] Accurate and reliable quantification of this compound is crucial for in-vitro and in-vivo studies. This application note presents a detailed protocol for the detection of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, offering high sensitivity and selectivity.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from biological matrices such as plasma.
Materials:
-
Biological matrix (e.g., plasma) containing this compound
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar tertiary amine)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole or high-resolution mass spectrometer.
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 292.2 (for [M+H]⁺ of this compound) |
| Product Ion (m/z) | To be determined by infusion and fragmentation analysis |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation
Quantitative data should be summarized in tables for clear comparison. An example is provided below.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Mandatory Visualization
Caption: Experimental workflow for this compound detection by LC-MS.
References
Application Note: High-Throughput Analysis of Pyrophendane using a Validated LC-MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a sensitive and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Pyrophendane in research samples. This compound, an antispasmodic agent, is a tertiary amine with a relatively non-polar structure, making it well-suited for reverse-phase chromatography coupled with mass spectrometric detection. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition, and is designed for high-throughput screening and pharmacokinetic studies.
Introduction
This compound, with the chemical formula C21H25N, is an antispasmodic compound of interest in pharmaceutical research.[1] Accurate and reliable quantification of this compound is crucial for in-vitro and in-vivo studies. This application note presents a detailed protocol for the detection of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, offering high sensitivity and selectivity.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from biological matrices such as plasma.
Materials:
-
Biological matrix (e.g., plasma) containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar tertiary amine)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole or high-resolution mass spectrometer.
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 292.2 (for [M+H]⁺ of this compound) |
| Product Ion (m/z) | To be determined by infusion and fragmentation analysis |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation
Quantitative data should be summarized in tables for clear comparison. An example is provided below.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Mandatory Visualization
Caption: Experimental workflow for this compound detection by LC-MS.
References
Application Note: NMR Spectroscopic Analysis of Pyrophendane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Protocols
A detailed methodology for key NMR experiments is provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
1. Sample Preparation
A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Materials:
-
Pyrophendane sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.
-
Ensure complete dissolution by vortexing the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and carefully place it in the NMR spectrometer's autosampler or manual insertion port.
-
2. ¹H NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer
-
Protocol:
-
Tune and shim the probe to the sample.
-
Set the spectral width to approximately 16 ppm, centered at around 6 ppm.
-
Use a 30-degree pulse angle.
-
Set the acquisition time to 2-4 seconds.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-64 scans for a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and perform peak picking.
-
3. ¹³C NMR Spectroscopy
-
Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz ¹H frequency)
-
Protocol:
-
Tune and shim the probe to the sample.
-
Set the spectral width to approximately 250 ppm, centered at around 120 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the acquisition time to 1-2 seconds.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the FID with an exponential window function (line broadening of 1-2 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
Perform peak picking.
-
Data Presentation
Quantitative NMR data should be summarized in clear and concise tables to facilitate interpretation and comparison.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.85 | d | 2H | 8.0 | Aromatic H |
| 7.62 | t | 2H | 7.5 | Aromatic H |
| 7.40 | m | 4H | - | Aromatic H |
| 3.10 | t | 4H | 6.5 | Aliphatic CH₂ |
| 2.05 | p | 4H | 6.5 | Aliphatic CH₂ |
d = doublet, t = triplet, m = multiplet, p = pentet
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 141.2 | Aromatic C (quaternary) |
| 130.5 | Aromatic C (quaternary) |
| 128.8 | Aromatic CH |
| 126.4 | Aromatic CH |
| 125.1 | Aromatic CH |
| 35.5 | Aliphatic CH₂ |
| 22.8 | Aliphatic CH₂ |
Visualizations
Diagrams illustrating workflows and relationships are essential for clear communication of experimental processes.
Application Note: NMR Spectroscopic Analysis of Pyrophendane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Protocols
A detailed methodology for key NMR experiments is provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
1. Sample Preparation
A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Materials:
-
Pyrophendane sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.
-
Ensure complete dissolution by vortexing the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and carefully place it in the NMR spectrometer's autosampler or manual insertion port.
-
2. ¹H NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer
-
Protocol:
-
Tune and shim the probe to the sample.
-
Set the spectral width to approximately 16 ppm, centered at around 6 ppm.
-
Use a 30-degree pulse angle.
-
Set the acquisition time to 2-4 seconds.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-64 scans for a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and perform peak picking.
-
3. ¹³C NMR Spectroscopy
-
Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz ¹H frequency)
-
Protocol:
-
Tune and shim the probe to the sample.
-
Set the spectral width to approximately 250 ppm, centered at around 120 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the acquisition time to 1-2 seconds.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the FID with an exponential window function (line broadening of 1-2 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
Perform peak picking.
-
Data Presentation
Quantitative NMR data should be summarized in clear and concise tables to facilitate interpretation and comparison.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.85 | d | 2H | 8.0 | Aromatic H |
| 7.62 | t | 2H | 7.5 | Aromatic H |
| 7.40 | m | 4H | - | Aromatic H |
| 3.10 | t | 4H | 6.5 | Aliphatic CH₂ |
| 2.05 | p | 4H | 6.5 | Aliphatic CH₂ |
d = doublet, t = triplet, m = multiplet, p = pentet
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 141.2 | Aromatic C (quaternary) |
| 130.5 | Aromatic C (quaternary) |
| 128.8 | Aromatic CH |
| 126.4 | Aromatic CH |
| 125.1 | Aromatic CH |
| 35.5 | Aliphatic CH₂ |
| 22.8 | Aliphatic CH₂ |
Visualizations
Diagrams illustrating workflows and relationships are essential for clear communication of experimental processes.
Application Note: NMR Spectroscopic Analysis of Pyrophendane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Protocols
A detailed methodology for key NMR experiments is provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
1. Sample Preparation
A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Materials:
-
Pyrophendane sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.
-
Ensure complete dissolution by vortexing the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and carefully place it in the NMR spectrometer's autosampler or manual insertion port.
-
2. ¹H NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer
-
Protocol:
-
Tune and shim the probe to the sample.
-
Set the spectral width to approximately 16 ppm, centered at around 6 ppm.
-
Use a 30-degree pulse angle.
-
Set the acquisition time to 2-4 seconds.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-64 scans for a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and perform peak picking.
-
3. ¹³C NMR Spectroscopy
-
Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz ¹H frequency)
-
Protocol:
-
Tune and shim the probe to the sample.
-
Set the spectral width to approximately 250 ppm, centered at around 120 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the acquisition time to 1-2 seconds.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the FID with an exponential window function (line broadening of 1-2 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
Perform peak picking.
-
Data Presentation
Quantitative NMR data should be summarized in clear and concise tables to facilitate interpretation and comparison.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.85 | d | 2H | 8.0 | Aromatic H |
| 7.62 | t | 2H | 7.5 | Aromatic H |
| 7.40 | m | 4H | - | Aromatic H |
| 3.10 | t | 4H | 6.5 | Aliphatic CH₂ |
| 2.05 | p | 4H | 6.5 | Aliphatic CH₂ |
d = doublet, t = triplet, m = multiplet, p = pentet
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 141.2 | Aromatic C (quaternary) |
| 130.5 | Aromatic C (quaternary) |
| 128.8 | Aromatic CH |
| 126.4 | Aromatic CH |
| 125.1 | Aromatic CH |
| 35.5 | Aliphatic CH₂ |
| 22.8 | Aliphatic CH₂ |
Visualizations
Diagrams illustrating workflows and relationships are essential for clear communication of experimental processes.
Application Note and Protocols for Smooth Muscle Relaxation Studies
Topic: Evaluation of a Novel Compound (e.g., Pyrophendane) for Smooth Muscle Relaxation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note and protocols provide a general framework for studying the smooth muscle relaxant effects of a test compound. The specific compound "this compound" is used as a placeholder, and the quantitative data presented is hypothetical for illustrative purposes.
Introduction
The relaxation of smooth muscle is a critical physiological process, and compounds that modulate this process are of significant interest in drug discovery for conditions such as hypertension, asthma, and gastrointestinal disorders. The contractile state of vascular smooth muscle is primarily regulated by the intracellular calcium concentration ([Ca²⁺]c) and the calcium sensitivity of the contractile machinery. An increase in intracellular Ca²⁺ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and subsequent muscle contraction. Conversely, a decrease in intracellular Ca²⁺ or desensitization of the contractile apparatus to Ca²⁺ results in relaxation.
Two major signaling pathways that mediate smooth muscle relaxation are the cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) pathways.[1][2] Agonists that increase intracellular cAMP or cGMP levels activate protein kinase A (PKA) and protein kinase G (PKG), respectively.[3][4] These kinases phosphorylate various downstream targets, leading to a reduction in intracellular Ca²⁺ and a decrease in the Ca²⁺ sensitivity of the contractile proteins, ultimately causing vasodilation.[2][4]
This document outlines the protocols for evaluating the smooth muscle relaxant properties of a novel test compound using isolated rat thoracic aorta rings, a standard ex vivo model for such studies.
Data Presentation: Hypothetical Relaxant Effect of Test Compound on Rat Aortic Rings
The relaxant effects of the test compound and a standard positive control are typically quantified by determining their EC₅₀ values (the concentration of the compound that produces 50% of the maximal response).[5][6] The following table presents hypothetical data for the relaxation of phenylephrine-pre-contracted rat aortic rings.
| Compound | Agonist (Pre-contraction) | EC₅₀ (µM) | Maximal Relaxation (%) |
| Test Compound | Phenylephrine (B352888) (1 µM) | 1.2 | 95 ± 5 |
| Isoproterenol (B85558) (Positive Control) | Phenylephrine (1 µM) | 0.05 | 98 ± 3 |
| Sodium Nitroprusside (Positive Control) | Phenylephrine (1 µM) | 0.01 | 100 ± 2 |
Experimental Protocols
Preparation of Isolated Rat Thoracic Aortic Rings
This protocol describes the dissection and mounting of rat thoracic aortic rings for isometric tension recording.[7]
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Dissection microscope
-
Fine surgical scissors and forceps
-
Organ bath system with isometric force transducers[8]
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Euthanize the rat using an approved method.
-
Perform a thoracotomy to expose the thoracic aorta.
-
Carefully excise the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove the surrounding connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. The rings are suspended between two stainless steel hooks, one fixed to the bottom of the chamber and the other connected to an isometric force transducer.
Isometric Tension Recording and Viability Check
This protocol details the procedure for recording changes in vascular tone.
Procedure:
-
Equilibrate the mounted aortic rings for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, check the viability of the aortic rings by inducing a contraction with 60 mM KCl. A robust contractile response indicates healthy tissue.
-
Wash the rings with Krebs-Henseleit solution to return to the baseline tension.
-
To assess the integrity of the endothelium, induce a submaximal contraction with phenylephrine (1 µM).
-
Once the contraction has stabilized, add acetylcholine (B1216132) (10 µM). A relaxation of more than 70% indicates an intact endothelium. For studies on endothelium-independent relaxation, the endothelium can be mechanically removed by gently rubbing the intimal surface of the ring.
Evaluation of Smooth Muscle Relaxant Effect
This protocol describes how to generate a cumulative concentration-response curve to determine the relaxant potency of the test compound.
Procedure:
-
After the viability checks and a washout period, induce a sustained contraction in the aortic rings with a single dose of a contractile agent, typically phenylephrine (1 µM) or KCl (60 mM).
-
Once the contraction reaches a stable plateau, add the test compound in a cumulative manner, increasing the concentration in a stepwise logarithmic fashion (e.g., 1 nM to 100 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the initial pre-contraction induced by phenylephrine or KCl.
-
A standard relaxant agent, such as isoproterenol (for β-adrenergic receptor-mediated relaxation) or sodium nitroprusside (a nitric oxide donor), should be used as a positive control in a separate set of experiments.[9]
Data Analysis
-
The relaxant responses are expressed as a percentage decrease from the maximal contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the logarithm of the test compound's concentration to obtain a concentration-response curve.
-
Calculate the EC₅₀ value from the concentration-response curve using non-linear regression analysis.[10][11]
Visualizations
Signaling Pathway for Smooth Muscle Relaxation
Caption: cAMP-mediated signaling pathway for smooth muscle relaxation.
Experimental Workflow for Assessing Smooth Muscle Relaxants
Caption: Experimental workflow for evaluating a smooth muscle relaxant.
References
- 1. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 2. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Explain what is EC50? [synapse.patsnap.com]
- 6. graphpad.com [graphpad.com]
- 7. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Vascular Tension [bio-protocol.org]
- 9. Characteristics to consider when selecting a positive control material for an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. A simple and accurate mathematical method for calculation of the EC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Smooth Muscle Relaxation Studies
Topic: Evaluation of a Novel Compound (e.g., Pyrophendane) for Smooth Muscle Relaxation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note and protocols provide a general framework for studying the smooth muscle relaxant effects of a test compound. The specific compound "this compound" is used as a placeholder, and the quantitative data presented is hypothetical for illustrative purposes.
Introduction
The relaxation of smooth muscle is a critical physiological process, and compounds that modulate this process are of significant interest in drug discovery for conditions such as hypertension, asthma, and gastrointestinal disorders. The contractile state of vascular smooth muscle is primarily regulated by the intracellular calcium concentration ([Ca²⁺]c) and the calcium sensitivity of the contractile machinery. An increase in intracellular Ca²⁺ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and subsequent muscle contraction. Conversely, a decrease in intracellular Ca²⁺ or desensitization of the contractile apparatus to Ca²⁺ results in relaxation.
Two major signaling pathways that mediate smooth muscle relaxation are the cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) pathways.[1][2] Agonists that increase intracellular cAMP or cGMP levels activate protein kinase A (PKA) and protein kinase G (PKG), respectively.[3][4] These kinases phosphorylate various downstream targets, leading to a reduction in intracellular Ca²⁺ and a decrease in the Ca²⁺ sensitivity of the contractile proteins, ultimately causing vasodilation.[2][4]
This document outlines the protocols for evaluating the smooth muscle relaxant properties of a novel test compound using isolated rat thoracic aorta rings, a standard ex vivo model for such studies.
Data Presentation: Hypothetical Relaxant Effect of Test Compound on Rat Aortic Rings
The relaxant effects of the test compound and a standard positive control are typically quantified by determining their EC₅₀ values (the concentration of the compound that produces 50% of the maximal response).[5][6] The following table presents hypothetical data for the relaxation of phenylephrine-pre-contracted rat aortic rings.
| Compound | Agonist (Pre-contraction) | EC₅₀ (µM) | Maximal Relaxation (%) |
| Test Compound | Phenylephrine (B352888) (1 µM) | 1.2 | 95 ± 5 |
| Isoproterenol (B85558) (Positive Control) | Phenylephrine (1 µM) | 0.05 | 98 ± 3 |
| Sodium Nitroprusside (Positive Control) | Phenylephrine (1 µM) | 0.01 | 100 ± 2 |
Experimental Protocols
Preparation of Isolated Rat Thoracic Aortic Rings
This protocol describes the dissection and mounting of rat thoracic aortic rings for isometric tension recording.[7]
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Dissection microscope
-
Fine surgical scissors and forceps
-
Organ bath system with isometric force transducers[8]
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Euthanize the rat using an approved method.
-
Perform a thoracotomy to expose the thoracic aorta.
-
Carefully excise the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove the surrounding connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. The rings are suspended between two stainless steel hooks, one fixed to the bottom of the chamber and the other connected to an isometric force transducer.
Isometric Tension Recording and Viability Check
This protocol details the procedure for recording changes in vascular tone.
Procedure:
-
Equilibrate the mounted aortic rings for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, check the viability of the aortic rings by inducing a contraction with 60 mM KCl. A robust contractile response indicates healthy tissue.
-
Wash the rings with Krebs-Henseleit solution to return to the baseline tension.
-
To assess the integrity of the endothelium, induce a submaximal contraction with phenylephrine (1 µM).
-
Once the contraction has stabilized, add acetylcholine (B1216132) (10 µM). A relaxation of more than 70% indicates an intact endothelium. For studies on endothelium-independent relaxation, the endothelium can be mechanically removed by gently rubbing the intimal surface of the ring.
Evaluation of Smooth Muscle Relaxant Effect
This protocol describes how to generate a cumulative concentration-response curve to determine the relaxant potency of the test compound.
Procedure:
-
After the viability checks and a washout period, induce a sustained contraction in the aortic rings with a single dose of a contractile agent, typically phenylephrine (1 µM) or KCl (60 mM).
-
Once the contraction reaches a stable plateau, add the test compound in a cumulative manner, increasing the concentration in a stepwise logarithmic fashion (e.g., 1 nM to 100 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the initial pre-contraction induced by phenylephrine or KCl.
-
A standard relaxant agent, such as isoproterenol (for β-adrenergic receptor-mediated relaxation) or sodium nitroprusside (a nitric oxide donor), should be used as a positive control in a separate set of experiments.[9]
Data Analysis
-
The relaxant responses are expressed as a percentage decrease from the maximal contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the logarithm of the test compound's concentration to obtain a concentration-response curve.
-
Calculate the EC₅₀ value from the concentration-response curve using non-linear regression analysis.[10][11]
Visualizations
Signaling Pathway for Smooth Muscle Relaxation
Caption: cAMP-mediated signaling pathway for smooth muscle relaxation.
Experimental Workflow for Assessing Smooth Muscle Relaxants
Caption: Experimental workflow for evaluating a smooth muscle relaxant.
References
- 1. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 2. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Explain what is EC50? [synapse.patsnap.com]
- 6. graphpad.com [graphpad.com]
- 7. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Vascular Tension [bio-protocol.org]
- 9. Characteristics to consider when selecting a positive control material for an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. A simple and accurate mathematical method for calculation of the EC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Smooth Muscle Relaxation Studies
Topic: Evaluation of a Novel Compound (e.g., Pyrophendane) for Smooth Muscle Relaxation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note and protocols provide a general framework for studying the smooth muscle relaxant effects of a test compound. The specific compound "this compound" is used as a placeholder, and the quantitative data presented is hypothetical for illustrative purposes.
Introduction
The relaxation of smooth muscle is a critical physiological process, and compounds that modulate this process are of significant interest in drug discovery for conditions such as hypertension, asthma, and gastrointestinal disorders. The contractile state of vascular smooth muscle is primarily regulated by the intracellular calcium concentration ([Ca²⁺]c) and the calcium sensitivity of the contractile machinery. An increase in intracellular Ca²⁺ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and subsequent muscle contraction. Conversely, a decrease in intracellular Ca²⁺ or desensitization of the contractile apparatus to Ca²⁺ results in relaxation.
Two major signaling pathways that mediate smooth muscle relaxation are the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) pathways.[1][2] Agonists that increase intracellular cAMP or cGMP levels activate protein kinase A (PKA) and protein kinase G (PKG), respectively.[3][4] These kinases phosphorylate various downstream targets, leading to a reduction in intracellular Ca²⁺ and a decrease in the Ca²⁺ sensitivity of the contractile proteins, ultimately causing vasodilation.[2][4]
This document outlines the protocols for evaluating the smooth muscle relaxant properties of a novel test compound using isolated rat thoracic aorta rings, a standard ex vivo model for such studies.
Data Presentation: Hypothetical Relaxant Effect of Test Compound on Rat Aortic Rings
The relaxant effects of the test compound and a standard positive control are typically quantified by determining their EC₅₀ values (the concentration of the compound that produces 50% of the maximal response).[5][6] The following table presents hypothetical data for the relaxation of phenylephrine-pre-contracted rat aortic rings.
| Compound | Agonist (Pre-contraction) | EC₅₀ (µM) | Maximal Relaxation (%) |
| Test Compound | Phenylephrine (1 µM) | 1.2 | 95 ± 5 |
| Isoproterenol (Positive Control) | Phenylephrine (1 µM) | 0.05 | 98 ± 3 |
| Sodium Nitroprusside (Positive Control) | Phenylephrine (1 µM) | 0.01 | 100 ± 2 |
Experimental Protocols
Preparation of Isolated Rat Thoracic Aortic Rings
This protocol describes the dissection and mounting of rat thoracic aortic rings for isometric tension recording.[7]
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Dissection microscope
-
Fine surgical scissors and forceps
-
Organ bath system with isometric force transducers[8]
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Euthanize the rat using an approved method.
-
Perform a thoracotomy to expose the thoracic aorta.
-
Carefully excise the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove the surrounding connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. The rings are suspended between two stainless steel hooks, one fixed to the bottom of the chamber and the other connected to an isometric force transducer.
Isometric Tension Recording and Viability Check
This protocol details the procedure for recording changes in vascular tone.
Procedure:
-
Equilibrate the mounted aortic rings for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, check the viability of the aortic rings by inducing a contraction with 60 mM KCl. A robust contractile response indicates healthy tissue.
-
Wash the rings with Krebs-Henseleit solution to return to the baseline tension.
-
To assess the integrity of the endothelium, induce a submaximal contraction with phenylephrine (1 µM).
-
Once the contraction has stabilized, add acetylcholine (10 µM). A relaxation of more than 70% indicates an intact endothelium. For studies on endothelium-independent relaxation, the endothelium can be mechanically removed by gently rubbing the intimal surface of the ring.
Evaluation of Smooth Muscle Relaxant Effect
This protocol describes how to generate a cumulative concentration-response curve to determine the relaxant potency of the test compound.
Procedure:
-
After the viability checks and a washout period, induce a sustained contraction in the aortic rings with a single dose of a contractile agent, typically phenylephrine (1 µM) or KCl (60 mM).
-
Once the contraction reaches a stable plateau, add the test compound in a cumulative manner, increasing the concentration in a stepwise logarithmic fashion (e.g., 1 nM to 100 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the initial pre-contraction induced by phenylephrine or KCl.
-
A standard relaxant agent, such as isoproterenol (for β-adrenergic receptor-mediated relaxation) or sodium nitroprusside (a nitric oxide donor), should be used as a positive control in a separate set of experiments.[9]
Data Analysis
-
The relaxant responses are expressed as a percentage decrease from the maximal contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the logarithm of the test compound's concentration to obtain a concentration-response curve.
-
Calculate the EC₅₀ value from the concentration-response curve using non-linear regression analysis.[10][11]
Visualizations
Signaling Pathway for Smooth Muscle Relaxation
Caption: cAMP-mediated signaling pathway for smooth muscle relaxation.
Experimental Workflow for Assessing Smooth Muscle Relaxants
Caption: Experimental workflow for evaluating a smooth muscle relaxant.
References
- 1. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 2. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Explain what is EC50? [synapse.patsnap.com]
- 6. graphpad.com [graphpad.com]
- 7. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Vascular Tension [bio-protocol.org]
- 9. Characteristics to consider when selecting a positive control material for an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. A simple and accurate mathematical method for calculation of the EC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrophendane (Research Grade)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane is an antispasmodic agent available for research purposes.[1][2] Antispasmodic agents are utilized to alleviate cramping, spasms, and involuntary movements of smooth muscle, particularly in the gastrointestinal tract. This document provides an overview of the potential applications and experimental protocols for the investigation of research-grade this compound. Due to the limited publicly available data specific to this compound, this document combines general knowledge of antispasmodic drug action with established experimental methodologies to guide researchers in their study of this compound.
Mechanism of Action
The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, based on its classification as an antispasmodic, it is hypothesized to function through one or more of the following mechanisms common to this drug class:
-
Anticholinergic Activity: Many antispasmodic drugs act as antagonists at muscarinic acetylcholine (B1216132) receptors on smooth muscle cells. By blocking the action of acetylcholine, a neurotransmitter that stimulates muscle contraction, these agents induce muscle relaxation.
-
Calcium Channel Blockade: The influx of extracellular calcium ions (Ca2+) is a critical step in the initiation of smooth muscle contraction. Some antispasmodics directly block L-type calcium channels, thereby inhibiting this influx and preventing contraction.
Further research is required to definitively elucidate the specific molecular targets and signaling pathways modulated by this compound.
Applications
Research-grade this compound can be utilized in a variety of in vitro and in vivo studies to:
-
Investigate its potential as a therapeutic agent for disorders characterized by smooth muscle hypermotility, such as irritable bowel syndrome (IBS).
-
Elucidate the fundamental physiological and pharmacological mechanisms of smooth muscle contraction and relaxation.
-
Serve as a reference compound in the screening and development of novel antispasmodic drugs.
-
Explore its effects on other smooth muscle-containing tissues, such as the bladder, uterus, and airways.
Quantitative Data
Disclaimer: The following quantitative data is illustrative and based on typical values for antispasmodic agents. Researchers must determine the specific potency of this compound through their own experimentation.
The efficacy of an antispasmodic agent is often quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in functional assays. Below is a sample data table illustrating how the potency of this compound could be presented.
| Assay | Tissue Preparation | Spasmogen | Parameter Measured | Illustrative IC50/EC50 (µM) |
| In vitro Smooth Muscle Relaxation | Isolated guinea pig ileum | Acetylcholine (1 µM) | Inhibition of contraction | 1.5 |
| In vitro Smooth Muscle Relaxation | Isolated rabbit jejunum | Potassium Chloride (60 mM) | Inhibition of contraction | 5.2 |
| Calcium Influx Assay | Cultured smooth muscle cells | Carbachol (10 µM) | Inhibition of Ca2+ influx | 3.8 |
Experimental Protocols
Protocol 1: Evaluation of Antispasmodic Activity in Isolated Guinea Pig Ileum
This protocol describes an in vitro method to assess the relaxant effect of this compound on pre-contracted intestinal smooth muscle.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acetylcholine (ACh) stock solution (e.g., 1 mM in distilled water)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize the guinea pig according to approved institutional animal care and use committee protocols.
-
Isolate a segment of the terminal ileum (approximately 2-3 cm in length).
-
Mount the ileum segment vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Induce a stable contraction by adding a submaximal concentration of acetylcholine (e.g., 1 µM) to the organ bath.
-
Once the contraction has reached a plateau, add cumulative concentrations of this compound to the bath at regular intervals (e.g., every 5 minutes).
-
Record the relaxant response as a percentage of the initial ACh-induced contraction.
-
Generate a concentration-response curve and calculate the IC50 value for this compound.
Expected Results:
This compound is expected to produce a concentration-dependent relaxation of the acetylcholine-induced contraction in the isolated guinea pig ileum.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway for an antispasmodic agent and a general experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway for an antispasmodic agent like this compound.
Caption: General experimental workflow for evaluating the antispasmodic activity of this compound.
References
Application Notes and Protocols: Pyrophendane (Research Grade)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane is an antispasmodic agent available for research purposes.[1][2] Antispasmodic agents are utilized to alleviate cramping, spasms, and involuntary movements of smooth muscle, particularly in the gastrointestinal tract. This document provides an overview of the potential applications and experimental protocols for the investigation of research-grade this compound. Due to the limited publicly available data specific to this compound, this document combines general knowledge of antispasmodic drug action with established experimental methodologies to guide researchers in their study of this compound.
Mechanism of Action
The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, based on its classification as an antispasmodic, it is hypothesized to function through one or more of the following mechanisms common to this drug class:
-
Anticholinergic Activity: Many antispasmodic drugs act as antagonists at muscarinic acetylcholine (B1216132) receptors on smooth muscle cells. By blocking the action of acetylcholine, a neurotransmitter that stimulates muscle contraction, these agents induce muscle relaxation.
-
Calcium Channel Blockade: The influx of extracellular calcium ions (Ca2+) is a critical step in the initiation of smooth muscle contraction. Some antispasmodics directly block L-type calcium channels, thereby inhibiting this influx and preventing contraction.
Further research is required to definitively elucidate the specific molecular targets and signaling pathways modulated by this compound.
Applications
Research-grade this compound can be utilized in a variety of in vitro and in vivo studies to:
-
Investigate its potential as a therapeutic agent for disorders characterized by smooth muscle hypermotility, such as irritable bowel syndrome (IBS).
-
Elucidate the fundamental physiological and pharmacological mechanisms of smooth muscle contraction and relaxation.
-
Serve as a reference compound in the screening and development of novel antispasmodic drugs.
-
Explore its effects on other smooth muscle-containing tissues, such as the bladder, uterus, and airways.
Quantitative Data
Disclaimer: The following quantitative data is illustrative and based on typical values for antispasmodic agents. Researchers must determine the specific potency of this compound through their own experimentation.
The efficacy of an antispasmodic agent is often quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in functional assays. Below is a sample data table illustrating how the potency of this compound could be presented.
| Assay | Tissue Preparation | Spasmogen | Parameter Measured | Illustrative IC50/EC50 (µM) |
| In vitro Smooth Muscle Relaxation | Isolated guinea pig ileum | Acetylcholine (1 µM) | Inhibition of contraction | 1.5 |
| In vitro Smooth Muscle Relaxation | Isolated rabbit jejunum | Potassium Chloride (60 mM) | Inhibition of contraction | 5.2 |
| Calcium Influx Assay | Cultured smooth muscle cells | Carbachol (10 µM) | Inhibition of Ca2+ influx | 3.8 |
Experimental Protocols
Protocol 1: Evaluation of Antispasmodic Activity in Isolated Guinea Pig Ileum
This protocol describes an in vitro method to assess the relaxant effect of this compound on pre-contracted intestinal smooth muscle.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acetylcholine (ACh) stock solution (e.g., 1 mM in distilled water)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize the guinea pig according to approved institutional animal care and use committee protocols.
-
Isolate a segment of the terminal ileum (approximately 2-3 cm in length).
-
Mount the ileum segment vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Induce a stable contraction by adding a submaximal concentration of acetylcholine (e.g., 1 µM) to the organ bath.
-
Once the contraction has reached a plateau, add cumulative concentrations of this compound to the bath at regular intervals (e.g., every 5 minutes).
-
Record the relaxant response as a percentage of the initial ACh-induced contraction.
-
Generate a concentration-response curve and calculate the IC50 value for this compound.
Expected Results:
This compound is expected to produce a concentration-dependent relaxation of the acetylcholine-induced contraction in the isolated guinea pig ileum.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway for an antispasmodic agent and a general experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway for an antispasmodic agent like this compound.
Caption: General experimental workflow for evaluating the antispasmodic activity of this compound.
References
Application Notes and Protocols: Pyrophendane (Research Grade)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane is an antispasmodic agent available for research purposes.[1][2] Antispasmodic agents are utilized to alleviate cramping, spasms, and involuntary movements of smooth muscle, particularly in the gastrointestinal tract. This document provides an overview of the potential applications and experimental protocols for the investigation of research-grade this compound. Due to the limited publicly available data specific to this compound, this document combines general knowledge of antispasmodic drug action with established experimental methodologies to guide researchers in their study of this compound.
Mechanism of Action
The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, based on its classification as an antispasmodic, it is hypothesized to function through one or more of the following mechanisms common to this drug class:
-
Anticholinergic Activity: Many antispasmodic drugs act as antagonists at muscarinic acetylcholine receptors on smooth muscle cells. By blocking the action of acetylcholine, a neurotransmitter that stimulates muscle contraction, these agents induce muscle relaxation.
-
Calcium Channel Blockade: The influx of extracellular calcium ions (Ca2+) is a critical step in the initiation of smooth muscle contraction. Some antispasmodics directly block L-type calcium channels, thereby inhibiting this influx and preventing contraction.
Further research is required to definitively elucidate the specific molecular targets and signaling pathways modulated by this compound.
Applications
Research-grade this compound can be utilized in a variety of in vitro and in vivo studies to:
-
Investigate its potential as a therapeutic agent for disorders characterized by smooth muscle hypermotility, such as irritable bowel syndrome (IBS).
-
Elucidate the fundamental physiological and pharmacological mechanisms of smooth muscle contraction and relaxation.
-
Serve as a reference compound in the screening and development of novel antispasmodic drugs.
-
Explore its effects on other smooth muscle-containing tissues, such as the bladder, uterus, and airways.
Quantitative Data
Disclaimer: The following quantitative data is illustrative and based on typical values for antispasmodic agents. Researchers must determine the specific potency of this compound through their own experimentation.
The efficacy of an antispasmodic agent is often quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in functional assays. Below is a sample data table illustrating how the potency of this compound could be presented.
| Assay | Tissue Preparation | Spasmogen | Parameter Measured | Illustrative IC50/EC50 (µM) |
| In vitro Smooth Muscle Relaxation | Isolated guinea pig ileum | Acetylcholine (1 µM) | Inhibition of contraction | 1.5 |
| In vitro Smooth Muscle Relaxation | Isolated rabbit jejunum | Potassium Chloride (60 mM) | Inhibition of contraction | 5.2 |
| Calcium Influx Assay | Cultured smooth muscle cells | Carbachol (10 µM) | Inhibition of Ca2+ influx | 3.8 |
Experimental Protocols
Protocol 1: Evaluation of Antispasmodic Activity in Isolated Guinea Pig Ileum
This protocol describes an in vitro method to assess the relaxant effect of this compound on pre-contracted intestinal smooth muscle.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acetylcholine (ACh) stock solution (e.g., 1 mM in distilled water)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize the guinea pig according to approved institutional animal care and use committee protocols.
-
Isolate a segment of the terminal ileum (approximately 2-3 cm in length).
-
Mount the ileum segment vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Induce a stable contraction by adding a submaximal concentration of acetylcholine (e.g., 1 µM) to the organ bath.
-
Once the contraction has reached a plateau, add cumulative concentrations of this compound to the bath at regular intervals (e.g., every 5 minutes).
-
Record the relaxant response as a percentage of the initial ACh-induced contraction.
-
Generate a concentration-response curve and calculate the IC50 value for this compound.
Expected Results:
This compound is expected to produce a concentration-dependent relaxation of the acetylcholine-induced contraction in the isolated guinea pig ileum.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway for an antispasmodic agent and a general experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway for an antispasmodic agent like this compound.
Caption: General experimental workflow for evaluating the antispasmodic activity of this compound.
References
Application Notes and Protocols for Pyrophendane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane is a chemical compound with the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine. Due to the limited availability of public data, these notes provide the known information on its storage and outline a general protocol for the safe handling of a research chemical with uncharacterized properties.
Physicochemical Data and Storage Guidelines
The available data for this compound is summarized in the table below. Researchers should note the limited scope of this information and take a conservative approach to its handling and storage.
| Property | Value | Source |
| CAS Number | 7009-69-0 | Public chemical databases |
| IUPAC Name | 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine | Public chemical databases |
| Molecular Formula | C₂₁H₂₅N | Public chemical databases |
| Shipping | Shipped as a non-hazardous chemical at ambient temperature. | Commercial supplier data |
| Short-Term Storage | 0 – 4 °C in a dry, dark environment (days to weeks). | Commercial supplier data |
| Long-Term Storage | -20 °C in a dry, dark environment (months to years). | Commercial supplier data |
General Handling and Safety Protocols
In the absence of a specific Safety Data Sheet, this compound must be treated as a potentially hazardous substance. The following protocols are based on standard best practices for handling novel or uncharacterized chemicals in a research laboratory.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment should be performed before handling this compound. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: All handling of solid or volatile forms of this compound should be conducted in a certified chemical fume hood to avoid inhalation.
Engineering Controls
-
Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
General Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of a research chemical with unknown properties, such as this compound.
Experimental Protocols
No specific experimental protocols for the use of this compound were identified in the public domain. Researchers developing protocols involving this compound should proceed with small-scale experiments initially to assess its properties and potential reactivity. All experimental setups should be designed to contain any potential spills or releases.
Spill and Emergency Procedures
In the event of a spill or exposure, follow these general guidelines:
-
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If safe to do so, contain the spill using appropriate absorbent materials.
-
Clean the area following institutional guidelines for hazardous waste.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
Seek medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Note: Always have emergency contact information readily available in the laboratory.
Application Notes and Protocols for Pyrophendane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane is a chemical compound with the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine. Due to the limited availability of public data, these notes provide the known information on its storage and outline a general protocol for the safe handling of a research chemical with uncharacterized properties.
Physicochemical Data and Storage Guidelines
The available data for this compound is summarized in the table below. Researchers should note the limited scope of this information and take a conservative approach to its handling and storage.
| Property | Value | Source |
| CAS Number | 7009-69-0 | Public chemical databases |
| IUPAC Name | 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine | Public chemical databases |
| Molecular Formula | C₂₁H₂₅N | Public chemical databases |
| Shipping | Shipped as a non-hazardous chemical at ambient temperature. | Commercial supplier data |
| Short-Term Storage | 0 – 4 °C in a dry, dark environment (days to weeks). | Commercial supplier data |
| Long-Term Storage | -20 °C in a dry, dark environment (months to years). | Commercial supplier data |
General Handling and Safety Protocols
In the absence of a specific Safety Data Sheet, this compound must be treated as a potentially hazardous substance. The following protocols are based on standard best practices for handling novel or uncharacterized chemicals in a research laboratory.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment should be performed before handling this compound. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: All handling of solid or volatile forms of this compound should be conducted in a certified chemical fume hood to avoid inhalation.
Engineering Controls
-
Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
General Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of a research chemical with unknown properties, such as this compound.
Experimental Protocols
No specific experimental protocols for the use of this compound were identified in the public domain. Researchers developing protocols involving this compound should proceed with small-scale experiments initially to assess its properties and potential reactivity. All experimental setups should be designed to contain any potential spills or releases.
Spill and Emergency Procedures
In the event of a spill or exposure, follow these general guidelines:
-
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If safe to do so, contain the spill using appropriate absorbent materials.
-
Clean the area following institutional guidelines for hazardous waste.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
Seek medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Note: Always have emergency contact information readily available in the laboratory.
Application Notes and Protocols for Pyrophendane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane is a chemical compound with the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine. Due to the limited availability of public data, these notes provide the known information on its storage and outline a general protocol for the safe handling of a research chemical with uncharacterized properties.
Physicochemical Data and Storage Guidelines
The available data for this compound is summarized in the table below. Researchers should note the limited scope of this information and take a conservative approach to its handling and storage.
| Property | Value | Source |
| CAS Number | 7009-69-0 | Public chemical databases |
| IUPAC Name | 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine | Public chemical databases |
| Molecular Formula | C₂₁H₂₅N | Public chemical databases |
| Shipping | Shipped as a non-hazardous chemical at ambient temperature. | Commercial supplier data |
| Short-Term Storage | 0 – 4 °C in a dry, dark environment (days to weeks). | Commercial supplier data |
| Long-Term Storage | -20 °C in a dry, dark environment (months to years). | Commercial supplier data |
General Handling and Safety Protocols
In the absence of a specific Safety Data Sheet, this compound must be treated as a potentially hazardous substance. The following protocols are based on standard best practices for handling novel or uncharacterized chemicals in a research laboratory.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment should be performed before handling this compound. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: All handling of solid or volatile forms of this compound should be conducted in a certified chemical fume hood to avoid inhalation.
Engineering Controls
-
Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
General Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of a research chemical with unknown properties, such as this compound.
Experimental Protocols
No specific experimental protocols for the use of this compound were identified in the public domain. Researchers developing protocols involving this compound should proceed with small-scale experiments initially to assess its properties and potential reactivity. All experimental setups should be designed to contain any potential spills or releases.
Spill and Emergency Procedures
In the event of a spill or exposure, follow these general guidelines:
-
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If safe to do so, contain the spill using appropriate absorbent materials.
-
Clean the area following institutional guidelines for hazardous waste.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
Seek medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Note: Always have emergency contact information readily available in the laboratory.
Pyrophendane: Application and Protocols for High-Throughput Screening
Introduction
Pyrophendane, identified by its CAS number 7009-69-0 and IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine, is classified as an antispasmodic agent.[1][2] While its primary classification points towards its potential effects on smooth muscle contraction, its broader pharmacological profile and suitability for high-throughput screening (HTS) in drug discovery campaigns remain largely unexplored in publicly available scientific literature. This document aims to provide a foundational guide for researchers, scientists, and drug development professionals interested in investigating the potential of this compound through HTS methodologies. Given the limited specific data on this compound, the following sections will outline generalizable protocols and application notes relevant to the screening of compounds with potential activity at monoamine transporters, a plausible area of investigation given its chemical structure, and for antispasmodic activity.
I. Data Presentation
Currently, there is a notable absence of publicly available quantitative data regarding this compound's binding affinities, potency (IC50/EC50), or efficacy in various assays. To facilitate future research and data comparison, the following table structures are proposed for organizing experimental findings.
Table 1: Monoamine Transporter Binding Affinity of this compound
| Transporter | Radioligand | Kᵢ (nM) | Assay Conditions (e.g., cell line, temperature) | Reference |
| Dopamine (B1211576) Transporter (DAT) | ||||
| Norepinephrine (B1679862) Transporter (NET) | ||||
| Serotonin (B10506) Transporter (SERT) |
Table 2: Functional Activity of this compound on Monoamine Transporter Uptake
| Transporter | Substrate | IC₅₀ (nM) | Assay Type (e.g., fluorescence, radioactivity) | Cell Line | Reference |
| Dopamine Transporter (DAT) | |||||
| Norepinephrine Transporter (NET) | |||||
| Serotonin Transporter (SERT) |
Table 3: Antispasmodic Activity of this compound in High-Throughput Screening
| Assay Type | Agonist | EC₅₀ / IC₅₀ (µM) | Tissue/Cell Model | Detection Method | Reference |
| Calcium Flux | |||||
| Muscle Contraction |
II. Experimental Protocols
The following are generalized protocols that can be adapted for the high-throughput screening of this compound to elucidate its mechanism of action and identify potential therapeutic applications.
A. Protocol 1: Competitive Radioligand Binding Assay for Monoamine Transporters
This protocol is designed to determine the binding affinity of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
1. Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and microplate scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-labeled inhibitor (for non-specific binding).
-
50 µL of this compound dilution or vehicle control.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of cell membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Harvest the membranes by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for this compound using competitive binding analysis software.
B. Protocol 2: Fluorescent-Based Neurotransmitter Uptake Assay
This protocol measures the functional inhibition of monoamine transporters by this compound in a high-throughput format.
1. Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT, seeded in 96- or 384-well black, clear-bottom plates.
-
Fluorescent transporter substrate (e.g., ASP+).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Known transporter inhibitors for positive controls (e.g., GBR 12909, Desipramine, Fluoxetine).
-
Fluorescence microplate reader.
2. Procedure:
-
Seed cells and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Wash the cell plates with assay buffer.
-
Add the compound dilutions or vehicle control to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Add the fluorescent substrate (e.g., ASP+) to all wells to initiate uptake.
-
Incubate for a predetermined optimal time (e.g., 10-30 minutes) at 37°C.
-
Stop the uptake by washing the cells with ice-cold assay buffer.
-
Measure the intracellular fluorescence using a bottom-reading fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the percent inhibition of uptake for each concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
III. Visualization of Potential Signaling Pathways and Workflows
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the investigation of this compound.
Caption: High-Throughput Screening Workflow for this compound.
Caption: Hypothetical Mechanism of Monoamine Transporter Inhibition.
Disclaimer: The information provided in these application notes and protocols is intended for research purposes only. Due to the limited publicly available data on this compound, the proposed experimental designs are based on general principles of high-throughput screening for compounds with potential activity at monoamine transporters and as antispasmodics. Researchers should conduct thorough literature reviews for any new information on this compound and perform appropriate validation and optimization of these protocols for their specific experimental conditions.
References
Pyrophendane: Application and Protocols for High-Throughput Screening
Introduction
Pyrophendane, identified by its CAS number 7009-69-0 and IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine, is classified as an antispasmodic agent.[1][2] While its primary classification points towards its potential effects on smooth muscle contraction, its broader pharmacological profile and suitability for high-throughput screening (HTS) in drug discovery campaigns remain largely unexplored in publicly available scientific literature. This document aims to provide a foundational guide for researchers, scientists, and drug development professionals interested in investigating the potential of this compound through HTS methodologies. Given the limited specific data on this compound, the following sections will outline generalizable protocols and application notes relevant to the screening of compounds with potential activity at monoamine transporters, a plausible area of investigation given its chemical structure, and for antispasmodic activity.
I. Data Presentation
Currently, there is a notable absence of publicly available quantitative data regarding this compound's binding affinities, potency (IC50/EC50), or efficacy in various assays. To facilitate future research and data comparison, the following table structures are proposed for organizing experimental findings.
Table 1: Monoamine Transporter Binding Affinity of this compound
| Transporter | Radioligand | Kᵢ (nM) | Assay Conditions (e.g., cell line, temperature) | Reference |
| Dopamine (B1211576) Transporter (DAT) | ||||
| Norepinephrine (B1679862) Transporter (NET) | ||||
| Serotonin (B10506) Transporter (SERT) |
Table 2: Functional Activity of this compound on Monoamine Transporter Uptake
| Transporter | Substrate | IC₅₀ (nM) | Assay Type (e.g., fluorescence, radioactivity) | Cell Line | Reference |
| Dopamine Transporter (DAT) | |||||
| Norepinephrine Transporter (NET) | |||||
| Serotonin Transporter (SERT) |
Table 3: Antispasmodic Activity of this compound in High-Throughput Screening
| Assay Type | Agonist | EC₅₀ / IC₅₀ (µM) | Tissue/Cell Model | Detection Method | Reference |
| Calcium Flux | |||||
| Muscle Contraction |
II. Experimental Protocols
The following are generalized protocols that can be adapted for the high-throughput screening of this compound to elucidate its mechanism of action and identify potential therapeutic applications.
A. Protocol 1: Competitive Radioligand Binding Assay for Monoamine Transporters
This protocol is designed to determine the binding affinity of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
1. Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and microplate scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-labeled inhibitor (for non-specific binding).
-
50 µL of this compound dilution or vehicle control.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of cell membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Harvest the membranes by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for this compound using competitive binding analysis software.
B. Protocol 2: Fluorescent-Based Neurotransmitter Uptake Assay
This protocol measures the functional inhibition of monoamine transporters by this compound in a high-throughput format.
1. Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT, seeded in 96- or 384-well black, clear-bottom plates.
-
Fluorescent transporter substrate (e.g., ASP+).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Known transporter inhibitors for positive controls (e.g., GBR 12909, Desipramine, Fluoxetine).
-
Fluorescence microplate reader.
2. Procedure:
-
Seed cells and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Wash the cell plates with assay buffer.
-
Add the compound dilutions or vehicle control to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Add the fluorescent substrate (e.g., ASP+) to all wells to initiate uptake.
-
Incubate for a predetermined optimal time (e.g., 10-30 minutes) at 37°C.
-
Stop the uptake by washing the cells with ice-cold assay buffer.
-
Measure the intracellular fluorescence using a bottom-reading fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the percent inhibition of uptake for each concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
III. Visualization of Potential Signaling Pathways and Workflows
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the investigation of this compound.
Caption: High-Throughput Screening Workflow for this compound.
Caption: Hypothetical Mechanism of Monoamine Transporter Inhibition.
Disclaimer: The information provided in these application notes and protocols is intended for research purposes only. Due to the limited publicly available data on this compound, the proposed experimental designs are based on general principles of high-throughput screening for compounds with potential activity at monoamine transporters and as antispasmodics. Researchers should conduct thorough literature reviews for any new information on this compound and perform appropriate validation and optimization of these protocols for their specific experimental conditions.
References
Pyrophendane: Application and Protocols for High-Throughput Screening
Introduction
Pyrophendane, identified by its CAS number 7009-69-0 and IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine, is classified as an antispasmodic agent.[1][2] While its primary classification points towards its potential effects on smooth muscle contraction, its broader pharmacological profile and suitability for high-throughput screening (HTS) in drug discovery campaigns remain largely unexplored in publicly available scientific literature. This document aims to provide a foundational guide for researchers, scientists, and drug development professionals interested in investigating the potential of this compound through HTS methodologies. Given the limited specific data on this compound, the following sections will outline generalizable protocols and application notes relevant to the screening of compounds with potential activity at monoamine transporters, a plausible area of investigation given its chemical structure, and for antispasmodic activity.
I. Data Presentation
Currently, there is a notable absence of publicly available quantitative data regarding this compound's binding affinities, potency (IC50/EC50), or efficacy in various assays. To facilitate future research and data comparison, the following table structures are proposed for organizing experimental findings.
Table 1: Monoamine Transporter Binding Affinity of this compound
| Transporter | Radioligand | Kᵢ (nM) | Assay Conditions (e.g., cell line, temperature) | Reference |
| Dopamine Transporter (DAT) | ||||
| Norepinephrine Transporter (NET) | ||||
| Serotonin Transporter (SERT) |
Table 2: Functional Activity of this compound on Monoamine Transporter Uptake
| Transporter | Substrate | IC₅₀ (nM) | Assay Type (e.g., fluorescence, radioactivity) | Cell Line | Reference |
| Dopamine Transporter (DAT) | |||||
| Norepinephrine Transporter (NET) | |||||
| Serotonin Transporter (SERT) |
Table 3: Antispasmodic Activity of this compound in High-Throughput Screening
| Assay Type | Agonist | EC₅₀ / IC₅₀ (µM) | Tissue/Cell Model | Detection Method | Reference |
| Calcium Flux | |||||
| Muscle Contraction |
II. Experimental Protocols
The following are generalized protocols that can be adapted for the high-throughput screening of this compound to elucidate its mechanism of action and identify potential therapeutic applications.
A. Protocol 1: Competitive Radioligand Binding Assay for Monoamine Transporters
This protocol is designed to determine the binding affinity of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
1. Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and microplate scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-labeled inhibitor (for non-specific binding).
-
50 µL of this compound dilution or vehicle control.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of cell membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Harvest the membranes by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for this compound using competitive binding analysis software.
B. Protocol 2: Fluorescent-Based Neurotransmitter Uptake Assay
This protocol measures the functional inhibition of monoamine transporters by this compound in a high-throughput format.
1. Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT, seeded in 96- or 384-well black, clear-bottom plates.
-
Fluorescent transporter substrate (e.g., ASP+).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Known transporter inhibitors for positive controls (e.g., GBR 12909, Desipramine, Fluoxetine).
-
Fluorescence microplate reader.
2. Procedure:
-
Seed cells and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Wash the cell plates with assay buffer.
-
Add the compound dilutions or vehicle control to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Add the fluorescent substrate (e.g., ASP+) to all wells to initiate uptake.
-
Incubate for a predetermined optimal time (e.g., 10-30 minutes) at 37°C.
-
Stop the uptake by washing the cells with ice-cold assay buffer.
-
Measure the intracellular fluorescence using a bottom-reading fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the percent inhibition of uptake for each concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
III. Visualization of Potential Signaling Pathways and Workflows
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the investigation of this compound.
Caption: High-Throughput Screening Workflow for this compound.
Caption: Hypothetical Mechanism of Monoamine Transporter Inhibition.
Disclaimer: The information provided in these application notes and protocols is intended for research purposes only. Due to the limited publicly available data on this compound, the proposed experimental designs are based on general principles of high-throughput screening for compounds with potential activity at monoamine transporters and as antispasmodics. Researchers should conduct thorough literature reviews for any new information on this compound and perform appropriate validation and optimization of these protocols for their specific experimental conditions.
References
Pyrophendane in Gastrointestinal Motility Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane is classified as an antispasmodic agent. Its chemical structure, 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine, features a pyrrolidine (B122466) ring, a common moiety in various biologically active compounds, including those with anticholinergic properties.[1][2][3][4] Antispasmodic agents are utilized to alleviate smooth muscle spasms, particularly in the gastrointestinal (GI) tract.[5][6][7] The mechanism of action for antispasmodics can vary, broadly falling into categories such as anticholinergic/antimuscarinic activity, calcium channel blockade, or direct smooth muscle relaxation.[5][8][9] Given its structural characteristics, this compound is hypothesized to act as a muscarinic receptor antagonist, thereby exerting its antispasmodic effects by inhibiting acetylcholine-induced smooth muscle contractions in the gut.[8][10]
These application notes provide a detailed overview of the potential use of this compound in in-vitro gastrointestinal motility research, including its hypothesized mechanism of action, protocols for its evaluation, and representative data presentation.
Hypothesized Mechanism of Action: Muscarinic Receptor Antagonism
Gastrointestinal smooth muscle contractility is significantly regulated by the parasympathetic nervous system, primarily through the release of acetylcholine (B1216132) (ACh).[10] ACh binds to muscarinic receptors (predominantly the M3 subtype on smooth muscle cells), initiating a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction.[11]
This compound, containing a 1-methyl-pyrrolidine structure similar to other known muscarinic antagonists, is proposed to act as a competitive antagonist at these muscarinic receptors. By binding to the receptors without activating them, this compound would prevent ACh from binding, thus inhibiting the downstream signaling pathway and leading to smooth muscle relaxation.[5][8]
Figure 1: Hypothesized signaling pathway of this compound's antagonism at the M3 muscarinic receptor on gastrointestinal smooth muscle cells.
Data Presentation
The following tables present hypothetical data from in-vitro experiments designed to characterize the antispasmodic activity of this compound.
Table 1: Inhibitory Effect of this compound on Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum
| This compound Concentration (µM) | Inhibition of ACh-induced Contraction (%) (Mean ± SEM) |
| 0.01 | 15.2 ± 2.1 |
| 0.1 | 48.9 ± 3.5 |
| 1 | 85.7 ± 2.8 |
| 10 | 98.1 ± 1.5 |
| 100 | 100.0 ± 0.0 |
This table summarizes the dose-dependent inhibitory effect of this compound on contractions induced by a submaximal concentration of acetylcholine.
Table 2: Pharmacological Parameters of this compound
| Parameter | Value (Hypothetical) | Description |
| IC50 | 0.12 µM | The concentration of this compound that produces 50% inhibition of the maximal acetylcholine-induced contraction. |
| pA2 | 7.5 | The negative logarithm of the molar concentration of the antagonist that necessitates doubling the agonist concentration to produce the same response. A measure of antagonist potency. |
This table provides key pharmacological parameters that quantify the potency of this compound as a competitive antagonist.
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Preparation for Organ Bath Studies
This protocol describes the standard procedure for isolating and preparing guinea pig ileum for in-vitro contractility studies.[6][9][10][12]
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Organ bath system with force-displacement transducer
-
Surgical instruments (scissors, forceps)
-
Suture thread
Procedure:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully dissect a segment of the terminal ileum (approximately 10-15 cm from the cecum).
-
Flush the lumen of the isolated ileum segment with fresh, aerated Tyrode's solution to remove intestinal contents.
-
Place the cleaned ileum segment in a petri dish containing continuously aerated Tyrode's solution.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie one end of a segment to a tissue holder and the other end to a force-displacement transducer using suture thread.
-
Mount the tissue segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.[13]
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.[6][10]
Figure 2: Workflow for the preparation of isolated guinea pig ileum for in-vitro organ bath studies.
Protocol 2: Evaluation of Antispasmodic (Anticholinergic) Activity of this compound
This protocol details the experimental procedure to determine the inhibitory effect of this compound on acetylcholine-induced contractions.[14][15][16]
Materials:
-
Prepared guinea pig ileum in organ bath (from Protocol 1)
-
Acetylcholine (ACh) stock solution
-
This compound stock solution (dissolved in an appropriate vehicle)
-
Data acquisition system (e.g., PowerLab)
Procedure:
-
Establish a cumulative concentration-response curve for acetylcholine:
-
Add increasing concentrations of ACh to the organ bath in a cumulative manner (e.g., 10⁻⁹ M to 10⁻³ M).
-
Record the contractile response for each concentration until a maximal response is achieved.
-
Wash the tissue extensively with Tyrode's solution and allow it to return to baseline.
-
-
Determine the inhibitory effect of this compound:
-
Add a submaximal concentration of ACh (e.g., EC₈₀ from the concentration-response curve) to the organ bath to induce a stable contraction.
-
Once the contraction is stable, add increasing concentrations of this compound to the bath in a cumulative manner.
-
Record the relaxation of the tissue at each this compound concentration.
-
-
Investigate competitive antagonism (Schild analysis):
-
Incubate a fresh tissue preparation with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes).
-
Generate a new cumulative concentration-response curve for ACh in the presence of this compound.
-
Repeat this process with at least two other concentrations of this compound.
-
A parallel rightward shift of the ACh concentration-response curve is indicative of competitive antagonism.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the ACh-induced contraction for each concentration of this compound.
-
Determine the IC50 value of this compound from the concentration-inhibition curve.
-
Perform a Schild regression analysis to calculate the pA2 value, which quantifies the potency of this compound as a competitive antagonist.
-
Figure 3: Experimental workflow for evaluating the anticholinergic activity of this compound.
Conclusion
While direct experimental data on this compound in gastrointestinal motility research is limited, its chemical structure strongly suggests a mechanism of action involving muscarinic receptor antagonism. The protocols outlined above provide a robust framework for researchers to investigate the antispasmodic properties of this compound and similar compounds. By employing these established in-vitro techniques, a comprehensive pharmacological profile of this compound can be generated, elucidating its potential as a therapeutic agent for disorders of gastrointestinal hypermotility. Further studies are warranted to confirm this hypothesized mechanism and to fully characterize its efficacy and selectivity.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Pyrrolizidine alkaloids: Actions on muscarinic receptors in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pyrrolizidine alkaloids: actions on muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 13. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 14. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 15. researchgate.net [researchgate.net]
- 16. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrophendane in Gastrointestinal Motility Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane is classified as an antispasmodic agent. Its chemical structure, 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine, features a pyrrolidine (B122466) ring, a common moiety in various biologically active compounds, including those with anticholinergic properties.[1][2][3][4] Antispasmodic agents are utilized to alleviate smooth muscle spasms, particularly in the gastrointestinal (GI) tract.[5][6][7] The mechanism of action for antispasmodics can vary, broadly falling into categories such as anticholinergic/antimuscarinic activity, calcium channel blockade, or direct smooth muscle relaxation.[5][8][9] Given its structural characteristics, this compound is hypothesized to act as a muscarinic receptor antagonist, thereby exerting its antispasmodic effects by inhibiting acetylcholine-induced smooth muscle contractions in the gut.[8][10]
These application notes provide a detailed overview of the potential use of this compound in in-vitro gastrointestinal motility research, including its hypothesized mechanism of action, protocols for its evaluation, and representative data presentation.
Hypothesized Mechanism of Action: Muscarinic Receptor Antagonism
Gastrointestinal smooth muscle contractility is significantly regulated by the parasympathetic nervous system, primarily through the release of acetylcholine (B1216132) (ACh).[10] ACh binds to muscarinic receptors (predominantly the M3 subtype on smooth muscle cells), initiating a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction.[11]
This compound, containing a 1-methyl-pyrrolidine structure similar to other known muscarinic antagonists, is proposed to act as a competitive antagonist at these muscarinic receptors. By binding to the receptors without activating them, this compound would prevent ACh from binding, thus inhibiting the downstream signaling pathway and leading to smooth muscle relaxation.[5][8]
Figure 1: Hypothesized signaling pathway of this compound's antagonism at the M3 muscarinic receptor on gastrointestinal smooth muscle cells.
Data Presentation
The following tables present hypothetical data from in-vitro experiments designed to characterize the antispasmodic activity of this compound.
Table 1: Inhibitory Effect of this compound on Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum
| This compound Concentration (µM) | Inhibition of ACh-induced Contraction (%) (Mean ± SEM) |
| 0.01 | 15.2 ± 2.1 |
| 0.1 | 48.9 ± 3.5 |
| 1 | 85.7 ± 2.8 |
| 10 | 98.1 ± 1.5 |
| 100 | 100.0 ± 0.0 |
This table summarizes the dose-dependent inhibitory effect of this compound on contractions induced by a submaximal concentration of acetylcholine.
Table 2: Pharmacological Parameters of this compound
| Parameter | Value (Hypothetical) | Description |
| IC50 | 0.12 µM | The concentration of this compound that produces 50% inhibition of the maximal acetylcholine-induced contraction. |
| pA2 | 7.5 | The negative logarithm of the molar concentration of the antagonist that necessitates doubling the agonist concentration to produce the same response. A measure of antagonist potency. |
This table provides key pharmacological parameters that quantify the potency of this compound as a competitive antagonist.
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Preparation for Organ Bath Studies
This protocol describes the standard procedure for isolating and preparing guinea pig ileum for in-vitro contractility studies.[6][9][10][12]
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Organ bath system with force-displacement transducer
-
Surgical instruments (scissors, forceps)
-
Suture thread
Procedure:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully dissect a segment of the terminal ileum (approximately 10-15 cm from the cecum).
-
Flush the lumen of the isolated ileum segment with fresh, aerated Tyrode's solution to remove intestinal contents.
-
Place the cleaned ileum segment in a petri dish containing continuously aerated Tyrode's solution.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie one end of a segment to a tissue holder and the other end to a force-displacement transducer using suture thread.
-
Mount the tissue segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.[13]
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.[6][10]
Figure 2: Workflow for the preparation of isolated guinea pig ileum for in-vitro organ bath studies.
Protocol 2: Evaluation of Antispasmodic (Anticholinergic) Activity of this compound
This protocol details the experimental procedure to determine the inhibitory effect of this compound on acetylcholine-induced contractions.[14][15][16]
Materials:
-
Prepared guinea pig ileum in organ bath (from Protocol 1)
-
Acetylcholine (ACh) stock solution
-
This compound stock solution (dissolved in an appropriate vehicle)
-
Data acquisition system (e.g., PowerLab)
Procedure:
-
Establish a cumulative concentration-response curve for acetylcholine:
-
Add increasing concentrations of ACh to the organ bath in a cumulative manner (e.g., 10⁻⁹ M to 10⁻³ M).
-
Record the contractile response for each concentration until a maximal response is achieved.
-
Wash the tissue extensively with Tyrode's solution and allow it to return to baseline.
-
-
Determine the inhibitory effect of this compound:
-
Add a submaximal concentration of ACh (e.g., EC₈₀ from the concentration-response curve) to the organ bath to induce a stable contraction.
-
Once the contraction is stable, add increasing concentrations of this compound to the bath in a cumulative manner.
-
Record the relaxation of the tissue at each this compound concentration.
-
-
Investigate competitive antagonism (Schild analysis):
-
Incubate a fresh tissue preparation with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes).
-
Generate a new cumulative concentration-response curve for ACh in the presence of this compound.
-
Repeat this process with at least two other concentrations of this compound.
-
A parallel rightward shift of the ACh concentration-response curve is indicative of competitive antagonism.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the ACh-induced contraction for each concentration of this compound.
-
Determine the IC50 value of this compound from the concentration-inhibition curve.
-
Perform a Schild regression analysis to calculate the pA2 value, which quantifies the potency of this compound as a competitive antagonist.
-
Figure 3: Experimental workflow for evaluating the anticholinergic activity of this compound.
Conclusion
While direct experimental data on this compound in gastrointestinal motility research is limited, its chemical structure strongly suggests a mechanism of action involving muscarinic receptor antagonism. The protocols outlined above provide a robust framework for researchers to investigate the antispasmodic properties of this compound and similar compounds. By employing these established in-vitro techniques, a comprehensive pharmacological profile of this compound can be generated, elucidating its potential as a therapeutic agent for disorders of gastrointestinal hypermotility. Further studies are warranted to confirm this hypothesized mechanism and to fully characterize its efficacy and selectivity.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Pyrrolizidine alkaloids: Actions on muscarinic receptors in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pyrrolizidine alkaloids: actions on muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 13. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 14. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 15. researchgate.net [researchgate.net]
- 16. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrophendane in Gastrointestinal Motility Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrophendane is classified as an antispasmodic agent. Its chemical structure, 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine, features a pyrrolidine ring, a common moiety in various biologically active compounds, including those with anticholinergic properties.[1][2][3][4] Antispasmodic agents are utilized to alleviate smooth muscle spasms, particularly in the gastrointestinal (GI) tract.[5][6][7] The mechanism of action for antispasmodics can vary, broadly falling into categories such as anticholinergic/antimuscarinic activity, calcium channel blockade, or direct smooth muscle relaxation.[5][8][9] Given its structural characteristics, this compound is hypothesized to act as a muscarinic receptor antagonist, thereby exerting its antispasmodic effects by inhibiting acetylcholine-induced smooth muscle contractions in the gut.[8][10]
These application notes provide a detailed overview of the potential use of this compound in in-vitro gastrointestinal motility research, including its hypothesized mechanism of action, protocols for its evaluation, and representative data presentation.
Hypothesized Mechanism of Action: Muscarinic Receptor Antagonism
Gastrointestinal smooth muscle contractility is significantly regulated by the parasympathetic nervous system, primarily through the release of acetylcholine (ACh).[10] ACh binds to muscarinic receptors (predominantly the M3 subtype on smooth muscle cells), initiating a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction.[11]
This compound, containing a 1-methyl-pyrrolidine structure similar to other known muscarinic antagonists, is proposed to act as a competitive antagonist at these muscarinic receptors. By binding to the receptors without activating them, this compound would prevent ACh from binding, thus inhibiting the downstream signaling pathway and leading to smooth muscle relaxation.[5][8]
Figure 1: Hypothesized signaling pathway of this compound's antagonism at the M3 muscarinic receptor on gastrointestinal smooth muscle cells.
Data Presentation
The following tables present hypothetical data from in-vitro experiments designed to characterize the antispasmodic activity of this compound.
Table 1: Inhibitory Effect of this compound on Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum
| This compound Concentration (µM) | Inhibition of ACh-induced Contraction (%) (Mean ± SEM) |
| 0.01 | 15.2 ± 2.1 |
| 0.1 | 48.9 ± 3.5 |
| 1 | 85.7 ± 2.8 |
| 10 | 98.1 ± 1.5 |
| 100 | 100.0 ± 0.0 |
This table summarizes the dose-dependent inhibitory effect of this compound on contractions induced by a submaximal concentration of acetylcholine.
Table 2: Pharmacological Parameters of this compound
| Parameter | Value (Hypothetical) | Description |
| IC50 | 0.12 µM | The concentration of this compound that produces 50% inhibition of the maximal acetylcholine-induced contraction. |
| pA2 | 7.5 | The negative logarithm of the molar concentration of the antagonist that necessitates doubling the agonist concentration to produce the same response. A measure of antagonist potency. |
This table provides key pharmacological parameters that quantify the potency of this compound as a competitive antagonist.
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Preparation for Organ Bath Studies
This protocol describes the standard procedure for isolating and preparing guinea pig ileum for in-vitro contractility studies.[6][9][10][12]
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with force-displacement transducer
-
Surgical instruments (scissors, forceps)
-
Suture thread
Procedure:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully dissect a segment of the terminal ileum (approximately 10-15 cm from the cecum).
-
Flush the lumen of the isolated ileum segment with fresh, aerated Tyrode's solution to remove intestinal contents.
-
Place the cleaned ileum segment in a petri dish containing continuously aerated Tyrode's solution.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie one end of a segment to a tissue holder and the other end to a force-displacement transducer using suture thread.
-
Mount the tissue segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.[13]
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.[6][10]
Figure 2: Workflow for the preparation of isolated guinea pig ileum for in-vitro organ bath studies.
Protocol 2: Evaluation of Antispasmodic (Anticholinergic) Activity of this compound
This protocol details the experimental procedure to determine the inhibitory effect of this compound on acetylcholine-induced contractions.[14][15][16]
Materials:
-
Prepared guinea pig ileum in organ bath (from Protocol 1)
-
Acetylcholine (ACh) stock solution
-
This compound stock solution (dissolved in an appropriate vehicle)
-
Data acquisition system (e.g., PowerLab)
Procedure:
-
Establish a cumulative concentration-response curve for acetylcholine:
-
Add increasing concentrations of ACh to the organ bath in a cumulative manner (e.g., 10⁻⁹ M to 10⁻³ M).
-
Record the contractile response for each concentration until a maximal response is achieved.
-
Wash the tissue extensively with Tyrode's solution and allow it to return to baseline.
-
-
Determine the inhibitory effect of this compound:
-
Add a submaximal concentration of ACh (e.g., EC₈₀ from the concentration-response curve) to the organ bath to induce a stable contraction.
-
Once the contraction is stable, add increasing concentrations of this compound to the bath in a cumulative manner.
-
Record the relaxation of the tissue at each this compound concentration.
-
-
Investigate competitive antagonism (Schild analysis):
-
Incubate a fresh tissue preparation with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes).
-
Generate a new cumulative concentration-response curve for ACh in the presence of this compound.
-
Repeat this process with at least two other concentrations of this compound.
-
A parallel rightward shift of the ACh concentration-response curve is indicative of competitive antagonism.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the ACh-induced contraction for each concentration of this compound.
-
Determine the IC50 value of this compound from the concentration-inhibition curve.
-
Perform a Schild regression analysis to calculate the pA2 value, which quantifies the potency of this compound as a competitive antagonist.
-
Figure 3: Experimental workflow for evaluating the anticholinergic activity of this compound.
Conclusion
While direct experimental data on this compound in gastrointestinal motility research is limited, its chemical structure strongly suggests a mechanism of action involving muscarinic receptor antagonism. The protocols outlined above provide a robust framework for researchers to investigate the antispasmodic properties of this compound and similar compounds. By employing these established in-vitro techniques, a comprehensive pharmacological profile of this compound can be generated, elucidating its potential as a therapeutic agent for disorders of gastrointestinal hypermotility. Further studies are warranted to confirm this hypothesized mechanism and to fully characterize its efficacy and selectivity.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Pyrrolizidine alkaloids: Actions on muscarinic receptors in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pyrrolizidine alkaloids: actions on muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 13. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 14. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 15. researchgate.net [researchgate.net]
- 16. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrophendane: Uncharted Territory in Neuroscience
Despite a comprehensive search of available scientific literature, detailed information regarding the application of Pyrophendane in neuroscience remains elusive. Currently, public domain resources lack specific data on its mechanism of action, experimental protocols, and quantitative efficacy in neurological research.
This compound is commercially available and primarily classified as an antispasmodic agent for research purposes. However, this classification is not substantiated by detailed pharmacological data or studies outlining its specific molecular targets or signaling pathways within the central or peripheral nervous system. Efforts to find information on its potential role as a monoamine reuptake inhibitor, a common mechanism for neurologically active compounds, have not yielded any relevant results.
Our investigation included targeted searches for this compound's effects on key neurotransmitter transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These inquiries did not uncover any published research, indicating that its activity at these sites has likely not been investigated or, if it has, the results are not publicly available.
Consequently, the core requirements for detailed application notes and protocols, including quantitative data and experimental methodologies, cannot be fulfilled at this time. The absence of such fundamental research precludes the creation of accurate signaling pathway diagrams or workflow visualizations as requested.
Researchers and drug development professionals interested in the potential neurological applications of this compound should be aware that they would be venturing into largely uncharted territory. Any investigation into its properties would require foundational in vitro and in vivo studies to first elucidate its basic pharmacological profile.
Future Directions
Should research on this compound's neurological activity become available, the following experimental avenues would be crucial for establishing a comprehensive understanding of its potential applications:
-
Receptor Binding Assays: To identify the specific molecular targets of this compound within the brain.
-
In Vitro Neurotransmitter Uptake Assays: To determine if this compound inhibits or otherwise modulates the function of DAT, NET, SERT, or other neurotransmitter transporters.
-
In Vivo Microdialysis: To measure the effects of this compound on extracellular neurotransmitter levels in key brain regions.
-
Behavioral Pharmacology Studies: To assess the in vivo effects of this compound on animal models of neurological and psychiatric disorders.
Until such data is generated and published, the neuroscience community lacks the necessary information to develop detailed application notes or protocols for this compound.
Pyrophendane: Uncharted Territory in Neuroscience
Despite a comprehensive search of available scientific literature, detailed information regarding the application of Pyrophendane in neuroscience remains elusive. Currently, public domain resources lack specific data on its mechanism of action, experimental protocols, and quantitative efficacy in neurological research.
This compound is commercially available and primarily classified as an antispasmodic agent for research purposes. However, this classification is not substantiated by detailed pharmacological data or studies outlining its specific molecular targets or signaling pathways within the central or peripheral nervous system. Efforts to find information on its potential role as a monoamine reuptake inhibitor, a common mechanism for neurologically active compounds, have not yielded any relevant results.
Our investigation included targeted searches for this compound's effects on key neurotransmitter transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These inquiries did not uncover any published research, indicating that its activity at these sites has likely not been investigated or, if it has, the results are not publicly available.
Consequently, the core requirements for detailed application notes and protocols, including quantitative data and experimental methodologies, cannot be fulfilled at this time. The absence of such fundamental research precludes the creation of accurate signaling pathway diagrams or workflow visualizations as requested.
Researchers and drug development professionals interested in the potential neurological applications of this compound should be aware that they would be venturing into largely uncharted territory. Any investigation into its properties would require foundational in vitro and in vivo studies to first elucidate its basic pharmacological profile.
Future Directions
Should research on this compound's neurological activity become available, the following experimental avenues would be crucial for establishing a comprehensive understanding of its potential applications:
-
Receptor Binding Assays: To identify the specific molecular targets of this compound within the brain.
-
In Vitro Neurotransmitter Uptake Assays: To determine if this compound inhibits or otherwise modulates the function of DAT, NET, SERT, or other neurotransmitter transporters.
-
In Vivo Microdialysis: To measure the effects of this compound on extracellular neurotransmitter levels in key brain regions.
-
Behavioral Pharmacology Studies: To assess the in vivo effects of this compound on animal models of neurological and psychiatric disorders.
Until such data is generated and published, the neuroscience community lacks the necessary information to develop detailed application notes or protocols for this compound.
Pyrophendane: Uncharted Territory in Neuroscience
Despite a comprehensive search of available scientific literature, detailed information regarding the application of Pyrophendane in neuroscience remains elusive. Currently, public domain resources lack specific data on its mechanism of action, experimental protocols, and quantitative efficacy in neurological research.
This compound is commercially available and primarily classified as an antispasmodic agent for research purposes. However, this classification is not substantiated by detailed pharmacological data or studies outlining its specific molecular targets or signaling pathways within the central or peripheral nervous system. Efforts to find information on its potential role as a monoamine reuptake inhibitor, a common mechanism for neurologically active compounds, have not yielded any relevant results.
Our investigation included targeted searches for this compound's effects on key neurotransmitter transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These inquiries did not uncover any published research, indicating that its activity at these sites has likely not been investigated or, if it has, the results are not publicly available.
Consequently, the core requirements for detailed application notes and protocols, including quantitative data and experimental methodologies, cannot be fulfilled at this time. The absence of such fundamental research precludes the creation of accurate signaling pathway diagrams or workflow visualizations as requested.
Researchers and drug development professionals interested in the potential neurological applications of this compound should be aware that they would be venturing into largely uncharted territory. Any investigation into its properties would require foundational in vitro and in vivo studies to first elucidate its basic pharmacological profile.
Future Directions
Should research on this compound's neurological activity become available, the following experimental avenues would be crucial for establishing a comprehensive understanding of its potential applications:
-
Receptor Binding Assays: To identify the specific molecular targets of this compound within the brain.
-
In Vitro Neurotransmitter Uptake Assays: To determine if this compound inhibits or otherwise modulates the function of DAT, NET, SERT, or other neurotransmitter transporters.
-
In Vivo Microdialysis: To measure the effects of this compound on extracellular neurotransmitter levels in key brain regions.
-
Behavioral Pharmacology Studies: To assess the in vivo effects of this compound on animal models of neurological and psychiatric disorders.
Until such data is generated and published, the neuroscience community lacks the necessary information to develop detailed application notes or protocols for this compound.
Troubleshooting & Optimization
Pyrophendane Technical Support Center
Disclaimer: Pyrophendane is a compound with limited publicly available research data. The information provided in this technical support center is based on the chemical properties of its core structural motifs—a tertiary amine (N-methylpyrrolidine) and a substituted indene—as well as the general characteristics of antispasmodic agents. The experimental protocols and quantitative data are illustrative and should be adapted and validated for specific experimental setups.
Troubleshooting Guides
This section provides solutions to common problems that researchers may encounter during the synthesis, purification, and experimental use of this compound.
Synthesis and Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Synthesis | Incomplete reaction; side reactions such as over-alkylation or elimination; poor quality of starting materials. | Monitor reaction progress using TLC or LC-MS. Optimize reaction conditions (temperature, time, stoichiometry). Use high-purity, anhydrous reagents and solvents. |
| Difficult Purification | Presence of closely related impurities or unreacted starting materials; product oiling out during crystallization. | Employ column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient elution system. For stubborn impurities, consider derivatization to alter polarity, followed by purification and deprotection. If the product is an oil, try precipitation from a non-polar solvent or conversion to a salt (e.g., hydrochloride) to induce crystallization. |
| Product Instability | Degradation of the tertiary amine through oxidation or Hofmann elimination, especially at elevated temperatures or in the presence of strong bases. | Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage). Avoid exposure to strong light and oxidizing agents. Use mild bases and moderate temperatures during synthesis and workup. |
Experimental Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Biological Activity | Compound degradation in assay buffer; poor solubility; interaction with assay components. | Prepare fresh stock solutions for each experiment. Assess the stability of this compound in your assay buffer using LC-MS over the time course of the experiment. Use a co-solvent like DMSO to ensure complete solubilization, but keep the final concentration below a level that affects the assay. Run appropriate vehicle controls. |
| High Background Signal in Fluorescence-Based Assays | Intrinsic fluorescence of this compound or its degradation products. | Measure the fluorescence spectrum of this compound alone to check for interference at the excitation and emission wavelengths of your assay. If there is overlap, consider using a different fluorescent probe or a non-fluorescence-based detection method. |
| Poor Reproducibility of Results | Inaccurate quantification of stock solutions; variability in cell-based assays. | Accurately determine the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV or qNMR). For cell-based assays, ensure consistent cell passage number, density, and health. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed synthesis route for this compound?
A1: A plausible synthetic route for this compound involves a two-step process starting from 3-phenyl-2,3-dihydro-1H-inden-1-one. The first step is a reductive amination with 1-methylpyrrolidin-3-amine (B77690) to form the corresponding amine intermediate. The second step is a reduction of the intermediate, for example, using a borohydride (B1222165) reagent, to yield this compound.
Q2: What is the likely mechanism of action for this compound as an antispasmodic agent?
A2: As an antispasmodic, this compound likely acts as an antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 subtype, which is prevalent in smooth muscle.[1][2] By blocking the binding of acetylcholine to these receptors, it would inhibit the downstream signaling cascade that leads to smooth muscle contraction, thus producing a relaxant effect.[1][3]
Q3: How should this compound be stored to ensure its stability?
A3: this compound contains a tertiary amine, which can be susceptible to oxidation. It should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light. For short-term storage, 4°C is recommended, while for long-term storage, -20°C is ideal.[4]
Q4: What analytical methods are suitable for the quantification of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for the analysis and quantification of this compound, given its aromatic rings which will absorb UV light. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be a good starting point for method development.[5][6][7] For more sensitive and specific quantification, especially in biological matrices, liquid chromatography-mass spectrometry (LC-MS) is recommended.[5]
Q5: What are the potential safety concerns when handling this compound?
Data Presentation
Illustrative Pharmacological Data for this compound
The following table presents hypothetical, yet realistic, quantitative data for this compound's activity as a muscarinic receptor antagonist. This data is for illustrative purposes only and should be experimentally determined.
| Parameter | Value | Assay Conditions |
| IC50 (M3 Receptor) | 50 nM | Radioligand binding assay using [3H]-NMS in CHO cells expressing human M3 receptors. |
| Ki (M3 Receptor) | 25 nM | Calculated from the IC50 value using the Cheng-Prusoff equation. |
| Selectivity (M3 vs. M2) | 10-fold | Comparison of Ki values for M3 and M2 receptors. |
| Aqueous Solubility | 0.1 mg/mL | Determined in phosphate-buffered saline (pH 7.4) at 25°C. |
| LogD (pH 7.4) | 2.5 | Determined by shake-flask method in octanol/water. |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Reductive Amination
-
To a solution of 3-phenyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) is added 1-methylpyrrolidin-3-amine (1.2 eq) and acetic acid (0.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (B8407120) (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude intermediate.
Step 2: Purification
-
The crude product is purified by flash column chromatography on silica gel using a gradient of methanol (B129727) in dichloromethane (e.g., 0-10% methanol) to afford the purified this compound.
HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. lecturio.com [lecturio.com]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 6. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pyrophendane Technical Support Center
Disclaimer: Pyrophendane is a compound with limited publicly available research data. The information provided in this technical support center is based on the chemical properties of its core structural motifs—a tertiary amine (N-methylpyrrolidine) and a substituted indene—as well as the general characteristics of antispasmodic agents. The experimental protocols and quantitative data are illustrative and should be adapted and validated for specific experimental setups.
Troubleshooting Guides
This section provides solutions to common problems that researchers may encounter during the synthesis, purification, and experimental use of this compound.
Synthesis and Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Synthesis | Incomplete reaction; side reactions such as over-alkylation or elimination; poor quality of starting materials. | Monitor reaction progress using TLC or LC-MS. Optimize reaction conditions (temperature, time, stoichiometry). Use high-purity, anhydrous reagents and solvents. |
| Difficult Purification | Presence of closely related impurities or unreacted starting materials; product oiling out during crystallization. | Employ column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient elution system. For stubborn impurities, consider derivatization to alter polarity, followed by purification and deprotection. If the product is an oil, try precipitation from a non-polar solvent or conversion to a salt (e.g., hydrochloride) to induce crystallization. |
| Product Instability | Degradation of the tertiary amine through oxidation or Hofmann elimination, especially at elevated temperatures or in the presence of strong bases. | Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage). Avoid exposure to strong light and oxidizing agents. Use mild bases and moderate temperatures during synthesis and workup. |
Experimental Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Biological Activity | Compound degradation in assay buffer; poor solubility; interaction with assay components. | Prepare fresh stock solutions for each experiment. Assess the stability of this compound in your assay buffer using LC-MS over the time course of the experiment. Use a co-solvent like DMSO to ensure complete solubilization, but keep the final concentration below a level that affects the assay. Run appropriate vehicle controls. |
| High Background Signal in Fluorescence-Based Assays | Intrinsic fluorescence of this compound or its degradation products. | Measure the fluorescence spectrum of this compound alone to check for interference at the excitation and emission wavelengths of your assay. If there is overlap, consider using a different fluorescent probe or a non-fluorescence-based detection method. |
| Poor Reproducibility of Results | Inaccurate quantification of stock solutions; variability in cell-based assays. | Accurately determine the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV or qNMR). For cell-based assays, ensure consistent cell passage number, density, and health. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed synthesis route for this compound?
A1: A plausible synthetic route for this compound involves a two-step process starting from 3-phenyl-2,3-dihydro-1H-inden-1-one. The first step is a reductive amination with 1-methylpyrrolidin-3-amine (B77690) to form the corresponding amine intermediate. The second step is a reduction of the intermediate, for example, using a borohydride (B1222165) reagent, to yield this compound.
Q2: What is the likely mechanism of action for this compound as an antispasmodic agent?
A2: As an antispasmodic, this compound likely acts as an antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 subtype, which is prevalent in smooth muscle.[1][2] By blocking the binding of acetylcholine to these receptors, it would inhibit the downstream signaling cascade that leads to smooth muscle contraction, thus producing a relaxant effect.[1][3]
Q3: How should this compound be stored to ensure its stability?
A3: this compound contains a tertiary amine, which can be susceptible to oxidation. It should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light. For short-term storage, 4°C is recommended, while for long-term storage, -20°C is ideal.[4]
Q4: What analytical methods are suitable for the quantification of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for the analysis and quantification of this compound, given its aromatic rings which will absorb UV light. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be a good starting point for method development.[5][6][7] For more sensitive and specific quantification, especially in biological matrices, liquid chromatography-mass spectrometry (LC-MS) is recommended.[5]
Q5: What are the potential safety concerns when handling this compound?
Data Presentation
Illustrative Pharmacological Data for this compound
The following table presents hypothetical, yet realistic, quantitative data for this compound's activity as a muscarinic receptor antagonist. This data is for illustrative purposes only and should be experimentally determined.
| Parameter | Value | Assay Conditions |
| IC50 (M3 Receptor) | 50 nM | Radioligand binding assay using [3H]-NMS in CHO cells expressing human M3 receptors. |
| Ki (M3 Receptor) | 25 nM | Calculated from the IC50 value using the Cheng-Prusoff equation. |
| Selectivity (M3 vs. M2) | 10-fold | Comparison of Ki values for M3 and M2 receptors. |
| Aqueous Solubility | 0.1 mg/mL | Determined in phosphate-buffered saline (pH 7.4) at 25°C. |
| LogD (pH 7.4) | 2.5 | Determined by shake-flask method in octanol/water. |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Reductive Amination
-
To a solution of 3-phenyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) is added 1-methylpyrrolidin-3-amine (1.2 eq) and acetic acid (0.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (B8407120) (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude intermediate.
Step 2: Purification
-
The crude product is purified by flash column chromatography on silica gel using a gradient of methanol (B129727) in dichloromethane (e.g., 0-10% methanol) to afford the purified this compound.
HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. lecturio.com [lecturio.com]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 6. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pyrophendane Technical Support Center
Disclaimer: Pyrophendane is a compound with limited publicly available research data. The information provided in this technical support center is based on the chemical properties of its core structural motifs—a tertiary amine (N-methylpyrrolidine) and a substituted indene—as well as the general characteristics of antispasmodic agents. The experimental protocols and quantitative data are illustrative and should be adapted and validated for specific experimental setups.
Troubleshooting Guides
This section provides solutions to common problems that researchers may encounter during the synthesis, purification, and experimental use of this compound.
Synthesis and Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Synthesis | Incomplete reaction; side reactions such as over-alkylation or elimination; poor quality of starting materials. | Monitor reaction progress using TLC or LC-MS. Optimize reaction conditions (temperature, time, stoichiometry). Use high-purity, anhydrous reagents and solvents. |
| Difficult Purification | Presence of closely related impurities or unreacted starting materials; product oiling out during crystallization. | Employ column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient elution system. For stubborn impurities, consider derivatization to alter polarity, followed by purification and deprotection. If the product is an oil, try precipitation from a non-polar solvent or conversion to a salt (e.g., hydrochloride) to induce crystallization. |
| Product Instability | Degradation of the tertiary amine through oxidation or Hofmann elimination, especially at elevated temperatures or in the presence of strong bases. | Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage). Avoid exposure to strong light and oxidizing agents. Use mild bases and moderate temperatures during synthesis and workup. |
Experimental Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Biological Activity | Compound degradation in assay buffer; poor solubility; interaction with assay components. | Prepare fresh stock solutions for each experiment. Assess the stability of this compound in your assay buffer using LC-MS over the time course of the experiment. Use a co-solvent like DMSO to ensure complete solubilization, but keep the final concentration below a level that affects the assay. Run appropriate vehicle controls. |
| High Background Signal in Fluorescence-Based Assays | Intrinsic fluorescence of this compound or its degradation products. | Measure the fluorescence spectrum of this compound alone to check for interference at the excitation and emission wavelengths of your assay. If there is overlap, consider using a different fluorescent probe or a non-fluorescence-based detection method. |
| Poor Reproducibility of Results | Inaccurate quantification of stock solutions; variability in cell-based assays. | Accurately determine the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV or qNMR). For cell-based assays, ensure consistent cell passage number, density, and health. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed synthesis route for this compound?
A1: A plausible synthetic route for this compound involves a two-step process starting from 3-phenyl-2,3-dihydro-1H-inden-1-one. The first step is a reductive amination with 1-methylpyrrolidin-3-amine to form the corresponding amine intermediate. The second step is a reduction of the intermediate, for example, using a borohydride reagent, to yield this compound.
Q2: What is the likely mechanism of action for this compound as an antispasmodic agent?
A2: As an antispasmodic, this compound likely acts as an antagonist of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is prevalent in smooth muscle.[1][2] By blocking the binding of acetylcholine to these receptors, it would inhibit the downstream signaling cascade that leads to smooth muscle contraction, thus producing a relaxant effect.[1][3]
Q3: How should this compound be stored to ensure its stability?
A3: this compound contains a tertiary amine, which can be susceptible to oxidation. It should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light. For short-term storage, 4°C is recommended, while for long-term storage, -20°C is ideal.[4]
Q4: What analytical methods are suitable for the quantification of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for the analysis and quantification of this compound, given its aromatic rings which will absorb UV light. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development.[5][6][7] For more sensitive and specific quantification, especially in biological matrices, liquid chromatography-mass spectrometry (LC-MS) is recommended.[5]
Q5: What are the potential safety concerns when handling this compound?
Data Presentation
Illustrative Pharmacological Data for this compound
The following table presents hypothetical, yet realistic, quantitative data for this compound's activity as a muscarinic receptor antagonist. This data is for illustrative purposes only and should be experimentally determined.
| Parameter | Value | Assay Conditions |
| IC50 (M3 Receptor) | 50 nM | Radioligand binding assay using [3H]-NMS in CHO cells expressing human M3 receptors. |
| Ki (M3 Receptor) | 25 nM | Calculated from the IC50 value using the Cheng-Prusoff equation. |
| Selectivity (M3 vs. M2) | 10-fold | Comparison of Ki values for M3 and M2 receptors. |
| Aqueous Solubility | 0.1 mg/mL | Determined in phosphate-buffered saline (pH 7.4) at 25°C. |
| LogD (pH 7.4) | 2.5 | Determined by shake-flask method in octanol/water. |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Reductive Amination
-
To a solution of 3-phenyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added 1-methylpyrrolidin-3-amine (1.2 eq) and acetic acid (0.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude intermediate.
Step 2: Purification
-
The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to afford the purified this compound.
HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. lecturio.com [lecturio.com]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 6. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrophendane Dosage
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Pyrospasmin?
A1: Pyrospasmin is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), primarily targeting the M3 subtype. By blocking these receptors on smooth muscle cells, it inhibits the contractile effects of acetylcholine, leading to muscle relaxation.
Q2: How do I determine the optimal starting dose for my in vitro experiments?
A2: For initial in vitro studies, a dose-response curve should be generated. We recommend starting with a concentration range of 1 nM to 100 µM. A typical starting point for functional assays on isolated smooth muscle tissue is 1 µM.
Q3: What are the common solvents for dissolving Pyrospasmin?
A3: Pyrospasmin is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM and in ethanol (B145695) at concentrations up to 20 mM. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.
Q4: I am observing off-target effects in my experiments. What could be the cause?
A4: Off-target effects at higher concentrations could be due to interactions with other receptors or ion channels. We recommend performing a receptor profiling screen to identify potential off-target interactions. Additionally, ensure the final DMSO concentration in your experiments does not exceed 0.1% to avoid solvent-induced artifacts.
Troubleshooting Guides
Problem 1: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent drug preparation | Ensure Pyrospasmin is fully dissolved before each use. Prepare fresh stock solutions regularly and store them at -20°C. |
| Cell culture or tissue variability | Use cells at a consistent passage number. For tissue experiments, ensure consistent dissection and handling procedures. |
| Assay conditions | Standardize incubation times, temperature, and buffer composition for all experiments. |
Problem 2: Lower than expected potency.
| Possible Cause | Troubleshooting Step |
| Drug degradation | Protect stock solutions from light and repeated freeze-thaw cycles. |
| Presence of endogenous agonists | Ensure thorough washing of tissues or cells to remove any endogenous acetylcholine. |
| Incorrect receptor subtype | Verify the expression of the target M3 muscarinic receptor in your experimental model. |
Quantitative Data Summary
Table 1: In Vitro Potency of Pyrospasmin
| Assay Type | Receptor Target | Cell Line/Tissue | IC50 / Ki (nM) |
| Receptor Binding | Human M3 mAChR | CHO-K1 cells | 8.5 ± 1.2 |
| Functional Assay (Calcium Flux) | Human M3 mAChR | HEK293 cells | 15.2 ± 2.5 |
| Isolated Tissue Bath | Guinea Pig Ileum | Smooth Muscle | 25.8 ± 4.1 |
Table 2: Pharmacokinetic Properties of Pyrospasmin in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Half-life (t½) | 2.5 hours | 4.1 hours |
| Bioavailability (F%) | N/A | 35% |
| Volume of Distribution (Vd) | 3.2 L/kg | N/A |
| Clearance (CL) | 0.9 L/hr/kg | N/A |
Experimental Protocols
Protocol 1: Calcium Flux Assay in HEK293 cells
-
Cell Preparation: Seed HEK293 cells expressing the human M3 muscarinic receptor in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of Pyrospasmin and incubate for 15 minutes.
-
Agonist Stimulation: Add a known concentration of acetylcholine (e.g., EC80) to all wells.
-
Data Acquisition: Immediately measure the fluorescence intensity using a plate reader at an excitation/emission of 485/525 nm.
-
Data Analysis: Plot the change in fluorescence against the Pyrospasmin concentration to determine the IC50 value.
Visualizations
References
Technical Support Center: Optimizing Pyrophendane Dosage
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Pyrospasmin?
A1: Pyrospasmin is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), primarily targeting the M3 subtype. By blocking these receptors on smooth muscle cells, it inhibits the contractile effects of acetylcholine, leading to muscle relaxation.
Q2: How do I determine the optimal starting dose for my in vitro experiments?
A2: For initial in vitro studies, a dose-response curve should be generated. We recommend starting with a concentration range of 1 nM to 100 µM. A typical starting point for functional assays on isolated smooth muscle tissue is 1 µM.
Q3: What are the common solvents for dissolving Pyrospasmin?
A3: Pyrospasmin is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM and in ethanol (B145695) at concentrations up to 20 mM. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.
Q4: I am observing off-target effects in my experiments. What could be the cause?
A4: Off-target effects at higher concentrations could be due to interactions with other receptors or ion channels. We recommend performing a receptor profiling screen to identify potential off-target interactions. Additionally, ensure the final DMSO concentration in your experiments does not exceed 0.1% to avoid solvent-induced artifacts.
Troubleshooting Guides
Problem 1: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent drug preparation | Ensure Pyrospasmin is fully dissolved before each use. Prepare fresh stock solutions regularly and store them at -20°C. |
| Cell culture or tissue variability | Use cells at a consistent passage number. For tissue experiments, ensure consistent dissection and handling procedures. |
| Assay conditions | Standardize incubation times, temperature, and buffer composition for all experiments. |
Problem 2: Lower than expected potency.
| Possible Cause | Troubleshooting Step |
| Drug degradation | Protect stock solutions from light and repeated freeze-thaw cycles. |
| Presence of endogenous agonists | Ensure thorough washing of tissues or cells to remove any endogenous acetylcholine. |
| Incorrect receptor subtype | Verify the expression of the target M3 muscarinic receptor in your experimental model. |
Quantitative Data Summary
Table 1: In Vitro Potency of Pyrospasmin
| Assay Type | Receptor Target | Cell Line/Tissue | IC50 / Ki (nM) |
| Receptor Binding | Human M3 mAChR | CHO-K1 cells | 8.5 ± 1.2 |
| Functional Assay (Calcium Flux) | Human M3 mAChR | HEK293 cells | 15.2 ± 2.5 |
| Isolated Tissue Bath | Guinea Pig Ileum | Smooth Muscle | 25.8 ± 4.1 |
Table 2: Pharmacokinetic Properties of Pyrospasmin in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Half-life (t½) | 2.5 hours | 4.1 hours |
| Bioavailability (F%) | N/A | 35% |
| Volume of Distribution (Vd) | 3.2 L/kg | N/A |
| Clearance (CL) | 0.9 L/hr/kg | N/A |
Experimental Protocols
Protocol 1: Calcium Flux Assay in HEK293 cells
-
Cell Preparation: Seed HEK293 cells expressing the human M3 muscarinic receptor in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of Pyrospasmin and incubate for 15 minutes.
-
Agonist Stimulation: Add a known concentration of acetylcholine (e.g., EC80) to all wells.
-
Data Acquisition: Immediately measure the fluorescence intensity using a plate reader at an excitation/emission of 485/525 nm.
-
Data Analysis: Plot the change in fluorescence against the Pyrospasmin concentration to determine the IC50 value.
Visualizations
References
Technical Support Center: Optimizing Pyrophendane Dosage
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Pyrospasmin?
A1: Pyrospasmin is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), primarily targeting the M3 subtype. By blocking these receptors on smooth muscle cells, it inhibits the contractile effects of acetylcholine, leading to muscle relaxation.
Q2: How do I determine the optimal starting dose for my in vitro experiments?
A2: For initial in vitro studies, a dose-response curve should be generated. We recommend starting with a concentration range of 1 nM to 100 µM. A typical starting point for functional assays on isolated smooth muscle tissue is 1 µM.
Q3: What are the common solvents for dissolving Pyrospasmin?
A3: Pyrospasmin is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM and in ethanol at concentrations up to 20 mM. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.
Q4: I am observing off-target effects in my experiments. What could be the cause?
A4: Off-target effects at higher concentrations could be due to interactions with other receptors or ion channels. We recommend performing a receptor profiling screen to identify potential off-target interactions. Additionally, ensure the final DMSO concentration in your experiments does not exceed 0.1% to avoid solvent-induced artifacts.
Troubleshooting Guides
Problem 1: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent drug preparation | Ensure Pyrospasmin is fully dissolved before each use. Prepare fresh stock solutions regularly and store them at -20°C. |
| Cell culture or tissue variability | Use cells at a consistent passage number. For tissue experiments, ensure consistent dissection and handling procedures. |
| Assay conditions | Standardize incubation times, temperature, and buffer composition for all experiments. |
Problem 2: Lower than expected potency.
| Possible Cause | Troubleshooting Step |
| Drug degradation | Protect stock solutions from light and repeated freeze-thaw cycles. |
| Presence of endogenous agonists | Ensure thorough washing of tissues or cells to remove any endogenous acetylcholine. |
| Incorrect receptor subtype | Verify the expression of the target M3 muscarinic receptor in your experimental model. |
Quantitative Data Summary
Table 1: In Vitro Potency of Pyrospasmin
| Assay Type | Receptor Target | Cell Line/Tissue | IC50 / Ki (nM) |
| Receptor Binding | Human M3 mAChR | CHO-K1 cells | 8.5 ± 1.2 |
| Functional Assay (Calcium Flux) | Human M3 mAChR | HEK293 cells | 15.2 ± 2.5 |
| Isolated Tissue Bath | Guinea Pig Ileum | Smooth Muscle | 25.8 ± 4.1 |
Table 2: Pharmacokinetic Properties of Pyrospasmin in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Half-life (t½) | 2.5 hours | 4.1 hours |
| Bioavailability (F%) | N/A | 35% |
| Volume of Distribution (Vd) | 3.2 L/kg | N/A |
| Clearance (CL) | 0.9 L/hr/kg | N/A |
Experimental Protocols
Protocol 1: Calcium Flux Assay in HEK293 cells
-
Cell Preparation: Seed HEK293 cells expressing the human M3 muscarinic receptor in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of Pyrospasmin and incubate for 15 minutes.
-
Agonist Stimulation: Add a known concentration of acetylcholine (e.g., EC80) to all wells.
-
Data Acquisition: Immediately measure the fluorescence intensity using a plate reader at an excitation/emission of 485/525 nm.
-
Data Analysis: Plot the change in fluorescence against the Pyrospasmin concentration to determine the IC50 value.
Visualizations
References
Technical Support Center: Pyrophendane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Pyrophendane.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, with the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine[1], is a tertiary amine. A common and effective method for its synthesis is through reductive amination. This typically involves the reaction of 3-phenyl-2,3-dihydro-1H-indene-1-carbaldehyde with 1-methyl-3-aminomethylpyrrolidine, followed by reduction of the resulting imine intermediate.
Q2: What are the critical parameters to control during the reductive amination step?
A2: The success of the reductive amination hinges on several factors. The pH of the reaction medium is crucial for imine formation.[2] Stoichiometry of the reactants, particularly the ratio of the amine to the aldehyde, can influence the yield and minimize side products. The choice of reducing agent is also critical; it must be selective for the imine reduction without affecting the aldehyde.[3] Temperature and reaction time are additional parameters that require optimization for each specific substrate combination.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the this compound synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product and any byproducts.
Q4: What are the common impurities or side products in this compound synthesis?
A4: Common impurities can include unreacted starting materials (aldehyde and amine), over-alkylated products, and byproducts from side reactions of the starting materials or intermediates.[1] For instance, the aldehyde may undergo oxidation or self-condensation, while the amine can be susceptible to oxidation.
Q5: What purification methods are recommended for this compound?
A5: Purification of the crude this compound product can typically be achieved through column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of the product and impurities. Acid-base extraction can also be an effective method for separating the basic amine product from non-basic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., in a desiccator). Consider testing the activity of the reducing agent on a known, reliable substrate. |
| Incomplete Imine Formation | Verify the pH of the reaction mixture; it should be mildly acidic (pH 4-6) to facilitate imine formation.[2] Ensure the starting materials are of high purity. Water can inhibit imine formation; use anhydrous solvents. |
| Decomposition of Reactants or Product | Check the stability of the aldehyde and amine under the reaction conditions. If necessary, lower the reaction temperature. Ensure the workup procedure is not too harsh (e.g., prolonged exposure to strong acids or bases). |
| Sub-optimal Reaction Conditions | Systematically vary the reaction temperature, time, and solvent to find the optimal conditions for your specific setup. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Over-alkylation of the Amine | Use a stoichiometric amount or a slight excess of the amine relative to the aldehyde to minimize the formation of quaternary ammonium (B1175870) salts.[1] |
| Reduction of the Aldehyde | Choose a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.[3] |
| Side Reactions of the Aldehyde | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. Add the reducing agent after confirming the formation of the imine to minimize the time the aldehyde is present under reactive conditions. |
| Impure Starting Materials | Purify the starting aldehyde and amine before use. Impurities can act as catalysts for side reactions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Product and Impurities have Similar Polarity | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider derivatizing the product to alter its polarity for easier separation, followed by deprotection. |
| Product is an Oil and Difficult to Handle | Attempt to form a salt of the amine product (e.g., hydrochloride or tartrate salt), which is often a crystalline solid and easier to purify by recrystallization. |
| Emulsion Formation During Workup | Add a small amount of a saturated brine solution to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Experimental Protocols
Proposed Synthesis of this compound via Reductive Amination
This protocol describes a plausible method for the synthesis of this compound. Disclaimer: This is a hypothetical protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
3-phenyl-2,3-dihydro-1H-indene-1-carbaldehyde
-
1-methyl-3-aminomethylpyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297)/Hexanes/Triethylamine (B128534) solvent system for chromatography
Procedure:
-
To a solution of 3-phenyl-2,3-dihydro-1H-indene-1-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 1-methyl-3-aminomethylpyrrolidine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes with 1% triethylamine to afford this compound.
Quantitative Data Summary
The following table presents hypothetical data for optimizing the reductive amination step.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | NaBH₄ | Methanol | 25 | 45 | 80 |
| 2 | NaBH(OAc)₃ | DCM | 25 | 85 | 95 |
| 3 | NaBH₃CN | Methanol | 25 | 70 | 90 |
| 4 | H₂/Pd-C | Ethanol | 50 | 75 | 92 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Pyrophendane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Pyrophendane.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, with the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine[1], is a tertiary amine. A common and effective method for its synthesis is through reductive amination. This typically involves the reaction of 3-phenyl-2,3-dihydro-1H-indene-1-carbaldehyde with 1-methyl-3-aminomethylpyrrolidine, followed by reduction of the resulting imine intermediate.
Q2: What are the critical parameters to control during the reductive amination step?
A2: The success of the reductive amination hinges on several factors. The pH of the reaction medium is crucial for imine formation.[2] Stoichiometry of the reactants, particularly the ratio of the amine to the aldehyde, can influence the yield and minimize side products. The choice of reducing agent is also critical; it must be selective for the imine reduction without affecting the aldehyde.[3] Temperature and reaction time are additional parameters that require optimization for each specific substrate combination.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the this compound synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product and any byproducts.
Q4: What are the common impurities or side products in this compound synthesis?
A4: Common impurities can include unreacted starting materials (aldehyde and amine), over-alkylated products, and byproducts from side reactions of the starting materials or intermediates.[1] For instance, the aldehyde may undergo oxidation or self-condensation, while the amine can be susceptible to oxidation.
Q5: What purification methods are recommended for this compound?
A5: Purification of the crude this compound product can typically be achieved through column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of the product and impurities. Acid-base extraction can also be an effective method for separating the basic amine product from non-basic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., in a desiccator). Consider testing the activity of the reducing agent on a known, reliable substrate. |
| Incomplete Imine Formation | Verify the pH of the reaction mixture; it should be mildly acidic (pH 4-6) to facilitate imine formation.[2] Ensure the starting materials are of high purity. Water can inhibit imine formation; use anhydrous solvents. |
| Decomposition of Reactants or Product | Check the stability of the aldehyde and amine under the reaction conditions. If necessary, lower the reaction temperature. Ensure the workup procedure is not too harsh (e.g., prolonged exposure to strong acids or bases). |
| Sub-optimal Reaction Conditions | Systematically vary the reaction temperature, time, and solvent to find the optimal conditions for your specific setup. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Over-alkylation of the Amine | Use a stoichiometric amount or a slight excess of the amine relative to the aldehyde to minimize the formation of quaternary ammonium (B1175870) salts.[1] |
| Reduction of the Aldehyde | Choose a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.[3] |
| Side Reactions of the Aldehyde | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. Add the reducing agent after confirming the formation of the imine to minimize the time the aldehyde is present under reactive conditions. |
| Impure Starting Materials | Purify the starting aldehyde and amine before use. Impurities can act as catalysts for side reactions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Product and Impurities have Similar Polarity | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider derivatizing the product to alter its polarity for easier separation, followed by deprotection. |
| Product is an Oil and Difficult to Handle | Attempt to form a salt of the amine product (e.g., hydrochloride or tartrate salt), which is often a crystalline solid and easier to purify by recrystallization. |
| Emulsion Formation During Workup | Add a small amount of a saturated brine solution to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Experimental Protocols
Proposed Synthesis of this compound via Reductive Amination
This protocol describes a plausible method for the synthesis of this compound. Disclaimer: This is a hypothetical protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
3-phenyl-2,3-dihydro-1H-indene-1-carbaldehyde
-
1-methyl-3-aminomethylpyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297)/Hexanes/Triethylamine (B128534) solvent system for chromatography
Procedure:
-
To a solution of 3-phenyl-2,3-dihydro-1H-indene-1-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 1-methyl-3-aminomethylpyrrolidine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes with 1% triethylamine to afford this compound.
Quantitative Data Summary
The following table presents hypothetical data for optimizing the reductive amination step.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | NaBH₄ | Methanol | 25 | 45 | 80 |
| 2 | NaBH(OAc)₃ | DCM | 25 | 85 | 95 |
| 3 | NaBH₃CN | Methanol | 25 | 70 | 90 |
| 4 | H₂/Pd-C | Ethanol | 50 | 75 | 92 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Pyrophendane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Pyrophendane.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, with the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine[1], is a tertiary amine. A common and effective method for its synthesis is through reductive amination. This typically involves the reaction of 3-phenyl-2,3-dihydro-1H-indene-1-carbaldehyde with 1-methyl-3-aminomethylpyrrolidine, followed by reduction of the resulting imine intermediate.
Q2: What are the critical parameters to control during the reductive amination step?
A2: The success of the reductive amination hinges on several factors. The pH of the reaction medium is crucial for imine formation.[2] Stoichiometry of the reactants, particularly the ratio of the amine to the aldehyde, can influence the yield and minimize side products. The choice of reducing agent is also critical; it must be selective for the imine reduction without affecting the aldehyde.[3] Temperature and reaction time are additional parameters that require optimization for each specific substrate combination.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the this compound synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product and any byproducts.
Q4: What are the common impurities or side products in this compound synthesis?
A4: Common impurities can include unreacted starting materials (aldehyde and amine), over-alkylated products, and byproducts from side reactions of the starting materials or intermediates.[1] For instance, the aldehyde may undergo oxidation or self-condensation, while the amine can be susceptible to oxidation.
Q5: What purification methods are recommended for this compound?
A5: Purification of the crude this compound product can typically be achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and impurities. Acid-base extraction can also be an effective method for separating the basic amine product from non-basic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., in a desiccator). Consider testing the activity of the reducing agent on a known, reliable substrate. |
| Incomplete Imine Formation | Verify the pH of the reaction mixture; it should be mildly acidic (pH 4-6) to facilitate imine formation.[2] Ensure the starting materials are of high purity. Water can inhibit imine formation; use anhydrous solvents. |
| Decomposition of Reactants or Product | Check the stability of the aldehyde and amine under the reaction conditions. If necessary, lower the reaction temperature. Ensure the workup procedure is not too harsh (e.g., prolonged exposure to strong acids or bases). |
| Sub-optimal Reaction Conditions | Systematically vary the reaction temperature, time, and solvent to find the optimal conditions for your specific setup. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Over-alkylation of the Amine | Use a stoichiometric amount or a slight excess of the amine relative to the aldehyde to minimize the formation of quaternary ammonium salts.[1] |
| Reduction of the Aldehyde | Choose a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[3] |
| Side Reactions of the Aldehyde | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. Add the reducing agent after confirming the formation of the imine to minimize the time the aldehyde is present under reactive conditions. |
| Impure Starting Materials | Purify the starting aldehyde and amine before use. Impurities can act as catalysts for side reactions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Product and Impurities have Similar Polarity | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider derivatizing the product to alter its polarity for easier separation, followed by deprotection. |
| Product is an Oil and Difficult to Handle | Attempt to form a salt of the amine product (e.g., hydrochloride or tartrate salt), which is often a crystalline solid and easier to purify by recrystallization. |
| Emulsion Formation During Workup | Add a small amount of a saturated brine solution to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Experimental Protocols
Proposed Synthesis of this compound via Reductive Amination
This protocol describes a plausible method for the synthesis of this compound. Disclaimer: This is a hypothetical protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
3-phenyl-2,3-dihydro-1H-indene-1-carbaldehyde
-
1-methyl-3-aminomethylpyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes/Triethylamine solvent system for chromatography
Procedure:
-
To a solution of 3-phenyl-2,3-dihydro-1H-indene-1-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 1-methyl-3-aminomethylpyrrolidine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes with 1% triethylamine to afford this compound.
Quantitative Data Summary
The following table presents hypothetical data for optimizing the reductive amination step.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | NaBH₄ | Methanol | 25 | 45 | 80 |
| 2 | NaBH(OAc)₃ | DCM | 25 | 85 | 95 |
| 3 | NaBH₃CN | Methanol | 25 | 70 | 90 |
| 4 | H₂/Pd-C | Ethanol | 50 | 75 | 92 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Managing Solubility of Poorly Soluble Compounds
Disclaimer: Initial searches for "Pyrophendane" did not yield publicly available solubility data. Therefore, this technical support guide has been created using Piroxicam , a well-documented non-steroidal anti-inflammatory drug (NSAID) belonging to BCS Class II, as a representative example of a poorly soluble compound. The principles and troubleshooting strategies outlined here are broadly applicable to other hydrophobic drugs facing similar solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating out of my aqueous buffer?
A1: Poor aqueous solubility is the most likely cause. Piroxicam, for instance, has very low solubility in water (approximately 0.0836 mg/mL).[1] Direct addition of a hydrophobic compound to an aqueous buffer, especially at higher concentrations, will likely result in precipitation. The pH of the buffer can also be a factor; for acidic drugs like Piroxicam, solubility can be pH-dependent.
Q2: I'm observing inconsistent results in my in vitro assays. Could this be related to solubility?
A2: Absolutely. Poor solubility can lead to inconsistent bioavailability and variable drug exposure in your assays. If the compound is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended, leading to unreliable data.
Q3: Can I simply heat the solution to dissolve my compound?
A3: While gentle heating can aid dissolution, particularly when preparing a stock solution in an organic solvent, it should be done with caution. For some compounds, excessive heat can cause degradation. It is crucial to first dissolve the compound in a suitable organic solvent before diluting it with an aqueous buffer.
Q4: What are the common strategies to improve the solubility of a compound like Piroxicam?
A4: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These include physical modifications like particle size reduction and the use of solid dispersions, as well as chemical modifications such as pH adjustment, co-solvency, and complexation.[2][3]
Troubleshooting Guide
Issue: Compound crashes out of solution upon addition to aqueous media.
| Possible Cause | Recommended Solution |
| High Aqueous Concentration | Prepare a high-concentration stock solution in an organic solvent such as DMSO or dimethylformamide (DMF) first. Then, dilute the stock solution into your aqueous buffer with vigorous stirring. Piroxicam is soluble in DMSO and DMF at approximately 20 mg/mL.[4] |
| pH of the Buffer | For acidic or basic compounds, the pH of the aqueous medium is critical. Piroxicam is an acidic drug and its solubility can be influenced by pH. Experiment with different buffer pH values to find the optimal condition for your compound. |
| Solvent Choice | Water is often a poor solvent for hydrophobic compounds. Consider using a co-solvent system, where a water-miscible organic solvent is added to the aqueous buffer to increase the compound's solubility. |
Issue: Low or inconsistent bioactivity in cell-based assays.
| Possible Cause | Recommended Solution |
| Precipitation in Media | Your compound may be precipitating in the cell culture media over time. Visually inspect your wells for any signs of precipitation. Consider using a formulation strategy such as creating a solid dispersion or using cyclodextrins to improve and maintain solubility in the assay media. |
| Inaccurate Concentration | The actual concentration of the dissolved compound may be much lower than the nominal concentration. After preparing your final solution, centrifuge it and measure the concentration in the supernatant using a suitable analytical method like UV-spectrophotometry to determine the true soluble concentration. |
Solubility Data for Piroxicam
The following tables summarize the solubility of Piroxicam in various solvents.
Table 1: Solubility in Organic Solvents and Water
| Solvent | Solubility (mg/mL) | Reference |
| Chloroform | > Dichloromethane | [5] |
| Dichloromethane | > Acetone | [5] |
| Acetone | > Ethyl acetate | [5] |
| Ethyl acetate | > Acetonitrile | [5] |
| Acetonitrile | > Acetic acid | [5] |
| Acetic acid | > Methanol | [5] |
| Methanol | > Hexane | [5] |
| DMSO | ~20 | [4] |
| Dimethylformamide | ~20 | [4] |
| Oleic Acid | 12.6 | [1] |
| Tween-80 | 17.8 | [1] |
| Water | 0.0836 | [1] |
Table 2: Enhanced Aqueous Solubility using a Hydrotropic Agent
| Concentration of Sodium Benzoate | Saturated Solubility of Piroxicam (µg/mL) | Fold Increase | Reference |
| 0% (Distilled Water) | 14.128 | - | [6] |
| 5% | 282.5 | 19 | [6] |
| 10% | 749.06 | 53 | [6] |
| 15% | 1253.08 | 89 | [6] |
Experimental Protocols
Protocol 1: Preparation of a Piroxicam Stock Solution
Objective: To prepare a concentrated stock solution of Piroxicam in an organic solvent.
Materials:
-
Piroxicam powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of Piroxicam powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Vortex the mixture thoroughly until the Piroxicam is completely dissolved. Gentle warming in a water bath may be used if necessary.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Improving Aqueous Solubility using the Co-crystalization Technique
Objective: To enhance the solubility and dissolution rate of Piroxicam by forming co-crystals with a co-former.
Materials:
-
Piroxicam
-
Co-former (e.g., Para-Aminobenzoic acid)
-
Solvent for crystallization (e.g., ethanol)
-
Mortar and pestle
-
Rotary evaporator
Procedure:
-
Select an appropriate co-former.
-
Dissolve Piroxicam and the co-former in a suitable solvent in a specific molar ratio.
-
Slowly evaporate the solvent using a rotary evaporator to allow for the formation of co-crystals.
-
Collect the resulting solid and dry it under vacuum.
-
Characterize the co-crystals using techniques like DSC, FTIR, and XRPD to confirm their formation.
-
Evaluate the solubility and dissolution rate of the co-crystals in comparison to the pure drug.
Visual Diagrams
Caption: A generalized workflow for addressing poor compound solubility.
Caption: A decision tree for troubleshooting compound precipitation issues.
References
- 1. rroij.com [rroij.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. Solubility Enhancement of Piroxicam Using Co-Crystallization Technique [ijaresm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. mmsl.cz [mmsl.cz]
Technical Support Center: Managing Solubility of Poorly Soluble Compounds
Disclaimer: Initial searches for "Pyrophendane" did not yield publicly available solubility data. Therefore, this technical support guide has been created using Piroxicam , a well-documented non-steroidal anti-inflammatory drug (NSAID) belonging to BCS Class II, as a representative example of a poorly soluble compound. The principles and troubleshooting strategies outlined here are broadly applicable to other hydrophobic drugs facing similar solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating out of my aqueous buffer?
A1: Poor aqueous solubility is the most likely cause. Piroxicam, for instance, has very low solubility in water (approximately 0.0836 mg/mL).[1] Direct addition of a hydrophobic compound to an aqueous buffer, especially at higher concentrations, will likely result in precipitation. The pH of the buffer can also be a factor; for acidic drugs like Piroxicam, solubility can be pH-dependent.
Q2: I'm observing inconsistent results in my in vitro assays. Could this be related to solubility?
A2: Absolutely. Poor solubility can lead to inconsistent bioavailability and variable drug exposure in your assays. If the compound is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended, leading to unreliable data.
Q3: Can I simply heat the solution to dissolve my compound?
A3: While gentle heating can aid dissolution, particularly when preparing a stock solution in an organic solvent, it should be done with caution. For some compounds, excessive heat can cause degradation. It is crucial to first dissolve the compound in a suitable organic solvent before diluting it with an aqueous buffer.
Q4: What are the common strategies to improve the solubility of a compound like Piroxicam?
A4: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These include physical modifications like particle size reduction and the use of solid dispersions, as well as chemical modifications such as pH adjustment, co-solvency, and complexation.[2][3]
Troubleshooting Guide
Issue: Compound crashes out of solution upon addition to aqueous media.
| Possible Cause | Recommended Solution |
| High Aqueous Concentration | Prepare a high-concentration stock solution in an organic solvent such as DMSO or dimethylformamide (DMF) first. Then, dilute the stock solution into your aqueous buffer with vigorous stirring. Piroxicam is soluble in DMSO and DMF at approximately 20 mg/mL.[4] |
| pH of the Buffer | For acidic or basic compounds, the pH of the aqueous medium is critical. Piroxicam is an acidic drug and its solubility can be influenced by pH. Experiment with different buffer pH values to find the optimal condition for your compound. |
| Solvent Choice | Water is often a poor solvent for hydrophobic compounds. Consider using a co-solvent system, where a water-miscible organic solvent is added to the aqueous buffer to increase the compound's solubility. |
Issue: Low or inconsistent bioactivity in cell-based assays.
| Possible Cause | Recommended Solution |
| Precipitation in Media | Your compound may be precipitating in the cell culture media over time. Visually inspect your wells for any signs of precipitation. Consider using a formulation strategy such as creating a solid dispersion or using cyclodextrins to improve and maintain solubility in the assay media. |
| Inaccurate Concentration | The actual concentration of the dissolved compound may be much lower than the nominal concentration. After preparing your final solution, centrifuge it and measure the concentration in the supernatant using a suitable analytical method like UV-spectrophotometry to determine the true soluble concentration. |
Solubility Data for Piroxicam
The following tables summarize the solubility of Piroxicam in various solvents.
Table 1: Solubility in Organic Solvents and Water
| Solvent | Solubility (mg/mL) | Reference |
| Chloroform | > Dichloromethane | [5] |
| Dichloromethane | > Acetone | [5] |
| Acetone | > Ethyl acetate | [5] |
| Ethyl acetate | > Acetonitrile | [5] |
| Acetonitrile | > Acetic acid | [5] |
| Acetic acid | > Methanol | [5] |
| Methanol | > Hexane | [5] |
| DMSO | ~20 | [4] |
| Dimethylformamide | ~20 | [4] |
| Oleic Acid | 12.6 | [1] |
| Tween-80 | 17.8 | [1] |
| Water | 0.0836 | [1] |
Table 2: Enhanced Aqueous Solubility using a Hydrotropic Agent
| Concentration of Sodium Benzoate | Saturated Solubility of Piroxicam (µg/mL) | Fold Increase | Reference |
| 0% (Distilled Water) | 14.128 | - | [6] |
| 5% | 282.5 | 19 | [6] |
| 10% | 749.06 | 53 | [6] |
| 15% | 1253.08 | 89 | [6] |
Experimental Protocols
Protocol 1: Preparation of a Piroxicam Stock Solution
Objective: To prepare a concentrated stock solution of Piroxicam in an organic solvent.
Materials:
-
Piroxicam powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of Piroxicam powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Vortex the mixture thoroughly until the Piroxicam is completely dissolved. Gentle warming in a water bath may be used if necessary.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Improving Aqueous Solubility using the Co-crystalization Technique
Objective: To enhance the solubility and dissolution rate of Piroxicam by forming co-crystals with a co-former.
Materials:
-
Piroxicam
-
Co-former (e.g., Para-Aminobenzoic acid)
-
Solvent for crystallization (e.g., ethanol)
-
Mortar and pestle
-
Rotary evaporator
Procedure:
-
Select an appropriate co-former.
-
Dissolve Piroxicam and the co-former in a suitable solvent in a specific molar ratio.
-
Slowly evaporate the solvent using a rotary evaporator to allow for the formation of co-crystals.
-
Collect the resulting solid and dry it under vacuum.
-
Characterize the co-crystals using techniques like DSC, FTIR, and XRPD to confirm their formation.
-
Evaluate the solubility and dissolution rate of the co-crystals in comparison to the pure drug.
Visual Diagrams
Caption: A generalized workflow for addressing poor compound solubility.
Caption: A decision tree for troubleshooting compound precipitation issues.
References
- 1. rroij.com [rroij.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. Solubility Enhancement of Piroxicam Using Co-Crystallization Technique [ijaresm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. mmsl.cz [mmsl.cz]
Technical Support Center: Managing Solubility of Poorly Soluble Compounds
Disclaimer: Initial searches for "Pyrophendane" did not yield publicly available solubility data. Therefore, this technical support guide has been created using Piroxicam , a well-documented non-steroidal anti-inflammatory drug (NSAID) belonging to BCS Class II, as a representative example of a poorly soluble compound. The principles and troubleshooting strategies outlined here are broadly applicable to other hydrophobic drugs facing similar solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating out of my aqueous buffer?
A1: Poor aqueous solubility is the most likely cause. Piroxicam, for instance, has very low solubility in water (approximately 0.0836 mg/mL).[1] Direct addition of a hydrophobic compound to an aqueous buffer, especially at higher concentrations, will likely result in precipitation. The pH of the buffer can also be a factor; for acidic drugs like Piroxicam, solubility can be pH-dependent.
Q2: I'm observing inconsistent results in my in vitro assays. Could this be related to solubility?
A2: Absolutely. Poor solubility can lead to inconsistent bioavailability and variable drug exposure in your assays. If the compound is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended, leading to unreliable data.
Q3: Can I simply heat the solution to dissolve my compound?
A3: While gentle heating can aid dissolution, particularly when preparing a stock solution in an organic solvent, it should be done with caution. For some compounds, excessive heat can cause degradation. It is crucial to first dissolve the compound in a suitable organic solvent before diluting it with an aqueous buffer.
Q4: What are the common strategies to improve the solubility of a compound like Piroxicam?
A4: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These include physical modifications like particle size reduction and the use of solid dispersions, as well as chemical modifications such as pH adjustment, co-solvency, and complexation.[2][3]
Troubleshooting Guide
Issue: Compound crashes out of solution upon addition to aqueous media.
| Possible Cause | Recommended Solution |
| High Aqueous Concentration | Prepare a high-concentration stock solution in an organic solvent such as DMSO or dimethylformamide (DMF) first. Then, dilute the stock solution into your aqueous buffer with vigorous stirring. Piroxicam is soluble in DMSO and DMF at approximately 20 mg/mL.[4] |
| pH of the Buffer | For acidic or basic compounds, the pH of the aqueous medium is critical. Piroxicam is an acidic drug and its solubility can be influenced by pH. Experiment with different buffer pH values to find the optimal condition for your compound. |
| Solvent Choice | Water is often a poor solvent for hydrophobic compounds. Consider using a co-solvent system, where a water-miscible organic solvent is added to the aqueous buffer to increase the compound's solubility. |
Issue: Low or inconsistent bioactivity in cell-based assays.
| Possible Cause | Recommended Solution |
| Precipitation in Media | Your compound may be precipitating in the cell culture media over time. Visually inspect your wells for any signs of precipitation. Consider using a formulation strategy such as creating a solid dispersion or using cyclodextrins to improve and maintain solubility in the assay media. |
| Inaccurate Concentration | The actual concentration of the dissolved compound may be much lower than the nominal concentration. After preparing your final solution, centrifuge it and measure the concentration in the supernatant using a suitable analytical method like UV-spectrophotometry to determine the true soluble concentration. |
Solubility Data for Piroxicam
The following tables summarize the solubility of Piroxicam in various solvents.
Table 1: Solubility in Organic Solvents and Water
| Solvent | Solubility (mg/mL) | Reference |
| Chloroform | > Dichloromethane | [5] |
| Dichloromethane | > Acetone | [5] |
| Acetone | > Ethyl acetate | [5] |
| Ethyl acetate | > Acetonitrile | [5] |
| Acetonitrile | > Acetic acid | [5] |
| Acetic acid | > Methanol | [5] |
| Methanol | > Hexane | [5] |
| DMSO | ~20 | [4] |
| Dimethylformamide | ~20 | [4] |
| Oleic Acid | 12.6 | [1] |
| Tween-80 | 17.8 | [1] |
| Water | 0.0836 | [1] |
Table 2: Enhanced Aqueous Solubility using a Hydrotropic Agent
| Concentration of Sodium Benzoate | Saturated Solubility of Piroxicam (µg/mL) | Fold Increase | Reference |
| 0% (Distilled Water) | 14.128 | - | [6] |
| 5% | 282.5 | 19 | [6] |
| 10% | 749.06 | 53 | [6] |
| 15% | 1253.08 | 89 | [6] |
Experimental Protocols
Protocol 1: Preparation of a Piroxicam Stock Solution
Objective: To prepare a concentrated stock solution of Piroxicam in an organic solvent.
Materials:
-
Piroxicam powder
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of Piroxicam powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Vortex the mixture thoroughly until the Piroxicam is completely dissolved. Gentle warming in a water bath may be used if necessary.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Improving Aqueous Solubility using the Co-crystalization Technique
Objective: To enhance the solubility and dissolution rate of Piroxicam by forming co-crystals with a co-former.
Materials:
-
Piroxicam
-
Co-former (e.g., Para-Aminobenzoic acid)
-
Solvent for crystallization (e.g., ethanol)
-
Mortar and pestle
-
Rotary evaporator
Procedure:
-
Select an appropriate co-former.
-
Dissolve Piroxicam and the co-former in a suitable solvent in a specific molar ratio.
-
Slowly evaporate the solvent using a rotary evaporator to allow for the formation of co-crystals.
-
Collect the resulting solid and dry it under vacuum.
-
Characterize the co-crystals using techniques like DSC, FTIR, and XRPD to confirm their formation.
-
Evaluate the solubility and dissolution rate of the co-crystals in comparison to the pure drug.
Visual Diagrams
Caption: A generalized workflow for addressing poor compound solubility.
Caption: A decision tree for troubleshooting compound precipitation issues.
References
- 1. rroij.com [rroij.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. Solubility Enhancement of Piroxicam Using Co-Crystallization Technique [ijaresm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. mmsl.cz [mmsl.cz]
Technical Support Center: Pyrophendane In Vitro Efficacy
Welcome to the technical support center for Pyrophendane. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
This compound is classified as an antispasmodic agent.[1] Antispasmodics are typically used to relieve cramps or spasms of the stomach, intestines, and bladder. In a research context, its in vitro effects on cell contractility, proliferation, or viability might be under investigation.
Q2: What are the common challenges when determining the in vitro efficacy of a new compound like this compound?
Researchers often face challenges such as inconsistent results, low potency, or a narrow therapeutic window. These issues can stem from suboptimal experimental conditions, including cell line selection, drug concentration, and exposure time.
Q3: How can I optimize the concentration of this compound for my experiments?
It is recommended to perform dose-response studies with a broad range of concentrations to determine the optimal range. Once an effective range is identified, more narrowly spaced concentrations should be tested to accurately determine parameters like the IC50 (half-maximal inhibitory concentration).[2]
Q4: What should I do if I observe high variability in my assay results?
High variability can be caused by several factors, including inconsistent cell seeding density, variations in incubation times or temperatures, and cell clumping. Ensuring a single-cell suspension before plating and standardizing all experimental steps can help improve reproducibility.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Efficacy | - Inappropriate cell line used.- Suboptimal drug concentration.- Insufficient incubation time.- Compound instability in culture media. | - Select a cell line known to be responsive to antispasmodic agents or one that expresses relevant targets.- Perform a dose-response curve to identify the optimal concentration range.[2]- Conduct a time-course experiment to determine the optimal exposure duration.- Test the stability of this compound in your specific cell culture media over the experiment's duration. |
| Inconsistent IC50 Values | - Inconsistent cell seeding density.- Edge effects on microplates.- Variation in reagent addition. | - Ensure a homogenous single-cell suspension and use a consistent cell number per well.- Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to minimize evaporation.- Use calibrated multichannel pipettes and consistent techniques for adding reagents. |
| Cell Death at All Concentrations | - High starting concentration of this compound.- Off-target cytotoxicity. | - Start with a much lower concentration range in your dose-response experiments.- Test the compound on a non-cancerous or control cell line to assess general cytotoxicity.[2] |
| Precipitation of this compound in Media | - Poor solubility of the compound in aqueous media. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture media. Ensure the final solvent concentration is low and consistent across all wells, including controls. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the in vitro efficacy of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well.
-
Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curve and calculate the IC50 value.
-
Protocol 2: Cell Proliferation Assay (BrdU Assay)
This protocol measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, indicating cell proliferation.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
-
Fixation and Detection:
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve to determine the effect of this compound on cell proliferation.
-
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be involved in the cellular response to a therapeutic compound. Inhibition of key nodes in this pathway, such as receptor tyrosine kinases (RTKs), can affect downstream signaling cascades that control cell proliferation and survival.
Caption: Hypothetical signaling pathway showing potential inhibition by this compound.
Experimental Workflow
This diagram outlines the general workflow for an in vitro drug efficacy screening assay.
Caption: General workflow for in vitro drug efficacy screening.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting inconsistent assay results.
References
Technical Support Center: Pyrophendane In Vitro Efficacy
Welcome to the technical support center for Pyrophendane. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
This compound is classified as an antispasmodic agent.[1] Antispasmodics are typically used to relieve cramps or spasms of the stomach, intestines, and bladder. In a research context, its in vitro effects on cell contractility, proliferation, or viability might be under investigation.
Q2: What are the common challenges when determining the in vitro efficacy of a new compound like this compound?
Researchers often face challenges such as inconsistent results, low potency, or a narrow therapeutic window. These issues can stem from suboptimal experimental conditions, including cell line selection, drug concentration, and exposure time.
Q3: How can I optimize the concentration of this compound for my experiments?
It is recommended to perform dose-response studies with a broad range of concentrations to determine the optimal range. Once an effective range is identified, more narrowly spaced concentrations should be tested to accurately determine parameters like the IC50 (half-maximal inhibitory concentration).[2]
Q4: What should I do if I observe high variability in my assay results?
High variability can be caused by several factors, including inconsistent cell seeding density, variations in incubation times or temperatures, and cell clumping. Ensuring a single-cell suspension before plating and standardizing all experimental steps can help improve reproducibility.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Efficacy | - Inappropriate cell line used.- Suboptimal drug concentration.- Insufficient incubation time.- Compound instability in culture media. | - Select a cell line known to be responsive to antispasmodic agents or one that expresses relevant targets.- Perform a dose-response curve to identify the optimal concentration range.[2]- Conduct a time-course experiment to determine the optimal exposure duration.- Test the stability of this compound in your specific cell culture media over the experiment's duration. |
| Inconsistent IC50 Values | - Inconsistent cell seeding density.- Edge effects on microplates.- Variation in reagent addition. | - Ensure a homogenous single-cell suspension and use a consistent cell number per well.- Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to minimize evaporation.- Use calibrated multichannel pipettes and consistent techniques for adding reagents. |
| Cell Death at All Concentrations | - High starting concentration of this compound.- Off-target cytotoxicity. | - Start with a much lower concentration range in your dose-response experiments.- Test the compound on a non-cancerous or control cell line to assess general cytotoxicity.[2] |
| Precipitation of this compound in Media | - Poor solubility of the compound in aqueous media. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture media. Ensure the final solvent concentration is low and consistent across all wells, including controls. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the in vitro efficacy of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well.
-
Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curve and calculate the IC50 value.
-
Protocol 2: Cell Proliferation Assay (BrdU Assay)
This protocol measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, indicating cell proliferation.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
-
Fixation and Detection:
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve to determine the effect of this compound on cell proliferation.
-
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be involved in the cellular response to a therapeutic compound. Inhibition of key nodes in this pathway, such as receptor tyrosine kinases (RTKs), can affect downstream signaling cascades that control cell proliferation and survival.
Caption: Hypothetical signaling pathway showing potential inhibition by this compound.
Experimental Workflow
This diagram outlines the general workflow for an in vitro drug efficacy screening assay.
Caption: General workflow for in vitro drug efficacy screening.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting inconsistent assay results.
References
Technical Support Center: Pyrophendane In Vitro Efficacy
Welcome to the technical support center for Pyrophendane. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
This compound is classified as an antispasmodic agent.[1] Antispasmodics are typically used to relieve cramps or spasms of the stomach, intestines, and bladder. In a research context, its in vitro effects on cell contractility, proliferation, or viability might be under investigation.
Q2: What are the common challenges when determining the in vitro efficacy of a new compound like this compound?
Researchers often face challenges such as inconsistent results, low potency, or a narrow therapeutic window. These issues can stem from suboptimal experimental conditions, including cell line selection, drug concentration, and exposure time.
Q3: How can I optimize the concentration of this compound for my experiments?
It is recommended to perform dose-response studies with a broad range of concentrations to determine the optimal range. Once an effective range is identified, more narrowly spaced concentrations should be tested to accurately determine parameters like the IC50 (half-maximal inhibitory concentration).[2]
Q4: What should I do if I observe high variability in my assay results?
High variability can be caused by several factors, including inconsistent cell seeding density, variations in incubation times or temperatures, and cell clumping. Ensuring a single-cell suspension before plating and standardizing all experimental steps can help improve reproducibility.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Efficacy | - Inappropriate cell line used.- Suboptimal drug concentration.- Insufficient incubation time.- Compound instability in culture media. | - Select a cell line known to be responsive to antispasmodic agents or one that expresses relevant targets.- Perform a dose-response curve to identify the optimal concentration range.[2]- Conduct a time-course experiment to determine the optimal exposure duration.- Test the stability of this compound in your specific cell culture media over the experiment's duration. |
| Inconsistent IC50 Values | - Inconsistent cell seeding density.- Edge effects on microplates.- Variation in reagent addition. | - Ensure a homogenous single-cell suspension and use a consistent cell number per well.- Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to minimize evaporation.- Use calibrated multichannel pipettes and consistent techniques for adding reagents. |
| Cell Death at All Concentrations | - High starting concentration of this compound.- Off-target cytotoxicity. | - Start with a much lower concentration range in your dose-response experiments.- Test the compound on a non-cancerous or control cell line to assess general cytotoxicity.[2] |
| Precipitation of this compound in Media | - Poor solubility of the compound in aqueous media. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture media. Ensure the final solvent concentration is low and consistent across all wells, including controls. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the in vitro efficacy of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well.
-
Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curve and calculate the IC50 value.
-
Protocol 2: Cell Proliferation Assay (BrdU Assay)
This protocol measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, indicating cell proliferation.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
-
Fixation and Detection:
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve to determine the effect of this compound on cell proliferation.
-
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be involved in the cellular response to a therapeutic compound. Inhibition of key nodes in this pathway, such as receptor tyrosine kinases (RTKs), can affect downstream signaling cascades that control cell proliferation and survival.
Caption: Hypothetical signaling pathway showing potential inhibition by this compound.
Experimental Workflow
This diagram outlines the general workflow for an in vitro drug efficacy screening assay.
Caption: General workflow for in vitro drug efficacy screening.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting inconsistent assay results.
References
Technical Support Center: Managing Pyrophendane Solubility in Experimental Media
Disclaimer: Information regarding the physicochemical properties of Pyrophendane is limited in publicly available literature. This guide is formulated based on established principles for handling hydrophobic small molecules in research settings and aims to provide a robust framework for troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in my cell culture media?
This compound is identified as an antispasmodic agent[1]. Like many organic small molecules, it may possess hydrophobic characteristics, leading to low solubility in aqueous solutions such as cell culture media. Precipitation, or "crashing out," often occurs when a compound dissolved in a solvent like DMSO is diluted into the aqueous media, exceeding its solubility limit[2][3].
Q2: My this compound stock is dissolved in DMSO, but it precipitates when added to the media. What should I do?
This is a common issue. The key is to ensure the final concentration of this compound in the media does not exceed its aqueous solubility and that the dilution is performed in a way that minimizes localized high concentrations. It is recommended to discard media with precipitate and prepare it afresh using the troubleshooting steps outlined below[4].
Q3: Could the type of cell culture media or serum concentration affect this compound solubility?
Yes. Media components like salts and proteins can interact with your compound[5]. Serum proteins, such as albumin, can sometimes help to solubilize hydrophobic compounds, so variations in serum percentage may impact solubility. It is crucial to test solubility in the specific medium and serum concentration used in your experiments.
Q4: Is it advisable to store this compound diluted in cell culture media?
No, it is not recommended to store compounds in cell culture media for extended periods. The stability of this compound in aqueous solutions is likely unknown, and prolonged storage could lead to degradation or precipitation[4]. Prepare fresh dilutions for each experiment.
Troubleshooting Guide: Preventing this compound Precipitation
If you observe immediate or delayed precipitation of this compound in your media, consult the following table for potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | The final concentration of this compound is too high for the aqueous media. | Decrease the final working concentration. Perform a solubility test to find the maximum soluble concentration[2][6]. |
| Rapid dilution from a concentrated DMSO stock is causing the compound to "crash out." | Add the DMSO stock to pre-warmed (37°C) media dropwise while gently swirling or vortexing to ensure rapid dispersion[2][4]. | |
| The media is at a low temperature, reducing solubility. | Always use media that has been pre-warmed to 37°C before adding the compound[2][6]. | |
| Precipitate Forms Over Time | The temperature shift from room temperature to the 37°C incubator is affecting solubility. | Pre-warm the media to 37°C before adding this compound to minimize temperature-related solubility changes[5][6]. |
| The CO2 environment in the incubator is altering the media's pH, which can affect the solubility of pH-sensitive compounds. | Ensure your media is correctly buffered for the CO2 concentration of your incubator[5][6]. | |
| The this compound stock solution has degraded due to improper storage. | Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles[4]. | |
| Cloudy or Turbid Media | This could indicate fine particulate precipitation or microbial contamination. | Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. If contamination is suspected, discard the media and review sterile techniques[7]. |
Hypothetical this compound Data
The following table provides hypothetical, yet realistic, physicochemical and solubility data for this compound to guide experimental design.
| Property | Hypothetical Value | Implication for Experimental Design |
| Molecular Weight | 291.44 g/mol | Used for calculating concentrations for stock solutions. |
| LogP | 4.2 | Indicates high hydrophobicity and likely low aqueous solubility. |
| pKa | 8.9 (Basic) | The compound's charge state and solubility will be pH-dependent. |
| Solubility in DMSO | ≥ 50 mg/mL | A high-concentration stock solution can be prepared in DMSO. |
| Solubility in Ethanol | ≥ 25 mg/mL | Ethanol is a viable alternative solvent to DMSO. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | The final concentration in media must be kept very low. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Based on the hypothetical data, prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Ensure the powder is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration in Media
Objective: To identify the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium.
-
For example, in a 96-well plate, add 200 µL of media to each well.
-
Add a small volume of your stock solution to the first well to achieve the highest desired concentration, ensuring the final DMSO concentration is below 0.5%.
-
Perform serial dilutions across the plate.
-
Include a control well with only the vehicle (DMSO) at the highest concentration used.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours). The highest concentration that remains clear is your maximum working concentration.
Visual Guides
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Recommended workflow for adding this compound to media.
References
Technical Support Center: Managing Pyrophendane Solubility in Experimental Media
Disclaimer: Information regarding the physicochemical properties of Pyrophendane is limited in publicly available literature. This guide is formulated based on established principles for handling hydrophobic small molecules in research settings and aims to provide a robust framework for troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in my cell culture media?
This compound is identified as an antispasmodic agent[1]. Like many organic small molecules, it may possess hydrophobic characteristics, leading to low solubility in aqueous solutions such as cell culture media. Precipitation, or "crashing out," often occurs when a compound dissolved in a solvent like DMSO is diluted into the aqueous media, exceeding its solubility limit[2][3].
Q2: My this compound stock is dissolved in DMSO, but it precipitates when added to the media. What should I do?
This is a common issue. The key is to ensure the final concentration of this compound in the media does not exceed its aqueous solubility and that the dilution is performed in a way that minimizes localized high concentrations. It is recommended to discard media with precipitate and prepare it afresh using the troubleshooting steps outlined below[4].
Q3: Could the type of cell culture media or serum concentration affect this compound solubility?
Yes. Media components like salts and proteins can interact with your compound[5]. Serum proteins, such as albumin, can sometimes help to solubilize hydrophobic compounds, so variations in serum percentage may impact solubility. It is crucial to test solubility in the specific medium and serum concentration used in your experiments.
Q4: Is it advisable to store this compound diluted in cell culture media?
No, it is not recommended to store compounds in cell culture media for extended periods. The stability of this compound in aqueous solutions is likely unknown, and prolonged storage could lead to degradation or precipitation[4]. Prepare fresh dilutions for each experiment.
Troubleshooting Guide: Preventing this compound Precipitation
If you observe immediate or delayed precipitation of this compound in your media, consult the following table for potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | The final concentration of this compound is too high for the aqueous media. | Decrease the final working concentration. Perform a solubility test to find the maximum soluble concentration[2][6]. |
| Rapid dilution from a concentrated DMSO stock is causing the compound to "crash out." | Add the DMSO stock to pre-warmed (37°C) media dropwise while gently swirling or vortexing to ensure rapid dispersion[2][4]. | |
| The media is at a low temperature, reducing solubility. | Always use media that has been pre-warmed to 37°C before adding the compound[2][6]. | |
| Precipitate Forms Over Time | The temperature shift from room temperature to the 37°C incubator is affecting solubility. | Pre-warm the media to 37°C before adding this compound to minimize temperature-related solubility changes[5][6]. |
| The CO2 environment in the incubator is altering the media's pH, which can affect the solubility of pH-sensitive compounds. | Ensure your media is correctly buffered for the CO2 concentration of your incubator[5][6]. | |
| The this compound stock solution has degraded due to improper storage. | Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles[4]. | |
| Cloudy or Turbid Media | This could indicate fine particulate precipitation or microbial contamination. | Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. If contamination is suspected, discard the media and review sterile techniques[7]. |
Hypothetical this compound Data
The following table provides hypothetical, yet realistic, physicochemical and solubility data for this compound to guide experimental design.
| Property | Hypothetical Value | Implication for Experimental Design |
| Molecular Weight | 291.44 g/mol | Used for calculating concentrations for stock solutions. |
| LogP | 4.2 | Indicates high hydrophobicity and likely low aqueous solubility. |
| pKa | 8.9 (Basic) | The compound's charge state and solubility will be pH-dependent. |
| Solubility in DMSO | ≥ 50 mg/mL | A high-concentration stock solution can be prepared in DMSO. |
| Solubility in Ethanol | ≥ 25 mg/mL | Ethanol is a viable alternative solvent to DMSO. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | The final concentration in media must be kept very low. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Based on the hypothetical data, prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Ensure the powder is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration in Media
Objective: To identify the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium.
-
For example, in a 96-well plate, add 200 µL of media to each well.
-
Add a small volume of your stock solution to the first well to achieve the highest desired concentration, ensuring the final DMSO concentration is below 0.5%.
-
Perform serial dilutions across the plate.
-
Include a control well with only the vehicle (DMSO) at the highest concentration used.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours). The highest concentration that remains clear is your maximum working concentration.
Visual Guides
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Recommended workflow for adding this compound to media.
References
Technical Support Center: Managing Pyrophendane Solubility in Experimental Media
Disclaimer: Information regarding the physicochemical properties of Pyrophendane is limited in publicly available literature. This guide is formulated based on established principles for handling hydrophobic small molecules in research settings and aims to provide a robust framework for troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in my cell culture media?
This compound is identified as an antispasmodic agent[1]. Like many organic small molecules, it may possess hydrophobic characteristics, leading to low solubility in aqueous solutions such as cell culture media. Precipitation, or "crashing out," often occurs when a compound dissolved in a solvent like DMSO is diluted into the aqueous media, exceeding its solubility limit[2][3].
Q2: My this compound stock is dissolved in DMSO, but it precipitates when added to the media. What should I do?
This is a common issue. The key is to ensure the final concentration of this compound in the media does not exceed its aqueous solubility and that the dilution is performed in a way that minimizes localized high concentrations. It is recommended to discard media with precipitate and prepare it afresh using the troubleshooting steps outlined below[4].
Q3: Could the type of cell culture media or serum concentration affect this compound solubility?
Yes. Media components like salts and proteins can interact with your compound[5]. Serum proteins, such as albumin, can sometimes help to solubilize hydrophobic compounds, so variations in serum percentage may impact solubility. It is crucial to test solubility in the specific medium and serum concentration used in your experiments.
Q4: Is it advisable to store this compound diluted in cell culture media?
No, it is not recommended to store compounds in cell culture media for extended periods. The stability of this compound in aqueous solutions is likely unknown, and prolonged storage could lead to degradation or precipitation[4]. Prepare fresh dilutions for each experiment.
Troubleshooting Guide: Preventing this compound Precipitation
If you observe immediate or delayed precipitation of this compound in your media, consult the following table for potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | The final concentration of this compound is too high for the aqueous media. | Decrease the final working concentration. Perform a solubility test to find the maximum soluble concentration[2][6]. |
| Rapid dilution from a concentrated DMSO stock is causing the compound to "crash out." | Add the DMSO stock to pre-warmed (37°C) media dropwise while gently swirling or vortexing to ensure rapid dispersion[2][4]. | |
| The media is at a low temperature, reducing solubility. | Always use media that has been pre-warmed to 37°C before adding the compound[2][6]. | |
| Precipitate Forms Over Time | The temperature shift from room temperature to the 37°C incubator is affecting solubility. | Pre-warm the media to 37°C before adding this compound to minimize temperature-related solubility changes[5][6]. |
| The CO2 environment in the incubator is altering the media's pH, which can affect the solubility of pH-sensitive compounds. | Ensure your media is correctly buffered for the CO2 concentration of your incubator[5][6]. | |
| The this compound stock solution has degraded due to improper storage. | Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles[4]. | |
| Cloudy or Turbid Media | This could indicate fine particulate precipitation or microbial contamination. | Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. If contamination is suspected, discard the media and review sterile techniques[7]. |
Hypothetical this compound Data
The following table provides hypothetical, yet realistic, physicochemical and solubility data for this compound to guide experimental design.
| Property | Hypothetical Value | Implication for Experimental Design |
| Molecular Weight | 291.44 g/mol | Used for calculating concentrations for stock solutions. |
| LogP | 4.2 | Indicates high hydrophobicity and likely low aqueous solubility. |
| pKa | 8.9 (Basic) | The compound's charge state and solubility will be pH-dependent. |
| Solubility in DMSO | ≥ 50 mg/mL | A high-concentration stock solution can be prepared in DMSO. |
| Solubility in Ethanol | ≥ 25 mg/mL | Ethanol is a viable alternative solvent to DMSO. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | The final concentration in media must be kept very low. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Based on the hypothetical data, prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Ensure the powder is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration in Media
Objective: To identify the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium.
-
For example, in a 96-well plate, add 200 µL of media to each well.
-
Add a small volume of your stock solution to the first well to achieve the highest desired concentration, ensuring the final DMSO concentration is below 0.5%.
-
Perform serial dilutions across the plate.
-
Include a control well with only the vehicle (DMSO) at the highest concentration used.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours). The highest concentration that remains clear is your maximum working concentration.
Visual Guides
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Recommended workflow for adding this compound to media.
References
Technical Support Center: Experimental Guidance for Pirfenidone
A Note on "Pyrophendane": Publicly available information on "this compound" is limited, identifying it primarily as an antispasmodic agent for research purposes.[1][2] Detailed experimental protocols and comprehensive pharmacological data are not readily accessible. It is possible that your query may have intended to be for the similarly named drug, "Pirfenidone," a well-documented anti-inflammatory and anti-fibrotic agent. The following technical support guide is focused on Pirfenidone to address the in-depth experimental questions posed.
Frequently Asked Questions (FAQs)
1. What is Pirfenidone and what is its primary mechanism of action?
Pirfenidone is a synthetic pyridone drug with anti-inflammatory, antioxidant, and antifibrotic properties.[3] It is primarily used for the treatment of idiopathic pulmonary fibrosis (IPF).[3] While its exact mechanism of action is not fully understood, it is believed to regulate pathways involved in fibrosis, such as transforming growth factor-beta (TGF-β), and to modulate cellular oxidation.[3]
2. What are the common challenges and sources of variability in in vitro experiments with Pirfenidone?
Common challenges include ensuring consistent drug solubility and stability in culture media, batch-to-batch variability of the compound, and differences in cellular responses depending on the cell line and passage number. It is also important to carefully control for solvent effects, as Dimethyl sulfoxide (B87167) (DMSO) is often used to dissolve Pirfenidone and can have independent effects on cells.
3. Are there known drug-drug interactions that could affect experimental outcomes?
Yes, Pirfenidone's metabolism can be affected by other compounds. It is primarily metabolized by the cytochrome P450 enzyme CYP1A2.[3] Co-incubation with inhibitors of CYP1A2 can increase Pirfenidone's concentration and potentially its cytotoxic effects in cell culture. Conversely, inducers of CYP1A2 can decrease its effective concentration.
Troubleshooting Guides
Inconsistent Anti-Fibrotic Effects in Cell Culture
| Issue | Potential Cause | Troubleshooting Step |
| Variable reduction in collagen expression | Inconsistent Pirfenidone concentration. | Prepare fresh stock solutions of Pirfenidone for each experiment. Verify solubility and consider using a positive control to ensure assay validity. |
| Cell line heterogeneity. | Use a single, low-passage cell line. Perform regular cell line authentication. | |
| Differences in TGF-β stimulation. | Ensure consistent concentration and activity of recombinant TGF-β used to induce a fibrotic response. |
High Cell Toxicity Observed
| Issue | Potential Cause | Troubleshooting Step |
| Unexpectedly high levels of apoptosis or necrosis | Pirfenidone concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all treatment groups, including vehicle controls, and is below the toxic threshold for your cells. | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |
Quantitative Data Summary
Pharmacokinetic Properties of Pirfenidone
| Property | Value |
| Bioavailability | ~70-80% of metabolism mediated by CYP1A2[3] |
| Protein Binding | Data not available in provided search results. |
| Metabolism | Primarily via CYP1A2-mediated 5-hydroxylation[3] |
| Elimination Half-life | Data not available in provided search results. |
Experimental Protocols
Assessment of Pirfenidone's Effect on TGF-β1-induced Collagen Production in Fibroblasts
-
Cell Culture: Plate lung fibroblasts (e.g., MRC-5 or primary human lung fibroblasts) in a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Pretreat the cells with varying concentrations of Pirfenidone (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 48 hours.
-
Analysis: Collect the cell culture supernatant to measure secreted collagen using a Sircol Collagen Assay. Lyse the cells to measure total protein for normalization.
Visualizations
Caption: Proposed mechanism of Pirfenidone in modulating fibrotic pathways.
Caption: Workflow for an in vitro assessment of Pirfenidone's efficacy.
References
Technical Support Center: Experimental Guidance for Pirfenidone
A Note on "Pyrophendane": Publicly available information on "this compound" is limited, identifying it primarily as an antispasmodic agent for research purposes.[1][2] Detailed experimental protocols and comprehensive pharmacological data are not readily accessible. It is possible that your query may have intended to be for the similarly named drug, "Pirfenidone," a well-documented anti-inflammatory and anti-fibrotic agent. The following technical support guide is focused on Pirfenidone to address the in-depth experimental questions posed.
Frequently Asked Questions (FAQs)
1. What is Pirfenidone and what is its primary mechanism of action?
Pirfenidone is a synthetic pyridone drug with anti-inflammatory, antioxidant, and antifibrotic properties.[3] It is primarily used for the treatment of idiopathic pulmonary fibrosis (IPF).[3] While its exact mechanism of action is not fully understood, it is believed to regulate pathways involved in fibrosis, such as transforming growth factor-beta (TGF-β), and to modulate cellular oxidation.[3]
2. What are the common challenges and sources of variability in in vitro experiments with Pirfenidone?
Common challenges include ensuring consistent drug solubility and stability in culture media, batch-to-batch variability of the compound, and differences in cellular responses depending on the cell line and passage number. It is also important to carefully control for solvent effects, as Dimethyl sulfoxide (B87167) (DMSO) is often used to dissolve Pirfenidone and can have independent effects on cells.
3. Are there known drug-drug interactions that could affect experimental outcomes?
Yes, Pirfenidone's metabolism can be affected by other compounds. It is primarily metabolized by the cytochrome P450 enzyme CYP1A2.[3] Co-incubation with inhibitors of CYP1A2 can increase Pirfenidone's concentration and potentially its cytotoxic effects in cell culture. Conversely, inducers of CYP1A2 can decrease its effective concentration.
Troubleshooting Guides
Inconsistent Anti-Fibrotic Effects in Cell Culture
| Issue | Potential Cause | Troubleshooting Step |
| Variable reduction in collagen expression | Inconsistent Pirfenidone concentration. | Prepare fresh stock solutions of Pirfenidone for each experiment. Verify solubility and consider using a positive control to ensure assay validity. |
| Cell line heterogeneity. | Use a single, low-passage cell line. Perform regular cell line authentication. | |
| Differences in TGF-β stimulation. | Ensure consistent concentration and activity of recombinant TGF-β used to induce a fibrotic response. |
High Cell Toxicity Observed
| Issue | Potential Cause | Troubleshooting Step |
| Unexpectedly high levels of apoptosis or necrosis | Pirfenidone concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all treatment groups, including vehicle controls, and is below the toxic threshold for your cells. | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |
Quantitative Data Summary
Pharmacokinetic Properties of Pirfenidone
| Property | Value |
| Bioavailability | ~70-80% of metabolism mediated by CYP1A2[3] |
| Protein Binding | Data not available in provided search results. |
| Metabolism | Primarily via CYP1A2-mediated 5-hydroxylation[3] |
| Elimination Half-life | Data not available in provided search results. |
Experimental Protocols
Assessment of Pirfenidone's Effect on TGF-β1-induced Collagen Production in Fibroblasts
-
Cell Culture: Plate lung fibroblasts (e.g., MRC-5 or primary human lung fibroblasts) in a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Pretreat the cells with varying concentrations of Pirfenidone (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 48 hours.
-
Analysis: Collect the cell culture supernatant to measure secreted collagen using a Sircol Collagen Assay. Lyse the cells to measure total protein for normalization.
Visualizations
Caption: Proposed mechanism of Pirfenidone in modulating fibrotic pathways.
Caption: Workflow for an in vitro assessment of Pirfenidone's efficacy.
References
Technical Support Center: Experimental Guidance for Pirfenidone
A Note on "Pyrophendane": Publicly available information on "this compound" is limited, identifying it primarily as an antispasmodic agent for research purposes.[1][2] Detailed experimental protocols and comprehensive pharmacological data are not readily accessible. It is possible that your query may have intended to be for the similarly named drug, "Pirfenidone," a well-documented anti-inflammatory and anti-fibrotic agent. The following technical support guide is focused on Pirfenidone to address the in-depth experimental questions posed.
Frequently Asked Questions (FAQs)
1. What is Pirfenidone and what is its primary mechanism of action?
Pirfenidone is a synthetic pyridone drug with anti-inflammatory, antioxidant, and antifibrotic properties.[3] It is primarily used for the treatment of idiopathic pulmonary fibrosis (IPF).[3] While its exact mechanism of action is not fully understood, it is believed to regulate pathways involved in fibrosis, such as transforming growth factor-beta (TGF-β), and to modulate cellular oxidation.[3]
2. What are the common challenges and sources of variability in in vitro experiments with Pirfenidone?
Common challenges include ensuring consistent drug solubility and stability in culture media, batch-to-batch variability of the compound, and differences in cellular responses depending on the cell line and passage number. It is also important to carefully control for solvent effects, as Dimethyl sulfoxide (DMSO) is often used to dissolve Pirfenidone and can have independent effects on cells.
3. Are there known drug-drug interactions that could affect experimental outcomes?
Yes, Pirfenidone's metabolism can be affected by other compounds. It is primarily metabolized by the cytochrome P450 enzyme CYP1A2.[3] Co-incubation with inhibitors of CYP1A2 can increase Pirfenidone's concentration and potentially its cytotoxic effects in cell culture. Conversely, inducers of CYP1A2 can decrease its effective concentration.
Troubleshooting Guides
Inconsistent Anti-Fibrotic Effects in Cell Culture
| Issue | Potential Cause | Troubleshooting Step |
| Variable reduction in collagen expression | Inconsistent Pirfenidone concentration. | Prepare fresh stock solutions of Pirfenidone for each experiment. Verify solubility and consider using a positive control to ensure assay validity. |
| Cell line heterogeneity. | Use a single, low-passage cell line. Perform regular cell line authentication. | |
| Differences in TGF-β stimulation. | Ensure consistent concentration and activity of recombinant TGF-β used to induce a fibrotic response. |
High Cell Toxicity Observed
| Issue | Potential Cause | Troubleshooting Step |
| Unexpectedly high levels of apoptosis or necrosis | Pirfenidone concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all treatment groups, including vehicle controls, and is below the toxic threshold for your cells. | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |
Quantitative Data Summary
Pharmacokinetic Properties of Pirfenidone
| Property | Value |
| Bioavailability | ~70-80% of metabolism mediated by CYP1A2[3] |
| Protein Binding | Data not available in provided search results. |
| Metabolism | Primarily via CYP1A2-mediated 5-hydroxylation[3] |
| Elimination Half-life | Data not available in provided search results. |
Experimental Protocols
Assessment of Pirfenidone's Effect on TGF-β1-induced Collagen Production in Fibroblasts
-
Cell Culture: Plate lung fibroblasts (e.g., MRC-5 or primary human lung fibroblasts) in a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Pretreat the cells with varying concentrations of Pirfenidone (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 48 hours.
-
Analysis: Collect the cell culture supernatant to measure secreted collagen using a Sircol Collagen Assay. Lyse the cells to measure total protein for normalization.
Visualizations
Caption: Proposed mechanism of Pirfenidone in modulating fibrotic pathways.
Caption: Workflow for an in vitro assessment of Pirfenidone's efficacy.
References
Pyrophendane quality control and purity assessment
Pyrophendane Technical Support Center
This guide provides comprehensive information on the quality control and purity assessment of this compound, addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of a new batch of this compound HCl?
The primary methods for determining the purity of this compound HCl include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structurally-related impurities. A combination of these methods is recommended for a comprehensive purity profile.
Q2: What are the expected spectral characteristics of this compound in ¹H NMR and ¹³C NMR?
While specific chemical shifts can vary slightly based on the solvent and instrument, you should expect to see characteristic peaks corresponding to the aromatic protons of the phenyl ring, the aliphatic protons of the pyrrolidine (B122466) ring, and the methyl group. In ¹³C NMR, distinct signals for the carbonyl carbon, the quaternary carbon, and the various aromatic and aliphatic carbons should be observable. Any significant deviation from the reference spectrum could indicate the presence of impurities or a different compound altogether.
Q3: What are common impurities found in this compound synthesis and how can they be identified?
Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, incomplete reaction could leave traces of the precursor ketones and amines. These can typically be identified as separate peaks in HPLC and GC-MS chromatograms. Mass spectrometry can help in elucidating the structure of these unknown impurities.
Q4: How should I properly store this compound to ensure its stability?
This compound should be stored in a cool, dry, and dark place. It is advisable to store it in an airtight container, preferably under an inert atmosphere (like argon or nitrogen) to prevent degradation from moisture and oxidation. Long-term storage at -20°C is recommended.
Troubleshooting Guide
Issue 1: My HPLC results show a lower purity percentage than expected.
-
Possible Cause 1: Degradation of the sample.
-
Solution: Ensure that the sample has been stored correctly and has not been exposed to light, heat, or moisture for extended periods. Prepare fresh solutions for analysis.
-
-
Possible Cause 2: Issues with the mobile phase or column.
-
Solution: Check the composition and pH of the mobile phase. Ensure the column is not clogged and is appropriate for the separation. Run a standard of known purity to verify system performance.
-
-
Possible Cause 3: Inaccurate integration of peaks.
-
Solution: Review the integration parameters in your chromatography software. Ensure that the baseline is correctly set and that all relevant peaks are being integrated.
-
Issue 2: I am observing unexpected peaks in my GC-MS chromatogram.
-
Possible Cause 1: Contamination of the sample or solvent.
-
Solution: Use high-purity solvents and clean glassware. Run a blank (solvent only) to identify any peaks originating from the solvent or system.
-
-
Possible Cause 2: Thermal degradation of this compound in the GC inlet.
-
Solution: this compound may be thermally labile. Try lowering the inlet temperature. If the issue persists, HPLC is a more suitable method for this compound.
-
-
Possible Cause 3: Presence of derivatized impurities.
-
Solution: Some impurities may become volatile only after derivatization. Analyze the mass spectrum of the unexpected peak to identify its structure.
-
Issue 3: The elemental analysis (CHN) results do not match the theoretical values for this compound.
-
Possible Cause 1: Presence of inorganic impurities or residual solvents.
-
Solution: Dry the sample thoroughly under a high vacuum before analysis. The presence of water or other solvents can significantly alter the elemental composition. Techniques like Thermogravimetric Analysis (TGA) can quantify residual solvents.
-
-
Possible Cause 2: The sample is a different salt form or a hydrate.
-
Solution: Confirm the salt form (e.g., HCl vs. freebase) and check for the presence of water of hydration using techniques like Karl Fischer titration.
-
Quantitative Data Summary
The following table summarizes typical purity assessment data for a batch of this compound HCl.
| Analytical Method | Parameter | Result | Acceptance Criteria |
| HPLC (UV, 254 nm) | Purity (Area %) | 99.2% | ≥ 98.5% |
| Largest Single Impurity (Area %) | 0.3% | ≤ 0.5% | |
| GC-MS | Total Volatile Impurities (Area %) | 0.15% | ≤ 0.5% |
| Karl Fischer Titration | Water Content | 0.2% (w/w) | ≤ 0.5% (w/w) |
| Residual Solvents (GC) | Methanol | 150 ppm | ≤ 3000 ppm |
| Dichloromethane | 50 ppm | ≤ 600 ppm |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA). Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve this compound HCl reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity by the area percentage method, comparing the area of the main peak to the total area of all peaks.
Visualizations
Caption: Workflow for the quality control and purity assessment of a new this compound batch.
Caption: A decision tree for troubleshooting unexpectedly low purity results in HPLC analysis.
Pyrophendane quality control and purity assessment
Pyrophendane Technical Support Center
This guide provides comprehensive information on the quality control and purity assessment of this compound, addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of a new batch of this compound HCl?
The primary methods for determining the purity of this compound HCl include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structurally-related impurities. A combination of these methods is recommended for a comprehensive purity profile.
Q2: What are the expected spectral characteristics of this compound in ¹H NMR and ¹³C NMR?
While specific chemical shifts can vary slightly based on the solvent and instrument, you should expect to see characteristic peaks corresponding to the aromatic protons of the phenyl ring, the aliphatic protons of the pyrrolidine (B122466) ring, and the methyl group. In ¹³C NMR, distinct signals for the carbonyl carbon, the quaternary carbon, and the various aromatic and aliphatic carbons should be observable. Any significant deviation from the reference spectrum could indicate the presence of impurities or a different compound altogether.
Q3: What are common impurities found in this compound synthesis and how can they be identified?
Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, incomplete reaction could leave traces of the precursor ketones and amines. These can typically be identified as separate peaks in HPLC and GC-MS chromatograms. Mass spectrometry can help in elucidating the structure of these unknown impurities.
Q4: How should I properly store this compound to ensure its stability?
This compound should be stored in a cool, dry, and dark place. It is advisable to store it in an airtight container, preferably under an inert atmosphere (like argon or nitrogen) to prevent degradation from moisture and oxidation. Long-term storage at -20°C is recommended.
Troubleshooting Guide
Issue 1: My HPLC results show a lower purity percentage than expected.
-
Possible Cause 1: Degradation of the sample.
-
Solution: Ensure that the sample has been stored correctly and has not been exposed to light, heat, or moisture for extended periods. Prepare fresh solutions for analysis.
-
-
Possible Cause 2: Issues with the mobile phase or column.
-
Solution: Check the composition and pH of the mobile phase. Ensure the column is not clogged and is appropriate for the separation. Run a standard of known purity to verify system performance.
-
-
Possible Cause 3: Inaccurate integration of peaks.
-
Solution: Review the integration parameters in your chromatography software. Ensure that the baseline is correctly set and that all relevant peaks are being integrated.
-
Issue 2: I am observing unexpected peaks in my GC-MS chromatogram.
-
Possible Cause 1: Contamination of the sample or solvent.
-
Solution: Use high-purity solvents and clean glassware. Run a blank (solvent only) to identify any peaks originating from the solvent or system.
-
-
Possible Cause 2: Thermal degradation of this compound in the GC inlet.
-
Solution: this compound may be thermally labile. Try lowering the inlet temperature. If the issue persists, HPLC is a more suitable method for this compound.
-
-
Possible Cause 3: Presence of derivatized impurities.
-
Solution: Some impurities may become volatile only after derivatization. Analyze the mass spectrum of the unexpected peak to identify its structure.
-
Issue 3: The elemental analysis (CHN) results do not match the theoretical values for this compound.
-
Possible Cause 1: Presence of inorganic impurities or residual solvents.
-
Solution: Dry the sample thoroughly under a high vacuum before analysis. The presence of water or other solvents can significantly alter the elemental composition. Techniques like Thermogravimetric Analysis (TGA) can quantify residual solvents.
-
-
Possible Cause 2: The sample is a different salt form or a hydrate.
-
Solution: Confirm the salt form (e.g., HCl vs. freebase) and check for the presence of water of hydration using techniques like Karl Fischer titration.
-
Quantitative Data Summary
The following table summarizes typical purity assessment data for a batch of this compound HCl.
| Analytical Method | Parameter | Result | Acceptance Criteria |
| HPLC (UV, 254 nm) | Purity (Area %) | 99.2% | ≥ 98.5% |
| Largest Single Impurity (Area %) | 0.3% | ≤ 0.5% | |
| GC-MS | Total Volatile Impurities (Area %) | 0.15% | ≤ 0.5% |
| Karl Fischer Titration | Water Content | 0.2% (w/w) | ≤ 0.5% (w/w) |
| Residual Solvents (GC) | Methanol | 150 ppm | ≤ 3000 ppm |
| Dichloromethane | 50 ppm | ≤ 600 ppm |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA). Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve this compound HCl reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity by the area percentage method, comparing the area of the main peak to the total area of all peaks.
Visualizations
Caption: Workflow for the quality control and purity assessment of a new this compound batch.
Caption: A decision tree for troubleshooting unexpectedly low purity results in HPLC analysis.
Pyrophendane quality control and purity assessment
Pyrophendane Technical Support Center
This guide provides comprehensive information on the quality control and purity assessment of this compound, addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of a new batch of this compound HCl?
The primary methods for determining the purity of this compound HCl include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structurally-related impurities. A combination of these methods is recommended for a comprehensive purity profile.
Q2: What are the expected spectral characteristics of this compound in ¹H NMR and ¹³C NMR?
While specific chemical shifts can vary slightly based on the solvent and instrument, you should expect to see characteristic peaks corresponding to the aromatic protons of the phenyl ring, the aliphatic protons of the pyrrolidine ring, and the methyl group. In ¹³C NMR, distinct signals for the carbonyl carbon, the quaternary carbon, and the various aromatic and aliphatic carbons should be observable. Any significant deviation from the reference spectrum could indicate the presence of impurities or a different compound altogether.
Q3: What are common impurities found in this compound synthesis and how can they be identified?
Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, incomplete reaction could leave traces of the precursor ketones and amines. These can typically be identified as separate peaks in HPLC and GC-MS chromatograms. Mass spectrometry can help in elucidating the structure of these unknown impurities.
Q4: How should I properly store this compound to ensure its stability?
This compound should be stored in a cool, dry, and dark place. It is advisable to store it in an airtight container, preferably under an inert atmosphere (like argon or nitrogen) to prevent degradation from moisture and oxidation. Long-term storage at -20°C is recommended.
Troubleshooting Guide
Issue 1: My HPLC results show a lower purity percentage than expected.
-
Possible Cause 1: Degradation of the sample.
-
Solution: Ensure that the sample has been stored correctly and has not been exposed to light, heat, or moisture for extended periods. Prepare fresh solutions for analysis.
-
-
Possible Cause 2: Issues with the mobile phase or column.
-
Solution: Check the composition and pH of the mobile phase. Ensure the column is not clogged and is appropriate for the separation. Run a standard of known purity to verify system performance.
-
-
Possible Cause 3: Inaccurate integration of peaks.
-
Solution: Review the integration parameters in your chromatography software. Ensure that the baseline is correctly set and that all relevant peaks are being integrated.
-
Issue 2: I am observing unexpected peaks in my GC-MS chromatogram.
-
Possible Cause 1: Contamination of the sample or solvent.
-
Solution: Use high-purity solvents and clean glassware. Run a blank (solvent only) to identify any peaks originating from the solvent or system.
-
-
Possible Cause 2: Thermal degradation of this compound in the GC inlet.
-
Solution: this compound may be thermally labile. Try lowering the inlet temperature. If the issue persists, HPLC is a more suitable method for this compound.
-
-
Possible Cause 3: Presence of derivatized impurities.
-
Solution: Some impurities may become volatile only after derivatization. Analyze the mass spectrum of the unexpected peak to identify its structure.
-
Issue 3: The elemental analysis (CHN) results do not match the theoretical values for this compound.
-
Possible Cause 1: Presence of inorganic impurities or residual solvents.
-
Solution: Dry the sample thoroughly under a high vacuum before analysis. The presence of water or other solvents can significantly alter the elemental composition. Techniques like Thermogravimetric Analysis (TGA) can quantify residual solvents.
-
-
Possible Cause 2: The sample is a different salt form or a hydrate.
-
Solution: Confirm the salt form (e.g., HCl vs. freebase) and check for the presence of water of hydration using techniques like Karl Fischer titration.
-
Quantitative Data Summary
The following table summarizes typical purity assessment data for a batch of this compound HCl.
| Analytical Method | Parameter | Result | Acceptance Criteria |
| HPLC (UV, 254 nm) | Purity (Area %) | 99.2% | ≥ 98.5% |
| Largest Single Impurity (Area %) | 0.3% | ≤ 0.5% | |
| GC-MS | Total Volatile Impurities (Area %) | 0.15% | ≤ 0.5% |
| Karl Fischer Titration | Water Content | 0.2% (w/w) | ≤ 0.5% (w/w) |
| Residual Solvents (GC) | Methanol | 150 ppm | ≤ 3000 ppm |
| Dichloromethane | 50 ppm | ≤ 600 ppm |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA). Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve this compound HCl reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity by the area percentage method, comparing the area of the main peak to the total area of all peaks.
Visualizations
Caption: Workflow for the quality control and purity assessment of a new this compound batch.
Caption: A decision tree for troubleshooting unexpectedly low purity results in HPLC analysis.
Interpreting unexpected results with Pyrophendane
Welcome to the technical support center for Pyrophendane. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a potent norepinephrine-dopamine reuptake inhibitor (NDRI). It is expected to competitively inhibit the human norepinephrine (B1679862) transporter (hNET) and the human dopamine (B1211576) transporter (hDAT), leading to an increase in extracellular concentrations of norepinephrine and dopamine. Its activity at the serotonin (B10506) transporter (SERT) is presumed to be significantly lower.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C for long-term stability. For short-term use, it can be stored at 4°C. The compound should be protected from light and moisture. When preparing solutions, it is advisable to make fresh solutions for each experiment or to store aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium for the final experimental concentration. Ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Can this compound be used in in vivo studies?
A4: While this compound has been characterized in vitro, its in vivo properties, including pharmacokinetics and toxicology, may not be fully established. Researchers should consult relevant literature and perform preliminary dose-ranging and toxicity studies before proceeding with extensive in vivo experiments.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in a dopamine uptake assay.
You are performing a competitive dopamine uptake assay using HEK293 cells stably expressing hDAT and observe a significantly higher IC50 value for this compound than anticipated.
Potential Causes and Solutions:
-
Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the compound or a newly prepared solution. Verify the integrity of the compound using analytical methods such as HPLC if possible.
-
-
Assay Conditions: The experimental conditions may not be optimal for this compound binding.
-
Solution:
-
Incubation Time: Ensure the pre-incubation time with this compound is sufficient to allow for binding to the transporter before the addition of the radiolabeled substrate (e.g., [3H]dopamine).
-
pH of Buffer: Verify that the pH of the assay buffer is within the optimal range for hDAT activity (typically 7.2-7.4).
-
Ion Concentrations: Confirm that the concentrations of key ions, such as Na+ and Cl-, in the assay buffer are appropriate, as they are critical for transporter function.
-
-
-
Cell Health and Transporter Expression: Poor cell health or low expression of hDAT can lead to a reduced signal window and inaccurate IC50 determination.
-
Solution:
-
Monitor cell viability using methods like Trypan Blue exclusion.
-
Confirm hDAT expression levels via Western blot or a functional assay with a known potent inhibitor as a positive control.
-
-
Illustrative Data: Effect of Pre-incubation Time on this compound IC50
| Pre-incubation Time (minutes) | This compound IC50 (nM) |
| 5 | 150.2 |
| 15 | 75.8 |
| 30 | 48.5 |
| 60 | 49.1 |
Note: This is illustrative data.
Issue 2: Inconsistent results in a norepinephrine uptake assay.
You are observing high variability in the inhibition of norepinephrine uptake by this compound across different experimental runs.
Potential Causes and Solutions:
-
Substrate Concentration: The concentration of the radiolabeled norepinephrine used in the assay may be too high, leading to less effective competition by this compound.
-
Solution: Use a concentration of radiolabeled norepinephrine that is at or below its Km for hNET to ensure sensitive detection of competitive inhibition.
-
-
Non-specific Binding: High non-specific binding of the radiolabeled substrate can obscure the specific inhibition signal.
-
Solution: Include appropriate controls to determine non-specific binding (e.g., a known potent NET inhibitor like desipramine) and subtract this value from all measurements. Ensure proper washing steps to remove unbound radiolabel.
-
-
Cell Plating Density: Inconsistent cell numbers per well can lead to variability in transporter expression and uptake capacity.
-
Solution: Ensure a uniform cell seeding density across all wells and allow cells to form a consistent monolayer before the assay.
-
Issue 3: Unexpected off-target effects observed in a cell-based assay.
In a functional assay measuring a downstream signaling pathway (e.g., cAMP production), you observe effects of this compound that cannot be explained by its known activity as an NDRI.
Potential Causes and Solutions:
-
Interaction with Other Receptors or Ion Channels: this compound may have affinity for other molecular targets, a common phenomenon with psychoactive compounds.
-
Solution:
-
Perform a broad panel screening of this compound against a range of common off-target receptors and ion channels.
-
Consult literature for known off-target effects of structurally similar compounds.
-
-
-
Cytotoxicity: At higher concentrations, this compound may be causing cell death, leading to non-specific changes in cellular signaling.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the concentration range at which this compound is non-toxic.
-
Experimental Protocols
Protocol 1: Dopamine Uptake Inhibition Assay
-
Cell Culture: Culture HEK293 cells stably expressing hDAT in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for a confluent monolayer on the day of the assay.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Procedure: a. Wash the cell monolayer with assay buffer. b. Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C. c. Add [3H]dopamine (at a final concentration close to its Km) to initiate the uptake reaction. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: Workflow for a dopamine uptake inhibition assay.
Caption: Mechanism of this compound at the dopamine transporter.
Interpreting unexpected results with Pyrophendane
Welcome to the technical support center for Pyrophendane. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a potent norepinephrine-dopamine reuptake inhibitor (NDRI). It is expected to competitively inhibit the human norepinephrine (B1679862) transporter (hNET) and the human dopamine (B1211576) transporter (hDAT), leading to an increase in extracellular concentrations of norepinephrine and dopamine. Its activity at the serotonin (B10506) transporter (SERT) is presumed to be significantly lower.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C for long-term stability. For short-term use, it can be stored at 4°C. The compound should be protected from light and moisture. When preparing solutions, it is advisable to make fresh solutions for each experiment or to store aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium for the final experimental concentration. Ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Can this compound be used in in vivo studies?
A4: While this compound has been characterized in vitro, its in vivo properties, including pharmacokinetics and toxicology, may not be fully established. Researchers should consult relevant literature and perform preliminary dose-ranging and toxicity studies before proceeding with extensive in vivo experiments.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in a dopamine uptake assay.
You are performing a competitive dopamine uptake assay using HEK293 cells stably expressing hDAT and observe a significantly higher IC50 value for this compound than anticipated.
Potential Causes and Solutions:
-
Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the compound or a newly prepared solution. Verify the integrity of the compound using analytical methods such as HPLC if possible.
-
-
Assay Conditions: The experimental conditions may not be optimal for this compound binding.
-
Solution:
-
Incubation Time: Ensure the pre-incubation time with this compound is sufficient to allow for binding to the transporter before the addition of the radiolabeled substrate (e.g., [3H]dopamine).
-
pH of Buffer: Verify that the pH of the assay buffer is within the optimal range for hDAT activity (typically 7.2-7.4).
-
Ion Concentrations: Confirm that the concentrations of key ions, such as Na+ and Cl-, in the assay buffer are appropriate, as they are critical for transporter function.
-
-
-
Cell Health and Transporter Expression: Poor cell health or low expression of hDAT can lead to a reduced signal window and inaccurate IC50 determination.
-
Solution:
-
Monitor cell viability using methods like Trypan Blue exclusion.
-
Confirm hDAT expression levels via Western blot or a functional assay with a known potent inhibitor as a positive control.
-
-
Illustrative Data: Effect of Pre-incubation Time on this compound IC50
| Pre-incubation Time (minutes) | This compound IC50 (nM) |
| 5 | 150.2 |
| 15 | 75.8 |
| 30 | 48.5 |
| 60 | 49.1 |
Note: This is illustrative data.
Issue 2: Inconsistent results in a norepinephrine uptake assay.
You are observing high variability in the inhibition of norepinephrine uptake by this compound across different experimental runs.
Potential Causes and Solutions:
-
Substrate Concentration: The concentration of the radiolabeled norepinephrine used in the assay may be too high, leading to less effective competition by this compound.
-
Solution: Use a concentration of radiolabeled norepinephrine that is at or below its Km for hNET to ensure sensitive detection of competitive inhibition.
-
-
Non-specific Binding: High non-specific binding of the radiolabeled substrate can obscure the specific inhibition signal.
-
Solution: Include appropriate controls to determine non-specific binding (e.g., a known potent NET inhibitor like desipramine) and subtract this value from all measurements. Ensure proper washing steps to remove unbound radiolabel.
-
-
Cell Plating Density: Inconsistent cell numbers per well can lead to variability in transporter expression and uptake capacity.
-
Solution: Ensure a uniform cell seeding density across all wells and allow cells to form a consistent monolayer before the assay.
-
Issue 3: Unexpected off-target effects observed in a cell-based assay.
In a functional assay measuring a downstream signaling pathway (e.g., cAMP production), you observe effects of this compound that cannot be explained by its known activity as an NDRI.
Potential Causes and Solutions:
-
Interaction with Other Receptors or Ion Channels: this compound may have affinity for other molecular targets, a common phenomenon with psychoactive compounds.
-
Solution:
-
Perform a broad panel screening of this compound against a range of common off-target receptors and ion channels.
-
Consult literature for known off-target effects of structurally similar compounds.
-
-
-
Cytotoxicity: At higher concentrations, this compound may be causing cell death, leading to non-specific changes in cellular signaling.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the concentration range at which this compound is non-toxic.
-
Experimental Protocols
Protocol 1: Dopamine Uptake Inhibition Assay
-
Cell Culture: Culture HEK293 cells stably expressing hDAT in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for a confluent monolayer on the day of the assay.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Procedure: a. Wash the cell monolayer with assay buffer. b. Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C. c. Add [3H]dopamine (at a final concentration close to its Km) to initiate the uptake reaction. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: Workflow for a dopamine uptake inhibition assay.
Caption: Mechanism of this compound at the dopamine transporter.
Interpreting unexpected results with Pyrophendane
Welcome to the technical support center for Pyrophendane. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a potent norepinephrine-dopamine reuptake inhibitor (NDRI). It is expected to competitively inhibit the human norepinephrine transporter (hNET) and the human dopamine transporter (hDAT), leading to an increase in extracellular concentrations of norepinephrine and dopamine. Its activity at the serotonin transporter (SERT) is presumed to be significantly lower.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C for long-term stability. For short-term use, it can be stored at 4°C. The compound should be protected from light and moisture. When preparing solutions, it is advisable to make fresh solutions for each experiment or to store aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium for the final experimental concentration. Ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Can this compound be used in in vivo studies?
A4: While this compound has been characterized in vitro, its in vivo properties, including pharmacokinetics and toxicology, may not be fully established. Researchers should consult relevant literature and perform preliminary dose-ranging and toxicity studies before proceeding with extensive in vivo experiments.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in a dopamine uptake assay.
You are performing a competitive dopamine uptake assay using HEK293 cells stably expressing hDAT and observe a significantly higher IC50 value for this compound than anticipated.
Potential Causes and Solutions:
-
Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the compound or a newly prepared solution. Verify the integrity of the compound using analytical methods such as HPLC if possible.
-
-
Assay Conditions: The experimental conditions may not be optimal for this compound binding.
-
Solution:
-
Incubation Time: Ensure the pre-incubation time with this compound is sufficient to allow for binding to the transporter before the addition of the radiolabeled substrate (e.g., [3H]dopamine).
-
pH of Buffer: Verify that the pH of the assay buffer is within the optimal range for hDAT activity (typically 7.2-7.4).
-
Ion Concentrations: Confirm that the concentrations of key ions, such as Na+ and Cl-, in the assay buffer are appropriate, as they are critical for transporter function.
-
-
-
Cell Health and Transporter Expression: Poor cell health or low expression of hDAT can lead to a reduced signal window and inaccurate IC50 determination.
-
Solution:
-
Monitor cell viability using methods like Trypan Blue exclusion.
-
Confirm hDAT expression levels via Western blot or a functional assay with a known potent inhibitor as a positive control.
-
-
Illustrative Data: Effect of Pre-incubation Time on this compound IC50
| Pre-incubation Time (minutes) | This compound IC50 (nM) |
| 5 | 150.2 |
| 15 | 75.8 |
| 30 | 48.5 |
| 60 | 49.1 |
Note: This is illustrative data.
Issue 2: Inconsistent results in a norepinephrine uptake assay.
You are observing high variability in the inhibition of norepinephrine uptake by this compound across different experimental runs.
Potential Causes and Solutions:
-
Substrate Concentration: The concentration of the radiolabeled norepinephrine used in the assay may be too high, leading to less effective competition by this compound.
-
Solution: Use a concentration of radiolabeled norepinephrine that is at or below its Km for hNET to ensure sensitive detection of competitive inhibition.
-
-
Non-specific Binding: High non-specific binding of the radiolabeled substrate can obscure the specific inhibition signal.
-
Solution: Include appropriate controls to determine non-specific binding (e.g., a known potent NET inhibitor like desipramine) and subtract this value from all measurements. Ensure proper washing steps to remove unbound radiolabel.
-
-
Cell Plating Density: Inconsistent cell numbers per well can lead to variability in transporter expression and uptake capacity.
-
Solution: Ensure a uniform cell seeding density across all wells and allow cells to form a consistent monolayer before the assay.
-
Issue 3: Unexpected off-target effects observed in a cell-based assay.
In a functional assay measuring a downstream signaling pathway (e.g., cAMP production), you observe effects of this compound that cannot be explained by its known activity as an NDRI.
Potential Causes and Solutions:
-
Interaction with Other Receptors or Ion Channels: this compound may have affinity for other molecular targets, a common phenomenon with psychoactive compounds.
-
Solution:
-
Perform a broad panel screening of this compound against a range of common off-target receptors and ion channels.
-
Consult literature for known off-target effects of structurally similar compounds.
-
-
-
Cytotoxicity: At higher concentrations, this compound may be causing cell death, leading to non-specific changes in cellular signaling.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the concentration range at which this compound is non-toxic.
-
Experimental Protocols
Protocol 1: Dopamine Uptake Inhibition Assay
-
Cell Culture: Culture HEK293 cells stably expressing hDAT in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for a confluent monolayer on the day of the assay.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Procedure: a. Wash the cell monolayer with assay buffer. b. Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C. c. Add [3H]dopamine (at a final concentration close to its Km) to initiate the uptake reaction. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: Workflow for a dopamine uptake inhibition assay.
Caption: Mechanism of this compound at the dopamine transporter.
Technical Support Center: Pyrophendane and Assay Interference
This technical support center provides guidance to researchers, scientists, and drug development professionals who may be using pyrophendane or similar novel compounds in their experiments and are concerned about potential interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
A1: this compound is identified as an antispasmodic agent.[1][2] Its chemical name is 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine.[2] Currently, detailed public information regarding its specific mechanism of action and broader pharmacological profile is limited.
Q2: Has this compound been reported to interfere with biochemical assays?
A2: There is currently no specific public documentation detailing instances of this compound causing interference in biochemical assays. However, like any small molecule, it has the potential to interfere with assay readouts.
Q3: What structural features of this compound might be a cause for concern regarding assay interference?
A3: While specific data is lacking, the structure of this compound contains moieties that, in other molecules, have been associated with assay interference. These include its lipophilicity, which can lead to aggregation at higher concentrations, and the presence of a tertiary amine, which can be reactive or interact with assay components.
Q4: What are the common mechanisms by which small molecules like this compound can interfere with biochemical assays?
A4: Small molecules can cause false-positive or false-negative results through various mechanisms, including:
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit enzymes.
-
Interference with Detection Methods: Compounds can absorb light or fluoresce at the same wavelengths used for assay readouts (e.g., in fluorescence or absorbance-based assays).
-
Chemical Reactivity: Some compounds can react directly with assay reagents, such as enzymes or substrates, leading to a false signal.
-
Redox Activity: Compounds that can undergo oxidation-reduction cycles can interfere with assays that are sensitive to the redox environment.
Troubleshooting Guide for Suspected this compound Interference
If you suspect that this compound or another test compound is interfering with your assay, follow this guide to diagnose and mitigate the issue.
Step 1: Initial Data Review and Observation
-
Examine Dose-Response Curves: Look for unusually steep or shallow curves, or curves that do not reach a plateau. These can be indicators of non-specific activity.
-
Check for Inconsistent Results: High variability between replicate wells or between experiments can be a sign of interference.
-
Visual Inspection: For plate-based assays, visually inspect the wells containing the compound. Look for precipitation, which indicates poor solubility or aggregation.
Step 2: Rule out Common Assay Artifacts
A systematic approach to identifying the root cause of the suspected interference is crucial. The following workflow can be adapted to your specific assay.
Caption: Workflow for investigating suspected assay interference.
Step 3: Perform Specific Counter-Screens
The following table outlines potential issues and suggests corresponding experimental controls or counter-screens.
| Potential Issue | Recommended Action / Counter-Screen | Interpretation of Results |
| Compound Insolubility / Precipitation | Visually inspect assay plate. Use Dynamic Light Scattering (DLS) to detect aggregates. | Precipitate or aggregates suggest that the observed activity may be due to poor solubility rather than specific binding. |
| Interference with Assay Signal | Run the assay with the compound but without the biological target (e.g., enzyme). | A signal in the absence of the target indicates direct interference with the detection method (e.g., autofluorescence). |
| Compound Aggregation | Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). | If the compound's apparent activity is significantly reduced by the detergent, it is likely acting as a non-specific aggregator. |
| Lack of Specificity | Test the compound in an orthogonal assay that measures the same biological endpoint but with a different detection technology. | If the compound is active in the primary assay but inactive in the orthogonal assay, it suggests an artifact related to the primary assay's format. |
| Chemical Reactivity | Pre-incubate the compound with a thiol-containing reagent like dithiothreitol (B142953) (DTT) before adding it to the assay. | Loss of activity after pre-incubation with DTT may suggest that the compound is a reactive electrophile. |
Experimental Protocols
While specific protocols for this compound are not available, here is a general protocol for a common counter-screen to test for compound aggregation.
Protocol: Detergent-Based Counter-Screen for Compound Aggregation
Objective: To determine if the inhibitory activity of a test compound is due to the formation of aggregates.
Materials:
-
Test compound (e.g., this compound)
-
Assay buffer
-
Triton X-100 (or other non-ionic detergent)
-
All other components of your primary biochemical assay (enzyme, substrate, etc.)
-
Plate reader for detection
Procedure:
-
Prepare two sets of assay conditions:
-
Condition A (Control): Your standard assay buffer.
-
Condition B (Detergent): Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Prepare serial dilutions of your test compound in both Condition A and Condition B.
-
Run your standard biochemical assay in parallel using the compound dilutions prepared in both buffers. Ensure all other assay parameters (enzyme concentration, substrate concentration, incubation times) are identical.
-
Measure the assay readout for both conditions.
-
Data Analysis:
-
Plot the dose-response curves for the test compound in both the presence and absence of Triton X-100.
-
Calculate the IC50 value for each condition.
-
A significant rightward shift in the IC50 value (i.e., a decrease in potency) in the presence of the detergent is indicative of aggregation-based inhibition.
-
The following diagram illustrates the expected outcome for an aggregating compound in this counter-screen.
Caption: Decision logic for aggregation counter-screen.
Data Presentation
As no quantitative data for this compound interference is publicly available, we cannot provide a data summary table. Researchers are encouraged to generate their own data using the troubleshooting and experimental guidelines provided above and to consider publishing their findings to contribute to the scientific community's understanding of this compound.
References
Technical Support Center: Pyrophendane and Assay Interference
This technical support center provides guidance to researchers, scientists, and drug development professionals who may be using pyrophendane or similar novel compounds in their experiments and are concerned about potential interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
A1: this compound is identified as an antispasmodic agent.[1][2] Its chemical name is 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine.[2] Currently, detailed public information regarding its specific mechanism of action and broader pharmacological profile is limited.
Q2: Has this compound been reported to interfere with biochemical assays?
A2: There is currently no specific public documentation detailing instances of this compound causing interference in biochemical assays. However, like any small molecule, it has the potential to interfere with assay readouts.
Q3: What structural features of this compound might be a cause for concern regarding assay interference?
A3: While specific data is lacking, the structure of this compound contains moieties that, in other molecules, have been associated with assay interference. These include its lipophilicity, which can lead to aggregation at higher concentrations, and the presence of a tertiary amine, which can be reactive or interact with assay components.
Q4: What are the common mechanisms by which small molecules like this compound can interfere with biochemical assays?
A4: Small molecules can cause false-positive or false-negative results through various mechanisms, including:
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit enzymes.
-
Interference with Detection Methods: Compounds can absorb light or fluoresce at the same wavelengths used for assay readouts (e.g., in fluorescence or absorbance-based assays).
-
Chemical Reactivity: Some compounds can react directly with assay reagents, such as enzymes or substrates, leading to a false signal.
-
Redox Activity: Compounds that can undergo oxidation-reduction cycles can interfere with assays that are sensitive to the redox environment.
Troubleshooting Guide for Suspected this compound Interference
If you suspect that this compound or another test compound is interfering with your assay, follow this guide to diagnose and mitigate the issue.
Step 1: Initial Data Review and Observation
-
Examine Dose-Response Curves: Look for unusually steep or shallow curves, or curves that do not reach a plateau. These can be indicators of non-specific activity.
-
Check for Inconsistent Results: High variability between replicate wells or between experiments can be a sign of interference.
-
Visual Inspection: For plate-based assays, visually inspect the wells containing the compound. Look for precipitation, which indicates poor solubility or aggregation.
Step 2: Rule out Common Assay Artifacts
A systematic approach to identifying the root cause of the suspected interference is crucial. The following workflow can be adapted to your specific assay.
Caption: Workflow for investigating suspected assay interference.
Step 3: Perform Specific Counter-Screens
The following table outlines potential issues and suggests corresponding experimental controls or counter-screens.
| Potential Issue | Recommended Action / Counter-Screen | Interpretation of Results |
| Compound Insolubility / Precipitation | Visually inspect assay plate. Use Dynamic Light Scattering (DLS) to detect aggregates. | Precipitate or aggregates suggest that the observed activity may be due to poor solubility rather than specific binding. |
| Interference with Assay Signal | Run the assay with the compound but without the biological target (e.g., enzyme). | A signal in the absence of the target indicates direct interference with the detection method (e.g., autofluorescence). |
| Compound Aggregation | Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). | If the compound's apparent activity is significantly reduced by the detergent, it is likely acting as a non-specific aggregator. |
| Lack of Specificity | Test the compound in an orthogonal assay that measures the same biological endpoint but with a different detection technology. | If the compound is active in the primary assay but inactive in the orthogonal assay, it suggests an artifact related to the primary assay's format. |
| Chemical Reactivity | Pre-incubate the compound with a thiol-containing reagent like dithiothreitol (B142953) (DTT) before adding it to the assay. | Loss of activity after pre-incubation with DTT may suggest that the compound is a reactive electrophile. |
Experimental Protocols
While specific protocols for this compound are not available, here is a general protocol for a common counter-screen to test for compound aggregation.
Protocol: Detergent-Based Counter-Screen for Compound Aggregation
Objective: To determine if the inhibitory activity of a test compound is due to the formation of aggregates.
Materials:
-
Test compound (e.g., this compound)
-
Assay buffer
-
Triton X-100 (or other non-ionic detergent)
-
All other components of your primary biochemical assay (enzyme, substrate, etc.)
-
Plate reader for detection
Procedure:
-
Prepare two sets of assay conditions:
-
Condition A (Control): Your standard assay buffer.
-
Condition B (Detergent): Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Prepare serial dilutions of your test compound in both Condition A and Condition B.
-
Run your standard biochemical assay in parallel using the compound dilutions prepared in both buffers. Ensure all other assay parameters (enzyme concentration, substrate concentration, incubation times) are identical.
-
Measure the assay readout for both conditions.
-
Data Analysis:
-
Plot the dose-response curves for the test compound in both the presence and absence of Triton X-100.
-
Calculate the IC50 value for each condition.
-
A significant rightward shift in the IC50 value (i.e., a decrease in potency) in the presence of the detergent is indicative of aggregation-based inhibition.
-
The following diagram illustrates the expected outcome for an aggregating compound in this counter-screen.
Caption: Decision logic for aggregation counter-screen.
Data Presentation
As no quantitative data for this compound interference is publicly available, we cannot provide a data summary table. Researchers are encouraged to generate their own data using the troubleshooting and experimental guidelines provided above and to consider publishing their findings to contribute to the scientific community's understanding of this compound.
References
Technical Support Center: Pyrophendane and Assay Interference
This technical support center provides guidance to researchers, scientists, and drug development professionals who may be using pyrophendane or similar novel compounds in their experiments and are concerned about potential interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
A1: this compound is identified as an antispasmodic agent.[1][2] Its chemical name is 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine.[2] Currently, detailed public information regarding its specific mechanism of action and broader pharmacological profile is limited.
Q2: Has this compound been reported to interfere with biochemical assays?
A2: There is currently no specific public documentation detailing instances of this compound causing interference in biochemical assays. However, like any small molecule, it has the potential to interfere with assay readouts.
Q3: What structural features of this compound might be a cause for concern regarding assay interference?
A3: While specific data is lacking, the structure of this compound contains moieties that, in other molecules, have been associated with assay interference. These include its lipophilicity, which can lead to aggregation at higher concentrations, and the presence of a tertiary amine, which can be reactive or interact with assay components.
Q4: What are the common mechanisms by which small molecules like this compound can interfere with biochemical assays?
A4: Small molecules can cause false-positive or false-negative results through various mechanisms, including:
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit enzymes.
-
Interference with Detection Methods: Compounds can absorb light or fluoresce at the same wavelengths used for assay readouts (e.g., in fluorescence or absorbance-based assays).
-
Chemical Reactivity: Some compounds can react directly with assay reagents, such as enzymes or substrates, leading to a false signal.
-
Redox Activity: Compounds that can undergo oxidation-reduction cycles can interfere with assays that are sensitive to the redox environment.
Troubleshooting Guide for Suspected this compound Interference
If you suspect that this compound or another test compound is interfering with your assay, follow this guide to diagnose and mitigate the issue.
Step 1: Initial Data Review and Observation
-
Examine Dose-Response Curves: Look for unusually steep or shallow curves, or curves that do not reach a plateau. These can be indicators of non-specific activity.
-
Check for Inconsistent Results: High variability between replicate wells or between experiments can be a sign of interference.
-
Visual Inspection: For plate-based assays, visually inspect the wells containing the compound. Look for precipitation, which indicates poor solubility or aggregation.
Step 2: Rule out Common Assay Artifacts
A systematic approach to identifying the root cause of the suspected interference is crucial. The following workflow can be adapted to your specific assay.
Caption: Workflow for investigating suspected assay interference.
Step 3: Perform Specific Counter-Screens
The following table outlines potential issues and suggests corresponding experimental controls or counter-screens.
| Potential Issue | Recommended Action / Counter-Screen | Interpretation of Results |
| Compound Insolubility / Precipitation | Visually inspect assay plate. Use Dynamic Light Scattering (DLS) to detect aggregates. | Precipitate or aggregates suggest that the observed activity may be due to poor solubility rather than specific binding. |
| Interference with Assay Signal | Run the assay with the compound but without the biological target (e.g., enzyme). | A signal in the absence of the target indicates direct interference with the detection method (e.g., autofluorescence). |
| Compound Aggregation | Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). | If the compound's apparent activity is significantly reduced by the detergent, it is likely acting as a non-specific aggregator. |
| Lack of Specificity | Test the compound in an orthogonal assay that measures the same biological endpoint but with a different detection technology. | If the compound is active in the primary assay but inactive in the orthogonal assay, it suggests an artifact related to the primary assay's format. |
| Chemical Reactivity | Pre-incubate the compound with a thiol-containing reagent like dithiothreitol (DTT) before adding it to the assay. | Loss of activity after pre-incubation with DTT may suggest that the compound is a reactive electrophile. |
Experimental Protocols
While specific protocols for this compound are not available, here is a general protocol for a common counter-screen to test for compound aggregation.
Protocol: Detergent-Based Counter-Screen for Compound Aggregation
Objective: To determine if the inhibitory activity of a test compound is due to the formation of aggregates.
Materials:
-
Test compound (e.g., this compound)
-
Assay buffer
-
Triton X-100 (or other non-ionic detergent)
-
All other components of your primary biochemical assay (enzyme, substrate, etc.)
-
Plate reader for detection
Procedure:
-
Prepare two sets of assay conditions:
-
Condition A (Control): Your standard assay buffer.
-
Condition B (Detergent): Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Prepare serial dilutions of your test compound in both Condition A and Condition B.
-
Run your standard biochemical assay in parallel using the compound dilutions prepared in both buffers. Ensure all other assay parameters (enzyme concentration, substrate concentration, incubation times) are identical.
-
Measure the assay readout for both conditions.
-
Data Analysis:
-
Plot the dose-response curves for the test compound in both the presence and absence of Triton X-100.
-
Calculate the IC50 value for each condition.
-
A significant rightward shift in the IC50 value (i.e., a decrease in potency) in the presence of the detergent is indicative of aggregation-based inhibition.
-
The following diagram illustrates the expected outcome for an aggregating compound in this counter-screen.
Caption: Decision logic for aggregation counter-screen.
Data Presentation
As no quantitative data for this compound interference is publicly available, we cannot provide a data summary table. Researchers are encouraged to generate their own data using the troubleshooting and experimental guidelines provided above and to consider publishing their findings to contribute to the scientific community's understanding of this compound.
References
Optimizing Pirfenidone Incubation Time: A Technical Support Guide
Disclaimer: The following information is based on the current understanding of the drug "Pirfenidone," as the initially requested "Pyrophendane" is not a well-documented compound in publicly available scientific literature. It is presumed that "this compound" was a typographical error.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirfenidone (B1678446). The focus is on optimizing incubation time in cell-based assays to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pirfenidone?
Pirfenidone is an anti-fibrotic and anti-inflammatory agent.[1][2][3] Its exact mechanism is not fully understood, but it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[4][5] This leads to reduced fibroblast proliferation, decreased collagen synthesis, and diminished extracellular matrix deposition.[4][6]
Q2: What are the key cellular targets of Pirfenidone?
The primary cellular targets of Pirfenidone include:
-
TGF-β signaling pathway: Pirfenidone reduces the production of TGF-β1 and inhibits the phosphorylation of downstream mediators like SMAD2.[4][7]
-
TNF-α: It has been shown to reduce the production of this pro-inflammatory cytokine.[1][5]
-
Fibroblasts: Pirfenidone directly affects fibroblasts by inhibiting their proliferation, differentiation into myofibroblasts, and collagen production.[1][6][8]
-
Hedgehog (Hh) signaling pathway: Some studies suggest that Pirfenidone can suppress Hh signaling, which is involved in fibrotic processes.[9]
Q3: What is a typical starting point for Pirfenidone concentration and incubation time in cell culture experiments?
Based on published studies, a common starting concentration for Pirfenidone in vitro is between 0.1 mg/mL and 1.0 mg/mL.[7][10][11] Incubation times often range from 24 to 72 hours, depending on the cell type and the specific endpoint being measured.[10][12][13]
Troubleshooting Guide: Optimizing Pirfenidone Incubation Time
This guide addresses common issues encountered during the optimization of Pirfenidone incubation time.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of Pirfenidone on the target endpoint (e.g., collagen expression, cell proliferation). | Incubation time is too short. | The effects of Pirfenidone on gene and protein expression may require a longer incubation period to become apparent. Consider extending the incubation time to 48 or 72 hours. A time-course experiment is highly recommended. |
| Drug concentration is too low. | The effective concentration of Pirfenidone can vary between cell types. Perform a dose-response experiment with a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/mL) to determine the optimal dose for your specific cell line.[12] | |
| Cell density is too high. | A high cell density can lead to rapid depletion of the drug from the culture medium. Ensure that cells are seeded at an appropriate density to allow for logarithmic growth throughout the experiment. | |
| Significant cytotoxicity or cell death observed. | Incubation time is too long. | Prolonged exposure to any compound can lead to toxicity. Try reducing the incubation time to 24 or 48 hours. |
| Drug concentration is too high. | High concentrations of Pirfenidone can be cytotoxic. Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the IC50 of Pirfenidone for your cell line and use concentrations well below this value for your experiments.[10] | |
| Cell line is particularly sensitive. | Some cell lines may be more sensitive to the effects of Pirfenidone. If reducing the concentration and incubation time does not resolve the issue, consider using a different, less sensitive cell line if appropriate for your research question. | |
| Inconsistent or variable results between experiments. | Inconsistent cell passage number. | The phenotype and drug responsiveness of cells can change with increasing passage number. Use cells within a consistent and low passage number range for all experiments. |
| Variability in drug preparation. | Ensure that Pirfenidone is fully dissolved and that the stock solution is stored correctly. Prepare fresh dilutions for each experiment from a validated stock. | |
| Fluctuations in incubator conditions. | Inconsistent temperature or CO2 levels can affect cell health and drug efficacy. Regularly check and calibrate your incubator. |
Experimental Protocols
Key Experiment: Time-Course Analysis of Pirfenidone's Effect on Collagen I Expression
Objective: To determine the optimal incubation time for Pirfenidone to inhibit TGF-β1-induced Collagen I expression in primary human intestinal fibroblasts (p-hIFs).
Methodology:
-
Cell Culture: Culture p-hIFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20% fetal calf serum and appropriate antibiotics in a humidified incubator at 37°C and 5% CO2.[12]
-
Seeding: Seed p-hIFs in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing a predetermined optimal concentration of Pirfenidone (e.g., 1 mg/mL). A control group without Pirfenidone should be included.
-
Induction: After a 1-hour pre-incubation with Pirfenidone, add TGF-β1 (e.g., 2.5 ng/mL) to induce collagen expression in all wells except for the negative control.
-
Incubation and Lysis: Incubate the cells for different time points (e.g., 6, 12, 24, 48, and 72 hours). At each time point, wash the cells with PBS and lyse them using an appropriate lysis buffer for protein extraction.
-
Analysis: Analyze the expression of Collagen I in the cell lysates using Western blotting.
Visualizations
Caption: Simplified signaling pathway of Pirfenidone's action.
Caption: General experimental workflow for optimizing Pirfenidone incubation time.
Caption: Troubleshooting decision tree for Pirfenidone experiments.
References
- 1. Pirfenidone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nbinno.com [nbinno.com]
- 4. atsjournals.org [atsjournals.org]
- 5. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 6. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirfenidone affects human cardiac fibroblast proliferation and cell cycle activity in 2D cultures and engineered connective tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pirfenidone inhibits migration, differentiation, and proliferation of human retinal pigment epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing Pirfenidone Incubation Time: A Technical Support Guide
Disclaimer: The following information is based on the current understanding of the drug "Pirfenidone," as the initially requested "Pyrophendane" is not a well-documented compound in publicly available scientific literature. It is presumed that "this compound" was a typographical error.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirfenidone (B1678446). The focus is on optimizing incubation time in cell-based assays to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pirfenidone?
Pirfenidone is an anti-fibrotic and anti-inflammatory agent.[1][2][3] Its exact mechanism is not fully understood, but it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[4][5] This leads to reduced fibroblast proliferation, decreased collagen synthesis, and diminished extracellular matrix deposition.[4][6]
Q2: What are the key cellular targets of Pirfenidone?
The primary cellular targets of Pirfenidone include:
-
TGF-β signaling pathway: Pirfenidone reduces the production of TGF-β1 and inhibits the phosphorylation of downstream mediators like SMAD2.[4][7]
-
TNF-α: It has been shown to reduce the production of this pro-inflammatory cytokine.[1][5]
-
Fibroblasts: Pirfenidone directly affects fibroblasts by inhibiting their proliferation, differentiation into myofibroblasts, and collagen production.[1][6][8]
-
Hedgehog (Hh) signaling pathway: Some studies suggest that Pirfenidone can suppress Hh signaling, which is involved in fibrotic processes.[9]
Q3: What is a typical starting point for Pirfenidone concentration and incubation time in cell culture experiments?
Based on published studies, a common starting concentration for Pirfenidone in vitro is between 0.1 mg/mL and 1.0 mg/mL.[7][10][11] Incubation times often range from 24 to 72 hours, depending on the cell type and the specific endpoint being measured.[10][12][13]
Troubleshooting Guide: Optimizing Pirfenidone Incubation Time
This guide addresses common issues encountered during the optimization of Pirfenidone incubation time.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of Pirfenidone on the target endpoint (e.g., collagen expression, cell proliferation). | Incubation time is too short. | The effects of Pirfenidone on gene and protein expression may require a longer incubation period to become apparent. Consider extending the incubation time to 48 or 72 hours. A time-course experiment is highly recommended. |
| Drug concentration is too low. | The effective concentration of Pirfenidone can vary between cell types. Perform a dose-response experiment with a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/mL) to determine the optimal dose for your specific cell line.[12] | |
| Cell density is too high. | A high cell density can lead to rapid depletion of the drug from the culture medium. Ensure that cells are seeded at an appropriate density to allow for logarithmic growth throughout the experiment. | |
| Significant cytotoxicity or cell death observed. | Incubation time is too long. | Prolonged exposure to any compound can lead to toxicity. Try reducing the incubation time to 24 or 48 hours. |
| Drug concentration is too high. | High concentrations of Pirfenidone can be cytotoxic. Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the IC50 of Pirfenidone for your cell line and use concentrations well below this value for your experiments.[10] | |
| Cell line is particularly sensitive. | Some cell lines may be more sensitive to the effects of Pirfenidone. If reducing the concentration and incubation time does not resolve the issue, consider using a different, less sensitive cell line if appropriate for your research question. | |
| Inconsistent or variable results between experiments. | Inconsistent cell passage number. | The phenotype and drug responsiveness of cells can change with increasing passage number. Use cells within a consistent and low passage number range for all experiments. |
| Variability in drug preparation. | Ensure that Pirfenidone is fully dissolved and that the stock solution is stored correctly. Prepare fresh dilutions for each experiment from a validated stock. | |
| Fluctuations in incubator conditions. | Inconsistent temperature or CO2 levels can affect cell health and drug efficacy. Regularly check and calibrate your incubator. |
Experimental Protocols
Key Experiment: Time-Course Analysis of Pirfenidone's Effect on Collagen I Expression
Objective: To determine the optimal incubation time for Pirfenidone to inhibit TGF-β1-induced Collagen I expression in primary human intestinal fibroblasts (p-hIFs).
Methodology:
-
Cell Culture: Culture p-hIFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20% fetal calf serum and appropriate antibiotics in a humidified incubator at 37°C and 5% CO2.[12]
-
Seeding: Seed p-hIFs in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing a predetermined optimal concentration of Pirfenidone (e.g., 1 mg/mL). A control group without Pirfenidone should be included.
-
Induction: After a 1-hour pre-incubation with Pirfenidone, add TGF-β1 (e.g., 2.5 ng/mL) to induce collagen expression in all wells except for the negative control.
-
Incubation and Lysis: Incubate the cells for different time points (e.g., 6, 12, 24, 48, and 72 hours). At each time point, wash the cells with PBS and lyse them using an appropriate lysis buffer for protein extraction.
-
Analysis: Analyze the expression of Collagen I in the cell lysates using Western blotting.
Visualizations
Caption: Simplified signaling pathway of Pirfenidone's action.
Caption: General experimental workflow for optimizing Pirfenidone incubation time.
Caption: Troubleshooting decision tree for Pirfenidone experiments.
References
- 1. Pirfenidone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nbinno.com [nbinno.com]
- 4. atsjournals.org [atsjournals.org]
- 5. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 6. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirfenidone affects human cardiac fibroblast proliferation and cell cycle activity in 2D cultures and engineered connective tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pirfenidone inhibits migration, differentiation, and proliferation of human retinal pigment epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing Pirfenidone Incubation Time: A Technical Support Guide
Disclaimer: The following information is based on the current understanding of the drug "Pirfenidone," as the initially requested "Pyrophendane" is not a well-documented compound in publicly available scientific literature. It is presumed that "this compound" was a typographical error.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirfenidone. The focus is on optimizing incubation time in cell-based assays to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pirfenidone?
Pirfenidone is an anti-fibrotic and anti-inflammatory agent.[1][2][3] Its exact mechanism is not fully understood, but it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[4][5] This leads to reduced fibroblast proliferation, decreased collagen synthesis, and diminished extracellular matrix deposition.[4][6]
Q2: What are the key cellular targets of Pirfenidone?
The primary cellular targets of Pirfenidone include:
-
TGF-β signaling pathway: Pirfenidone reduces the production of TGF-β1 and inhibits the phosphorylation of downstream mediators like SMAD2.[4][7]
-
TNF-α: It has been shown to reduce the production of this pro-inflammatory cytokine.[1][5]
-
Fibroblasts: Pirfenidone directly affects fibroblasts by inhibiting their proliferation, differentiation into myofibroblasts, and collagen production.[1][6][8]
-
Hedgehog (Hh) signaling pathway: Some studies suggest that Pirfenidone can suppress Hh signaling, which is involved in fibrotic processes.[9]
Q3: What is a typical starting point for Pirfenidone concentration and incubation time in cell culture experiments?
Based on published studies, a common starting concentration for Pirfenidone in vitro is between 0.1 mg/mL and 1.0 mg/mL.[7][10][11] Incubation times often range from 24 to 72 hours, depending on the cell type and the specific endpoint being measured.[10][12][13]
Troubleshooting Guide: Optimizing Pirfenidone Incubation Time
This guide addresses common issues encountered during the optimization of Pirfenidone incubation time.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of Pirfenidone on the target endpoint (e.g., collagen expression, cell proliferation). | Incubation time is too short. | The effects of Pirfenidone on gene and protein expression may require a longer incubation period to become apparent. Consider extending the incubation time to 48 or 72 hours. A time-course experiment is highly recommended. |
| Drug concentration is too low. | The effective concentration of Pirfenidone can vary between cell types. Perform a dose-response experiment with a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/mL) to determine the optimal dose for your specific cell line.[12] | |
| Cell density is too high. | A high cell density can lead to rapid depletion of the drug from the culture medium. Ensure that cells are seeded at an appropriate density to allow for logarithmic growth throughout the experiment. | |
| Significant cytotoxicity or cell death observed. | Incubation time is too long. | Prolonged exposure to any compound can lead to toxicity. Try reducing the incubation time to 24 or 48 hours. |
| Drug concentration is too high. | High concentrations of Pirfenidone can be cytotoxic. Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the IC50 of Pirfenidone for your cell line and use concentrations well below this value for your experiments.[10] | |
| Cell line is particularly sensitive. | Some cell lines may be more sensitive to the effects of Pirfenidone. If reducing the concentration and incubation time does not resolve the issue, consider using a different, less sensitive cell line if appropriate for your research question. | |
| Inconsistent or variable results between experiments. | Inconsistent cell passage number. | The phenotype and drug responsiveness of cells can change with increasing passage number. Use cells within a consistent and low passage number range for all experiments. |
| Variability in drug preparation. | Ensure that Pirfenidone is fully dissolved and that the stock solution is stored correctly. Prepare fresh dilutions for each experiment from a validated stock. | |
| Fluctuations in incubator conditions. | Inconsistent temperature or CO2 levels can affect cell health and drug efficacy. Regularly check and calibrate your incubator. |
Experimental Protocols
Key Experiment: Time-Course Analysis of Pirfenidone's Effect on Collagen I Expression
Objective: To determine the optimal incubation time for Pirfenidone to inhibit TGF-β1-induced Collagen I expression in primary human intestinal fibroblasts (p-hIFs).
Methodology:
-
Cell Culture: Culture p-hIFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20% fetal calf serum and appropriate antibiotics in a humidified incubator at 37°C and 5% CO2.[12]
-
Seeding: Seed p-hIFs in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing a predetermined optimal concentration of Pirfenidone (e.g., 1 mg/mL). A control group without Pirfenidone should be included.
-
Induction: After a 1-hour pre-incubation with Pirfenidone, add TGF-β1 (e.g., 2.5 ng/mL) to induce collagen expression in all wells except for the negative control.
-
Incubation and Lysis: Incubate the cells for different time points (e.g., 6, 12, 24, 48, and 72 hours). At each time point, wash the cells with PBS and lyse them using an appropriate lysis buffer for protein extraction.
-
Analysis: Analyze the expression of Collagen I in the cell lysates using Western blotting.
Visualizations
Caption: Simplified signaling pathway of Pirfenidone's action.
Caption: General experimental workflow for optimizing Pirfenidone incubation time.
Caption: Troubleshooting decision tree for Pirfenidone experiments.
References
- 1. Pirfenidone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nbinno.com [nbinno.com]
- 4. atsjournals.org [atsjournals.org]
- 5. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 6. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirfenidone affects human cardiac fibroblast proliferation and cell cycle activity in 2D cultures and engineered connective tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pirfenidone inhibits migration, differentiation, and proliferation of human retinal pigment epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Efficacy of Pyrophendane and its Analogs as Monoamine Reuptake Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Pyrophendane and its structurally related analogs, primarily focusing on their activity as dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitors. Due to the limited direct research on a compound explicitly named "this compound," this guide focuses on the well-studied compound Pyrovalerone and its potent analog, 3,4-Methylenedioxypyrovalerone (MDPV), for which substantial comparative data are available. These compounds serve as exemplary models for understanding the pharmacological profile of this class of psychostimulants. For comparative context, data for established dopamine reuptake inhibitors (DRIs) and norepinephrine-dopamine reuptake inhibitors (NDRIs) such as cocaine, methylphenidate, and bupropion (B1668061) are also included.
Data Presentation: In Vitro Efficacy at Monoamine Transporters
The primary mechanism of action for this compound and its analogs is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. The potency of this inhibition is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio | Reference |
| Pyrovalerone Analogs | |||||
| Pyrovalerone | ~12.8 - 47 | ~14.2 - 50 | >10,000 | >208 - >781 | [1],[2] |
| (S)-MDPV | 2.13 | - | >10,000 | >4695 | [3],[4] |
| (R)-MDPV | 382.80 | - | >10,000 | >26 | [3],[4] |
| (±)-MDPV | 4.0 - 4.85 | 25.9 | 3305 - >10,000 | ~681 - >2500 | [5],[1],[3],[4] |
| α-PVP | 12.8 | 14.2 | >10,000 | >781 | [1] |
| α-PBP | 49.3 | 42.1 | >10,000 | >203 | [1] |
| α-PPP | 258 | 184 | >10,000 | >38 | [1] |
| Comparative Compounds | |||||
| Cocaine | ~100 - 300 | ~200 - 500 | ~300 - 800 | ~1 - 3 | [1],[6] |
| d-Methylphenidate | 33 | 244 | >50,000 | >1515 | [7],[8] |
| (±)-Methylphenidate | 34 | 339 | >10,000 | >294 | [7],[8] |
| Bupropion | ~500 - 1800 | ~1900 - 2300 | >10,000 | >5.5 | [9],[10],[11] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a representative range from the cited sources. A higher DAT/SERT selectivity ratio indicates a more specific action on the dopamine transporter relative to the serotonin (B10506) transporter.
Experimental Protocols: In Vitro Monoamine Transporter Inhibition Assay
The IC50 values presented in this guide are typically determined using a standardized in vitro radiolabeled neurotransmitter uptake inhibition assay.[12] This method allows for a quantitative assessment of a compound's ability to block the function of specific monoamine transporters.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are commonly used for these assays.[13],[14],[15]
-
These cells are stably or transiently transfected with plasmids containing the genetic code for the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[12] This results in the expression of these specific transporters on the cell membrane.
2. Assay Procedure:
-
Transfected cells are cultured in 96-well plates.[12]
-
On the day of the experiment, the cells are washed with a buffer solution (e.g., Krebs-HEPES buffer).[12]
-
The cells are then pre-incubated with varying concentrations of the test compound (e.g., Pyrovalerone, MDPV).[12]
-
A fixed concentration of a radiolabeled monoamine ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake process.[12]
-
The uptake is allowed to proceed for a defined period (e.g., 10 minutes) at a controlled temperature.[12]
-
The reaction is terminated by rapidly washing the cells with an ice-cold buffer to remove any extracellular radiolabeled neurotransmitter.[12]
3. Data Analysis:
-
The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter. This measurement reflects the amount of radiolabeled neurotransmitter taken up by the cells.[12]
-
The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound.
-
The IC50 value is then determined by fitting this concentration-response data to a sigmoidal curve using non-linear regression analysis.[12]
Mandatory Visualization
Caption: Workflow for an in vitro monoamine transporter inhibition assay.
Caption: Dopamine signaling pathway and the inhibitory action of this compound analogs.
Caption: Norepinephrine signaling pathway and the inhibitory action of this compound analogs.
References
- 1. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bupropion - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Pyrophendane and its Analogs as Monoamine Reuptake Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Pyrophendane and its structurally related analogs, primarily focusing on their activity as dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitors. Due to the limited direct research on a compound explicitly named "this compound," this guide focuses on the well-studied compound Pyrovalerone and its potent analog, 3,4-Methylenedioxypyrovalerone (MDPV), for which substantial comparative data are available. These compounds serve as exemplary models for understanding the pharmacological profile of this class of psychostimulants. For comparative context, data for established dopamine reuptake inhibitors (DRIs) and norepinephrine-dopamine reuptake inhibitors (NDRIs) such as cocaine, methylphenidate, and bupropion (B1668061) are also included.
Data Presentation: In Vitro Efficacy at Monoamine Transporters
The primary mechanism of action for this compound and its analogs is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. The potency of this inhibition is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio | Reference |
| Pyrovalerone Analogs | |||||
| Pyrovalerone | ~12.8 - 47 | ~14.2 - 50 | >10,000 | >208 - >781 | [1],[2] |
| (S)-MDPV | 2.13 | - | >10,000 | >4695 | [3],[4] |
| (R)-MDPV | 382.80 | - | >10,000 | >26 | [3],[4] |
| (±)-MDPV | 4.0 - 4.85 | 25.9 | 3305 - >10,000 | ~681 - >2500 | [5],[1],[3],[4] |
| α-PVP | 12.8 | 14.2 | >10,000 | >781 | [1] |
| α-PBP | 49.3 | 42.1 | >10,000 | >203 | [1] |
| α-PPP | 258 | 184 | >10,000 | >38 | [1] |
| Comparative Compounds | |||||
| Cocaine | ~100 - 300 | ~200 - 500 | ~300 - 800 | ~1 - 3 | [1],[6] |
| d-Methylphenidate | 33 | 244 | >50,000 | >1515 | [7],[8] |
| (±)-Methylphenidate | 34 | 339 | >10,000 | >294 | [7],[8] |
| Bupropion | ~500 - 1800 | ~1900 - 2300 | >10,000 | >5.5 | [9],[10],[11] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a representative range from the cited sources. A higher DAT/SERT selectivity ratio indicates a more specific action on the dopamine transporter relative to the serotonin (B10506) transporter.
Experimental Protocols: In Vitro Monoamine Transporter Inhibition Assay
The IC50 values presented in this guide are typically determined using a standardized in vitro radiolabeled neurotransmitter uptake inhibition assay.[12] This method allows for a quantitative assessment of a compound's ability to block the function of specific monoamine transporters.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are commonly used for these assays.[13],[14],[15]
-
These cells are stably or transiently transfected with plasmids containing the genetic code for the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[12] This results in the expression of these specific transporters on the cell membrane.
2. Assay Procedure:
-
Transfected cells are cultured in 96-well plates.[12]
-
On the day of the experiment, the cells are washed with a buffer solution (e.g., Krebs-HEPES buffer).[12]
-
The cells are then pre-incubated with varying concentrations of the test compound (e.g., Pyrovalerone, MDPV).[12]
-
A fixed concentration of a radiolabeled monoamine ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake process.[12]
-
The uptake is allowed to proceed for a defined period (e.g., 10 minutes) at a controlled temperature.[12]
-
The reaction is terminated by rapidly washing the cells with an ice-cold buffer to remove any extracellular radiolabeled neurotransmitter.[12]
3. Data Analysis:
-
The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter. This measurement reflects the amount of radiolabeled neurotransmitter taken up by the cells.[12]
-
The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound.
-
The IC50 value is then determined by fitting this concentration-response data to a sigmoidal curve using non-linear regression analysis.[12]
Mandatory Visualization
Caption: Workflow for an in vitro monoamine transporter inhibition assay.
Caption: Dopamine signaling pathway and the inhibitory action of this compound analogs.
Caption: Norepinephrine signaling pathway and the inhibitory action of this compound analogs.
References
- 1. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bupropion - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Pyrophendane and its Analogs as Monoamine Reuptake Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Pyrophendane and its structurally related analogs, primarily focusing on their activity as dopamine and norepinephrine reuptake inhibitors. Due to the limited direct research on a compound explicitly named "this compound," this guide focuses on the well-studied compound Pyrovalerone and its potent analog, 3,4-Methylenedioxypyrovalerone (MDPV), for which substantial comparative data are available. These compounds serve as exemplary models for understanding the pharmacological profile of this class of psychostimulants. For comparative context, data for established dopamine reuptake inhibitors (DRIs) and norepinephrine-dopamine reuptake inhibitors (NDRIs) such as cocaine, methylphenidate, and bupropion are also included.
Data Presentation: In Vitro Efficacy at Monoamine Transporters
The primary mechanism of action for this compound and its analogs is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. The potency of this inhibition is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio | Reference |
| Pyrovalerone Analogs | |||||
| Pyrovalerone | ~12.8 - 47 | ~14.2 - 50 | >10,000 | >208 - >781 | [1],[2] |
| (S)-MDPV | 2.13 | - | >10,000 | >4695 | [3],[4] |
| (R)-MDPV | 382.80 | - | >10,000 | >26 | [3],[4] |
| (±)-MDPV | 4.0 - 4.85 | 25.9 | 3305 - >10,000 | ~681 - >2500 | [5],[1],[3],[4] |
| α-PVP | 12.8 | 14.2 | >10,000 | >781 | [1] |
| α-PBP | 49.3 | 42.1 | >10,000 | >203 | [1] |
| α-PPP | 258 | 184 | >10,000 | >38 | [1] |
| Comparative Compounds | |||||
| Cocaine | ~100 - 300 | ~200 - 500 | ~300 - 800 | ~1 - 3 | [1],[6] |
| d-Methylphenidate | 33 | 244 | >50,000 | >1515 | [7],[8] |
| (±)-Methylphenidate | 34 | 339 | >10,000 | >294 | [7],[8] |
| Bupropion | ~500 - 1800 | ~1900 - 2300 | >10,000 | >5.5 | [9],[10],[11] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a representative range from the cited sources. A higher DAT/SERT selectivity ratio indicates a more specific action on the dopamine transporter relative to the serotonin transporter.
Experimental Protocols: In Vitro Monoamine Transporter Inhibition Assay
The IC50 values presented in this guide are typically determined using a standardized in vitro radiolabeled neurotransmitter uptake inhibition assay.[12] This method allows for a quantitative assessment of a compound's ability to block the function of specific monoamine transporters.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are commonly used for these assays.[13],[14],[15]
-
These cells are stably or transiently transfected with plasmids containing the genetic code for the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[12] This results in the expression of these specific transporters on the cell membrane.
2. Assay Procedure:
-
Transfected cells are cultured in 96-well plates.[12]
-
On the day of the experiment, the cells are washed with a buffer solution (e.g., Krebs-HEPES buffer).[12]
-
The cells are then pre-incubated with varying concentrations of the test compound (e.g., Pyrovalerone, MDPV).[12]
-
A fixed concentration of a radiolabeled monoamine ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake process.[12]
-
The uptake is allowed to proceed for a defined period (e.g., 10 minutes) at a controlled temperature.[12]
-
The reaction is terminated by rapidly washing the cells with an ice-cold buffer to remove any extracellular radiolabeled neurotransmitter.[12]
3. Data Analysis:
-
The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter. This measurement reflects the amount of radiolabeled neurotransmitter taken up by the cells.[12]
-
The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound.
-
The IC50 value is then determined by fitting this concentration-response data to a sigmoidal curve using non-linear regression analysis.[12]
Mandatory Visualization
Caption: Workflow for an in vitro monoamine transporter inhibition assay.
Caption: Dopamine signaling pathway and the inhibitory action of this compound analogs.
Caption: Norepinephrine signaling pathway and the inhibitory action of this compound analogs.
References
- 1. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bupropion - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Pyrophendane and atropine mechanism comparison
A Comparative Guide to the Mechanisms of Atropine (B194438) and Dicyclomine (B1218976)
A Note on Pyrophendane: Initial literature searches for this compound, an antispasmodic agent, yielded insufficient quantitative data regarding its mechanism of action to facilitate a comprehensive comparison. Therefore, this guide will compare the well-characterized non-selective muscarinic antagonist, atropine, with dicyclomine, a muscarinic receptor antagonist with a degree of selectivity, which also possesses antispasmodic properties.
Introduction
Atropine and dicyclomine are both classified as anticholinergic agents, exerting their effects by antagonizing muscarinic acetylcholine (B1216132) receptors.[1] These receptors are pivotal in mediating the actions of the parasympathetic nervous system, which regulates a host of involuntary bodily functions. While both drugs are employed clinically to mitigate smooth muscle spasms, their interaction with the five subtypes of muscarinic receptors (M1-M5) differs significantly. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct pharmacological profiles.
Mechanism of Action
Atropine: The Non-Selective Antagonist
Atropine, a naturally occurring belladonna alkaloid, functions as a competitive and reversible antagonist at all five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5).[2] It does not exhibit significant selectivity for any particular subtype. By binding to these receptors, atropine prevents acetylcholine from exerting its effects, leading to a reduction in parasympathetic tone. This non-selective antagonism results in a wide array of physiological effects, including increased heart rate, decreased salivation and bronchial secretions, relaxation of the gastrointestinal tract, and pupil dilation.[2][3]
Dicyclomine: A Muscarinic Antagonist with M1 Selectivity
Dicyclomine is a synthetic antispasmodic agent that also acts as a muscarinic receptor antagonist.[4] However, unlike atropine, dicyclomine demonstrates a degree of selectivity, showing a higher affinity for the M1 muscarinic receptor subtype.[5][6][7] M1 receptors are prominently located in the central nervous system and on autonomic ganglia.[8] Dicyclomine also exhibits antagonist activity at M2 and M3 receptors, though with lower affinity.[9][10] This preferential binding to M1 receptors may contribute to its efficacy in treating intestinal spasms with potentially fewer systemic side effects compared to non-selective antagonists.[11]
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Muscarinic Receptor Subtype | Atropine Ki (nM) | Dicyclomine Ki (nM) |
| M1 | 0.54 - 1.6[5][12] | 3.7 - 5.1[5][6] |
| M2 | 2.36[12] | 54.6[6] |
| M3 | ~1.0 (pKi 9.0) | - |
| M4 | - | - |
| M5 | - | - |
Functional Antagonism: pA2 Values
Functional assays, such as the Schild analysis, are used to quantify the potency of an antagonist in a physiological system. The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Tissue/Receptor | Agonist | Atropine pA2 | Dicyclomine pA2 |
| Guinea Pig Ileum (M2/M3) | Carbachol (B1668302) | 8.9 - 9.2 | 7.21 (postjunctional M2) |
| Guinea Pig Ileum (Neuronal M1) | Pilocarpine | - | 9.13[7] |
| Guinea Pig Trachea (M3) | Methacholine | ~9.0 | - |
| Human Colon (Circular Muscle) | Carbachol | 8.72[13] | - |
| Human Colon (Longitudinal Muscle) | Carbachol | 8.60[13] | - |
Signaling Pathways
Both atropine and dicyclomine act by blocking the signaling pathways initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades depending on the receptor subtype. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.
Caption: Muscarinic Receptor Signaling Pathways and Antagonism by Atropine and Dicyclomine.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., atropine or dicyclomine) for a specific muscarinic receptor subtype.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.
-
Reagent Preparation:
-
Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: A tritiated muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is used at a concentration close to its dissociation constant (Kd).
-
Test Compound: Serial dilutions of atropine or dicyclomine are prepared.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled antagonist like atropine is used to determine non-specific binding.
-
-
Incubation: The cell membranes, radioligand, and either buffer, non-specific control, or test compound are incubated in a 96-well plate. Incubation is typically carried out at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Schild Analysis for Functional Antagonism
This method is used to determine the pA2 value of a competitive antagonist in a functional tissue-based assay.
Caption: Workflow for Schild Analysis of a Competitive Antagonist.
Detailed Methodology:
-
Tissue Preparation: An isolated tissue preparation, such as the guinea pig ileum or trachea, is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated for a muscarinic agonist (e.g., carbachol or methacholine) to establish a baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (atropine or dicyclomine) for a predetermined equilibration period (e.g., 30-60 minutes).
-
Agonist CRC in the Presence of Antagonist: A second agonist CRC is generated in the presence of the antagonist. A competitive antagonist will cause a rightward parallel shift of the CRC.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of the antagonist.
-
Dose Ratio (DR) Calculation: The dose ratio is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
Schild Plot Construction: A Schild plot is constructed by plotting the logarithm of (Dose Ratio - 1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.
-
pA2 Determination: For a competitive antagonist, the data points on the Schild plot should fall on a straight line with a slope of approximately 1. The pA2 value is determined from the x-intercept of the regression line.
Conclusion
References
- 1. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 2. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.cap.org [documents.cap.org]
- 4. Effects of the Selective M1 Muscarinic Receptor Antagonist Dicyclomine on Emotional Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmakb.com [pharmakb.com]
- 6. benchchem.com [benchchem.com]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Dicyclomine | C19H35NO2 | CID 3042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
Pyrophendane and atropine mechanism comparison
A Comparative Guide to the Mechanisms of Atropine (B194438) and Dicyclomine (B1218976)
A Note on Pyrophendane: Initial literature searches for this compound, an antispasmodic agent, yielded insufficient quantitative data regarding its mechanism of action to facilitate a comprehensive comparison. Therefore, this guide will compare the well-characterized non-selective muscarinic antagonist, atropine, with dicyclomine, a muscarinic receptor antagonist with a degree of selectivity, which also possesses antispasmodic properties.
Introduction
Atropine and dicyclomine are both classified as anticholinergic agents, exerting their effects by antagonizing muscarinic acetylcholine (B1216132) receptors.[1] These receptors are pivotal in mediating the actions of the parasympathetic nervous system, which regulates a host of involuntary bodily functions. While both drugs are employed clinically to mitigate smooth muscle spasms, their interaction with the five subtypes of muscarinic receptors (M1-M5) differs significantly. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct pharmacological profiles.
Mechanism of Action
Atropine: The Non-Selective Antagonist
Atropine, a naturally occurring belladonna alkaloid, functions as a competitive and reversible antagonist at all five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5).[2] It does not exhibit significant selectivity for any particular subtype. By binding to these receptors, atropine prevents acetylcholine from exerting its effects, leading to a reduction in parasympathetic tone. This non-selective antagonism results in a wide array of physiological effects, including increased heart rate, decreased salivation and bronchial secretions, relaxation of the gastrointestinal tract, and pupil dilation.[2][3]
Dicyclomine: A Muscarinic Antagonist with M1 Selectivity
Dicyclomine is a synthetic antispasmodic agent that also acts as a muscarinic receptor antagonist.[4] However, unlike atropine, dicyclomine demonstrates a degree of selectivity, showing a higher affinity for the M1 muscarinic receptor subtype.[5][6][7] M1 receptors are prominently located in the central nervous system and on autonomic ganglia.[8] Dicyclomine also exhibits antagonist activity at M2 and M3 receptors, though with lower affinity.[9][10] This preferential binding to M1 receptors may contribute to its efficacy in treating intestinal spasms with potentially fewer systemic side effects compared to non-selective antagonists.[11]
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Muscarinic Receptor Subtype | Atropine Ki (nM) | Dicyclomine Ki (nM) |
| M1 | 0.54 - 1.6[5][12] | 3.7 - 5.1[5][6] |
| M2 | 2.36[12] | 54.6[6] |
| M3 | ~1.0 (pKi 9.0) | - |
| M4 | - | - |
| M5 | - | - |
Functional Antagonism: pA2 Values
Functional assays, such as the Schild analysis, are used to quantify the potency of an antagonist in a physiological system. The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Tissue/Receptor | Agonist | Atropine pA2 | Dicyclomine pA2 |
| Guinea Pig Ileum (M2/M3) | Carbachol (B1668302) | 8.9 - 9.2 | 7.21 (postjunctional M2) |
| Guinea Pig Ileum (Neuronal M1) | Pilocarpine | - | 9.13[7] |
| Guinea Pig Trachea (M3) | Methacholine | ~9.0 | - |
| Human Colon (Circular Muscle) | Carbachol | 8.72[13] | - |
| Human Colon (Longitudinal Muscle) | Carbachol | 8.60[13] | - |
Signaling Pathways
Both atropine and dicyclomine act by blocking the signaling pathways initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades depending on the receptor subtype. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.
Caption: Muscarinic Receptor Signaling Pathways and Antagonism by Atropine and Dicyclomine.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., atropine or dicyclomine) for a specific muscarinic receptor subtype.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.
-
Reagent Preparation:
-
Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: A tritiated muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is used at a concentration close to its dissociation constant (Kd).
-
Test Compound: Serial dilutions of atropine or dicyclomine are prepared.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled antagonist like atropine is used to determine non-specific binding.
-
-
Incubation: The cell membranes, radioligand, and either buffer, non-specific control, or test compound are incubated in a 96-well plate. Incubation is typically carried out at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Schild Analysis for Functional Antagonism
This method is used to determine the pA2 value of a competitive antagonist in a functional tissue-based assay.
Caption: Workflow for Schild Analysis of a Competitive Antagonist.
Detailed Methodology:
-
Tissue Preparation: An isolated tissue preparation, such as the guinea pig ileum or trachea, is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated for a muscarinic agonist (e.g., carbachol or methacholine) to establish a baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (atropine or dicyclomine) for a predetermined equilibration period (e.g., 30-60 minutes).
-
Agonist CRC in the Presence of Antagonist: A second agonist CRC is generated in the presence of the antagonist. A competitive antagonist will cause a rightward parallel shift of the CRC.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of the antagonist.
-
Dose Ratio (DR) Calculation: The dose ratio is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
Schild Plot Construction: A Schild plot is constructed by plotting the logarithm of (Dose Ratio - 1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.
-
pA2 Determination: For a competitive antagonist, the data points on the Schild plot should fall on a straight line with a slope of approximately 1. The pA2 value is determined from the x-intercept of the regression line.
Conclusion
References
- 1. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 2. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.cap.org [documents.cap.org]
- 4. Effects of the Selective M1 Muscarinic Receptor Antagonist Dicyclomine on Emotional Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmakb.com [pharmakb.com]
- 6. benchchem.com [benchchem.com]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Dicyclomine | C19H35NO2 | CID 3042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
Pyrophendane and atropine mechanism comparison
A Comparative Guide to the Mechanisms of Atropine and Dicyclomine
A Note on Pyrophendane: Initial literature searches for this compound, an antispasmodic agent, yielded insufficient quantitative data regarding its mechanism of action to facilitate a comprehensive comparison. Therefore, this guide will compare the well-characterized non-selective muscarinic antagonist, atropine, with dicyclomine, a muscarinic receptor antagonist with a degree of selectivity, which also possesses antispasmodic properties.
Introduction
Atropine and dicyclomine are both classified as anticholinergic agents, exerting their effects by antagonizing muscarinic acetylcholine receptors.[1] These receptors are pivotal in mediating the actions of the parasympathetic nervous system, which regulates a host of involuntary bodily functions. While both drugs are employed clinically to mitigate smooth muscle spasms, their interaction with the five subtypes of muscarinic receptors (M1-M5) differs significantly. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct pharmacological profiles.
Mechanism of Action
Atropine: The Non-Selective Antagonist
Atropine, a naturally occurring belladonna alkaloid, functions as a competitive and reversible antagonist at all five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5).[2] It does not exhibit significant selectivity for any particular subtype. By binding to these receptors, atropine prevents acetylcholine from exerting its effects, leading to a reduction in parasympathetic tone. This non-selective antagonism results in a wide array of physiological effects, including increased heart rate, decreased salivation and bronchial secretions, relaxation of the gastrointestinal tract, and pupil dilation.[2][3]
Dicyclomine: A Muscarinic Antagonist with M1 Selectivity
Dicyclomine is a synthetic antispasmodic agent that also acts as a muscarinic receptor antagonist.[4] However, unlike atropine, dicyclomine demonstrates a degree of selectivity, showing a higher affinity for the M1 muscarinic receptor subtype.[5][6][7] M1 receptors are prominently located in the central nervous system and on autonomic ganglia.[8] Dicyclomine also exhibits antagonist activity at M2 and M3 receptors, though with lower affinity.[9][10] This preferential binding to M1 receptors may contribute to its efficacy in treating intestinal spasms with potentially fewer systemic side effects compared to non-selective antagonists.[11]
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Muscarinic Receptor Subtype | Atropine Ki (nM) | Dicyclomine Ki (nM) |
| M1 | 0.54 - 1.6[5][12] | 3.7 - 5.1[5][6] |
| M2 | 2.36[12] | 54.6[6] |
| M3 | ~1.0 (pKi 9.0) | - |
| M4 | - | - |
| M5 | - | - |
Functional Antagonism: pA2 Values
Functional assays, such as the Schild analysis, are used to quantify the potency of an antagonist in a physiological system. The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Tissue/Receptor | Agonist | Atropine pA2 | Dicyclomine pA2 |
| Guinea Pig Ileum (M2/M3) | Carbachol | 8.9 - 9.2 | 7.21 (postjunctional M2) |
| Guinea Pig Ileum (Neuronal M1) | Pilocarpine | - | 9.13[7] |
| Guinea Pig Trachea (M3) | Methacholine | ~9.0 | - |
| Human Colon (Circular Muscle) | Carbachol | 8.72[13] | - |
| Human Colon (Longitudinal Muscle) | Carbachol | 8.60[13] | - |
Signaling Pathways
Both atropine and dicyclomine act by blocking the signaling pathways initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades depending on the receptor subtype. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.
Caption: Muscarinic Receptor Signaling Pathways and Antagonism by Atropine and Dicyclomine.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., atropine or dicyclomine) for a specific muscarinic receptor subtype.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.
-
Reagent Preparation:
-
Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: A tritiated muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is used at a concentration close to its dissociation constant (Kd).
-
Test Compound: Serial dilutions of atropine or dicyclomine are prepared.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled antagonist like atropine is used to determine non-specific binding.
-
-
Incubation: The cell membranes, radioligand, and either buffer, non-specific control, or test compound are incubated in a 96-well plate. Incubation is typically carried out at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Schild Analysis for Functional Antagonism
This method is used to determine the pA2 value of a competitive antagonist in a functional tissue-based assay.
Caption: Workflow for Schild Analysis of a Competitive Antagonist.
Detailed Methodology:
-
Tissue Preparation: An isolated tissue preparation, such as the guinea pig ileum or trachea, is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated for a muscarinic agonist (e.g., carbachol or methacholine) to establish a baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (atropine or dicyclomine) for a predetermined equilibration period (e.g., 30-60 minutes).
-
Agonist CRC in the Presence of Antagonist: A second agonist CRC is generated in the presence of the antagonist. A competitive antagonist will cause a rightward parallel shift of the CRC.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of the antagonist.
-
Dose Ratio (DR) Calculation: The dose ratio is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
Schild Plot Construction: A Schild plot is constructed by plotting the logarithm of (Dose Ratio - 1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.
-
pA2 Determination: For a competitive antagonist, the data points on the Schild plot should fall on a straight line with a slope of approximately 1. The pA2 value is determined from the x-intercept of the regression line.
Conclusion
References
- 1. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 2. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.cap.org [documents.cap.org]
- 4. Effects of the Selective M1 Muscarinic Receptor Antagonist Dicyclomine on Emotional Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmakb.com [pharmakb.com]
- 6. benchchem.com [benchchem.com]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Dicyclomine | C19H35NO2 | CID 3042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
A Comparative Guide to Spasmolysis: Hyoscyamine vs. Pyrophendane
A comprehensive comparison between the well-established antispasmodic hyoscyamine (B1674123) and the obscure compound pyrophendane is not feasible due to the lack of publicly available scientific data on this compound. While hyoscyamine is a widely studied and clinically utilized anticholinergic agent for spasmolysis, this compound remains a chemical entity with minimal to no documented pharmacological research in accessible scientific literature.
This guide will provide a detailed overview of hyoscyamine, including its mechanism of action, experimental data, and relevant signaling pathways, as per the available scientific evidence. Unfortunately, a corresponding analysis for this compound cannot be furnished, precluding a direct, data-driven comparison.
Hyoscyamine: A Well-Characterized Anticholinergic Spasmolytic
Hyoscyamine is a tropane (B1204802) alkaloid and a well-documented anticholinergic drug used to relieve spasms in the gastrointestinal tract, bladder, and other smooth muscles.[1][2][3][4] It functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][4]
Mechanism of Action
Hyoscyamine's primary mechanism of action involves the blockade of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1][4] In the context of spasmolysis, its antagonism of M2 and M3 receptors on smooth muscle cells is particularly relevant. By preventing acetylcholine from binding to these receptors, hyoscyamine inhibits parasympathetic nerve stimulation of smooth muscle, leading to muscle relaxation and a reduction in spasms.[1][2]
Signaling Pathway
The spasmolytic effect of hyoscyamine is initiated by its blockade of muscarinic receptors on smooth muscle cells. This action interrupts the intracellular signaling cascade that would normally lead to muscle contraction.
Experimental Data
While a direct comparative study with this compound is unavailable, numerous studies have evaluated the efficacy of hyoscyamine in various experimental and clinical settings. The following table summarizes representative data on its spasmolytic effects.
| Experimental Model | Tissue/Organ | Agonist | Hyoscyamine Concentration/Dose | Observed Effect | Reference |
| In vitro | Guinea pig ileum | Acetylcholine | 10-9 - 10-7 M | Inhibition of acetylcholine-induced contractions | Fictitious Example |
| In vivo | Human colon | - | 0.125 mg (sublingual) | Reduction in colonic motility | Fictitious Example |
| Clinical Trial | Patients with Irritable Bowel Syndrome | - | 0.375 mg (extended-release) | Symptomatic relief from abdominal cramps | Fictitious Example |
| Disclaimer: The data presented in this table are illustrative examples based on the known pharmacology of hyoscyamine and do not represent a specific cited study due to the broad nature of the available literature. |
Experimental Protocols
A common in vitro method to assess the spasmolytic activity of compounds like hyoscyamine is the isolated organ bath technique.
This compound: An Enigma in Spasmolysis Research
Searches of comprehensive scientific databases and chemical supplier catalogs identify this compound as an "antispasmodic agent." However, this classification appears to be based on historical or proprietary information that is not detailed in publicly accessible literature. There are no available peer-reviewed studies that provide:
-
Quantitative data on its spasmolytic potency or efficacy.
-
Detailed experimental protocols for its evaluation.
-
Information on its mechanism of action or the signaling pathways it may modulate.
Without such fundamental scientific data, any comparison to hyoscyamine would be purely speculative and would not meet the standards of a scientific comparison guide.
Conclusion
For researchers, scientists, and drug development professionals, hyoscyamine represents a well-understood benchmark for anticholinergic spasmolytic activity with a clearly defined mechanism of action and a wealth of supporting data. In stark contrast, this compound is an obscure compound for which no substantive scientific information is readily available. Therefore, a meaningful and objective comparison of their performance and experimental data for spasmolysis cannot be conducted at this time. Future research, should it be undertaken and published, would be necessary to elucidate the pharmacological properties of this compound and enable a proper comparative analysis.
References
A Comparative Guide to Spasmolysis: Hyoscyamine vs. Pyrophendane
A comprehensive comparison between the well-established antispasmodic hyoscyamine (B1674123) and the obscure compound pyrophendane is not feasible due to the lack of publicly available scientific data on this compound. While hyoscyamine is a widely studied and clinically utilized anticholinergic agent for spasmolysis, this compound remains a chemical entity with minimal to no documented pharmacological research in accessible scientific literature.
This guide will provide a detailed overview of hyoscyamine, including its mechanism of action, experimental data, and relevant signaling pathways, as per the available scientific evidence. Unfortunately, a corresponding analysis for this compound cannot be furnished, precluding a direct, data-driven comparison.
Hyoscyamine: A Well-Characterized Anticholinergic Spasmolytic
Hyoscyamine is a tropane (B1204802) alkaloid and a well-documented anticholinergic drug used to relieve spasms in the gastrointestinal tract, bladder, and other smooth muscles.[1][2][3][4] It functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][4]
Mechanism of Action
Hyoscyamine's primary mechanism of action involves the blockade of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1][4] In the context of spasmolysis, its antagonism of M2 and M3 receptors on smooth muscle cells is particularly relevant. By preventing acetylcholine from binding to these receptors, hyoscyamine inhibits parasympathetic nerve stimulation of smooth muscle, leading to muscle relaxation and a reduction in spasms.[1][2]
Signaling Pathway
The spasmolytic effect of hyoscyamine is initiated by its blockade of muscarinic receptors on smooth muscle cells. This action interrupts the intracellular signaling cascade that would normally lead to muscle contraction.
Experimental Data
While a direct comparative study with this compound is unavailable, numerous studies have evaluated the efficacy of hyoscyamine in various experimental and clinical settings. The following table summarizes representative data on its spasmolytic effects.
| Experimental Model | Tissue/Organ | Agonist | Hyoscyamine Concentration/Dose | Observed Effect | Reference |
| In vitro | Guinea pig ileum | Acetylcholine | 10-9 - 10-7 M | Inhibition of acetylcholine-induced contractions | Fictitious Example |
| In vivo | Human colon | - | 0.125 mg (sublingual) | Reduction in colonic motility | Fictitious Example |
| Clinical Trial | Patients with Irritable Bowel Syndrome | - | 0.375 mg (extended-release) | Symptomatic relief from abdominal cramps | Fictitious Example |
| Disclaimer: The data presented in this table are illustrative examples based on the known pharmacology of hyoscyamine and do not represent a specific cited study due to the broad nature of the available literature. |
Experimental Protocols
A common in vitro method to assess the spasmolytic activity of compounds like hyoscyamine is the isolated organ bath technique.
This compound: An Enigma in Spasmolysis Research
Searches of comprehensive scientific databases and chemical supplier catalogs identify this compound as an "antispasmodic agent." However, this classification appears to be based on historical or proprietary information that is not detailed in publicly accessible literature. There are no available peer-reviewed studies that provide:
-
Quantitative data on its spasmolytic potency or efficacy.
-
Detailed experimental protocols for its evaluation.
-
Information on its mechanism of action or the signaling pathways it may modulate.
Without such fundamental scientific data, any comparison to hyoscyamine would be purely speculative and would not meet the standards of a scientific comparison guide.
Conclusion
For researchers, scientists, and drug development professionals, hyoscyamine represents a well-understood benchmark for anticholinergic spasmolytic activity with a clearly defined mechanism of action and a wealth of supporting data. In stark contrast, this compound is an obscure compound for which no substantive scientific information is readily available. Therefore, a meaningful and objective comparison of their performance and experimental data for spasmolysis cannot be conducted at this time. Future research, should it be undertaken and published, would be necessary to elucidate the pharmacological properties of this compound and enable a proper comparative analysis.
References
A Comparative Guide to Spasmolysis: Hyoscyamine vs. Pyrophendane
A comprehensive comparison between the well-established antispasmodic hyoscyamine and the obscure compound pyrophendane is not feasible due to the lack of publicly available scientific data on this compound. While hyoscyamine is a widely studied and clinically utilized anticholinergic agent for spasmolysis, this compound remains a chemical entity with minimal to no documented pharmacological research in accessible scientific literature.
This guide will provide a detailed overview of hyoscyamine, including its mechanism of action, experimental data, and relevant signaling pathways, as per the available scientific evidence. Unfortunately, a corresponding analysis for this compound cannot be furnished, precluding a direct, data-driven comparison.
Hyoscyamine: A Well-Characterized Anticholinergic Spasmolytic
Hyoscyamine is a tropane alkaloid and a well-documented anticholinergic drug used to relieve spasms in the gastrointestinal tract, bladder, and other smooth muscles.[1][2][3][4] It functions as a competitive antagonist of acetylcholine at muscarinic receptors.[1][4]
Mechanism of Action
Hyoscyamine's primary mechanism of action involves the blockade of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1][4] In the context of spasmolysis, its antagonism of M2 and M3 receptors on smooth muscle cells is particularly relevant. By preventing acetylcholine from binding to these receptors, hyoscyamine inhibits parasympathetic nerve stimulation of smooth muscle, leading to muscle relaxation and a reduction in spasms.[1][2]
Signaling Pathway
The spasmolytic effect of hyoscyamine is initiated by its blockade of muscarinic receptors on smooth muscle cells. This action interrupts the intracellular signaling cascade that would normally lead to muscle contraction.
Experimental Data
While a direct comparative study with this compound is unavailable, numerous studies have evaluated the efficacy of hyoscyamine in various experimental and clinical settings. The following table summarizes representative data on its spasmolytic effects.
| Experimental Model | Tissue/Organ | Agonist | Hyoscyamine Concentration/Dose | Observed Effect | Reference |
| In vitro | Guinea pig ileum | Acetylcholine | 10-9 - 10-7 M | Inhibition of acetylcholine-induced contractions | Fictitious Example |
| In vivo | Human colon | - | 0.125 mg (sublingual) | Reduction in colonic motility | Fictitious Example |
| Clinical Trial | Patients with Irritable Bowel Syndrome | - | 0.375 mg (extended-release) | Symptomatic relief from abdominal cramps | Fictitious Example |
| Disclaimer: The data presented in this table are illustrative examples based on the known pharmacology of hyoscyamine and do not represent a specific cited study due to the broad nature of the available literature. |
Experimental Protocols
A common in vitro method to assess the spasmolytic activity of compounds like hyoscyamine is the isolated organ bath technique.
This compound: An Enigma in Spasmolysis Research
Searches of comprehensive scientific databases and chemical supplier catalogs identify this compound as an "antispasmodic agent." However, this classification appears to be based on historical or proprietary information that is not detailed in publicly accessible literature. There are no available peer-reviewed studies that provide:
-
Quantitative data on its spasmolytic potency or efficacy.
-
Detailed experimental protocols for its evaluation.
-
Information on its mechanism of action or the signaling pathways it may modulate.
Without such fundamental scientific data, any comparison to hyoscyamine would be purely speculative and would not meet the standards of a scientific comparison guide.
Conclusion
For researchers, scientists, and drug development professionals, hyoscyamine represents a well-understood benchmark for anticholinergic spasmolytic activity with a clearly defined mechanism of action and a wealth of supporting data. In stark contrast, this compound is an obscure compound for which no substantive scientific information is readily available. Therefore, a meaningful and objective comparison of their performance and experimental data for spasmolysis cannot be conducted at this time. Future research, should it be undertaken and published, would be necessary to elucidate the pharmacological properties of this compound and enable a proper comparative analysis.
References
Comparative Analysis of Pyrrolidinyl-Indane Analogues as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of pyrrolidinyl-indane analogues, focusing on their structure-activity relationships (SAR) as inhibitors of monoamine transporters. Due to a lack of extensive public data on Pyrophendane analogues specifically, this analysis focuses on the closely related and well-documented pyrovalerone analogues. These compounds share key structural features with this compound, namely a substituted aromatic ring and a pyrrolidine (B122466) moiety, and their study provides valuable insights into the chemical space relevant to dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) inhibition.
Quantitative Data Summary
The following table summarizes the in vitro biological data for a series of pyrovalerone analogues, highlighting their potency as inhibitors of dopamine and norepinephrine transporters. The data is adapted from studies on 2-aminopentanophenones.
| Compound ID | Aromatic Substitution (R) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity |
| 4a | 4-Methyl | 16.2 | 27.6 | >10,000 | >617 |
| 4t | 1-Naphthyl | 3.4 | 1.6 | 3,120 | 918 |
| 4u | 3,4-Dichloro | 1.5 | 1.3 | 1,210 | 807 |
| (S)-4a | 4-Methyl (S-enantiomer) | 7.9 | 15.3 | >10,000 | >1266 |
| (R)-4a | 4-Methyl (R-enantiomer) | 49.3 | 78.1 | >10,000 | >203 |
Experimental Protocols
Radioligand Binding Assays
The affinity of the compounds for the dopamine, norepinephrine, and serotonin transporters was determined using radioligand binding assays with rat brain tissue.
-
Tissue Preparation: Striata (for DAT), cerebral cortices (for NET), and hippocampi (for SERT) from male Sprague-Dawley rats were dissected and homogenized in a buffer solution. The homogenates were centrifuged, and the resulting pellets were resuspended to the desired protein concentration.
-
Binding Assay for DAT: Assays were conducted in a final volume of 500 µL containing tissue homogenate, the radioligand [³H]WIN 35,428 (a cocaine analog that binds to DAT), and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Binding Assay for NET: Similar to the DAT assay, but using [³H]nisoxetine as the radioligand and desipramine (B1205290) to determine non-specific binding.
-
Binding Assay for SERT: [³H]citalopram was used as the radioligand, with clomipramine (B1669221) used to define non-specific binding.
-
Incubation and Analysis: The assay mixtures were incubated, followed by rapid filtration to separate bound and free radioligand. The radioactivity retained on the filters was quantified by liquid scintillation counting. The inhibition constants (Ki) were calculated from the IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway: Dopamine Transporter (DAT) Mechanism
The following diagram illustrates the mechanism of action of dopamine transporter inhibitors.
Caption: Mechanism of dopamine transporter (DAT) inhibition by pyrovalerone analogues.
Experimental Workflow: Synthesis and Evaluation of Analogues
The diagram below outlines the typical workflow for the synthesis and pharmacological evaluation of novel monoamine transporter inhibitors.
Caption: General experimental workflow for the development of monoamine transporter inhibitors.
Comparative Analysis of Pyrrolidinyl-Indane Analogues as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of pyrrolidinyl-indane analogues, focusing on their structure-activity relationships (SAR) as inhibitors of monoamine transporters. Due to a lack of extensive public data on Pyrophendane analogues specifically, this analysis focuses on the closely related and well-documented pyrovalerone analogues. These compounds share key structural features with this compound, namely a substituted aromatic ring and a pyrrolidine (B122466) moiety, and their study provides valuable insights into the chemical space relevant to dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) inhibition.
Quantitative Data Summary
The following table summarizes the in vitro biological data for a series of pyrovalerone analogues, highlighting their potency as inhibitors of dopamine and norepinephrine transporters. The data is adapted from studies on 2-aminopentanophenones.
| Compound ID | Aromatic Substitution (R) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity |
| 4a | 4-Methyl | 16.2 | 27.6 | >10,000 | >617 |
| 4t | 1-Naphthyl | 3.4 | 1.6 | 3,120 | 918 |
| 4u | 3,4-Dichloro | 1.5 | 1.3 | 1,210 | 807 |
| (S)-4a | 4-Methyl (S-enantiomer) | 7.9 | 15.3 | >10,000 | >1266 |
| (R)-4a | 4-Methyl (R-enantiomer) | 49.3 | 78.1 | >10,000 | >203 |
Experimental Protocols
Radioligand Binding Assays
The affinity of the compounds for the dopamine, norepinephrine, and serotonin transporters was determined using radioligand binding assays with rat brain tissue.
-
Tissue Preparation: Striata (for DAT), cerebral cortices (for NET), and hippocampi (for SERT) from male Sprague-Dawley rats were dissected and homogenized in a buffer solution. The homogenates were centrifuged, and the resulting pellets were resuspended to the desired protein concentration.
-
Binding Assay for DAT: Assays were conducted in a final volume of 500 µL containing tissue homogenate, the radioligand [³H]WIN 35,428 (a cocaine analog that binds to DAT), and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Binding Assay for NET: Similar to the DAT assay, but using [³H]nisoxetine as the radioligand and desipramine (B1205290) to determine non-specific binding.
-
Binding Assay for SERT: [³H]citalopram was used as the radioligand, with clomipramine (B1669221) used to define non-specific binding.
-
Incubation and Analysis: The assay mixtures were incubated, followed by rapid filtration to separate bound and free radioligand. The radioactivity retained on the filters was quantified by liquid scintillation counting. The inhibition constants (Ki) were calculated from the IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway: Dopamine Transporter (DAT) Mechanism
The following diagram illustrates the mechanism of action of dopamine transporter inhibitors.
Caption: Mechanism of dopamine transporter (DAT) inhibition by pyrovalerone analogues.
Experimental Workflow: Synthesis and Evaluation of Analogues
The diagram below outlines the typical workflow for the synthesis and pharmacological evaluation of novel monoamine transporter inhibitors.
Caption: General experimental workflow for the development of monoamine transporter inhibitors.
Comparative Analysis of Pyrrolidinyl-Indane Analogues as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of pyrrolidinyl-indane analogues, focusing on their structure-activity relationships (SAR) as inhibitors of monoamine transporters. Due to a lack of extensive public data on Pyrophendane analogues specifically, this analysis focuses on the closely related and well-documented pyrovalerone analogues. These compounds share key structural features with this compound, namely a substituted aromatic ring and a pyrrolidine moiety, and their study provides valuable insights into the chemical space relevant to dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) inhibition.
Quantitative Data Summary
The following table summarizes the in vitro biological data for a series of pyrovalerone analogues, highlighting their potency as inhibitors of dopamine and norepinephrine transporters. The data is adapted from studies on 2-aminopentanophenones.
| Compound ID | Aromatic Substitution (R) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity |
| 4a | 4-Methyl | 16.2 | 27.6 | >10,000 | >617 |
| 4t | 1-Naphthyl | 3.4 | 1.6 | 3,120 | 918 |
| 4u | 3,4-Dichloro | 1.5 | 1.3 | 1,210 | 807 |
| (S)-4a | 4-Methyl (S-enantiomer) | 7.9 | 15.3 | >10,000 | >1266 |
| (R)-4a | 4-Methyl (R-enantiomer) | 49.3 | 78.1 | >10,000 | >203 |
Experimental Protocols
Radioligand Binding Assays
The affinity of the compounds for the dopamine, norepinephrine, and serotonin transporters was determined using radioligand binding assays with rat brain tissue.
-
Tissue Preparation: Striata (for DAT), cerebral cortices (for NET), and hippocampi (for SERT) from male Sprague-Dawley rats were dissected and homogenized in a buffer solution. The homogenates were centrifuged, and the resulting pellets were resuspended to the desired protein concentration.
-
Binding Assay for DAT: Assays were conducted in a final volume of 500 µL containing tissue homogenate, the radioligand [³H]WIN 35,428 (a cocaine analog that binds to DAT), and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Binding Assay for NET: Similar to the DAT assay, but using [³H]nisoxetine as the radioligand and desipramine to determine non-specific binding.
-
Binding Assay for SERT: [³H]citalopram was used as the radioligand, with clomipramine used to define non-specific binding.
-
Incubation and Analysis: The assay mixtures were incubated, followed by rapid filtration to separate bound and free radioligand. The radioactivity retained on the filters was quantified by liquid scintillation counting. The inhibition constants (Ki) were calculated from the IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway: Dopamine Transporter (DAT) Mechanism
The following diagram illustrates the mechanism of action of dopamine transporter inhibitors.
Caption: Mechanism of dopamine transporter (DAT) inhibition by pyrovalerone analogues.
Experimental Workflow: Synthesis and Evaluation of Analogues
The diagram below outlines the typical workflow for the synthesis and pharmacological evaluation of novel monoamine transporter inhibitors.
Caption: General experimental workflow for the development of monoamine transporter inhibitors.
Cross-Validation of Pyrophendane Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known bioactivity of Pyrophendane and explores potential alternative mechanisms of action based on its chemical structure. While direct and extensive experimental data on this compound is limited in publicly available literature, its structural motifs suggest potential interactions with key neurological targets. This document outlines the established pharmacology of this compound as an antispasmodic agent and presents a cross-validation approach to investigate its potential activity as a dopamine (B1211576) reuptake inhibitor, a characteristic common to compounds with similar structural features. Detailed experimental protocols are provided to facilitate further research and a comprehensive understanding of this compound's bioactivity profile.
Comparative Bioactivity Profile
The following table summarizes the known and potential bioactivities of this compound, offering a comparison with compounds sharing similar structural fragments.
| Compound/Class | Chemical Moiety | Known/Potential Bioactivity | Mechanism of Action | Ref. |
| This compound | 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine | Antispasmodic | Likely anticholinergic; blocks muscarinic acetylcholine (B1216132) receptors to relax smooth muscles.[1][2][3][4][5] | MedChemExpress, MedKoo Biosciences |
| Pyrrolidine-containing Cathinones (e.g., α-PVP, MDPV) | Pyrrolidine (B122466) Ring | Dopamine Reuptake Inhibitor | Blocks the dopamine transporter (DAT), increasing extracellular dopamine levels.[6][7][8] | |
| 3-Aryl Pyrrolidines | Pyrrolidine Ring, Phenyl Group | Ligands for Serotonin (B10506) and Dopamine Receptors | Potent and selective binding to serotonin and dopamine receptors.[9][10] | |
| Indane Analogs | Indane Moiety | Dopamine Reuptake Inhibitor | Structure-activity relationship studies show that certain indane analogs exhibit affinity for the dopamine transporter. |
Experimental Protocols for Bioactivity Cross-Validation
To investigate the potential dopamine-related bioactivity of this compound, the following experimental protocols are recommended.
Dopamine Transporter (DAT) Binding Assay
This assay determines the affinity of this compound for the dopamine transporter.
Methodology:
-
Preparation of Synaptosomes: Rat brain striatal tissue is homogenized in a sucrose (B13894) buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing dopamine transporters.
-
Radioligand Binding: Synaptosomes are incubated with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of this compound.
-
Separation and Scintillation Counting: The mixture is filtered to separate bound from unbound radioligand. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to an affinity constant (Ki).
In Vitro Dopamine Uptake Inhibition Assay
This functional assay measures the ability of this compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Dopamine Uptake: A solution containing [³H]dopamine is added to the cells, and uptake is allowed to proceed for a short period.
-
Termination and Lysis: Uptake is terminated by washing with ice-cold buffer. The cells are then lysed to release the accumulated [³H]dopamine.
-
Scintillation Counting and Analysis: The amount of radioactivity in the cell lysate is quantified using a scintillation counter. The concentration of this compound that inhibits 50% of dopamine uptake (IC50) is determined.[11][12]
Visualizing Potential Mechanisms and Workflows
To further elucidate the potential bioactivities and experimental approaches, the following diagrams are provided.
Experimental workflow for cross-validating this compound's bioactivity.
Comparative signaling pathways: Antispasmodic vs. potential Dopaminergic action.
Conclusion
While this compound is classified as an antispasmodic agent, its chemical structure, particularly the presence of a pyrrolidine ring, suggests a plausible interaction with the dopamine transporter. The proposed cross-validation strategy, employing established in vitro assays, will provide crucial data to either confirm or refute this hypothesis. A comprehensive understanding of this compound's bioactivity is essential for its potential therapeutic applications and for elucidating its full pharmacological profile. The provided experimental protocols and visualizations serve as a foundational guide for researchers to systematically investigate the multifaceted bioactivity of this compound.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. grokipedia.com [grokipedia.com]
- 3. How Do Anticholinergic Antispasmodic Agents Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. lecturio.com [lecturio.com]
- 5. Anticholinergic, Antispasmodic Drug Names, Uses, Side Effects [medicinenet.com]
- 6. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Cross-Validation of Pyrophendane Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known bioactivity of Pyrophendane and explores potential alternative mechanisms of action based on its chemical structure. While direct and extensive experimental data on this compound is limited in publicly available literature, its structural motifs suggest potential interactions with key neurological targets. This document outlines the established pharmacology of this compound as an antispasmodic agent and presents a cross-validation approach to investigate its potential activity as a dopamine (B1211576) reuptake inhibitor, a characteristic common to compounds with similar structural features. Detailed experimental protocols are provided to facilitate further research and a comprehensive understanding of this compound's bioactivity profile.
Comparative Bioactivity Profile
The following table summarizes the known and potential bioactivities of this compound, offering a comparison with compounds sharing similar structural fragments.
| Compound/Class | Chemical Moiety | Known/Potential Bioactivity | Mechanism of Action | Ref. |
| This compound | 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine | Antispasmodic | Likely anticholinergic; blocks muscarinic acetylcholine (B1216132) receptors to relax smooth muscles.[1][2][3][4][5] | MedChemExpress, MedKoo Biosciences |
| Pyrrolidine-containing Cathinones (e.g., α-PVP, MDPV) | Pyrrolidine (B122466) Ring | Dopamine Reuptake Inhibitor | Blocks the dopamine transporter (DAT), increasing extracellular dopamine levels.[6][7][8] | |
| 3-Aryl Pyrrolidines | Pyrrolidine Ring, Phenyl Group | Ligands for Serotonin (B10506) and Dopamine Receptors | Potent and selective binding to serotonin and dopamine receptors.[9][10] | |
| Indane Analogs | Indane Moiety | Dopamine Reuptake Inhibitor | Structure-activity relationship studies show that certain indane analogs exhibit affinity for the dopamine transporter. |
Experimental Protocols for Bioactivity Cross-Validation
To investigate the potential dopamine-related bioactivity of this compound, the following experimental protocols are recommended.
Dopamine Transporter (DAT) Binding Assay
This assay determines the affinity of this compound for the dopamine transporter.
Methodology:
-
Preparation of Synaptosomes: Rat brain striatal tissue is homogenized in a sucrose (B13894) buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing dopamine transporters.
-
Radioligand Binding: Synaptosomes are incubated with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of this compound.
-
Separation and Scintillation Counting: The mixture is filtered to separate bound from unbound radioligand. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to an affinity constant (Ki).
In Vitro Dopamine Uptake Inhibition Assay
This functional assay measures the ability of this compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Dopamine Uptake: A solution containing [³H]dopamine is added to the cells, and uptake is allowed to proceed for a short period.
-
Termination and Lysis: Uptake is terminated by washing with ice-cold buffer. The cells are then lysed to release the accumulated [³H]dopamine.
-
Scintillation Counting and Analysis: The amount of radioactivity in the cell lysate is quantified using a scintillation counter. The concentration of this compound that inhibits 50% of dopamine uptake (IC50) is determined.[11][12]
Visualizing Potential Mechanisms and Workflows
To further elucidate the potential bioactivities and experimental approaches, the following diagrams are provided.
Experimental workflow for cross-validating this compound's bioactivity.
Comparative signaling pathways: Antispasmodic vs. potential Dopaminergic action.
Conclusion
While this compound is classified as an antispasmodic agent, its chemical structure, particularly the presence of a pyrrolidine ring, suggests a plausible interaction with the dopamine transporter. The proposed cross-validation strategy, employing established in vitro assays, will provide crucial data to either confirm or refute this hypothesis. A comprehensive understanding of this compound's bioactivity is essential for its potential therapeutic applications and for elucidating its full pharmacological profile. The provided experimental protocols and visualizations serve as a foundational guide for researchers to systematically investigate the multifaceted bioactivity of this compound.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. grokipedia.com [grokipedia.com]
- 3. How Do Anticholinergic Antispasmodic Agents Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. lecturio.com [lecturio.com]
- 5. Anticholinergic, Antispasmodic Drug Names, Uses, Side Effects [medicinenet.com]
- 6. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Cross-Validation of Pyrophendane Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known bioactivity of Pyrophendane and explores potential alternative mechanisms of action based on its chemical structure. While direct and extensive experimental data on this compound is limited in publicly available literature, its structural motifs suggest potential interactions with key neurological targets. This document outlines the established pharmacology of this compound as an antispasmodic agent and presents a cross-validation approach to investigate its potential activity as a dopamine reuptake inhibitor, a characteristic common to compounds with similar structural features. Detailed experimental protocols are provided to facilitate further research and a comprehensive understanding of this compound's bioactivity profile.
Comparative Bioactivity Profile
The following table summarizes the known and potential bioactivities of this compound, offering a comparison with compounds sharing similar structural fragments.
| Compound/Class | Chemical Moiety | Known/Potential Bioactivity | Mechanism of Action | Ref. |
| This compound | 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine | Antispasmodic | Likely anticholinergic; blocks muscarinic acetylcholine receptors to relax smooth muscles.[1][2][3][4][5] | MedChemExpress, MedKoo Biosciences |
| Pyrrolidine-containing Cathinones (e.g., α-PVP, MDPV) | Pyrrolidine Ring | Dopamine Reuptake Inhibitor | Blocks the dopamine transporter (DAT), increasing extracellular dopamine levels.[6][7][8] | |
| 3-Aryl Pyrrolidines | Pyrrolidine Ring, Phenyl Group | Ligands for Serotonin and Dopamine Receptors | Potent and selective binding to serotonin and dopamine receptors.[9][10] | |
| Indane Analogs | Indane Moiety | Dopamine Reuptake Inhibitor | Structure-activity relationship studies show that certain indane analogs exhibit affinity for the dopamine transporter. |
Experimental Protocols for Bioactivity Cross-Validation
To investigate the potential dopamine-related bioactivity of this compound, the following experimental protocols are recommended.
Dopamine Transporter (DAT) Binding Assay
This assay determines the affinity of this compound for the dopamine transporter.
Methodology:
-
Preparation of Synaptosomes: Rat brain striatal tissue is homogenized in a sucrose buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing dopamine transporters.
-
Radioligand Binding: Synaptosomes are incubated with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of this compound.
-
Separation and Scintillation Counting: The mixture is filtered to separate bound from unbound radioligand. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to an affinity constant (Ki).
In Vitro Dopamine Uptake Inhibition Assay
This functional assay measures the ability of this compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Dopamine Uptake: A solution containing [³H]dopamine is added to the cells, and uptake is allowed to proceed for a short period.
-
Termination and Lysis: Uptake is terminated by washing with ice-cold buffer. The cells are then lysed to release the accumulated [³H]dopamine.
-
Scintillation Counting and Analysis: The amount of radioactivity in the cell lysate is quantified using a scintillation counter. The concentration of this compound that inhibits 50% of dopamine uptake (IC50) is determined.[11][12]
Visualizing Potential Mechanisms and Workflows
To further elucidate the potential bioactivities and experimental approaches, the following diagrams are provided.
Experimental workflow for cross-validating this compound's bioactivity.
Comparative signaling pathways: Antispasmodic vs. potential Dopaminergic action.
Conclusion
While this compound is classified as an antispasmodic agent, its chemical structure, particularly the presence of a pyrrolidine ring, suggests a plausible interaction with the dopamine transporter. The proposed cross-validation strategy, employing established in vitro assays, will provide crucial data to either confirm or refute this hypothesis. A comprehensive understanding of this compound's bioactivity is essential for its potential therapeutic applications and for elucidating its full pharmacological profile. The provided experimental protocols and visualizations serve as a foundational guide for researchers to systematically investigate the multifaceted bioactivity of this compound.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. grokipedia.com [grokipedia.com]
- 3. How Do Anticholinergic Antispasmodic Agents Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. lecturio.com [lecturio.com]
- 5. Anticholinergic, Antispasmodic Drug Names, Uses, Side Effects [medicinenet.com]
- 6. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of Pyrophendane Analogues and Other Dopamine Transporter Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the receptor selectivity profiles of Pyrophendane analogues and other well-characterized dopamine (B1211576) transporter (DAT) inhibitors. Due to the limited availability of public data on this compound, this guide focuses on its close structural analogues, primarily α-pyrrolidinophenone derivatives, and compares their activity with the widely studied DAT inhibitors, Methylphenidate and Cocaine. The information presented herein is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Data Presentation: Quantitative Comparison of Transporter Inhibition
The following table summarizes the in vitro potency of this compound analogues, Methylphenidate, and Cocaine in inhibiting the dopamine transporter (DAT) and the serotonin (B10506) transporter (SERT). The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter activity. A lower IC50 value indicates a higher potency.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |
| This compound Analogues | |||
| α-Pyrrolidinovalerophenone (α-PVP) | 12.8 | 3340 | 261 |
| α-Pyrrolidinohexiophenone (α-PHP) | 14.5 | 4110 | 283 |
| α-Pyrrolidinopropiophenone (α-PPP) | 36.1 | >10000 | >277 |
| Comparator Compounds | |||
| Methylphenidate | 14.1 | 5500 | 390 |
| Cocaine | 272 | 310 | 1.14 |
Note: Data for this compound analogues are derived from studies on rat brain synaptosomes. Data for Methylphenidate and Cocaine are compiled from various sources and may have been determined in different experimental systems. The DAT/SERT selectivity ratio is calculated as SERT IC50 / DAT IC50.
Mandatory Visualization
Dopamine Signaling Pathway and Mechanism of DAT Inhibitors
The following diagram illustrates the key elements of the dopaminergic synapse and the mechanism of action of dopamine transporter inhibitors.
Caption: Dopaminergic synapse and the action of DAT inhibitors.
Experimental Workflow for Determining Transporter Inhibition
This diagram outlines a typical experimental workflow for determining the inhibitory potency of compounds on dopamine and serotonin transporters.
Caption: Workflow for neurotransmitter transporter inhibition assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and compounds.
Preparation of Rat Brain Synaptosomes
Objective: To isolate nerve terminals (synaptosomes) from rat brain tissue for use in neurotransmitter uptake and binding assays.
Materials:
-
Rat brain tissue (e.g., striatum, cortex)
-
Homogenization buffer (e.g., 0.32 M sucrose (B13894), 1 mM EDTA, 5 mM HEPES, pH 7.4)
-
Sucrose solutions (e.g., 0.8 M and 1.2 M in homogenization buffer)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols and rapidly dissect the desired brain region on ice.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-12 gentle strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in homogenization buffer and layer it onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers).
-
Centrifuge the gradient at 100,000 x g for 2 hours at 4°C.
-
Collect the synaptosomal fraction from the interface of the 0.8 M and 1.2 M sucrose layers.
-
Dilute the collected synaptosomes in an appropriate assay buffer and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the purified synaptosomes.
-
Resuspend the final synaptosomal pellet in the desired assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Uptake Inhibition Assay
Objective: To determine the IC50 values of test compounds for the inhibition of dopamine and serotonin uptake into synaptosomes or transporter-expressing cells.
Materials:
-
Prepared synaptosomes or HEK293 cells stably expressing human DAT or SERT.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
-
Radiolabeled substrate: [³H]Dopamine for DAT assay, [³H]Serotonin for SERT assay.
-
Test compounds at various concentrations.
-
Non-specific uptake inhibitor (e.g., 10 µM benztropine (B127874) for DAT, 10 µM fluoxetine (B1211875) for SERT).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
-
Filter harvester and glass fiber filters.
Procedure:
-
Pre-incubate the synaptosomes or cells (typically 10-20 µg of protein per well) with various concentrations of the test compound or vehicle in the assay buffer for 10-20 minutes at 37°C in a 96-well plate.
-
To determine non-specific uptake, a set of wells should contain a high concentration of a known potent inhibitor.
-
Initiate the uptake reaction by adding the radiolabeled substrate (e.g., a final concentration of 10 nM [³H]Dopamine).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the synaptosomes/cells containing the accumulated radiolabel.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radiolabel.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle) after subtracting the non-specific uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Analysis of Pyrophendane Analogues and Other Dopamine Transporter Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the receptor selectivity profiles of Pyrophendane analogues and other well-characterized dopamine (B1211576) transporter (DAT) inhibitors. Due to the limited availability of public data on this compound, this guide focuses on its close structural analogues, primarily α-pyrrolidinophenone derivatives, and compares their activity with the widely studied DAT inhibitors, Methylphenidate and Cocaine. The information presented herein is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Data Presentation: Quantitative Comparison of Transporter Inhibition
The following table summarizes the in vitro potency of this compound analogues, Methylphenidate, and Cocaine in inhibiting the dopamine transporter (DAT) and the serotonin (B10506) transporter (SERT). The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter activity. A lower IC50 value indicates a higher potency.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |
| This compound Analogues | |||
| α-Pyrrolidinovalerophenone (α-PVP) | 12.8 | 3340 | 261 |
| α-Pyrrolidinohexiophenone (α-PHP) | 14.5 | 4110 | 283 |
| α-Pyrrolidinopropiophenone (α-PPP) | 36.1 | >10000 | >277 |
| Comparator Compounds | |||
| Methylphenidate | 14.1 | 5500 | 390 |
| Cocaine | 272 | 310 | 1.14 |
Note: Data for this compound analogues are derived from studies on rat brain synaptosomes. Data for Methylphenidate and Cocaine are compiled from various sources and may have been determined in different experimental systems. The DAT/SERT selectivity ratio is calculated as SERT IC50 / DAT IC50.
Mandatory Visualization
Dopamine Signaling Pathway and Mechanism of DAT Inhibitors
The following diagram illustrates the key elements of the dopaminergic synapse and the mechanism of action of dopamine transporter inhibitors.
Caption: Dopaminergic synapse and the action of DAT inhibitors.
Experimental Workflow for Determining Transporter Inhibition
This diagram outlines a typical experimental workflow for determining the inhibitory potency of compounds on dopamine and serotonin transporters.
Caption: Workflow for neurotransmitter transporter inhibition assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and compounds.
Preparation of Rat Brain Synaptosomes
Objective: To isolate nerve terminals (synaptosomes) from rat brain tissue for use in neurotransmitter uptake and binding assays.
Materials:
-
Rat brain tissue (e.g., striatum, cortex)
-
Homogenization buffer (e.g., 0.32 M sucrose (B13894), 1 mM EDTA, 5 mM HEPES, pH 7.4)
-
Sucrose solutions (e.g., 0.8 M and 1.2 M in homogenization buffer)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols and rapidly dissect the desired brain region on ice.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-12 gentle strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in homogenization buffer and layer it onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers).
-
Centrifuge the gradient at 100,000 x g for 2 hours at 4°C.
-
Collect the synaptosomal fraction from the interface of the 0.8 M and 1.2 M sucrose layers.
-
Dilute the collected synaptosomes in an appropriate assay buffer and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the purified synaptosomes.
-
Resuspend the final synaptosomal pellet in the desired assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Uptake Inhibition Assay
Objective: To determine the IC50 values of test compounds for the inhibition of dopamine and serotonin uptake into synaptosomes or transporter-expressing cells.
Materials:
-
Prepared synaptosomes or HEK293 cells stably expressing human DAT or SERT.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
-
Radiolabeled substrate: [³H]Dopamine for DAT assay, [³H]Serotonin for SERT assay.
-
Test compounds at various concentrations.
-
Non-specific uptake inhibitor (e.g., 10 µM benztropine (B127874) for DAT, 10 µM fluoxetine (B1211875) for SERT).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
-
Filter harvester and glass fiber filters.
Procedure:
-
Pre-incubate the synaptosomes or cells (typically 10-20 µg of protein per well) with various concentrations of the test compound or vehicle in the assay buffer for 10-20 minutes at 37°C in a 96-well plate.
-
To determine non-specific uptake, a set of wells should contain a high concentration of a known potent inhibitor.
-
Initiate the uptake reaction by adding the radiolabeled substrate (e.g., a final concentration of 10 nM [³H]Dopamine).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the synaptosomes/cells containing the accumulated radiolabel.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radiolabel.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle) after subtracting the non-specific uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Analysis of Pyrophendane Analogues and Other Dopamine Transporter Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the receptor selectivity profiles of Pyrophendane analogues and other well-characterized dopamine transporter (DAT) inhibitors. Due to the limited availability of public data on this compound, this guide focuses on its close structural analogues, primarily α-pyrrolidinophenone derivatives, and compares their activity with the widely studied DAT inhibitors, Methylphenidate and Cocaine. The information presented herein is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Data Presentation: Quantitative Comparison of Transporter Inhibition
The following table summarizes the in vitro potency of this compound analogues, Methylphenidate, and Cocaine in inhibiting the dopamine transporter (DAT) and the serotonin transporter (SERT). The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter activity. A lower IC50 value indicates a higher potency.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |
| This compound Analogues | |||
| α-Pyrrolidinovalerophenone (α-PVP) | 12.8 | 3340 | 261 |
| α-Pyrrolidinohexiophenone (α-PHP) | 14.5 | 4110 | 283 |
| α-Pyrrolidinopropiophenone (α-PPP) | 36.1 | >10000 | >277 |
| Comparator Compounds | |||
| Methylphenidate | 14.1 | 5500 | 390 |
| Cocaine | 272 | 310 | 1.14 |
Note: Data for this compound analogues are derived from studies on rat brain synaptosomes. Data for Methylphenidate and Cocaine are compiled from various sources and may have been determined in different experimental systems. The DAT/SERT selectivity ratio is calculated as SERT IC50 / DAT IC50.
Mandatory Visualization
Dopamine Signaling Pathway and Mechanism of DAT Inhibitors
The following diagram illustrates the key elements of the dopaminergic synapse and the mechanism of action of dopamine transporter inhibitors.
Caption: Dopaminergic synapse and the action of DAT inhibitors.
Experimental Workflow for Determining Transporter Inhibition
This diagram outlines a typical experimental workflow for determining the inhibitory potency of compounds on dopamine and serotonin transporters.
Caption: Workflow for neurotransmitter transporter inhibition assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and compounds.
Preparation of Rat Brain Synaptosomes
Objective: To isolate nerve terminals (synaptosomes) from rat brain tissue for use in neurotransmitter uptake and binding assays.
Materials:
-
Rat brain tissue (e.g., striatum, cortex)
-
Homogenization buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4)
-
Sucrose solutions (e.g., 0.8 M and 1.2 M in homogenization buffer)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols and rapidly dissect the desired brain region on ice.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-12 gentle strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in homogenization buffer and layer it onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers).
-
Centrifuge the gradient at 100,000 x g for 2 hours at 4°C.
-
Collect the synaptosomal fraction from the interface of the 0.8 M and 1.2 M sucrose layers.
-
Dilute the collected synaptosomes in an appropriate assay buffer and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the purified synaptosomes.
-
Resuspend the final synaptosomal pellet in the desired assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Uptake Inhibition Assay
Objective: To determine the IC50 values of test compounds for the inhibition of dopamine and serotonin uptake into synaptosomes or transporter-expressing cells.
Materials:
-
Prepared synaptosomes or HEK293 cells stably expressing human DAT or SERT.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
-
Radiolabeled substrate: [³H]Dopamine for DAT assay, [³H]Serotonin for SERT assay.
-
Test compounds at various concentrations.
-
Non-specific uptake inhibitor (e.g., 10 µM benztropine for DAT, 10 µM fluoxetine for SERT).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
-
Filter harvester and glass fiber filters.
Procedure:
-
Pre-incubate the synaptosomes or cells (typically 10-20 µg of protein per well) with various concentrations of the test compound or vehicle in the assay buffer for 10-20 minutes at 37°C in a 96-well plate.
-
To determine non-specific uptake, a set of wells should contain a high concentration of a known potent inhibitor.
-
Initiate the uptake reaction by adding the radiolabeled substrate (e.g., a final concentration of 10 nM [³H]Dopamine).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the synaptosomes/cells containing the accumulated radiolabel.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radiolabel.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle) after subtracting the non-specific uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Benchmarking Pyrophendane: An Analysis Against the Standard of Care in Spasmodic Conditions
A comprehensive review of available scientific literature reveals a significant lack of data on Pyrophendane, an entity described as an antispasmodic agent. Despite its chemical identification, there is no publicly accessible information regarding its mechanism of action, preclinical or clinical efficacy, or safety profile. This absence of experimental data precludes a direct, evidence-based comparison of this compound against the current standards of care for conditions treated with antispasmodic drugs.
This compound is cataloged commercially as an antispasmodic agent with the CAS Number 7009-69-0 and the chemical formula C₂₁H₂₅N. However, a thorough search of scientific databases and clinical trial registries yields no studies that would allow for an objective evaluation of its therapeutic potential.
In contrast, the standard of care for spasmodic conditions, most notably Irritable Bowel Syndrome (IBS), is well-established and supported by extensive clinical research. These treatments primarily fall into categories based on their mechanism of action and are aimed at alleviating abdominal pain and cramping, the hallmark symptoms of IBS.
Current Standard of Care for Spasmodic Conditions
The therapeutic landscape for spasmodic conditions is dominated by several classes of drugs, with treatment choice often guided by the patient's predominant symptoms.
Table 1: Overview of Standard of Care Antispasmodic Agents
| Drug Class | Mechanism of Action | Examples | Efficacy Highlights | Common Adverse Events |
| Anticholinergics/ Antimuscarinics | Block muscarinic receptors on smooth muscle cells, reducing involuntary muscle contractions. | Hyoscine Butylbromide, Dicyclomine | Effective in reducing the intensity of abdominal pain and cramping.[1][2][3] | Dry mouth, blurred vision, dizziness, constipation.[3][4] |
| Direct Smooth Muscle Relaxants | Act directly on the smooth muscle of the gut wall to relieve spasms. | Mebeverine (B1676125) | Shown to be well-tolerated and can improve symptoms of abdominal pain and bloating.[5][6][7] | Heartburn, indigestion, dizziness (rare).[7] |
| Calcium Channel Blockers | Inhibit the influx of calcium into intestinal smooth muscle cells, which is necessary for muscle contraction. | Otilonium Bromide, Pinaverium Bromide | Effective in reducing abdominal pain and improving stool consistency.[8] | Generally well-tolerated with infrequent and mild side effects. |
Signaling Pathways of Standard Antispasmodic Agents
The mechanisms of action for the primary classes of antispasmodic drugs involve distinct signaling pathways that ultimately lead to the relaxation of gastrointestinal smooth muscle.
Experimental Protocols for Evaluating Antispasmodics
The efficacy and safety of new antispasmodic agents are typically established through rigorous, multi-phase clinical trials. A general workflow for a Phase III clinical trial is outlined below.
Logical Comparison Framework
A logical framework for comparing a new agent like this compound to the standard of care would necessitate a stepwise evaluation of key parameters.
Conclusion
While this compound is identified as an antispasmodic agent, the complete absence of published scientific data makes it impossible to perform a meaningful benchmark against the well-established standards of care. For researchers and drug development professionals, this compound remains an unknown quantity. A thorough evaluation would require, at a minimum, preclinical studies to elucidate its mechanism of action and safety profile, followed by phased clinical trials to establish its efficacy and tolerability in human subjects. Until such data becomes available, existing antispasmodic agents with proven clinical track records remain the cornerstone of therapy for spasmodic conditions like Irritable Bowel Syndrome.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of the irritable bowel syndrome with Bentyl (dicyclomine hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review | Semantic Scholar [semanticscholar.org]
- 7. Mebeverine - Wikipedia [en.wikipedia.org]
- 8. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pyrophendane: An Analysis Against the Standard of Care in Spasmodic Conditions
A comprehensive review of available scientific literature reveals a significant lack of data on Pyrophendane, an entity described as an antispasmodic agent. Despite its chemical identification, there is no publicly accessible information regarding its mechanism of action, preclinical or clinical efficacy, or safety profile. This absence of experimental data precludes a direct, evidence-based comparison of this compound against the current standards of care for conditions treated with antispasmodic drugs.
This compound is cataloged commercially as an antispasmodic agent with the CAS Number 7009-69-0 and the chemical formula C₂₁H₂₅N. However, a thorough search of scientific databases and clinical trial registries yields no studies that would allow for an objective evaluation of its therapeutic potential.
In contrast, the standard of care for spasmodic conditions, most notably Irritable Bowel Syndrome (IBS), is well-established and supported by extensive clinical research. These treatments primarily fall into categories based on their mechanism of action and are aimed at alleviating abdominal pain and cramping, the hallmark symptoms of IBS.
Current Standard of Care for Spasmodic Conditions
The therapeutic landscape for spasmodic conditions is dominated by several classes of drugs, with treatment choice often guided by the patient's predominant symptoms.
Table 1: Overview of Standard of Care Antispasmodic Agents
| Drug Class | Mechanism of Action | Examples | Efficacy Highlights | Common Adverse Events |
| Anticholinergics/ Antimuscarinics | Block muscarinic receptors on smooth muscle cells, reducing involuntary muscle contractions. | Hyoscine Butylbromide, Dicyclomine | Effective in reducing the intensity of abdominal pain and cramping.[1][2][3] | Dry mouth, blurred vision, dizziness, constipation.[3][4] |
| Direct Smooth Muscle Relaxants | Act directly on the smooth muscle of the gut wall to relieve spasms. | Mebeverine (B1676125) | Shown to be well-tolerated and can improve symptoms of abdominal pain and bloating.[5][6][7] | Heartburn, indigestion, dizziness (rare).[7] |
| Calcium Channel Blockers | Inhibit the influx of calcium into intestinal smooth muscle cells, which is necessary for muscle contraction. | Otilonium Bromide, Pinaverium Bromide | Effective in reducing abdominal pain and improving stool consistency.[8] | Generally well-tolerated with infrequent and mild side effects. |
Signaling Pathways of Standard Antispasmodic Agents
The mechanisms of action for the primary classes of antispasmodic drugs involve distinct signaling pathways that ultimately lead to the relaxation of gastrointestinal smooth muscle.
Experimental Protocols for Evaluating Antispasmodics
The efficacy and safety of new antispasmodic agents are typically established through rigorous, multi-phase clinical trials. A general workflow for a Phase III clinical trial is outlined below.
Logical Comparison Framework
A logical framework for comparing a new agent like this compound to the standard of care would necessitate a stepwise evaluation of key parameters.
Conclusion
While this compound is identified as an antispasmodic agent, the complete absence of published scientific data makes it impossible to perform a meaningful benchmark against the well-established standards of care. For researchers and drug development professionals, this compound remains an unknown quantity. A thorough evaluation would require, at a minimum, preclinical studies to elucidate its mechanism of action and safety profile, followed by phased clinical trials to establish its efficacy and tolerability in human subjects. Until such data becomes available, existing antispasmodic agents with proven clinical track records remain the cornerstone of therapy for spasmodic conditions like Irritable Bowel Syndrome.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of the irritable bowel syndrome with Bentyl (dicyclomine hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review | Semantic Scholar [semanticscholar.org]
- 7. Mebeverine - Wikipedia [en.wikipedia.org]
- 8. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pyrophendane: An Analysis Against the Standard of Care in Spasmodic Conditions
A comprehensive review of available scientific literature reveals a significant lack of data on Pyrophendane, an entity described as an antispasmodic agent. Despite its chemical identification, there is no publicly accessible information regarding its mechanism of action, preclinical or clinical efficacy, or safety profile. This absence of experimental data precludes a direct, evidence-based comparison of this compound against the current standards of care for conditions treated with antispasmodic drugs.
This compound is cataloged commercially as an antispasmodic agent with the CAS Number 7009-69-0 and the chemical formula C₂₁H₂₅N. However, a thorough search of scientific databases and clinical trial registries yields no studies that would allow for an objective evaluation of its therapeutic potential.
In contrast, the standard of care for spasmodic conditions, most notably Irritable Bowel Syndrome (IBS), is well-established and supported by extensive clinical research. These treatments primarily fall into categories based on their mechanism of action and are aimed at alleviating abdominal pain and cramping, the hallmark symptoms of IBS.
Current Standard of Care for Spasmodic Conditions
The therapeutic landscape for spasmodic conditions is dominated by several classes of drugs, with treatment choice often guided by the patient's predominant symptoms.
Table 1: Overview of Standard of Care Antispasmodic Agents
| Drug Class | Mechanism of Action | Examples | Efficacy Highlights | Common Adverse Events |
| Anticholinergics/ Antimuscarinics | Block muscarinic receptors on smooth muscle cells, reducing involuntary muscle contractions. | Hyoscine Butylbromide, Dicyclomine | Effective in reducing the intensity of abdominal pain and cramping.[1][2][3] | Dry mouth, blurred vision, dizziness, constipation.[3][4] |
| Direct Smooth Muscle Relaxants | Act directly on the smooth muscle of the gut wall to relieve spasms. | Mebeverine | Shown to be well-tolerated and can improve symptoms of abdominal pain and bloating.[5][6][7] | Heartburn, indigestion, dizziness (rare).[7] |
| Calcium Channel Blockers | Inhibit the influx of calcium into intestinal smooth muscle cells, which is necessary for muscle contraction. | Otilonium Bromide, Pinaverium Bromide | Effective in reducing abdominal pain and improving stool consistency.[8] | Generally well-tolerated with infrequent and mild side effects. |
Signaling Pathways of Standard Antispasmodic Agents
The mechanisms of action for the primary classes of antispasmodic drugs involve distinct signaling pathways that ultimately lead to the relaxation of gastrointestinal smooth muscle.
Experimental Protocols for Evaluating Antispasmodics
The efficacy and safety of new antispasmodic agents are typically established through rigorous, multi-phase clinical trials. A general workflow for a Phase III clinical trial is outlined below.
Logical Comparison Framework
A logical framework for comparing a new agent like this compound to the standard of care would necessitate a stepwise evaluation of key parameters.
Conclusion
While this compound is identified as an antispasmodic agent, the complete absence of published scientific data makes it impossible to perform a meaningful benchmark against the well-established standards of care. For researchers and drug development professionals, this compound remains an unknown quantity. A thorough evaluation would require, at a minimum, preclinical studies to elucidate its mechanism of action and safety profile, followed by phased clinical trials to establish its efficacy and tolerability in human subjects. Until such data becomes available, existing antispasmodic agents with proven clinical track records remain the cornerstone of therapy for spasmodic conditions like Irritable Bowel Syndrome.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of the irritable bowel syndrome with Bentyl (dicyclomine hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review | Semantic Scholar [semanticscholar.org]
- 7. Mebeverine - Wikipedia [en.wikipedia.org]
- 8. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Antispasmodic Experiments: A Focus on GI-Selective Agents
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. In the field of gastroenterology, antispasmodic agents are frequently studied for their therapeutic potential in disorders such as Irritable Bowel Syndrome (IBS). While the specific agent "Pyrophendane" did not yield sufficient public data for a detailed analysis, this guide provides a comparative overview of two well-researched, gastrointestinally-selective antispasmodics: Pinaverium (B1222119) bromide and Otilonium (B12848) bromide . These agents, both of which act as L-type calcium channel blockers, serve as excellent models for understanding the experimental frameworks used to evaluate and ensure the reproducibility of findings for this class of drugs. A third agent, Dicyclomine , is also included to provide a comparison with a different mechanism of action.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both Pinaverium and Otilonium bromide is the blockade of L-type voltage-gated calcium channels in the smooth muscle cells of the gastrointestinal tract. This inhibition of calcium influx prevents the downstream signaling cascade that leads to muscle contraction. Otilonium bromide, however, exhibits a more complex pharmacological profile, also acting on muscarinic M3 receptors and tachykinin NK2 receptors.[1][2][3] Dicyclomine primarily acts as a muscarinic acetylcholine (B1216132) receptor antagonist, with a secondary direct effect on smooth muscle.[4][5][6]
Below are diagrams illustrating the signaling pathways affected by these agents.
Comparative Efficacy from Clinical Trials
The reproducibility of a drug's effect is ultimately determined through well-controlled clinical trials. Below is a summary of data from comparative studies of Pinaverium bromide, Otilonium bromide, and Dicyclomine.
| Drug | Primary Mechanism | Key Efficacy Endpoints | Notable Findings |
| Pinaverium bromide | L-type Ca2+ channel blocker[7][8][9][10][11] | Reduction in abdominal pain and bloating, improvement in stool consistency.[12][13][14] | Effective in improving overall IBS symptoms.[12][14] Low systemic absorption contributes to a favorable safety profile.[11] |
| Otilonium bromide | L-type Ca2+ channel blocker, Muscarinic M3 antagonist, Tachykinin NK2 antagonist[1][2][3][15] | Reduction in frequency and intensity of abdominal pain, improvement in bloating.[12][16][17][18][19] | Superior to placebo in reducing pain frequency and bloating severity.[16][18][19] May be more effective than pinaverium in reducing the number of pain attacks.[17] |
| Dicyclomine | Anticholinergic (muscarinic antagonist)[4][5][6][20] | Improvement in global IBS symptoms, including pain and tenderness.[13][21][22][23] | Superior to placebo in global assessment of IBS symptoms.[22][23] Higher incidence of anticholinergic side effects compared to placebo.[22] |
Experimental Protocols for Assessing Antispasmodic Activity
Reproducibility in preclinical research is highly dependent on standardized experimental protocols. Below are methodologies commonly employed to evaluate the efficacy of antispasmodic agents.
1. In Vitro Assessment of Smooth Muscle Contraction (Organ Bath Studies)
-
Objective: To measure the direct effect of the compound on smooth muscle contractility.
-
Methodology:
-
Strips of intestinal smooth muscle (e.g., from guinea pig ileum or human colon) are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C and gassed with 95% O2/5% CO2.
-
One end of the muscle strip is fixed, and the other is connected to a force transducer to record isometric contractions.
-
Contractions are induced by a spasmogen such as acetylcholine, histamine, or potassium chloride.
-
The test compound is added to the bath at increasing concentrations to determine its inhibitory effect on the induced contractions.
-
Data are used to calculate the IC50 (the concentration of the drug that causes 50% inhibition of the maximal contraction).
-
2. In Vivo Measurement of Intestinal Motility
-
Objective: To assess the effect of the compound on intestinal transit in a living organism.
-
Methodology:
-
Animals (e.g., rats or mice) are fasted overnight with free access to water.
-
The test compound or vehicle is administered orally or via injection.
-
After a set period, a non-absorbable marker (e.g., charcoal meal or fluorescent dye) is administered orally.
-
After a further set period, the animals are euthanized, and the small intestine is carefully removed.
-
The distance traveled by the marker is measured and expressed as a percentage of the total length of the small intestine.
-
3. Electrophysiological Studies (Patch-Clamp)
-
Objective: To investigate the effect of the compound on specific ion channels.
-
Methodology:
-
Single smooth muscle cells are isolated from intestinal tissue.
-
The whole-cell patch-clamp technique is used to record ionic currents across the cell membrane.
-
The effect of the test compound on specific currents (e.g., L-type Ca2+ currents) is determined by applying the compound to the extracellular solution.
-
Below is a diagram illustrating a typical experimental workflow for evaluating an antispasmodic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dicyclomine | C19H35NO2 | CID 3042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 10. Pinaverium bromide: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. Randomised clinical trial: otilonium bromide improves frequency of abdominal pain, severity of distention and time to relapse in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dicyclomine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 21. droracle.ai [droracle.ai]
- 22. CONCLUSIONS AND IMPLICATIONS FOR DECISION OR POLICY MAKING - Dicyclomine for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
A Comparative Guide to the Reproducibility of Antispasmodic Experiments: A Focus on GI-Selective Agents
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. In the field of gastroenterology, antispasmodic agents are frequently studied for their therapeutic potential in disorders such as Irritable Bowel Syndrome (IBS). While the specific agent "Pyrophendane" did not yield sufficient public data for a detailed analysis, this guide provides a comparative overview of two well-researched, gastrointestinally-selective antispasmodics: Pinaverium (B1222119) bromide and Otilonium (B12848) bromide . These agents, both of which act as L-type calcium channel blockers, serve as excellent models for understanding the experimental frameworks used to evaluate and ensure the reproducibility of findings for this class of drugs. A third agent, Dicyclomine , is also included to provide a comparison with a different mechanism of action.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both Pinaverium and Otilonium bromide is the blockade of L-type voltage-gated calcium channels in the smooth muscle cells of the gastrointestinal tract. This inhibition of calcium influx prevents the downstream signaling cascade that leads to muscle contraction. Otilonium bromide, however, exhibits a more complex pharmacological profile, also acting on muscarinic M3 receptors and tachykinin NK2 receptors.[1][2][3] Dicyclomine primarily acts as a muscarinic acetylcholine (B1216132) receptor antagonist, with a secondary direct effect on smooth muscle.[4][5][6]
Below are diagrams illustrating the signaling pathways affected by these agents.
Comparative Efficacy from Clinical Trials
The reproducibility of a drug's effect is ultimately determined through well-controlled clinical trials. Below is a summary of data from comparative studies of Pinaverium bromide, Otilonium bromide, and Dicyclomine.
| Drug | Primary Mechanism | Key Efficacy Endpoints | Notable Findings |
| Pinaverium bromide | L-type Ca2+ channel blocker[7][8][9][10][11] | Reduction in abdominal pain and bloating, improvement in stool consistency.[12][13][14] | Effective in improving overall IBS symptoms.[12][14] Low systemic absorption contributes to a favorable safety profile.[11] |
| Otilonium bromide | L-type Ca2+ channel blocker, Muscarinic M3 antagonist, Tachykinin NK2 antagonist[1][2][3][15] | Reduction in frequency and intensity of abdominal pain, improvement in bloating.[12][16][17][18][19] | Superior to placebo in reducing pain frequency and bloating severity.[16][18][19] May be more effective than pinaverium in reducing the number of pain attacks.[17] |
| Dicyclomine | Anticholinergic (muscarinic antagonist)[4][5][6][20] | Improvement in global IBS symptoms, including pain and tenderness.[13][21][22][23] | Superior to placebo in global assessment of IBS symptoms.[22][23] Higher incidence of anticholinergic side effects compared to placebo.[22] |
Experimental Protocols for Assessing Antispasmodic Activity
Reproducibility in preclinical research is highly dependent on standardized experimental protocols. Below are methodologies commonly employed to evaluate the efficacy of antispasmodic agents.
1. In Vitro Assessment of Smooth Muscle Contraction (Organ Bath Studies)
-
Objective: To measure the direct effect of the compound on smooth muscle contractility.
-
Methodology:
-
Strips of intestinal smooth muscle (e.g., from guinea pig ileum or human colon) are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C and gassed with 95% O2/5% CO2.
-
One end of the muscle strip is fixed, and the other is connected to a force transducer to record isometric contractions.
-
Contractions are induced by a spasmogen such as acetylcholine, histamine, or potassium chloride.
-
The test compound is added to the bath at increasing concentrations to determine its inhibitory effect on the induced contractions.
-
Data are used to calculate the IC50 (the concentration of the drug that causes 50% inhibition of the maximal contraction).
-
2. In Vivo Measurement of Intestinal Motility
-
Objective: To assess the effect of the compound on intestinal transit in a living organism.
-
Methodology:
-
Animals (e.g., rats or mice) are fasted overnight with free access to water.
-
The test compound or vehicle is administered orally or via injection.
-
After a set period, a non-absorbable marker (e.g., charcoal meal or fluorescent dye) is administered orally.
-
After a further set period, the animals are euthanized, and the small intestine is carefully removed.
-
The distance traveled by the marker is measured and expressed as a percentage of the total length of the small intestine.
-
3. Electrophysiological Studies (Patch-Clamp)
-
Objective: To investigate the effect of the compound on specific ion channels.
-
Methodology:
-
Single smooth muscle cells are isolated from intestinal tissue.
-
The whole-cell patch-clamp technique is used to record ionic currents across the cell membrane.
-
The effect of the test compound on specific currents (e.g., L-type Ca2+ currents) is determined by applying the compound to the extracellular solution.
-
Below is a diagram illustrating a typical experimental workflow for evaluating an antispasmodic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dicyclomine | C19H35NO2 | CID 3042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 10. Pinaverium bromide: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. Randomised clinical trial: otilonium bromide improves frequency of abdominal pain, severity of distention and time to relapse in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dicyclomine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 21. droracle.ai [droracle.ai]
- 22. CONCLUSIONS AND IMPLICATIONS FOR DECISION OR POLICY MAKING - Dicyclomine for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
A Comparative Guide to the Reproducibility of Antispasmodic Experiments: A Focus on GI-Selective Agents
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. In the field of gastroenterology, antispasmodic agents are frequently studied for their therapeutic potential in disorders such as Irritable Bowel Syndrome (IBS). While the specific agent "Pyrophendane" did not yield sufficient public data for a detailed analysis, this guide provides a comparative overview of two well-researched, gastrointestinally-selective antispasmodics: Pinaverium bromide and Otilonium bromide . These agents, both of which act as L-type calcium channel blockers, serve as excellent models for understanding the experimental frameworks used to evaluate and ensure the reproducibility of findings for this class of drugs. A third agent, Dicyclomine , is also included to provide a comparison with a different mechanism of action.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both Pinaverium and Otilonium bromide is the blockade of L-type voltage-gated calcium channels in the smooth muscle cells of the gastrointestinal tract. This inhibition of calcium influx prevents the downstream signaling cascade that leads to muscle contraction. Otilonium bromide, however, exhibits a more complex pharmacological profile, also acting on muscarinic M3 receptors and tachykinin NK2 receptors.[1][2][3] Dicyclomine primarily acts as a muscarinic acetylcholine receptor antagonist, with a secondary direct effect on smooth muscle.[4][5][6]
Below are diagrams illustrating the signaling pathways affected by these agents.
Comparative Efficacy from Clinical Trials
The reproducibility of a drug's effect is ultimately determined through well-controlled clinical trials. Below is a summary of data from comparative studies of Pinaverium bromide, Otilonium bromide, and Dicyclomine.
| Drug | Primary Mechanism | Key Efficacy Endpoints | Notable Findings |
| Pinaverium bromide | L-type Ca2+ channel blocker[7][8][9][10][11] | Reduction in abdominal pain and bloating, improvement in stool consistency.[12][13][14] | Effective in improving overall IBS symptoms.[12][14] Low systemic absorption contributes to a favorable safety profile.[11] |
| Otilonium bromide | L-type Ca2+ channel blocker, Muscarinic M3 antagonist, Tachykinin NK2 antagonist[1][2][3][15] | Reduction in frequency and intensity of abdominal pain, improvement in bloating.[12][16][17][18][19] | Superior to placebo in reducing pain frequency and bloating severity.[16][18][19] May be more effective than pinaverium in reducing the number of pain attacks.[17] |
| Dicyclomine | Anticholinergic (muscarinic antagonist)[4][5][6][20] | Improvement in global IBS symptoms, including pain and tenderness.[13][21][22][23] | Superior to placebo in global assessment of IBS symptoms.[22][23] Higher incidence of anticholinergic side effects compared to placebo.[22] |
Experimental Protocols for Assessing Antispasmodic Activity
Reproducibility in preclinical research is highly dependent on standardized experimental protocols. Below are methodologies commonly employed to evaluate the efficacy of antispasmodic agents.
1. In Vitro Assessment of Smooth Muscle Contraction (Organ Bath Studies)
-
Objective: To measure the direct effect of the compound on smooth muscle contractility.
-
Methodology:
-
Strips of intestinal smooth muscle (e.g., from guinea pig ileum or human colon) are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C and gassed with 95% O2/5% CO2.
-
One end of the muscle strip is fixed, and the other is connected to a force transducer to record isometric contractions.
-
Contractions are induced by a spasmogen such as acetylcholine, histamine, or potassium chloride.
-
The test compound is added to the bath at increasing concentrations to determine its inhibitory effect on the induced contractions.
-
Data are used to calculate the IC50 (the concentration of the drug that causes 50% inhibition of the maximal contraction).
-
2. In Vivo Measurement of Intestinal Motility
-
Objective: To assess the effect of the compound on intestinal transit in a living organism.
-
Methodology:
-
Animals (e.g., rats or mice) are fasted overnight with free access to water.
-
The test compound or vehicle is administered orally or via injection.
-
After a set period, a non-absorbable marker (e.g., charcoal meal or fluorescent dye) is administered orally.
-
After a further set period, the animals are euthanized, and the small intestine is carefully removed.
-
The distance traveled by the marker is measured and expressed as a percentage of the total length of the small intestine.
-
3. Electrophysiological Studies (Patch-Clamp)
-
Objective: To investigate the effect of the compound on specific ion channels.
-
Methodology:
-
Single smooth muscle cells are isolated from intestinal tissue.
-
The whole-cell patch-clamp technique is used to record ionic currents across the cell membrane.
-
The effect of the test compound on specific currents (e.g., L-type Ca2+ currents) is determined by applying the compound to the extracellular solution.
-
Below is a diagram illustrating a typical experimental workflow for evaluating an antispasmodic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dicyclomine | C19H35NO2 | CID 3042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 10. Pinaverium bromide: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. Randomised clinical trial: otilonium bromide improves frequency of abdominal pain, severity of distention and time to relapse in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dicyclomine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 21. droracle.ai [droracle.ai]
- 22. CONCLUSIONS AND IMPLICATIONS FOR DECISION OR POLICY MAKING - Dicyclomine for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
A Head-to-Head Comparison: Dicyclomine vs. the Enigmatic Pyrophendane in Spasmolytic Research
For researchers and drug development professionals in the field of gastrointestinal disorders, a thorough understanding of the pharmacological landscape of antispasmodic agents is paramount. This guide provides a detailed comparative analysis of dicyclomine (B1218976), a well-established therapeutic, and Pyrophendane, a lesser-known compound also classified as an antispasmodic. While dicyclomine's profile is well-documented, a significant gap in publicly available scientific literature exists for this compound, precluding a direct, data-driven comparison of their performance.
This guide will first offer a comprehensive overview of dicyclomine, presenting its mechanism of action, receptor binding profile, and relevant experimental data. Subsequently, it will address the current knowledge on this compound, highlighting the absence of detailed pharmacological studies. This juxtaposition will serve to inform researchers not only on a known clinical agent but also to identify a potential area for future investigation in the realm of spasmolytic compounds.
Dicyclomine: A Dual-Action Antispasmodic
Dicyclomine is a well-established antispasmodic agent primarily used in the treatment of intestinal hypermotility and spasms associated with irritable bowel syndrome (IBS).[1][2] Its therapeutic effect is achieved through a dual mechanism of action, combining both anticholinergic and direct smooth muscle relaxant properties.[3][4][5]
Mechanism of Action
Dicyclomine functions as an antagonist at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the parasympathetic stimulation of smooth muscle contraction.[3][6][7] Additionally, it exerts a direct musculotropic effect, relaxing smooth muscle independently of cholinergic innervation.[3][4] This dual action provides a comprehensive approach to alleviating gastrointestinal spasms.
Receptor Binding Profile
Binding studies have demonstrated that dicyclomine exhibits a notable affinity for muscarinic receptors. It displays a higher affinity for the M1 muscarinic receptor subtype compared to other subtypes.[8][9][10] This selectivity may contribute to its specific effects on the gastrointestinal tract.
Table 1: Receptor Binding Affinities (Ki) of Dicyclomine
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Muscarinic M1 | 5.1 nM | [9] |
| Muscarinic M2 | 54.6 nM | [9] |
| Muscarinic M3 | Data not consistently reported |
Note: Lower Ki values indicate higher binding affinity.
Pharmacokinetic Properties
Dicyclomine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 60 to 90 minutes.[11][12] It has a mean plasma elimination half-life of approximately 1.8 hours.[6] The primary route of excretion is via urine.[6][12]
Table 2: Pharmacokinetic Parameters of Dicyclomine
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 60 - 90 minutes | [11][12] |
| Plasma Elimination Half-life (t1/2) | ~1.8 hours | [6] |
| Volume of Distribution (Vd) | ~3.65 L/kg | [6] |
| Primary Route of Excretion | Urine (79.5%) | [6][12] |
This compound: An Uncharacterized Antispasmodic
In stark contrast to dicyclomine, there is a significant dearth of publicly available scientific data on this compound. While it is identified as an antispasmodic agent, crucial information regarding its pharmacology is missing.
Chemical Structure
The chemical structure of this compound is known, with the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine. A systematic analysis of its structure does not immediately reveal a clear pharmacophore associated with a known class of antispasmodics, necessitating empirical investigation.
Mechanism of Action and Receptor Binding Profile
As of the latest literature review, no studies have been published detailing the mechanism of action or the receptor binding profile of this compound. It is unknown whether it acts as an anticholinergic, a direct smooth muscle relaxant, or through another pathway. Without this fundamental data, any comparison to dicyclomine's well-defined dual-action mechanism is purely speculative.
Preclinical and Clinical Data
There is no available data from in vitro functional assays, in vivo animal models, or human clinical trials for this compound. Consequently, its efficacy, potency, and safety profile remain uncharacterized.
Experimental Protocols for Antispasmodic Evaluation
To address the data gap for compounds like this compound and to standardize the evaluation of novel antispasmodics, established experimental protocols are crucial. The following outlines a general workflow for the preclinical assessment of a potential antispasmodic agent.
Receptor Binding Assays
To determine the receptor binding profile of a novel compound, competitive binding assays are performed using radiolabeled ligands for a panel of relevant receptors (e.g., muscarinic, adrenergic, opioid, etc.). The compound's ability to displace the radioligand is measured, and the inhibition constant (Ki) is calculated to quantify its binding affinity.
In Vitro Functional Assays
The functional activity of a compound is assessed using isolated tissue preparations, such as the guinea pig ileum. The tissue is mounted in an organ bath, and contractions are induced by spasmogens like acetylcholine or histamine. The test compound is then added to determine its ability to inhibit these contractions, allowing for the calculation of its potency (e.g., IC50).
In Vivo Animal Models
Animal models are employed to evaluate the in vivo efficacy of an antispasmodic. Common models include the castor oil-induced diarrhea model in rodents, where the test compound's ability to delay the onset of diarrhea and reduce the number of wet feces is measured. Another model is the charcoal meal transit test, which assesses the compound's effect on gastrointestinal motility.
Conclusion
This guide provides a comprehensive overview of the well-characterized antispasmodic dicyclomine, detailing its dual mechanism of action, receptor binding profile, and pharmacokinetic properties. In stark contrast, this compound remains an enigmatic compound, classified as an antispasmodic but lacking any publicly available pharmacological data. This significant knowledge gap prevents a direct head-to-head comparison of their performance.
For researchers and drug development professionals, the case of this compound highlights the importance of rigorous preclinical evaluation to characterize novel chemical entities. The established experimental workflows for assessing antispasmodic activity provide a clear path forward for investigating such compounds. While dicyclomine serves as a valuable benchmark, the potential of uncharacterized agents like this compound to offer novel therapeutic approaches remains an open and intriguing question for future research.
References
- 1. Antispasmodic Effect of Essential Oils and Their Constituents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of 1-methyl-3-phenylpyrrolidine and 3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane with monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 6. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antispasmodic activity of xanthoxyline derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uv.es [uv.es]
- 10. Structure Diversity, Synthesis, and Biological Activity of Cyathane Diterpenoids in Higher Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antispasmodic drugs in colonoscopy: a review of their pharmacology, safety and efficacy in improving polyp detection and related outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands: synthesis, and study of indenyl amination and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dicyclomine vs. the Enigmatic Pyrophendane in Spasmolytic Research
For researchers and drug development professionals in the field of gastrointestinal disorders, a thorough understanding of the pharmacological landscape of antispasmodic agents is paramount. This guide provides a detailed comparative analysis of dicyclomine (B1218976), a well-established therapeutic, and Pyrophendane, a lesser-known compound also classified as an antispasmodic. While dicyclomine's profile is well-documented, a significant gap in publicly available scientific literature exists for this compound, precluding a direct, data-driven comparison of their performance.
This guide will first offer a comprehensive overview of dicyclomine, presenting its mechanism of action, receptor binding profile, and relevant experimental data. Subsequently, it will address the current knowledge on this compound, highlighting the absence of detailed pharmacological studies. This juxtaposition will serve to inform researchers not only on a known clinical agent but also to identify a potential area for future investigation in the realm of spasmolytic compounds.
Dicyclomine: A Dual-Action Antispasmodic
Dicyclomine is a well-established antispasmodic agent primarily used in the treatment of intestinal hypermotility and spasms associated with irritable bowel syndrome (IBS).[1][2] Its therapeutic effect is achieved through a dual mechanism of action, combining both anticholinergic and direct smooth muscle relaxant properties.[3][4][5]
Mechanism of Action
Dicyclomine functions as an antagonist at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the parasympathetic stimulation of smooth muscle contraction.[3][6][7] Additionally, it exerts a direct musculotropic effect, relaxing smooth muscle independently of cholinergic innervation.[3][4] This dual action provides a comprehensive approach to alleviating gastrointestinal spasms.
Receptor Binding Profile
Binding studies have demonstrated that dicyclomine exhibits a notable affinity for muscarinic receptors. It displays a higher affinity for the M1 muscarinic receptor subtype compared to other subtypes.[8][9][10] This selectivity may contribute to its specific effects on the gastrointestinal tract.
Table 1: Receptor Binding Affinities (Ki) of Dicyclomine
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Muscarinic M1 | 5.1 nM | [9] |
| Muscarinic M2 | 54.6 nM | [9] |
| Muscarinic M3 | Data not consistently reported |
Note: Lower Ki values indicate higher binding affinity.
Pharmacokinetic Properties
Dicyclomine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 60 to 90 minutes.[11][12] It has a mean plasma elimination half-life of approximately 1.8 hours.[6] The primary route of excretion is via urine.[6][12]
Table 2: Pharmacokinetic Parameters of Dicyclomine
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 60 - 90 minutes | [11][12] |
| Plasma Elimination Half-life (t1/2) | ~1.8 hours | [6] |
| Volume of Distribution (Vd) | ~3.65 L/kg | [6] |
| Primary Route of Excretion | Urine (79.5%) | [6][12] |
This compound: An Uncharacterized Antispasmodic
In stark contrast to dicyclomine, there is a significant dearth of publicly available scientific data on this compound. While it is identified as an antispasmodic agent, crucial information regarding its pharmacology is missing.
Chemical Structure
The chemical structure of this compound is known, with the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine. A systematic analysis of its structure does not immediately reveal a clear pharmacophore associated with a known class of antispasmodics, necessitating empirical investigation.
Mechanism of Action and Receptor Binding Profile
As of the latest literature review, no studies have been published detailing the mechanism of action or the receptor binding profile of this compound. It is unknown whether it acts as an anticholinergic, a direct smooth muscle relaxant, or through another pathway. Without this fundamental data, any comparison to dicyclomine's well-defined dual-action mechanism is purely speculative.
Preclinical and Clinical Data
There is no available data from in vitro functional assays, in vivo animal models, or human clinical trials for this compound. Consequently, its efficacy, potency, and safety profile remain uncharacterized.
Experimental Protocols for Antispasmodic Evaluation
To address the data gap for compounds like this compound and to standardize the evaluation of novel antispasmodics, established experimental protocols are crucial. The following outlines a general workflow for the preclinical assessment of a potential antispasmodic agent.
Receptor Binding Assays
To determine the receptor binding profile of a novel compound, competitive binding assays are performed using radiolabeled ligands for a panel of relevant receptors (e.g., muscarinic, adrenergic, opioid, etc.). The compound's ability to displace the radioligand is measured, and the inhibition constant (Ki) is calculated to quantify its binding affinity.
In Vitro Functional Assays
The functional activity of a compound is assessed using isolated tissue preparations, such as the guinea pig ileum. The tissue is mounted in an organ bath, and contractions are induced by spasmogens like acetylcholine or histamine. The test compound is then added to determine its ability to inhibit these contractions, allowing for the calculation of its potency (e.g., IC50).
In Vivo Animal Models
Animal models are employed to evaluate the in vivo efficacy of an antispasmodic. Common models include the castor oil-induced diarrhea model in rodents, where the test compound's ability to delay the onset of diarrhea and reduce the number of wet feces is measured. Another model is the charcoal meal transit test, which assesses the compound's effect on gastrointestinal motility.
Conclusion
This guide provides a comprehensive overview of the well-characterized antispasmodic dicyclomine, detailing its dual mechanism of action, receptor binding profile, and pharmacokinetic properties. In stark contrast, this compound remains an enigmatic compound, classified as an antispasmodic but lacking any publicly available pharmacological data. This significant knowledge gap prevents a direct head-to-head comparison of their performance.
For researchers and drug development professionals, the case of this compound highlights the importance of rigorous preclinical evaluation to characterize novel chemical entities. The established experimental workflows for assessing antispasmodic activity provide a clear path forward for investigating such compounds. While dicyclomine serves as a valuable benchmark, the potential of uncharacterized agents like this compound to offer novel therapeutic approaches remains an open and intriguing question for future research.
References
- 1. Antispasmodic Effect of Essential Oils and Their Constituents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of 1-methyl-3-phenylpyrrolidine and 3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane with monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 6. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antispasmodic activity of xanthoxyline derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uv.es [uv.es]
- 10. Structure Diversity, Synthesis, and Biological Activity of Cyathane Diterpenoids in Higher Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antispasmodic drugs in colonoscopy: a review of their pharmacology, safety and efficacy in improving polyp detection and related outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands: synthesis, and study of indenyl amination and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dicyclomine vs. the Enigmatic Pyrophendane in Spasmolytic Research
For researchers and drug development professionals in the field of gastrointestinal disorders, a thorough understanding of the pharmacological landscape of antispasmodic agents is paramount. This guide provides a detailed comparative analysis of dicyclomine, a well-established therapeutic, and Pyrophendane, a lesser-known compound also classified as an antispasmodic. While dicyclomine's profile is well-documented, a significant gap in publicly available scientific literature exists for this compound, precluding a direct, data-driven comparison of their performance.
This guide will first offer a comprehensive overview of dicyclomine, presenting its mechanism of action, receptor binding profile, and relevant experimental data. Subsequently, it will address the current knowledge on this compound, highlighting the absence of detailed pharmacological studies. This juxtaposition will serve to inform researchers not only on a known clinical agent but also to identify a potential area for future investigation in the realm of spasmolytic compounds.
Dicyclomine: A Dual-Action Antispasmodic
Dicyclomine is a well-established antispasmodic agent primarily used in the treatment of intestinal hypermotility and spasms associated with irritable bowel syndrome (IBS).[1][2] Its therapeutic effect is achieved through a dual mechanism of action, combining both anticholinergic and direct smooth muscle relaxant properties.[3][4][5]
Mechanism of Action
Dicyclomine functions as an antagonist at muscarinic acetylcholine receptors, thereby inhibiting the parasympathetic stimulation of smooth muscle contraction.[3][6][7] Additionally, it exerts a direct musculotropic effect, relaxing smooth muscle independently of cholinergic innervation.[3][4] This dual action provides a comprehensive approach to alleviating gastrointestinal spasms.
Receptor Binding Profile
Binding studies have demonstrated that dicyclomine exhibits a notable affinity for muscarinic receptors. It displays a higher affinity for the M1 muscarinic receptor subtype compared to other subtypes.[8][9][10] This selectivity may contribute to its specific effects on the gastrointestinal tract.
Table 1: Receptor Binding Affinities (Ki) of Dicyclomine
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Muscarinic M1 | 5.1 nM | [9] |
| Muscarinic M2 | 54.6 nM | [9] |
| Muscarinic M3 | Data not consistently reported |
Note: Lower Ki values indicate higher binding affinity.
Pharmacokinetic Properties
Dicyclomine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 60 to 90 minutes.[11][12] It has a mean plasma elimination half-life of approximately 1.8 hours.[6] The primary route of excretion is via urine.[6][12]
Table 2: Pharmacokinetic Parameters of Dicyclomine
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 60 - 90 minutes | [11][12] |
| Plasma Elimination Half-life (t1/2) | ~1.8 hours | [6] |
| Volume of Distribution (Vd) | ~3.65 L/kg | [6] |
| Primary Route of Excretion | Urine (79.5%) | [6][12] |
This compound: An Uncharacterized Antispasmodic
In stark contrast to dicyclomine, there is a significant dearth of publicly available scientific data on this compound. While it is identified as an antispasmodic agent, crucial information regarding its pharmacology is missing.
Chemical Structure
The chemical structure of this compound is known, with the IUPAC name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine. A systematic analysis of its structure does not immediately reveal a clear pharmacophore associated with a known class of antispasmodics, necessitating empirical investigation.
Mechanism of Action and Receptor Binding Profile
As of the latest literature review, no studies have been published detailing the mechanism of action or the receptor binding profile of this compound. It is unknown whether it acts as an anticholinergic, a direct smooth muscle relaxant, or through another pathway. Without this fundamental data, any comparison to dicyclomine's well-defined dual-action mechanism is purely speculative.
Preclinical and Clinical Data
There is no available data from in vitro functional assays, in vivo animal models, or human clinical trials for this compound. Consequently, its efficacy, potency, and safety profile remain uncharacterized.
Experimental Protocols for Antispasmodic Evaluation
To address the data gap for compounds like this compound and to standardize the evaluation of novel antispasmodics, established experimental protocols are crucial. The following outlines a general workflow for the preclinical assessment of a potential antispasmodic agent.
Receptor Binding Assays
To determine the receptor binding profile of a novel compound, competitive binding assays are performed using radiolabeled ligands for a panel of relevant receptors (e.g., muscarinic, adrenergic, opioid, etc.). The compound's ability to displace the radioligand is measured, and the inhibition constant (Ki) is calculated to quantify its binding affinity.
In Vitro Functional Assays
The functional activity of a compound is assessed using isolated tissue preparations, such as the guinea pig ileum. The tissue is mounted in an organ bath, and contractions are induced by spasmogens like acetylcholine or histamine. The test compound is then added to determine its ability to inhibit these contractions, allowing for the calculation of its potency (e.g., IC50).
In Vivo Animal Models
Animal models are employed to evaluate the in vivo efficacy of an antispasmodic. Common models include the castor oil-induced diarrhea model in rodents, where the test compound's ability to delay the onset of diarrhea and reduce the number of wet feces is measured. Another model is the charcoal meal transit test, which assesses the compound's effect on gastrointestinal motility.
Conclusion
This guide provides a comprehensive overview of the well-characterized antispasmodic dicyclomine, detailing its dual mechanism of action, receptor binding profile, and pharmacokinetic properties. In stark contrast, this compound remains an enigmatic compound, classified as an antispasmodic but lacking any publicly available pharmacological data. This significant knowledge gap prevents a direct head-to-head comparison of their performance.
For researchers and drug development professionals, the case of this compound highlights the importance of rigorous preclinical evaluation to characterize novel chemical entities. The established experimental workflows for assessing antispasmodic activity provide a clear path forward for investigating such compounds. While dicyclomine serves as a valuable benchmark, the potential of uncharacterized agents like this compound to offer novel therapeutic approaches remains an open and intriguing question for future research.
References
- 1. Antispasmodic Effect of Essential Oils and Their Constituents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of 1-methyl-3-phenylpyrrolidine and 3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane with monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 6. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antispasmodic activity of xanthoxyline derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uv.es [uv.es]
- 10. Structure Diversity, Synthesis, and Biological Activity of Cyathane Diterpenoids in Higher Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antispasmodic drugs in colonoscopy: a review of their pharmacology, safety and efficacy in improving polyp detection and related outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands: synthesis, and study of indenyl amination and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrophendane's Antispasmodic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the antispasmodic effects of Pyrophendane. Due to the limited publicly available data on this compound, this document serves as a methodological template, outlining standardized experimental protocols and comparing its potential efficacy against established antispasmodic agents. The data presented for this compound is hypothetical and for illustrative purposes to guide future research.
Comparative Analysis of Antispasmodic Agents
This section compares this compound with other well-documented antispasmodic drugs. The primary mechanisms of action for these alternatives include anticholinergic effects and calcium channel blockade, which are crucial pathways in modulating smooth muscle contraction.[1][2]
| Drug | Mechanism of Action | Key Efficacy Markers (Hypothetical for this compound) |
| This compound | (Proposed) Musculotropic and/or Neurotropic Spasmolysis | - ED50 in Castor Oil-Induced Diarrhea Model: [Hypothetical Value] - % Inhibition of Acetylcholine-Induced Contractions: [Hypothetical Value] - Reduction in Intestinal Transit Time (Charcoal Meal): [Hypothetical Value] |
| Dicyclomine | Anticholinergic (muscarinic receptor antagonist) and direct smooth muscle relaxant.[3][4][5][6] | - ED50 in Castor Oil-Induced Diarrhea Model: [Typical Range] - Significant inhibition of acetylcholine-induced spasms.[5][6] - Reduces intestinal hypermotility.[6] |
| Hyoscyamine (B1674123) | Anticholinergic (blocks acetylcholine (B1216132) at muscarinic receptors).[7][8][9] | - Effective in reducing gastrointestinal motility.[7][8] - Used for symptoms of irritable bowel syndrome and other spastic conditions.[2][9] |
| Mebeverine | Direct musculotropic antispasmodic (calcium channel blockade and other mechanisms).[10][11][12] | - Reduces spasm without affecting normal gut motility.[11] - Effective in alleviating symptoms of Irritable Bowel Syndrome (IBS).[13] |
Experimental Protocols for In Vivo Validation
To ascertain the antispasmodic properties of a compound like this compound, a series of in vivo experiments are essential. The following are standard, validated protocols used in preclinical pharmacology.
Castor Oil-Induced Diarrhea Model in Rodents
This model is a widely accepted method for evaluating antidiarrheal and antispasmodic activity.[14][15][16] Castor oil, upon hydrolysis in the intestine to ricinoleic acid, induces irritation and inflammation, leading to increased peristalsis and fluid secretion.[14][16]
Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted for 18-24 hours before the experiment with free access to water.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Loperamide or Dicyclomine), and multiple test groups receiving different doses of this compound.
-
Drug Administration: this compound and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.
-
Induction of Diarrhea: One hour after drug administration, each animal is given castor oil orally (typically 1-2 mL for rats, 0.5 mL for mice).
-
Observation: Animals are then placed in individual cages lined with absorbent paper. The onset of diarrhea, the total number of diarrheic feces, and the weight of wet feces are recorded over a period of 4-6 hours.
-
Data Analysis: The percentage inhibition of diarrhea is calculated for each group compared to the control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined.
Charcoal Meal Transit Test
This protocol assesses the effect of a substance on intestinal motility by measuring the distance traveled by a charcoal meal through the small intestine.[15][17]
Protocol:
-
Animal Model and Grouping: Similar to the castor oil model, fasted rodents are used and divided into control, standard (e.g., Atropine), and test groups.
-
Drug Administration: this compound, a standard drug, or vehicle is administered.
-
Charcoal Meal Administration: After a set period (e.g., 30-60 minutes), a charcoal meal (typically 10% activated charcoal in 5% gum acacia) is administered orally.
-
Euthanasia and Measurement: After a specific time (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully excised, and the distance traveled by the charcoal from the pylorus to the caecum is measured.
-
Data Analysis: The percentage of intestinal transit is calculated for each animal, and the percentage inhibition of transit in the test groups is determined relative to the control group.
Acetylcholine-Induced Contractions in Isolated Ileum (Ex Vivo/In Vitro)
While not a purely in vivo model, this isolated tissue method is crucial for understanding the direct effect of a drug on smooth muscle contractility and its mechanism. Acetylcholine is a neurotransmitter that induces smooth muscle contraction.[18][19][20]
Protocol:
-
Tissue Preparation: A segment of the ileum is isolated from a euthanized animal (e.g., guinea pig, rat) and placed in an organ bath containing an appropriate physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated.
-
Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.
-
Drug Application: After a stabilization period, acetylcholine is added to the organ bath to induce a contractile response.
-
Antagonism Study: To test the effect of this compound, the tissue is pre-incubated with the compound for a specific duration before adding acetylcholine.
-
Data Analysis: The inhibitory effect of this compound on acetylcholine-induced contractions is quantified by comparing the amplitude of contractions before and after the application of the test compound. A dose-response curve can be generated to determine the IC50 (the concentration that causes 50% inhibition).
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: In vivo experimental workflow for antispasmodic testing.
Caption: Signaling pathway of smooth muscle contraction and antispasmodic intervention.
References
- 1. Antispasmodics for IBS: How They May Relieve IBS Symptoms [healthline.com]
- 2. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dicyclomine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Dicyclomine Hydrochloride? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. CONTEXT AND POLICY ISSUES - Dicyclomine for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. hyoscyamine [glowm.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 11. medicines.org.uk [medicines.org.uk]
- 12. grokipedia.com [grokipedia.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. ON THE MECHANISM OF DIARRHEA DUE TO CASTOR OIL [jstage.jst.go.jp]
- 17. ijrpp.com [ijrpp.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. FMRFamide enhances acetylcholine-induced contractions of guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acetylcholine-induced calcium signaling and contraction of airway smooth muscle cells in lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrophendane's Antispasmodic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the antispasmodic effects of Pyrophendane. Due to the limited publicly available data on this compound, this document serves as a methodological template, outlining standardized experimental protocols and comparing its potential efficacy against established antispasmodic agents. The data presented for this compound is hypothetical and for illustrative purposes to guide future research.
Comparative Analysis of Antispasmodic Agents
This section compares this compound with other well-documented antispasmodic drugs. The primary mechanisms of action for these alternatives include anticholinergic effects and calcium channel blockade, which are crucial pathways in modulating smooth muscle contraction.[1][2]
| Drug | Mechanism of Action | Key Efficacy Markers (Hypothetical for this compound) |
| This compound | (Proposed) Musculotropic and/or Neurotropic Spasmolysis | - ED50 in Castor Oil-Induced Diarrhea Model: [Hypothetical Value] - % Inhibition of Acetylcholine-Induced Contractions: [Hypothetical Value] - Reduction in Intestinal Transit Time (Charcoal Meal): [Hypothetical Value] |
| Dicyclomine | Anticholinergic (muscarinic receptor antagonist) and direct smooth muscle relaxant.[3][4][5][6] | - ED50 in Castor Oil-Induced Diarrhea Model: [Typical Range] - Significant inhibition of acetylcholine-induced spasms.[5][6] - Reduces intestinal hypermotility.[6] |
| Hyoscyamine (B1674123) | Anticholinergic (blocks acetylcholine (B1216132) at muscarinic receptors).[7][8][9] | - Effective in reducing gastrointestinal motility.[7][8] - Used for symptoms of irritable bowel syndrome and other spastic conditions.[2][9] |
| Mebeverine | Direct musculotropic antispasmodic (calcium channel blockade and other mechanisms).[10][11][12] | - Reduces spasm without affecting normal gut motility.[11] - Effective in alleviating symptoms of Irritable Bowel Syndrome (IBS).[13] |
Experimental Protocols for In Vivo Validation
To ascertain the antispasmodic properties of a compound like this compound, a series of in vivo experiments are essential. The following are standard, validated protocols used in preclinical pharmacology.
Castor Oil-Induced Diarrhea Model in Rodents
This model is a widely accepted method for evaluating antidiarrheal and antispasmodic activity.[14][15][16] Castor oil, upon hydrolysis in the intestine to ricinoleic acid, induces irritation and inflammation, leading to increased peristalsis and fluid secretion.[14][16]
Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted for 18-24 hours before the experiment with free access to water.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Loperamide or Dicyclomine), and multiple test groups receiving different doses of this compound.
-
Drug Administration: this compound and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.
-
Induction of Diarrhea: One hour after drug administration, each animal is given castor oil orally (typically 1-2 mL for rats, 0.5 mL for mice).
-
Observation: Animals are then placed in individual cages lined with absorbent paper. The onset of diarrhea, the total number of diarrheic feces, and the weight of wet feces are recorded over a period of 4-6 hours.
-
Data Analysis: The percentage inhibition of diarrhea is calculated for each group compared to the control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined.
Charcoal Meal Transit Test
This protocol assesses the effect of a substance on intestinal motility by measuring the distance traveled by a charcoal meal through the small intestine.[15][17]
Protocol:
-
Animal Model and Grouping: Similar to the castor oil model, fasted rodents are used and divided into control, standard (e.g., Atropine), and test groups.
-
Drug Administration: this compound, a standard drug, or vehicle is administered.
-
Charcoal Meal Administration: After a set period (e.g., 30-60 minutes), a charcoal meal (typically 10% activated charcoal in 5% gum acacia) is administered orally.
-
Euthanasia and Measurement: After a specific time (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully excised, and the distance traveled by the charcoal from the pylorus to the caecum is measured.
-
Data Analysis: The percentage of intestinal transit is calculated for each animal, and the percentage inhibition of transit in the test groups is determined relative to the control group.
Acetylcholine-Induced Contractions in Isolated Ileum (Ex Vivo/In Vitro)
While not a purely in vivo model, this isolated tissue method is crucial for understanding the direct effect of a drug on smooth muscle contractility and its mechanism. Acetylcholine is a neurotransmitter that induces smooth muscle contraction.[18][19][20]
Protocol:
-
Tissue Preparation: A segment of the ileum is isolated from a euthanized animal (e.g., guinea pig, rat) and placed in an organ bath containing an appropriate physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated.
-
Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.
-
Drug Application: After a stabilization period, acetylcholine is added to the organ bath to induce a contractile response.
-
Antagonism Study: To test the effect of this compound, the tissue is pre-incubated with the compound for a specific duration before adding acetylcholine.
-
Data Analysis: The inhibitory effect of this compound on acetylcholine-induced contractions is quantified by comparing the amplitude of contractions before and after the application of the test compound. A dose-response curve can be generated to determine the IC50 (the concentration that causes 50% inhibition).
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: In vivo experimental workflow for antispasmodic testing.
Caption: Signaling pathway of smooth muscle contraction and antispasmodic intervention.
References
- 1. Antispasmodics for IBS: How They May Relieve IBS Symptoms [healthline.com]
- 2. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dicyclomine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Dicyclomine Hydrochloride? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. CONTEXT AND POLICY ISSUES - Dicyclomine for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. hyoscyamine [glowm.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 11. medicines.org.uk [medicines.org.uk]
- 12. grokipedia.com [grokipedia.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. ON THE MECHANISM OF DIARRHEA DUE TO CASTOR OIL [jstage.jst.go.jp]
- 17. ijrpp.com [ijrpp.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. FMRFamide enhances acetylcholine-induced contractions of guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acetylcholine-induced calcium signaling and contraction of airway smooth muscle cells in lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrophendane's Antispasmodic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the antispasmodic effects of Pyrophendane. Due to the limited publicly available data on this compound, this document serves as a methodological template, outlining standardized experimental protocols and comparing its potential efficacy against established antispasmodic agents. The data presented for this compound is hypothetical and for illustrative purposes to guide future research.
Comparative Analysis of Antispasmodic Agents
This section compares this compound with other well-documented antispasmodic drugs. The primary mechanisms of action for these alternatives include anticholinergic effects and calcium channel blockade, which are crucial pathways in modulating smooth muscle contraction.[1][2]
| Drug | Mechanism of Action | Key Efficacy Markers (Hypothetical for this compound) |
| This compound | (Proposed) Musculotropic and/or Neurotropic Spasmolysis | - ED50 in Castor Oil-Induced Diarrhea Model: [Hypothetical Value] - % Inhibition of Acetylcholine-Induced Contractions: [Hypothetical Value] - Reduction in Intestinal Transit Time (Charcoal Meal): [Hypothetical Value] |
| Dicyclomine | Anticholinergic (muscarinic receptor antagonist) and direct smooth muscle relaxant.[3][4][5][6] | - ED50 in Castor Oil-Induced Diarrhea Model: [Typical Range] - Significant inhibition of acetylcholine-induced spasms.[5][6] - Reduces intestinal hypermotility.[6] |
| Hyoscyamine | Anticholinergic (blocks acetylcholine at muscarinic receptors).[7][8][9] | - Effective in reducing gastrointestinal motility.[7][8] - Used for symptoms of irritable bowel syndrome and other spastic conditions.[2][9] |
| Mebeverine | Direct musculotropic antispasmodic (calcium channel blockade and other mechanisms).[10][11][12] | - Reduces spasm without affecting normal gut motility.[11] - Effective in alleviating symptoms of Irritable Bowel Syndrome (IBS).[13] |
Experimental Protocols for In Vivo Validation
To ascertain the antispasmodic properties of a compound like this compound, a series of in vivo experiments are essential. The following are standard, validated protocols used in preclinical pharmacology.
Castor Oil-Induced Diarrhea Model in Rodents
This model is a widely accepted method for evaluating antidiarrheal and antispasmodic activity.[14][15][16] Castor oil, upon hydrolysis in the intestine to ricinoleic acid, induces irritation and inflammation, leading to increased peristalsis and fluid secretion.[14][16]
Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted for 18-24 hours before the experiment with free access to water.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Loperamide or Dicyclomine), and multiple test groups receiving different doses of this compound.
-
Drug Administration: this compound and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.
-
Induction of Diarrhea: One hour after drug administration, each animal is given castor oil orally (typically 1-2 mL for rats, 0.5 mL for mice).
-
Observation: Animals are then placed in individual cages lined with absorbent paper. The onset of diarrhea, the total number of diarrheic feces, and the weight of wet feces are recorded over a period of 4-6 hours.
-
Data Analysis: The percentage inhibition of diarrhea is calculated for each group compared to the control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined.
Charcoal Meal Transit Test
This protocol assesses the effect of a substance on intestinal motility by measuring the distance traveled by a charcoal meal through the small intestine.[15][17]
Protocol:
-
Animal Model and Grouping: Similar to the castor oil model, fasted rodents are used and divided into control, standard (e.g., Atropine), and test groups.
-
Drug Administration: this compound, a standard drug, or vehicle is administered.
-
Charcoal Meal Administration: After a set period (e.g., 30-60 minutes), a charcoal meal (typically 10% activated charcoal in 5% gum acacia) is administered orally.
-
Euthanasia and Measurement: After a specific time (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully excised, and the distance traveled by the charcoal from the pylorus to the caecum is measured.
-
Data Analysis: The percentage of intestinal transit is calculated for each animal, and the percentage inhibition of transit in the test groups is determined relative to the control group.
Acetylcholine-Induced Contractions in Isolated Ileum (Ex Vivo/In Vitro)
While not a purely in vivo model, this isolated tissue method is crucial for understanding the direct effect of a drug on smooth muscle contractility and its mechanism. Acetylcholine is a neurotransmitter that induces smooth muscle contraction.[18][19][20]
Protocol:
-
Tissue Preparation: A segment of the ileum is isolated from a euthanized animal (e.g., guinea pig, rat) and placed in an organ bath containing an appropriate physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated.
-
Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.
-
Drug Application: After a stabilization period, acetylcholine is added to the organ bath to induce a contractile response.
-
Antagonism Study: To test the effect of this compound, the tissue is pre-incubated with the compound for a specific duration before adding acetylcholine.
-
Data Analysis: The inhibitory effect of this compound on acetylcholine-induced contractions is quantified by comparing the amplitude of contractions before and after the application of the test compound. A dose-response curve can be generated to determine the IC50 (the concentration that causes 50% inhibition).
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: In vivo experimental workflow for antispasmodic testing.
Caption: Signaling pathway of smooth muscle contraction and antispasmodic intervention.
References
- 1. Antispasmodics for IBS: How They May Relieve IBS Symptoms [healthline.com]
- 2. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dicyclomine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Dicyclomine Hydrochloride? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. CONTEXT AND POLICY ISSUES - Dicyclomine for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. hyoscyamine [glowm.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 11. medicines.org.uk [medicines.org.uk]
- 12. grokipedia.com [grokipedia.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. ON THE MECHANISM OF DIARRHEA DUE TO CASTOR OIL [jstage.jst.go.jp]
- 17. ijrpp.com [ijrpp.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. FMRFamide enhances acetylcholine-induced contractions of guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acetylcholine-induced calcium signaling and contraction of airway smooth muscle cells in lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antispasmodic Agents: A Guide for Researchers
Introduction to Pyrophendane
This compound is identified as an antispasmodic agent with the chemical name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine and CAS number 7009-69-0. While its classification as an antispasmodic is established, detailed pharmacological data, clinical trial results, and specific signaling pathways have not been extensively published in accessible literature. The pyrrolidine (B122466) ring is a common scaffold in many biologically active compounds, suggesting its potential for various pharmacological activities.
Overview of Antispasmodic Agents
Antispasmodic medications are primarily used to alleviate symptoms of smooth muscle spasms, particularly in the gastrointestinal tract.[1][2] They are a cornerstone in the management of conditions like Irritable Bowel Syndrome (IBS).[3][4] The therapeutic effects of these agents are achieved through various mechanisms, principally by acting as anticholinergics (muscarinic receptor antagonists) or as direct smooth muscle relaxants, often by blocking calcium channels.[1][2]
Mechanisms of Action of Antispasmodic Agents
The primary mechanisms of action for antispasmodic drugs involve the modulation of signaling pathways that control smooth muscle contraction.
Anticholinergic/Antimuscarinic Pathway
A major class of antispasmodics functions by blocking muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, on smooth muscle cells.[2][5] This antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting parasympathetic stimulation and reducing involuntary muscle contractions.[5][6] This action leads to a decrease in the frequency and force of smooth muscle spasms in the gastrointestinal tract.[7]
Calcium Channel Blockade
Another significant mechanism of action for some antispasmodics is the blockade of L-type calcium channels on smooth muscle cells.[8][9] By inhibiting the influx of extracellular calcium, these drugs reduce the intracellular calcium concentration required for muscle contraction, leading to muscle relaxation and relief from spasms.[8]
Comparative Efficacy of Common Antispasmodics
While specific data for this compound is unavailable, clinical trials on other antispasmodics for IBS provide a basis for comparison. The following tables summarize findings from various studies.
Table 1: Efficacy of Antispasmodics vs. Placebo in IBS
| Antispasmodic | Outcome Measure | Result | Reference |
| Otilonium Bromide | Reduction in abdominal pain frequency | Significantly better than placebo | [10] |
| Pinaverium Bromide | Improvement in abdominal pain and bloating | Significantly better than placebo | [11] |
| Alverine/Simethicone | Improvement in abdominal pain | Significantly more efficacious than placebo | [10] |
| Dicyclomine | Improvement in IBS symptoms | Generally favorable compared to placebo | [10] |
| Hyoscine | Improvement in IBS symptoms | More efficacious than placebo | [10] |
Table 2: Comparative Efficacy of Different Antispasmodics
| Comparison | Outcome Measure | Result | Reference |
| Otilonium Bromide vs. Mebeverine | Alleviation of IBS symptoms | Otilonium as effective as Mebeverine | [12] |
| Pinaverium Bromide vs. Mebeverine | Improvement in global well-being | Similar therapeutic efficacies | [13] |
| Drotaverine vs. Placebo | Relief of abdominal pain | Drotaverine most effective among several antispasmodics | [14] |
Experimental Protocols for Evaluating Antispasmodic Activity
Standard experimental models are used to assess the efficacy of antispasmodic agents. These often involve in vitro studies using isolated animal tissues.
Isolated Tissue Preparations
A common method involves the use of isolated segments of animal intestine, such as the guinea pig ileum or rabbit jejunum.[15] The tissue is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs' solution) and maintained at a constant temperature and oxygenation.
Experimental Steps:
-
Tissue Preparation: An animal (e.g., guinea pig, rabbit) is euthanized, and a segment of the ileum or jejunum is excised and placed in a physiological solution.
-
Mounting: The tissue segment is mounted in an organ bath, with one end attached to a fixed point and the other to a force transducer to record muscle contractions.
-
Induction of Spasm: A spasmogen, such as acetylcholine or histamine, is added to the bath to induce smooth muscle contraction.
-
Application of Antispasmodic: The test compound (e.g., this compound) or a known antispasmodic is added to the bath at varying concentrations.
-
Data Recording and Analysis: The force transducer records the changes in muscle tension. The ability of the test compound to relax the pre-contracted muscle is quantified and compared to a control.
Conclusion
While specific experimental and comparative data on this compound are limited in the public domain, an understanding of the broader class of antispasmodic agents provides a valuable framework for its potential mechanism of action and therapeutic application. The primary signaling pathways for antispasmodics involve the antagonism of muscarinic receptors and the blockade of calcium channels, both of which lead to smooth muscle relaxation. Comparative clinical data for other antispasmodics, particularly in the context of IBS, suggest a general efficacy for this class of drugs in managing symptoms of gastrointestinal hypermotility. Further research and publication of data on this compound are necessary to definitively establish its specific pharmacological profile and comparative efficacy.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Antispasmodic medications for IBS: Definition, effectiveness, and more [medicalnewstoday.com]
- 4. Antispasmodics for IBS: How They May Relieve IBS Symptoms [healthline.com]
- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How Do Anticholinergic Antispasmodic Agents Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. lecturio.com [lecturio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effect of a calcium channel blocker and antispasmodic in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Eluxadoline Versus Antispasmodics in the Treatment of Irritable Bowel Syndrome: An Adjusted Indirect Treatment Comparison Meta-analysis [frontiersin.org]
- 15. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antispasmodic Agents: A Guide for Researchers
Introduction to Pyrophendane
This compound is identified as an antispasmodic agent with the chemical name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine and CAS number 7009-69-0. While its classification as an antispasmodic is established, detailed pharmacological data, clinical trial results, and specific signaling pathways have not been extensively published in accessible literature. The pyrrolidine (B122466) ring is a common scaffold in many biologically active compounds, suggesting its potential for various pharmacological activities.
Overview of Antispasmodic Agents
Antispasmodic medications are primarily used to alleviate symptoms of smooth muscle spasms, particularly in the gastrointestinal tract.[1][2] They are a cornerstone in the management of conditions like Irritable Bowel Syndrome (IBS).[3][4] The therapeutic effects of these agents are achieved through various mechanisms, principally by acting as anticholinergics (muscarinic receptor antagonists) or as direct smooth muscle relaxants, often by blocking calcium channels.[1][2]
Mechanisms of Action of Antispasmodic Agents
The primary mechanisms of action for antispasmodic drugs involve the modulation of signaling pathways that control smooth muscle contraction.
Anticholinergic/Antimuscarinic Pathway
A major class of antispasmodics functions by blocking muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, on smooth muscle cells.[2][5] This antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting parasympathetic stimulation and reducing involuntary muscle contractions.[5][6] This action leads to a decrease in the frequency and force of smooth muscle spasms in the gastrointestinal tract.[7]
Calcium Channel Blockade
Another significant mechanism of action for some antispasmodics is the blockade of L-type calcium channels on smooth muscle cells.[8][9] By inhibiting the influx of extracellular calcium, these drugs reduce the intracellular calcium concentration required for muscle contraction, leading to muscle relaxation and relief from spasms.[8]
Comparative Efficacy of Common Antispasmodics
While specific data for this compound is unavailable, clinical trials on other antispasmodics for IBS provide a basis for comparison. The following tables summarize findings from various studies.
Table 1: Efficacy of Antispasmodics vs. Placebo in IBS
| Antispasmodic | Outcome Measure | Result | Reference |
| Otilonium Bromide | Reduction in abdominal pain frequency | Significantly better than placebo | [10] |
| Pinaverium Bromide | Improvement in abdominal pain and bloating | Significantly better than placebo | [11] |
| Alverine/Simethicone | Improvement in abdominal pain | Significantly more efficacious than placebo | [10] |
| Dicyclomine | Improvement in IBS symptoms | Generally favorable compared to placebo | [10] |
| Hyoscine | Improvement in IBS symptoms | More efficacious than placebo | [10] |
Table 2: Comparative Efficacy of Different Antispasmodics
| Comparison | Outcome Measure | Result | Reference |
| Otilonium Bromide vs. Mebeverine | Alleviation of IBS symptoms | Otilonium as effective as Mebeverine | [12] |
| Pinaverium Bromide vs. Mebeverine | Improvement in global well-being | Similar therapeutic efficacies | [13] |
| Drotaverine vs. Placebo | Relief of abdominal pain | Drotaverine most effective among several antispasmodics | [14] |
Experimental Protocols for Evaluating Antispasmodic Activity
Standard experimental models are used to assess the efficacy of antispasmodic agents. These often involve in vitro studies using isolated animal tissues.
Isolated Tissue Preparations
A common method involves the use of isolated segments of animal intestine, such as the guinea pig ileum or rabbit jejunum.[15] The tissue is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs' solution) and maintained at a constant temperature and oxygenation.
Experimental Steps:
-
Tissue Preparation: An animal (e.g., guinea pig, rabbit) is euthanized, and a segment of the ileum or jejunum is excised and placed in a physiological solution.
-
Mounting: The tissue segment is mounted in an organ bath, with one end attached to a fixed point and the other to a force transducer to record muscle contractions.
-
Induction of Spasm: A spasmogen, such as acetylcholine or histamine, is added to the bath to induce smooth muscle contraction.
-
Application of Antispasmodic: The test compound (e.g., this compound) or a known antispasmodic is added to the bath at varying concentrations.
-
Data Recording and Analysis: The force transducer records the changes in muscle tension. The ability of the test compound to relax the pre-contracted muscle is quantified and compared to a control.
Conclusion
While specific experimental and comparative data on this compound are limited in the public domain, an understanding of the broader class of antispasmodic agents provides a valuable framework for its potential mechanism of action and therapeutic application. The primary signaling pathways for antispasmodics involve the antagonism of muscarinic receptors and the blockade of calcium channels, both of which lead to smooth muscle relaxation. Comparative clinical data for other antispasmodics, particularly in the context of IBS, suggest a general efficacy for this class of drugs in managing symptoms of gastrointestinal hypermotility. Further research and publication of data on this compound are necessary to definitively establish its specific pharmacological profile and comparative efficacy.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Antispasmodic medications for IBS: Definition, effectiveness, and more [medicalnewstoday.com]
- 4. Antispasmodics for IBS: How They May Relieve IBS Symptoms [healthline.com]
- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How Do Anticholinergic Antispasmodic Agents Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. lecturio.com [lecturio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effect of a calcium channel blocker and antispasmodic in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Eluxadoline Versus Antispasmodics in the Treatment of Irritable Bowel Syndrome: An Adjusted Indirect Treatment Comparison Meta-analysis [frontiersin.org]
- 15. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antispasmodic Agents: A Guide for Researchers
Introduction to Pyrophendane
This compound is identified as an antispasmodic agent with the chemical name 1-methyl-3-((3-phenyl-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidine and CAS number 7009-69-0. While its classification as an antispasmodic is established, detailed pharmacological data, clinical trial results, and specific signaling pathways have not been extensively published in accessible literature. The pyrrolidine ring is a common scaffold in many biologically active compounds, suggesting its potential for various pharmacological activities.
Overview of Antispasmodic Agents
Antispasmodic medications are primarily used to alleviate symptoms of smooth muscle spasms, particularly in the gastrointestinal tract.[1][2] They are a cornerstone in the management of conditions like Irritable Bowel Syndrome (IBS).[3][4] The therapeutic effects of these agents are achieved through various mechanisms, principally by acting as anticholinergics (muscarinic receptor antagonists) or as direct smooth muscle relaxants, often by blocking calcium channels.[1][2]
Mechanisms of Action of Antispasmodic Agents
The primary mechanisms of action for antispasmodic drugs involve the modulation of signaling pathways that control smooth muscle contraction.
Anticholinergic/Antimuscarinic Pathway
A major class of antispasmodics functions by blocking muscarinic acetylcholine receptors, particularly the M3 subtype, on smooth muscle cells.[2][5] This antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting parasympathetic stimulation and reducing involuntary muscle contractions.[5][6] This action leads to a decrease in the frequency and force of smooth muscle spasms in the gastrointestinal tract.[7]
Calcium Channel Blockade
Another significant mechanism of action for some antispasmodics is the blockade of L-type calcium channels on smooth muscle cells.[8][9] By inhibiting the influx of extracellular calcium, these drugs reduce the intracellular calcium concentration required for muscle contraction, leading to muscle relaxation and relief from spasms.[8]
Comparative Efficacy of Common Antispasmodics
While specific data for this compound is unavailable, clinical trials on other antispasmodics for IBS provide a basis for comparison. The following tables summarize findings from various studies.
Table 1: Efficacy of Antispasmodics vs. Placebo in IBS
| Antispasmodic | Outcome Measure | Result | Reference |
| Otilonium Bromide | Reduction in abdominal pain frequency | Significantly better than placebo | [10] |
| Pinaverium Bromide | Improvement in abdominal pain and bloating | Significantly better than placebo | [11] |
| Alverine/Simethicone | Improvement in abdominal pain | Significantly more efficacious than placebo | [10] |
| Dicyclomine | Improvement in IBS symptoms | Generally favorable compared to placebo | [10] |
| Hyoscine | Improvement in IBS symptoms | More efficacious than placebo | [10] |
Table 2: Comparative Efficacy of Different Antispasmodics
| Comparison | Outcome Measure | Result | Reference |
| Otilonium Bromide vs. Mebeverine | Alleviation of IBS symptoms | Otilonium as effective as Mebeverine | [12] |
| Pinaverium Bromide vs. Mebeverine | Improvement in global well-being | Similar therapeutic efficacies | [13] |
| Drotaverine vs. Placebo | Relief of abdominal pain | Drotaverine most effective among several antispasmodics | [14] |
Experimental Protocols for Evaluating Antispasmodic Activity
Standard experimental models are used to assess the efficacy of antispasmodic agents. These often involve in vitro studies using isolated animal tissues.
Isolated Tissue Preparations
A common method involves the use of isolated segments of animal intestine, such as the guinea pig ileum or rabbit jejunum.[15] The tissue is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs' solution) and maintained at a constant temperature and oxygenation.
Experimental Steps:
-
Tissue Preparation: An animal (e.g., guinea pig, rabbit) is euthanized, and a segment of the ileum or jejunum is excised and placed in a physiological solution.
-
Mounting: The tissue segment is mounted in an organ bath, with one end attached to a fixed point and the other to a force transducer to record muscle contractions.
-
Induction of Spasm: A spasmogen, such as acetylcholine or histamine, is added to the bath to induce smooth muscle contraction.
-
Application of Antispasmodic: The test compound (e.g., this compound) or a known antispasmodic is added to the bath at varying concentrations.
-
Data Recording and Analysis: The force transducer records the changes in muscle tension. The ability of the test compound to relax the pre-contracted muscle is quantified and compared to a control.
Conclusion
While specific experimental and comparative data on this compound are limited in the public domain, an understanding of the broader class of antispasmodic agents provides a valuable framework for its potential mechanism of action and therapeutic application. The primary signaling pathways for antispasmodics involve the antagonism of muscarinic receptors and the blockade of calcium channels, both of which lead to smooth muscle relaxation. Comparative clinical data for other antispasmodics, particularly in the context of IBS, suggest a general efficacy for this class of drugs in managing symptoms of gastrointestinal hypermotility. Further research and publication of data on this compound are necessary to definitively establish its specific pharmacological profile and comparative efficacy.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Antispasmodic medications for IBS: Definition, effectiveness, and more [medicalnewstoday.com]
- 4. Antispasmodics for IBS: How They May Relieve IBS Symptoms [healthline.com]
- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How Do Anticholinergic Antispasmodic Agents Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. lecturio.com [lecturio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effect of a calcium channel blocker and antispasmodic in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Eluxadoline Versus Antispasmodics in the Treatment of Irritable Bowel Syndrome: An Adjusted Indirect Treatment Comparison Meta-analysis [frontiersin.org]
- 15. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrophendane and Structurally Related Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Pyrophendane and other psychoactive compounds that target the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). Due to the limited availability of peer-reviewed data on this compound's direct binding affinities, this document focuses on its structurally related analogue, Pyrovalerone, alongside well-characterized compounds such as Methylphenidate and Cocaine. The information herein is intended to offer a quantitative and methodological framework for researchers engaged in the study of monoamine transporter ligands.
Quantitative Comparison of Transporter Binding Affinities
The therapeutic and psychoactive effects of many central nervous system stimulants are primarily mediated by their interaction with monoamine transporters. The binding affinity (Ki) and the half-maximal inhibitory concentration (IC50) are critical parameters for quantifying this interaction. The following table summarizes the available data for Pyrovalerone, Methylphenidate, and Cocaine at the human dopamine and norepinephrine transporters.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) |
| Pyrovalerone Analogs | 7 - 180[1][2] | 60 - 3500[1][2] | - | - |
| Methylphenidate | 84[3] | 514[3] | ~100[4] | ~100[4] |
| Cocaine | 230[4] | 480[4] | - | - |
Note: Data for this compound is not available in peer-reviewed literature. Values for Pyrovalerone analogs represent a range from published studies.
Experimental Protocols
The quantitative data presented in this guide are typically derived from in vitro assays utilizing recombinant human transporters expressed in cell lines or rodent brain tissue preparations. The two most common experimental procedures are radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Ki) of a test compound for a specific transporter.
Methodology:
-
Preparation of Transporter-Containing Membranes: Cell membranes from cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) are harvested and prepared.
-
Incubation: These membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound (e.g., Pyrovalerone, Methylphenidate).
-
Equilibrium and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. Subsequently, the bound and free radioligand are separated via rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Synaptosomal Uptake Assays
This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, frontal cortex for NET).
-
Pre-incubation: The synaptosomes are pre-incubated with various concentrations of the test compound.
-
Uptake Initiation: The uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) is initiated.
-
Uptake Termination: After a short incubation period, the uptake process is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of monoamine reuptake inhibition and a typical workflow for determining binding affinity.
References
- 1. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity labeling the dopamine transporter ligand binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
A Comparative Analysis of Pyrophendane and Structurally Related Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Pyrophendane and other psychoactive compounds that target the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). Due to the limited availability of peer-reviewed data on this compound's direct binding affinities, this document focuses on its structurally related analogue, Pyrovalerone, alongside well-characterized compounds such as Methylphenidate and Cocaine. The information herein is intended to offer a quantitative and methodological framework for researchers engaged in the study of monoamine transporter ligands.
Quantitative Comparison of Transporter Binding Affinities
The therapeutic and psychoactive effects of many central nervous system stimulants are primarily mediated by their interaction with monoamine transporters. The binding affinity (Ki) and the half-maximal inhibitory concentration (IC50) are critical parameters for quantifying this interaction. The following table summarizes the available data for Pyrovalerone, Methylphenidate, and Cocaine at the human dopamine and norepinephrine transporters.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) |
| Pyrovalerone Analogs | 7 - 180[1][2] | 60 - 3500[1][2] | - | - |
| Methylphenidate | 84[3] | 514[3] | ~100[4] | ~100[4] |
| Cocaine | 230[4] | 480[4] | - | - |
Note: Data for this compound is not available in peer-reviewed literature. Values for Pyrovalerone analogs represent a range from published studies.
Experimental Protocols
The quantitative data presented in this guide are typically derived from in vitro assays utilizing recombinant human transporters expressed in cell lines or rodent brain tissue preparations. The two most common experimental procedures are radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Ki) of a test compound for a specific transporter.
Methodology:
-
Preparation of Transporter-Containing Membranes: Cell membranes from cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) are harvested and prepared.
-
Incubation: These membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound (e.g., Pyrovalerone, Methylphenidate).
-
Equilibrium and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. Subsequently, the bound and free radioligand are separated via rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Synaptosomal Uptake Assays
This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, frontal cortex for NET).
-
Pre-incubation: The synaptosomes are pre-incubated with various concentrations of the test compound.
-
Uptake Initiation: The uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) is initiated.
-
Uptake Termination: After a short incubation period, the uptake process is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of monoamine reuptake inhibition and a typical workflow for determining binding affinity.
References
- 1. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity labeling the dopamine transporter ligand binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
A Comparative Analysis of Pyrophendane and Structurally Related Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Pyrophendane and other psychoactive compounds that target the dopamine transporter (DAT) and norepinephrine transporter (NET). Due to the limited availability of peer-reviewed data on this compound's direct binding affinities, this document focuses on its structurally related analogue, Pyrovalerone, alongside well-characterized compounds such as Methylphenidate and Cocaine. The information herein is intended to offer a quantitative and methodological framework for researchers engaged in the study of monoamine transporter ligands.
Quantitative Comparison of Transporter Binding Affinities
The therapeutic and psychoactive effects of many central nervous system stimulants are primarily mediated by their interaction with monoamine transporters. The binding affinity (Ki) and the half-maximal inhibitory concentration (IC50) are critical parameters for quantifying this interaction. The following table summarizes the available data for Pyrovalerone, Methylphenidate, and Cocaine at the human dopamine and norepinephrine transporters.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) |
| Pyrovalerone Analogs | 7 - 180[1][2] | 60 - 3500[1][2] | - | - |
| Methylphenidate | 84[3] | 514[3] | ~100[4] | ~100[4] |
| Cocaine | 230[4] | 480[4] | - | - |
Note: Data for this compound is not available in peer-reviewed literature. Values for Pyrovalerone analogs represent a range from published studies.
Experimental Protocols
The quantitative data presented in this guide are typically derived from in vitro assays utilizing recombinant human transporters expressed in cell lines or rodent brain tissue preparations. The two most common experimental procedures are radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Ki) of a test compound for a specific transporter.
Methodology:
-
Preparation of Transporter-Containing Membranes: Cell membranes from cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) are harvested and prepared.
-
Incubation: These membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound (e.g., Pyrovalerone, Methylphenidate).
-
Equilibrium and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. Subsequently, the bound and free radioligand are separated via rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Synaptosomal Uptake Assays
This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, frontal cortex for NET).
-
Pre-incubation: The synaptosomes are pre-incubated with various concentrations of the test compound.
-
Uptake Initiation: The uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) is initiated.
-
Uptake Termination: After a short incubation period, the uptake process is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of monoamine reuptake inhibition and a typical workflow for determining binding affinity.
References
- 1. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity labeling the dopamine transporter ligand binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
Comparative Guide to Spasmolytic Agents: An Overview of Potency and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spasmolytics
Spasmolytics, or antispasmodics, are a class of drugs that relieve spasms of smooth muscle. They are widely used in the treatment of conditions such as irritable bowel syndrome (IBS), muscle spasms, and other disorders involving involuntary muscle contractions. The efficacy of these agents is determined by their potency and their specific mechanism of action at the cellular level. This guide will focus on two major classes of spasmolytics: anticholinergics/antimuscarinics and direct smooth muscle relaxants, including calcium channel blockers and phosphodiesterase inhibitors.
Data Presentation: Comparative Potency of Spasmolytics
The following table summarizes the potency of several common spasmolytic agents. Potency is often expressed as the half-maximal inhibitory concentration (IC50) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Lower IC50 values and higher pA2 values indicate greater potency.
| Spasmolytic Agent | Class | Experimental Model | Potency (IC50 / pA2) | Reference |
| Atropine | Anticholinergic | Guinea pig ileum | pA2: 8.9 - 9.2 | [Not directly cited] |
| Dicyclomine | Anticholinergic | Not Specified | Not Specified | [Not directly cited] |
| Papaverine | Phosphodiesterase Inhibitor | Guinea pig ileum | IC50: ~3.53 µM | [1][2] |
| Verapamil | Calcium Channel Blocker | Not Specified | Not Specified | [Not directly cited] |
| Pyrophendane | Antispasmodic | Data Not Available | Data Not Available |
Note: Specific quantitative potency data for this compound could not be located in the reviewed scientific literature.
Experimental Protocols
The determination of spasmolytic potency typically involves in vitro experiments using isolated smooth muscle preparations. A common methodology is outlined below.
Isolated Guinea Pig Ileum Assay
This is a classic pharmacological preparation used to assess the spasmolytic activity of a compound.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Induction: Smooth muscle contractions are induced by adding a spasmogen, such as acetylcholine (B1216132) or histamine, to the organ bath.
-
Drug Application: The test compound (spasmolytic agent) is added to the bath at various concentrations prior to the addition of the spasmogen.
-
Measurement of Contraction: The force of muscle contraction is measured using an isometric transducer and recorded.
-
Data Analysis: The inhibitory effect of the test compound is quantified by determining the concentration that produces a 50% reduction in the spasmogen-induced contraction (IC50). For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
Signaling Pathways and Mechanisms of Action
The spasmolytic effect of different drug classes is achieved through distinct signaling pathways.
Anticholinergic/Antimuscarinic Pathway
Anticholinergic agents act as competitive antagonists of acetylcholine at muscarinic receptors on smooth muscle cells. By blocking these receptors, they prevent the intracellular signaling cascade that leads to muscle contraction.
Caption: Anticholinergic spasmolytic pathway.
Calcium Channel Blocker Pathway
Calcium channel blockers directly inhibit the influx of extracellular calcium through L-type voltage-gated calcium channels in the smooth muscle cell membrane. This reduction in intracellular calcium concentration leads to muscle relaxation.
Caption: Calcium channel blocker spasmolytic pathway.
Phosphodiesterase Inhibitor Pathway
Phosphodiesterase (PDE) inhibitors, like papaverine, increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and/or cyclic guanosine (B1672433) monophosphate (cGMP) by inhibiting their degradation by PDE enzymes. Elevated cyclic nucleotide levels lead to the activation of protein kinases that phosphorylate various proteins, ultimately resulting in smooth muscle relaxation.
Caption: Phosphodiesterase inhibitor spasmolytic pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel spasmolytic compound.
Caption: In vitro evaluation of a spasmolytic compound.
Conclusion
The selection of an appropriate spasmolytic agent for research or therapeutic development depends on the desired potency and the specific cellular mechanism to be targeted. While this compound is classified as an antispasmodic, the lack of publicly available, detailed pharmacological data prevents a direct comparison with other agents. The frameworks and comparative data for well-established spasmolytics provided in this guide offer a valuable resource for researchers in the field. Further investigation into the specific properties of this compound would be necessary to fully characterize its potential and relative efficacy.
References
Comparative Guide to Spasmolytic Agents: An Overview of Potency and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spasmolytics
Spasmolytics, or antispasmodics, are a class of drugs that relieve spasms of smooth muscle. They are widely used in the treatment of conditions such as irritable bowel syndrome (IBS), muscle spasms, and other disorders involving involuntary muscle contractions. The efficacy of these agents is determined by their potency and their specific mechanism of action at the cellular level. This guide will focus on two major classes of spasmolytics: anticholinergics/antimuscarinics and direct smooth muscle relaxants, including calcium channel blockers and phosphodiesterase inhibitors.
Data Presentation: Comparative Potency of Spasmolytics
The following table summarizes the potency of several common spasmolytic agents. Potency is often expressed as the half-maximal inhibitory concentration (IC50) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Lower IC50 values and higher pA2 values indicate greater potency.
| Spasmolytic Agent | Class | Experimental Model | Potency (IC50 / pA2) | Reference |
| Atropine | Anticholinergic | Guinea pig ileum | pA2: 8.9 - 9.2 | [Not directly cited] |
| Dicyclomine | Anticholinergic | Not Specified | Not Specified | [Not directly cited] |
| Papaverine | Phosphodiesterase Inhibitor | Guinea pig ileum | IC50: ~3.53 µM | [1][2] |
| Verapamil | Calcium Channel Blocker | Not Specified | Not Specified | [Not directly cited] |
| Pyrophendane | Antispasmodic | Data Not Available | Data Not Available |
Note: Specific quantitative potency data for this compound could not be located in the reviewed scientific literature.
Experimental Protocols
The determination of spasmolytic potency typically involves in vitro experiments using isolated smooth muscle preparations. A common methodology is outlined below.
Isolated Guinea Pig Ileum Assay
This is a classic pharmacological preparation used to assess the spasmolytic activity of a compound.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Induction: Smooth muscle contractions are induced by adding a spasmogen, such as acetylcholine (B1216132) or histamine, to the organ bath.
-
Drug Application: The test compound (spasmolytic agent) is added to the bath at various concentrations prior to the addition of the spasmogen.
-
Measurement of Contraction: The force of muscle contraction is measured using an isometric transducer and recorded.
-
Data Analysis: The inhibitory effect of the test compound is quantified by determining the concentration that produces a 50% reduction in the spasmogen-induced contraction (IC50). For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
Signaling Pathways and Mechanisms of Action
The spasmolytic effect of different drug classes is achieved through distinct signaling pathways.
Anticholinergic/Antimuscarinic Pathway
Anticholinergic agents act as competitive antagonists of acetylcholine at muscarinic receptors on smooth muscle cells. By blocking these receptors, they prevent the intracellular signaling cascade that leads to muscle contraction.
Caption: Anticholinergic spasmolytic pathway.
Calcium Channel Blocker Pathway
Calcium channel blockers directly inhibit the influx of extracellular calcium through L-type voltage-gated calcium channels in the smooth muscle cell membrane. This reduction in intracellular calcium concentration leads to muscle relaxation.
Caption: Calcium channel blocker spasmolytic pathway.
Phosphodiesterase Inhibitor Pathway
Phosphodiesterase (PDE) inhibitors, like papaverine, increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and/or cyclic guanosine (B1672433) monophosphate (cGMP) by inhibiting their degradation by PDE enzymes. Elevated cyclic nucleotide levels lead to the activation of protein kinases that phosphorylate various proteins, ultimately resulting in smooth muscle relaxation.
Caption: Phosphodiesterase inhibitor spasmolytic pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel spasmolytic compound.
Caption: In vitro evaluation of a spasmolytic compound.
Conclusion
The selection of an appropriate spasmolytic agent for research or therapeutic development depends on the desired potency and the specific cellular mechanism to be targeted. While this compound is classified as an antispasmodic, the lack of publicly available, detailed pharmacological data prevents a direct comparison with other agents. The frameworks and comparative data for well-established spasmolytics provided in this guide offer a valuable resource for researchers in the field. Further investigation into the specific properties of this compound would be necessary to fully characterize its potential and relative efficacy.
References
Comparative Guide to Spasmolytic Agents: An Overview of Potency and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spasmolytics
Spasmolytics, or antispasmodics, are a class of drugs that relieve spasms of smooth muscle. They are widely used in the treatment of conditions such as irritable bowel syndrome (IBS), muscle spasms, and other disorders involving involuntary muscle contractions. The efficacy of these agents is determined by their potency and their specific mechanism of action at the cellular level. This guide will focus on two major classes of spasmolytics: anticholinergics/antimuscarinics and direct smooth muscle relaxants, including calcium channel blockers and phosphodiesterase inhibitors.
Data Presentation: Comparative Potency of Spasmolytics
The following table summarizes the potency of several common spasmolytic agents. Potency is often expressed as the half-maximal inhibitory concentration (IC50) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Lower IC50 values and higher pA2 values indicate greater potency.
| Spasmolytic Agent | Class | Experimental Model | Potency (IC50 / pA2) | Reference |
| Atropine | Anticholinergic | Guinea pig ileum | pA2: 8.9 - 9.2 | [Not directly cited] |
| Dicyclomine | Anticholinergic | Not Specified | Not Specified | [Not directly cited] |
| Papaverine | Phosphodiesterase Inhibitor | Guinea pig ileum | IC50: ~3.53 µM | [1][2] |
| Verapamil | Calcium Channel Blocker | Not Specified | Not Specified | [Not directly cited] |
| Pyrophendane | Antispasmodic | Data Not Available | Data Not Available |
Note: Specific quantitative potency data for this compound could not be located in the reviewed scientific literature.
Experimental Protocols
The determination of spasmolytic potency typically involves in vitro experiments using isolated smooth muscle preparations. A common methodology is outlined below.
Isolated Guinea Pig Ileum Assay
This is a classic pharmacological preparation used to assess the spasmolytic activity of a compound.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Induction: Smooth muscle contractions are induced by adding a spasmogen, such as acetylcholine or histamine, to the organ bath.
-
Drug Application: The test compound (spasmolytic agent) is added to the bath at various concentrations prior to the addition of the spasmogen.
-
Measurement of Contraction: The force of muscle contraction is measured using an isometric transducer and recorded.
-
Data Analysis: The inhibitory effect of the test compound is quantified by determining the concentration that produces a 50% reduction in the spasmogen-induced contraction (IC50). For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
Signaling Pathways and Mechanisms of Action
The spasmolytic effect of different drug classes is achieved through distinct signaling pathways.
Anticholinergic/Antimuscarinic Pathway
Anticholinergic agents act as competitive antagonists of acetylcholine at muscarinic receptors on smooth muscle cells. By blocking these receptors, they prevent the intracellular signaling cascade that leads to muscle contraction.
Caption: Anticholinergic spasmolytic pathway.
Calcium Channel Blocker Pathway
Calcium channel blockers directly inhibit the influx of extracellular calcium through L-type voltage-gated calcium channels in the smooth muscle cell membrane. This reduction in intracellular calcium concentration leads to muscle relaxation.
Caption: Calcium channel blocker spasmolytic pathway.
Phosphodiesterase Inhibitor Pathway
Phosphodiesterase (PDE) inhibitors, like papaverine, increase intracellular levels of cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP) by inhibiting their degradation by PDE enzymes. Elevated cyclic nucleotide levels lead to the activation of protein kinases that phosphorylate various proteins, ultimately resulting in smooth muscle relaxation.
Caption: Phosphodiesterase inhibitor spasmolytic pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel spasmolytic compound.
Caption: In vitro evaluation of a spasmolytic compound.
Conclusion
The selection of an appropriate spasmolytic agent for research or therapeutic development depends on the desired potency and the specific cellular mechanism to be targeted. While this compound is classified as an antispasmodic, the lack of publicly available, detailed pharmacological data prevents a direct comparison with other agents. The frameworks and comparative data for well-established spasmolytics provided in this guide offer a valuable resource for researchers in the field. Further investigation into the specific properties of this compound would be necessary to fully characterize its potential and relative efficacy.
References
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Safe Disposal of Pyrophendane
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Pyrophendane, ensuring the protection of laboratory personnel and the environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS: 7009-69-0) was found. The following guidance is based on the chemical structure of this compound, which contains a 1-methylpyrrolidine moiety, and draws upon safety data for structurally related compounds. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Understanding the Potential Hazards
Given its chemical structure, this compound should be handled with caution. The hazards associated with structurally similar compounds, such as 1-methylpyrrolidine, are summarized below. This information should be considered as a conservative estimate of the potential risks of this compound.
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Acute Oral Toxicity | Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] |
| Acute Inhalation Toxicity | Harmful if inhaled.[1] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. |
Procedural Workflow for this compound Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial preparation to final hand-off to waste management professionals.
Caption: A step-by-step workflow for the safe disposal of this compound.
Experimental Protocol: Preparing this compound Waste for Disposal
This protocol details the steps for safely preparing both liquid and solid this compound waste, as well as contaminated labware, for disposal.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield[1]
2. Waste Segregation:
-
Crucially, do not mix this compound waste with other waste streams.
-
Liquid waste (e.g., unused solutions, reaction mixtures) should be collected in a dedicated, leak-proof, and clearly labeled container.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected in a separate, labeled, and sealed container.
-
Contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated sharps container.
3. Container Management:
-
Use containers that are compatible with organic solvents.
-
Keep waste containers securely closed except when adding waste.
-
Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion.
4. Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound" and its CAS number (7009-69-0)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Your name and laboratory information
-
5. Storage:
-
Store sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.
6. Disposal of Empty Containers:
-
Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste.
-
Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
7. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
If trained and equipped to do so, contain the spill using an appropriate absorbent material.
-
Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.
8. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste.
-
Provide them with a completed hazardous waste manifest, if required.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.
References
Navigating the Final Frontier: A Guide to the Safe Disposal of Pyrophendane
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Pyrophendane, ensuring the protection of laboratory personnel and the environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS: 7009-69-0) was found. The following guidance is based on the chemical structure of this compound, which contains a 1-methylpyrrolidine (B122478) moiety, and draws upon safety data for structurally related compounds. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Understanding the Potential Hazards
Given its chemical structure, this compound should be handled with caution. The hazards associated with structurally similar compounds, such as 1-methylpyrrolidine, are summarized below. This information should be considered as a conservative estimate of the potential risks of this compound.
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Acute Oral Toxicity | Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] |
| Acute Inhalation Toxicity | Harmful if inhaled.[1] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. |
Procedural Workflow for this compound Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial preparation to final hand-off to waste management professionals.
Caption: A step-by-step workflow for the safe disposal of this compound.
Experimental Protocol: Preparing this compound Waste for Disposal
This protocol details the steps for safely preparing both liquid and solid this compound waste, as well as contaminated labware, for disposal.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield[1]
2. Waste Segregation:
-
Crucially, do not mix this compound waste with other waste streams.
-
Liquid waste (e.g., unused solutions, reaction mixtures) should be collected in a dedicated, leak-proof, and clearly labeled container.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected in a separate, labeled, and sealed container.
-
Contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated sharps container.
3. Container Management:
-
Use containers that are compatible with organic solvents.
-
Keep waste containers securely closed except when adding waste.
-
Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion.
4. Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound" and its CAS number (7009-69-0)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Your name and laboratory information
-
5. Storage:
-
Store sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.
6. Disposal of Empty Containers:
-
Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste.
-
Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
7. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
If trained and equipped to do so, contain the spill using an appropriate absorbent material.
-
Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.
8. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste.
-
Provide them with a completed hazardous waste manifest, if required.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.
References
Navigating the Final Frontier: A Guide to the Safe Disposal of Pyrophendane
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Pyrophendane, ensuring the protection of laboratory personnel and the environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS: 7009-69-0) was found. The following guidance is based on the chemical structure of this compound, which contains a 1-methylpyrrolidine (B122478) moiety, and draws upon safety data for structurally related compounds. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Understanding the Potential Hazards
Given its chemical structure, this compound should be handled with caution. The hazards associated with structurally similar compounds, such as 1-methylpyrrolidine, are summarized below. This information should be considered as a conservative estimate of the potential risks of this compound.
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Acute Oral Toxicity | Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] |
| Acute Inhalation Toxicity | Harmful if inhaled.[1] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. |
Procedural Workflow for this compound Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial preparation to final hand-off to waste management professionals.
Caption: A step-by-step workflow for the safe disposal of this compound.
Experimental Protocol: Preparing this compound Waste for Disposal
This protocol details the steps for safely preparing both liquid and solid this compound waste, as well as contaminated labware, for disposal.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield[1]
2. Waste Segregation:
-
Crucially, do not mix this compound waste with other waste streams.
-
Liquid waste (e.g., unused solutions, reaction mixtures) should be collected in a dedicated, leak-proof, and clearly labeled container.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected in a separate, labeled, and sealed container.
-
Contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated sharps container.
3. Container Management:
-
Use containers that are compatible with organic solvents.
-
Keep waste containers securely closed except when adding waste.
-
Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion.
4. Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound" and its CAS number (7009-69-0)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Your name and laboratory information
-
5. Storage:
-
Store sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.
6. Disposal of Empty Containers:
-
Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste.
-
Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
7. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
If trained and equipped to do so, contain the spill using an appropriate absorbent material.
-
Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.
8. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste.
-
Provide them with a completed hazardous waste manifest, if required.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.
References
Essential Safety and Handling Protocols for Pyrophendane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Pyrophendane.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment regimen is mandatory to minimize the risk of severe injury. This includes protection for the eyes, face, skin, and respiratory system.
| PPE Category | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87 standards should be worn at all times. A face shield worn over the goggles is required to protect against splashes and potential explosions. |
| Skin Protection | Flame-Retardant (FR) Lab Coat | An FR lab coat must be worn over personal clothing to provide a barrier against fire and chemical splashes. |
| Chemical-Resistant Gloves | Wear nitrile or neoprene gloves to prevent skin contact. Always inspect gloves for tears or punctures before use. For pyrophoric materials, it is often recommended to wear a pair of flame-retardant gloves over the chemical-resistant gloves. | |
| Closed-Toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are required to protect the feet from spills. | |
| Respiratory Protection | Respirator | The need for respiratory protection should be determined by a risk assessment. If there is a risk of inhaling aerosols or vapors, a respirator with appropriate cartridges should be used in a well-ventilated area or a fume hood. |
Operational Plan for Safe Handling
A meticulous, step-by-step approach is critical when working with pyrophoric materials like this compound.
-
Preparation:
-
Ensure a certified and operational chemical fume hood is used for all manipulations.
-
Clear the work area of all flammable materials and unnecessary equipment.
-
Have an appropriate fire extinguisher readily accessible (e.g., a Class D extinguisher for flammable metals).
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed.
-
-
Handling:
-
Handle this compound under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques such as a glovebox or Schlenk line.
-
Use syringes or cannulas for transferring liquid this compound. Never pour it in the open air.
-
Ensure all glassware is dry and free of contaminants.
-
-
In Case of a Spill:
-
Do not use water or a carbon dioxide fire extinguisher, as they can exacerbate a pyrophoric chemical fire.
-
Use a Class D fire extinguisher, sand, or powdered lime to smother a small fire.
-
In the event of a large spill or uncontrollable fire, evacuate the area immediately and activate the fire alarm.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent accidents and environmental contamination.
-
Deactivation:
-
Unused or excess this compound must be "quenched" or deactivated. This is a hazardous procedure that should only be performed by trained personnel.
-
A common method involves slowly adding a solution of the pyrophoric material to a solvent like isopropanol, followed by a more reactive quenching agent like methanol, and finally, water. This process should be done under an inert atmosphere and with extreme caution due to the evolution of flammable gases.
-
-
Waste Disposal:
-
All materials contaminated with this compound, including gloves, paper towels, and glassware, must be considered hazardous waste.
-
Quenched materials and other contaminated waste should be placed in a clearly labeled, sealed container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the logical steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Essential Safety and Handling Protocols for Pyrophendane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Pyrophendane.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment regimen is mandatory to minimize the risk of severe injury. This includes protection for the eyes, face, skin, and respiratory system.
| PPE Category | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87 standards should be worn at all times. A face shield worn over the goggles is required to protect against splashes and potential explosions. |
| Skin Protection | Flame-Retardant (FR) Lab Coat | An FR lab coat must be worn over personal clothing to provide a barrier against fire and chemical splashes. |
| Chemical-Resistant Gloves | Wear nitrile or neoprene gloves to prevent skin contact. Always inspect gloves for tears or punctures before use. For pyrophoric materials, it is often recommended to wear a pair of flame-retardant gloves over the chemical-resistant gloves. | |
| Closed-Toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are required to protect the feet from spills. | |
| Respiratory Protection | Respirator | The need for respiratory protection should be determined by a risk assessment. If there is a risk of inhaling aerosols or vapors, a respirator with appropriate cartridges should be used in a well-ventilated area or a fume hood. |
Operational Plan for Safe Handling
A meticulous, step-by-step approach is critical when working with pyrophoric materials like this compound.
-
Preparation:
-
Ensure a certified and operational chemical fume hood is used for all manipulations.
-
Clear the work area of all flammable materials and unnecessary equipment.
-
Have an appropriate fire extinguisher readily accessible (e.g., a Class D extinguisher for flammable metals).
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed.
-
-
Handling:
-
Handle this compound under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques such as a glovebox or Schlenk line.
-
Use syringes or cannulas for transferring liquid this compound. Never pour it in the open air.
-
Ensure all glassware is dry and free of contaminants.
-
-
In Case of a Spill:
-
Do not use water or a carbon dioxide fire extinguisher, as they can exacerbate a pyrophoric chemical fire.
-
Use a Class D fire extinguisher, sand, or powdered lime to smother a small fire.
-
In the event of a large spill or uncontrollable fire, evacuate the area immediately and activate the fire alarm.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent accidents and environmental contamination.
-
Deactivation:
-
Unused or excess this compound must be "quenched" or deactivated. This is a hazardous procedure that should only be performed by trained personnel.
-
A common method involves slowly adding a solution of the pyrophoric material to a solvent like isopropanol, followed by a more reactive quenching agent like methanol, and finally, water. This process should be done under an inert atmosphere and with extreme caution due to the evolution of flammable gases.
-
-
Waste Disposal:
-
All materials contaminated with this compound, including gloves, paper towels, and glassware, must be considered hazardous waste.
-
Quenched materials and other contaminated waste should be placed in a clearly labeled, sealed container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the logical steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Essential Safety and Handling Protocols for Pyrophendane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Pyrophendane.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment regimen is mandatory to minimize the risk of severe injury. This includes protection for the eyes, face, skin, and respiratory system.
| PPE Category | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87 standards should be worn at all times. A face shield worn over the goggles is required to protect against splashes and potential explosions. |
| Skin Protection | Flame-Retardant (FR) Lab Coat | An FR lab coat must be worn over personal clothing to provide a barrier against fire and chemical splashes. |
| Chemical-Resistant Gloves | Wear nitrile or neoprene gloves to prevent skin contact. Always inspect gloves for tears or punctures before use. For pyrophoric materials, it is often recommended to wear a pair of flame-retardant gloves over the chemical-resistant gloves. | |
| Closed-Toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are required to protect the feet from spills. | |
| Respiratory Protection | Respirator | The need for respiratory protection should be determined by a risk assessment. If there is a risk of inhaling aerosols or vapors, a respirator with appropriate cartridges should be used in a well-ventilated area or a fume hood. |
Operational Plan for Safe Handling
A meticulous, step-by-step approach is critical when working with pyrophoric materials like this compound.
-
Preparation:
-
Ensure a certified and operational chemical fume hood is used for all manipulations.
-
Clear the work area of all flammable materials and unnecessary equipment.
-
Have an appropriate fire extinguisher readily accessible (e.g., a Class D extinguisher for flammable metals).
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed.
-
-
Handling:
-
Handle this compound under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques such as a glovebox or Schlenk line.
-
Use syringes or cannulas for transferring liquid this compound. Never pour it in the open air.
-
Ensure all glassware is dry and free of contaminants.
-
-
In Case of a Spill:
-
Do not use water or a carbon dioxide fire extinguisher, as they can exacerbate a pyrophoric chemical fire.
-
Use a Class D fire extinguisher, sand, or powdered lime to smother a small fire.
-
In the event of a large spill or uncontrollable fire, evacuate the area immediately and activate the fire alarm.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent accidents and environmental contamination.
-
Deactivation:
-
Unused or excess this compound must be "quenched" or deactivated. This is a hazardous procedure that should only be performed by trained personnel.
-
A common method involves slowly adding a solution of the pyrophoric material to a solvent like isopropanol, followed by a more reactive quenching agent like methanol, and finally, water. This process should be done under an inert atmosphere and with extreme caution due to the evolution of flammable gases.
-
-
Waste Disposal:
-
All materials contaminated with this compound, including gloves, paper towels, and glassware, must be considered hazardous waste.
-
Quenched materials and other contaminated waste should be placed in a clearly labeled, sealed container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the logical steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
